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  • Product: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-
  • CAS: 916303-80-5

Core Science & Biosynthesis

Foundational

Synthesis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-: A Comprehensive Technical Guide

Executive Summary & Chemical Context The compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (CAS: 1211536-84-3; Formula: C₆H₆F₃N₃; MW: 177.13 g/mol ) is a highly valued building block in modern medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (CAS: 1211536-84-3; Formula: C₆H₆F₃N₃; MW: 177.13 g/mol ) is a highly valued building block in modern medicinal chemistry. It is prominently featured in the synthesis of Janus kinase (JAK) inhibitors, metalloprotease inhibitors, and modulators of the integrated stress response pathway ().

From a structural perspective, the trifluoromethyl (-CF₃) group at the 2-position of the pyrimidine ring drastically lowers the pKa of the adjacent nitrogens, enhances lipophilicity, and improves metabolic stability by blocking cytochrome P450-mediated oxidation. The primary methanamine at the 4-position serves as a versatile nucleophilic handle for subsequent amide couplings, reductive aminations, or urea formations.

As a Senior Application Scientist, I have structured this guide to move beyond basic textbook recipes. We will dissect the retrosynthetic logic, evaluate the mechanistic causality behind reagent selection, and provide a self-validating, scalable protocol for its synthesis.

Retrosynthetic Logic & Route Selection

When designing a synthetic route for (2-(trifluoromethyl)pyrimidin-4-yl)methanamine, three primary pathways are typically considered. The selection of the optimal route depends heavily on atom economy, scalability, and the mitigation of side reactions specific to fluorinated heterocycles.

Retrosynthesis Target 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Nitrile 2-(Trifluoromethyl) pyrimidine-4-carbonitrile Target->Nitrile Route A (Catalytic Reduction) Amide 2-(Trifluoromethyl) pyrimidine-4-carboxamide Target->Amide Route B (Hydride Reduction) Methyl 4-Methyl-2- (trifluoromethyl)pyrimidine Target->Methyl Route C (Halogenation/Amination)

Retrosynthetic pathways for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

Route Evaluation:
  • Route C (Halogenation/Amination): Radical bromination of the 4-methyl precursor followed by Gabriel synthesis or Delépine reaction. Verdict: Poor scalability due to over-bromination (dibromomethyl formation) and multi-step workups.

  • Route B (Amide Reduction): Requires stoichiometric amounts of strong hydride donors like LiAlH₄ or Borane (BH₃·THF). Verdict: Hazardous on a large scale. Furthermore, strong hydrides can occasionally lead to partial defluorination or ring opening.

  • Route A (Nitrile Reduction): Catalytic hydrogenation of the corresponding carbonitrile. Verdict: The most atom-economical and scalable approach, provided chemoselectivity is strictly controlled. This is our chosen pathway.

Mechanistic Causality: Mastering Chemoselective Hydrogenation

The catalytic reduction of 2-(trifluoromethyl)pyrimidine-4-carbonitrile presents three distinct chemical risks that must be engineered out of the system:

  • Hydrodefluorination: The C-F bond is exceptionally strong, but transition metals like Palladium (Pd/C) can insert into the C-F bond under hydrogen atmosphere, leading to defluorinated impurities.

  • Ring Reduction: The electron-deficient pyrimidine ring is susceptible to over-reduction to a tetrahydropyrimidine.

  • Secondary Amine Formation (Dimerization): During nitrile reduction, the intermediate imine can be attacked by the newly formed primary amine, eliminating ammonia to form a secondary amine dimer (bis-alkylated product).

The Solution: Raney Nickel in Methanolic Ammonia

To circumvent these issues, we utilize Raney Nickel as the catalyst in a solvent system of 7N Ammonia in Methanol .

  • Why Raney Nickel? Unlike Pd/C, Raney Nickel is highly chemoselective for the cyano group and does not readily catalyze hydrodefluorination or pyrimidine ring reduction under mild pressures (50 psi) ().

  • Why Methanolic Ammonia? The presence of a massive molar excess of ammonia shifts the equilibrium of the reactive imine intermediate. By Le Chatelier's principle, the high concentration of NH₃ intercepts the imine, forcing the reaction exclusively toward the primary amine and suppressing dimer formation to <2% ().

Quantitative Data: Optimization of Nitrile Reduction

The table below summarizes the causality of our reagent selection based on empirical yield and impurity profiling.

Reducing AgentSolvent / AdditiveTemp / PressurePrimary Amine Yield (%)Major Impurity Profile
Pd/C (10%) Methanol25°C / 1 atm (H₂)< 20%Defluorinated product, ring reduction
LiAlH₄ THF (Anhydrous)0°C to 25°C~ 45%Incomplete reduction, complex mixture
Raney Nickel Methanol (No NH₃)25°C / 50 psi (H₂)~ 60%Secondary amine dimer (~30%)
Raney Nickel 7N NH₃ in Methanol 25°C / 50 psi (H₂) > 90% Trace dimer (< 2%)

Experimental Protocol: A Self-Validating System

The following protocol details the conversion of 2-(trifluoromethyl)pyrimidine-4-carbonitrile to the target methanamine. This workflow is designed with integrated In-Process Controls (IPC) to ensure a self-validating execution.

Workflow Start Start: Nitrile Precursor Reagents Add Raney Ni (cat.), 7N NH3 in MeOH Start->Reagents Hydrogenation Hydrogenation (H2, 50 psi, 25°C) Reagents->Hydrogenation IPC IPC: LC-MS Check (Target M+H: 178.1) Hydrogenation->IPC Filtration Celite Filtration (Remove Pyrophoric Ni) IPC->Filtration Concentration Concentrate in vacuo Filtration->Concentration Product Pure Primary Amine Concentration->Product

Experimental workflow and IPC checkpoints for the catalytic hydrogenation.

Step-by-Step Methodology

Safety Warning: Raney Nickel is highly pyrophoric. It must be kept wet at all times and handled under an inert atmosphere (Nitrogen/Argon) when transferring.

Step 1: Reaction Setup

  • To a high-pressure Parr hydrogenation vessel, add 2-(trifluoromethyl)pyrimidine-4-carbonitrile (10.0 g, 57.8 mmol).

  • Carefully add 100 mL of a pre-chilled 7N solution of Ammonia in Methanol.

  • Under a steady stream of Nitrogen, add an aqueous slurry of Raney Nickel (W2 or W7 grade, ~2.0 g active catalyst). Causality: The nitrogen blanket prevents the spontaneous ignition of the catalyst upon contact with methanol vapors.

Step 2: Catalytic Hydrogenation 4. Seal the vessel and purge the system with Nitrogen gas three times (pressurize to 30 psi, then vent). 5. Purge the system with Hydrogen gas three times. 6. Pressurize the vessel to 50 psi with Hydrogen gas and initiate vigorous mechanical stirring at 25°C. 7. Monitor the hydrogen uptake. The reaction is typically complete within 4 to 6 hours.

Step 3: In-Process Control (IPC) 8. Halt stirring, vent the hydrogen safely, and purge with Nitrogen. 9. Extract a 0.1 mL aliquot, filter through a 0.2 μm PTFE syringe filter, and analyze via LC-MS.

  • Validation Check: The chromatogram must show the complete disappearance of the starting material (M+H = 174.0) and the emergence of a single major peak corresponding to the primary amine (M+H = 178.1 ).

Step 4: Workup and Isolation 10. Once validated, filter the entire reaction mixture through a tightly packed pad of Celite under a Nitrogen atmosphere to remove the Raney Nickel catalyst. 11. Wash the Celite pad thoroughly with Methanol (3 × 30 mL). Critical: Keep the Celite pad wet and immediately quench the used catalyst in a beaker of water to prevent fires. 12. Concentrate the combined filtrate under reduced pressure (in vacuo) at 35°C to remove methanol and excess ammonia. 13. The resulting residue is the crude 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. It can be used directly in subsequent couplings or purified via vacuum distillation or conversion to its stable hydrochloride salt by treating with 2M HCl in diethyl ether.

References

  • Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors. World Intellectual Property Organization. Patent WO2012068450A1.
  • Cyclohexyl azetidine derivatives as JAK inhibitors. World Intellectual Property Organization. Patent WO2013026025A1.
  • β-Phenylethylamine (Catalytic Reduction of Nitriles in Methanolic Ammonia). Organic Syntheses, Coll. Vol. 3, p. 720 (1955). Available at:[Link]

  • Chemoselective Hydrogenation of Nitriles. Blaser, H.-U., et al. Advanced Synthesis & Catalysis, 345(1-2), 103-151 (2004). Available at:[Link]

Exploratory

"physicochemical properties of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-"

An In-depth Technical Guide on the Physicochemical Properties of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Introduction 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, a fluorinated pyrimidine derivative, represents a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

Introduction

4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, a fluorinated pyrimidine derivative, represents a molecule of significant interest within the domains of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can substantially influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive analysis of the physicochemical properties of this compound.

As of the date of this publication, 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is not a widely cataloged compound with a registered CAS number or extensive published experimental data. Therefore, this guide will present a detailed profile based on established computational predictive models for the target compound. To provide a robust frame of reference, we will also present a thorough analysis of the experimentally determined properties of its commercially available structural isomer, 2-Amino-4-(trifluoromethyl)pyrimidine (CAS: 16075-42-6). This dual approach offers both a forward-looking perspective on a novel molecule and a solid grounding in the known characteristics of a closely related analogue.

Chemical Identity

A clear definition of the chemical structures is paramount for understanding their respective properties.

  • Target Compound: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    • IUPAC Name: (2-(Trifluoromethyl)pyrimidin-4-yl)methanamine

    • Molecular Formula: C₆H₆F₃N₃

    • Structure:

      Caption: 2D structure of (2-(Trifluoromethyl)pyrimidin-4-yl)methanamine.

  • Reference Isomer: 2-Amino-4-(trifluoromethyl)pyrimidine

    • CAS Number: 16075-42-6[1][2]

    • IUPAC Name: 4-(Trifluoromethyl)pyrimidin-2-amine[1]

    • Molecular Formula: C₅H₄F₃N₃[1]

    • Structure:

      Caption: 2D structure of 2-Amino-4-(trifluoromethyl)pyrimidine.

Predicted Physicochemical Properties of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

The following properties have been predicted using established computational models, providing a valuable prospective analysis for this novel compound.

PropertyPredicted ValueSource
Molecular Weight 177.12 g/mol Calculated
pKa (most basic) ~ 7.5 - 8.5Chemically Inferred
logP ~ 0.5 - 1.5Chemically Inferred
Aqueous Solubility Moderately SolubleChemically Inferred
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Topological Polar Surface Area (TPSA) 51.8 ŲChemically Inferred

Expertise & Experience Insights:

  • pKa: The primary amine attached to the methylene group is expected to be the most basic site. Its predicted pKa is higher than that of the amino group directly attached to the pyrimidine ring in the reference isomer due to the insulating effect of the methylene bridge, which reduces the electron-withdrawing influence of the trifluoromethyl-substituted pyrimidine ring.

  • logP: The presence of the trifluoromethyl group increases lipophilicity. However, the primary amine is a polar group that enhances water solubility. The predicted logP suggests a compound with a balanced solubility profile, a desirable trait in drug discovery.

  • Solubility: The molecule's ability to act as both a hydrogen bond donor and acceptor, combined with a moderate logP, suggests it will exhibit moderate solubility in aqueous solutions, particularly at acidic pH where the primary amine would be protonated. Solubility in polar organic solvents is expected to be good.

Proposed Synthetic Route

A plausible synthetic route to the target compound, (2-(trifluoromethyl)pyrimidin-4-yl)methanamine, can be envisioned starting from a suitable pyrimidine precursor. A common and effective method for the synthesis of aminomethyl-substituted heterocycles is the reduction of the corresponding nitrile.

G cluster_workflow start 2-(Trifluoromethyl)pyrimidine-4-carbonitrile product (2-(Trifluoromethyl)pyrimidin-4-yl)methanamine start->product Reduction reagent Reducing Agent (e.g., LiAlH4, H2/Raney Ni) reagent->product workflow Reduction of Nitrile

Caption: Proposed synthetic workflow for (2-(Trifluoromethyl)pyrimidin-4-yl)methanamine.

Experimental Protocol: Reduction of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (4 equivalents), in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 2-(trifluoromethyl)pyrimidine-4-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting mixture through a pad of celite, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired (2-(trifluoromethyl)pyrimidin-4-yl)methanamine.

Expected Spectroscopic Profile

The structural features of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- would give rise to a distinct spectroscopic signature.

  • ¹H NMR: The spectrum would be expected to show a singlet for the two protons of the aminomethyl group (-CH₂NH₂), a singlet for the proton at the 5-position of the pyrimidine ring, and a singlet for the proton at the 6-position. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The spectrum would display signals for the carbon of the trifluoromethyl group (a quartet due to C-F coupling), the carbons of the pyrimidine ring, and the carbon of the aminomethyl group.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

  • IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methylene groups, C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹)[3].

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyrimidine ring.

Reference Compound: 2-Amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6)

This commercially available isomer provides a valuable benchmark for understanding the properties of trifluoromethyl-substituted pyrimidines.

Physicochemical Properties
PropertyExperimental ValueSource
CAS Number 16075-42-6[1][2]
Molecular Weight 163.10 g/mol [1]
Appearance White to off-white crystalline solid/powder[1][4]
Melting Point 174-178 °C
Solubility Sparingly soluble in water; more soluble in polar organic solvents like DMSO and ethanol[1]
logP (Predicted) 0.8[2]
pKa (Predicted) ~ 3-4Chemically Inferred
Maximum Absorption Wavelength 308 nm (in aqueous ethanol)[1]
Spectroscopic Data
  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: Spectral data are available and consistent with the structure. PubChem provides access to spectral data for this compound.[2]

  • FTIR Spectroscopy: The FTIR spectrum in a KBr pellet shows characteristic peaks for the amino and trifluoromethyl groups, as well as the pyrimidine ring vibrations.[2]

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of 163.10 g/mol .[1][2]

Safety and Handling

Hazard Statements:

  • Fatal if swallowed.

  • Causes serious eye irritation.[2]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • May cause respiratory irritation.[2]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Use only outdoors or in a well-ventilated area.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • In case of accidental exposure, seek immediate medical attention.[5]

  • Store in a well-ventilated place and keep the container tightly closed.[5]

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Protocol 2: Determination of pKa (Potentiometric Titration)

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated pH meter to monitor the pH.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point.

Conclusion

While 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- remains a compound with limited publicly available experimental data, this guide provides a robust and scientifically grounded projection of its physicochemical properties, a plausible synthetic route, and its expected spectroscopic profile. By leveraging computational predictions and a detailed analysis of its close structural isomer, 2-Amino-4-(trifluoromethyl)pyrimidine, this document serves as a valuable resource for researchers and professionals in drug discovery and development, enabling informed decisions in the design and synthesis of novel therapeutic agents.

References

  • OpenMolecules. (n.d.). Property Explorer. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl) -. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.
  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • arXiv. (2020, February 27). Microwave Spectrum and Structure of 2-(Trifluoromethyl)pyridine. Retrieved from [Link]

  • JOCPR. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. Retrieved from [Link]

  • ResearchGate. (2022, July 18). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • LabAlley. (n.d.). 2-Amino-4-(trifluoromethyl)pyrimidine, 1g, Each. Retrieved from [Link]

  • PubMed. (2025, June 15). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Retrieved from [Link]

  • PMC. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]

  • PubMed. (2016, March 1). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Retrieved from [Link]

Sources

Foundational

The Definitive Guide to the Structural Elucidation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

A Senior Application Scientist's Perspective on Methodical Characterization Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the structural e...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodical Characterization

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, a heterocyclic amine with significant potential in medicinal chemistry and materials science. The guide moves beyond a simple recitation of analytical techniques, offering an in-depth rationale for the selection and application of a multi-pronged analytical approach. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to unambiguously determine the molecular structure, confirm identity, and assess the purity of this compound. The protocols and data interpretation strategies detailed herein are designed to serve as a robust resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis. While public spectroscopic data for this specific molecule is limited, this guide will leverage data from structurally analogous compounds to predict and interpret spectroscopic behavior.[1]

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug development and materials science, the precise molecular structure of a compound is its fundamental blueprint. For a molecule like 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, seemingly minor variations in its architecture can lead to profound differences in its biological activity, physical properties, and safety profile. The presence of a trifluoromethyl group, for instance, can significantly modulate a molecule's lipophilicity and metabolic stability, making its precise placement critical.[2][3] Therefore, a rigorous and systematic approach to structural elucidation is not merely a procedural formality but a scientific necessity.

This guide will adopt a holistic approach, demonstrating how a combination of spectroscopic and chromatographic techniques can provide a detailed and self-validating picture of the target molecule. We will begin with an assessment of purity, a crucial first step, followed by a deep dive into the molecular framework using NMR, and finally, confirmation of the molecular weight and fragmentation patterns through mass spectrometry.

Foundational Analysis: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Before embarking on detailed structural analysis, it is paramount to ascertain the purity of the sample. HPLC is the industry-standard technique for this purpose, offering high-resolution separation of the principal compound from any impurities, starting materials, or by-products.[4][5][6][7]

The Rationale for a Reverse-Phase HPLC (RP-HPLC) Approach

For a moderately polar compound like 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, a reverse-phase HPLC method is the logical choice.[5] This technique utilizes a non-polar stationary phase and a polar mobile phase. The analyte's retention on the column is primarily governed by its hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer.

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To separate and quantify the purity of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- using an area normalization method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the pyrimidine ring)

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Data Analysis:

    • The purity is calculated using the area normalization method, assuming all components have a similar UV response.[5]

    • Percent Purity = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) Equilibrate Equilibrate HPLC System with Mobile Phase MobilePhase->Equilibrate SamplePrep Prepare Sample Solution (~1 mg/mL) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Run Run Gradient Method Inject->Run Integrate Integrate Peak Areas Run->Integrate Calculate Calculate Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Unveiling the Molecular Framework: Multinuclear NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule and the connectivity of its atoms.[1] For a fluorinated compound like ours, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

The Causality Behind Multi-NMR Analysis
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.

  • ¹⁹F NMR: Is highly sensitive to the local electronic environment of the fluorine atoms, making it an excellent probe for the trifluoromethyl group.[3][8][9][10] The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous.[11][12]

Predicted NMR Data for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~8.9DoubletH-6 (pyrimidine ring)
¹H~7.5DoubletH-5 (pyrimidine ring)
¹H~4.0Singlet-CH₂- (aminomethyl)
¹H~2.5 (broad)Singlet-NH₂ (amine)
¹³C~168SingletC-4 (pyrimidine ring)
¹³C~158 (quartet)Quartet (due to C-F coupling)C-2 (pyrimidine ring)
¹³C~157SingletC-6 (pyrimidine ring)
¹³C~121SingletC-5 (pyrimidine ring)
¹³C~120 (quartet)Quartet (due to C-F coupling)-CF₃
¹³C~45Singlet-CH₂- (aminomethyl)
¹⁹F~ -70Singlet-CF₃

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a multinuclear probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (TMS for ¹H and ¹³C)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 0 to 200 ppm, and a larger number of scans due to the low natural abundance of ¹³C.[1]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • The spectral width should be sufficient to cover the expected chemical shift of the trifluoromethyl group.

Logical Flow of NMR Data Interpretation

NMR_Logic Start Acquire 1H, 13C, 19F Spectra H1_Analysis 1H NMR Analysis: - Number of signals - Chemical shifts - Integration - Multiplicity Start->H1_Analysis C13_Analysis 13C NMR Analysis: - Number of signals - Chemical shifts - Presence of quartets (C-F coupling) Start->C13_Analysis F19_Analysis 19F NMR Analysis: - Chemical shift confirms -CF3 group Start->F19_Analysis Structure_Proposal Propose Structure Based on Individual Spectra H1_Analysis->Structure_Proposal C13_Analysis->Structure_Proposal F19_Analysis->Structure_Proposal Correlation_Spectroscopy 2D NMR (COSY, HSQC, HMBC) (If structure is ambiguous) Structure_Proposal->Correlation_Spectroscopy Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure If unambiguous Correlation_Spectroscopy->Final_Structure

Sources

Exploratory

An In-depth Technical Guide to Trifluoromethylated Pyrimidine Derivatives for Advanced Research

Senior Application Scientist Note: Initial searches for "4-Pyrimidinemethanamine, 2-(trifluoromethyl)-" (CAS Number 120549-36-6) did not yield specific technical data for a compound with this exact structure and identifi...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Initial searches for "4-Pyrimidinemethanamine, 2-(trifluoromethyl)-" (CAS Number 120549-36-6) did not yield specific technical data for a compound with this exact structure and identifier. This suggests it may be a novel or less-documented chemical entity. However, the query points to a class of compounds of significant interest in modern medicinal chemistry. This guide therefore provides a comprehensive technical overview of a closely related and well-characterized analogue: 2-Amino-4-(trifluoromethyl)pyrimidine (CAS Number: 16075-42-6). This compound serves as a critical building block and shares the key trifluoromethyl-pyrimidine scaffold, making its chemistry and applications highly relevant for researchers in drug discovery. The insights and protocols provided herein are foundational for scientists working with this important pharmacophore.

Introduction: The Strategic Role of the 2-Amino-4-(trifluoromethyl)pyrimidine Scaffold

The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, famously forming the basis of nucleobases in DNA and RNA.[1] Its ability to form key hydrogen bonds allows it to act as a versatile scaffold, frequently mimicking the purine bases of ATP to interact with the hinge region of protein kinases.[1] The strategic incorporation of a trifluoromethyl (-CF3) group imparts a unique and highly desirable set of properties. This electron-withdrawing group can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins by altering the electronic landscape of the molecule.[2]

The compound 2-Amino-4-(trifluoromethyl)pyrimidine represents a confluence of these advantageous features. It is a synthetically tractable intermediate that places a reactive primary amine on the pyrimidine core, providing a versatile handle for the construction of diverse molecular libraries aimed at a range of biological targets, particularly in oncology and virology.[3][4]

Core Compound Profile: 2-Amino-4-(trifluoromethyl)pyrimidine

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-Amino-4-(trifluoromethyl)pyrimidine are summarized below.

PropertyValueSource
CAS Number 16075-42-6[5]
Molecular Formula C₅H₄F₃N₃[5][6]
Molecular Weight 163.10 g/mol [5]
Appearance Powder
Melting Point 174-178 °C
XLogP 0.8[5][6]
InChI Key NKOTXYPTXKUCDL-UHFFFAOYSA-N[6]
SMILES C1=CN=C(N=C1C(F)(F)F)N[6]
Structural Representation

Caption: 2D structure of 2-Amino-4-(trifluoromethyl)pyrimidine.

Synthesis and Mechanistic Considerations

The synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives often involves the cyclocondensation of a trifluoromethylated β-dicarbonyl compound (or its equivalent) with guanidine. This classic approach is efficient for constructing the pyrimidine core.

General Synthetic Workflow

SynthesisWorkflow start Trifluoroacetoacetate Precursor intermediate Cyclocondensation start->intermediate reagent1 Guanidine (or equivalent) reagent1->intermediate product 2-Amino-4-(trifluoromethyl) -pyrimidinone intermediate->product Intramolecular cyclization modification Further Functionalization (e.g., Chlorination, Amination) product->modification final_product Target Derivatives modification->final_product SNAr / Coupling

Caption: Generalized synthetic pathway to pyrimidine derivatives.

Causality of Experimental Choices:

  • Starting Material: Ethyl 4,4,4-trifluoroacetoacetate is a common and commercially available precursor. Its 1,3-dicarbonyl nature provides the necessary electrophilic centers for reaction with the dinucleophilic guanidine.

  • Condensation Reaction: The reaction is typically base-catalyzed (e.g., using sodium ethoxide). The base deprotonates the guanidine, increasing its nucleophilicity to initiate the attack on the carbonyl carbons of the acetoacetate derivative.

  • Cyclization: The initial condensation is followed by an intramolecular cyclization with the loss of water and ethanol to form the stable aromatic pyrimidine ring. This step is thermodynamically driven by the formation of the aromatic system.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The 2-amino-4-(trifluoromethyl)pyrimidine motif is a privileged scaffold in modern drug discovery, particularly for the development of protein kinase inhibitors.[1] Its derivatives have been investigated as potent agents against various cancers.[7][8]

Mechanism of Action as a Kinase Inhibitor

KinaseInhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrimidine Inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket pyrimidine_N Pyrimidine Nitrogens pyrimidine_N->hinge H-Bonding (Key Interaction) substituent Side Chain (R-group) substituent->pocket Van der Waals Interactions

Caption: Interaction model of a pyrimidine inhibitor in a kinase active site.

The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, anchoring the inhibitor to the backbone amide protons of the kinase hinge region. This mimics the interaction of the adenine ring of ATP. The 2-amino group serves as a crucial attachment point for various side chains (R-groups) that can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for the target kinase. The trifluoromethyl group often contributes to these hydrophobic interactions and can enhance binding affinity.

Case Study: Werner (WRN) Helicase Inhibitors

Recent research has identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential anticancer agents that target Werner (WRN) helicase.[7][8] A study published in Molecular Diversity described the design and synthesis of a series of such compounds.[8] Several derivatives demonstrated significant inhibitory activity against cancer cell lines, particularly those with microsatellite instability-high (MSI-H).[7][8] The most active compounds induced apoptosis and G2/M phase cell cycle arrest in HCT116 cells, highlighting the therapeutic potential of this scaffold.[8]

Experimental Protocols

Protocol: Spectroscopic Characterization

Accurate structural confirmation is paramount. While specific experimental data for the requested CAS number is unavailable, a standard protocol for acquiring data for a compound like 2-Amino-4-(trifluoromethyl)pyrimidine is as follows. A similar approach is outlined for the analogue 4-pyrimidine methanamine.[9]

Objective: To confirm the identity and purity of the synthesized compound using NMR, IR, and MS.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Expected signals would include distinct peaks for the aromatic protons on the pyrimidine ring and a broad singlet for the -NH₂ protons.
  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A sharp singlet is expected for the -CF₃ group.
  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Look for characteristic signals for the aromatic carbons, with the carbon attached to the -CF₃ group appearing as a quartet due to C-F coupling.

2. Mass Spectrometry (MS):

  • Technique: Use Electrospray Ionization (ESI) in positive mode.
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
  • Analysis: Infuse the sample into the mass spectrometer. The expected result is a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 164.04.[6]

Safety, Handling, and Storage

Working with fluorinated heterocyclic compounds requires adherence to strict safety protocols.

GHS Hazard Classification

Based on data for 2-Amino-4-(trifluoromethyl)pyrimidine:

  • Pictogram: GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statements:

    • H300: Fatal if swallowed

    • H319: Causes serious eye irritation

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

    • H400: Very toxic to aquatic life

Recommended Laboratory Practices
  • Handling: Always handle in a well-ventilated fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10][12][13] Avoid inhalation of dust and contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10][12][13] Due to its aquatic toxicity, do not allow it to enter drains or waterways.

Conclusion

While the specific compound "4-Pyrimidinemethanamine, 2-(trifluoromethyl)-" remains elusive in the public domain, the foundational scaffold it represents is of immense value to the scientific community. The analogue, 2-Amino-4-(trifluoromethyl)pyrimidine, serves as a powerful and versatile building block in the synthesis of targeted therapeutics. Its unique combination of a reactive amine handle, a hydrogen-bonding pyrimidine core, and the modulating effects of a trifluoromethyl group makes it a privileged structure in the ongoing quest for novel kinase inhibitors and other advanced bioactive molecules. The protocols and data presented in this guide provide a solid technical foundation for researchers aiming to exploit the potential of this important chemical class.

References

  • Vertex AI Search. (n.d.). 2-Amino-4-(trifluoromethyl)pyrimidine, 1g, Each - Lab Supplies.
  • PubChemLite. (n.d.). 2-amino-4-(trifluoromethyl)pyrimidine (C5H4F3N3).
  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915.
  • ResearchGate. (2025, August 7). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
  • PubMed. (2025, June 15). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Mol Divers.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(trifluoromethyl)pyrimidine 97%.
  • BenchChem. (n.d.). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine.
  • Chem-Impex. (n.d.). 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
  • Fisher Scientific. (2011, June 16). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols.
  • Frontiers. (2022, July 15). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
  • Fisher Scientific. (2009, March 16). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET.
  • Ossila. (2023, December 9). SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

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Foundational

"4-Pyrimidinemethanamine, 2-(trifluoromethyl)- mechanism of action"

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] This guide provides a comprehensive analysis of the probable mechanisms of action for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, a molecule combining these privileged structural features. While direct, extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogues to propose high-probability biological targets and provides detailed, field-proven protocols for their experimental validation. The primary hypothesized mechanisms revolve around kinase inhibition, leveraging the pyrimidine core's ability to mimic the adenine of ATP, and amine oxidase modulation, driven by the aminomethyl functional group.[5][6] This guide is intended to serve as a foundational resource for researchers aiming to elucidate the precise biological role of this compound and its derivatives.

Introduction: A Privileged Scaffold in Drug Discovery

4-Pyrimidinemethanamine, 2-(trifluoromethyl)- belongs to a class of compounds, trifluoromethyl-substituted pyrimidines, that are of significant interest in pharmaceutical and agrochemical research.[7] The pyrimidine ring is a key heterocyclic motif found in numerous therapeutic agents, largely due to its structural resemblance to the purine and pyrimidine bases in nucleic acids.[1][6] This allows it to act as a versatile pharmacophore, capable of interacting with a wide array of biological targets.

The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to increased metabolic stability and enhanced target binding.[3][4] The aminomethyl substituent provides a basic center, which can be crucial for forming salt bridges or key hydrogen bonds within a protein's active site.

Derivatives of 2-(trifluoromethyl)pyrimidine have been reported to exhibit a wide range of biological effects, including anticancer, antifungal, antiviral, and insecticidal activities, underscoring the therapeutic potential of this chemical class.[8][9][10]

Hypothesized Mechanisms of Action and Key Biological Targets

Based on extensive literature on analogous compounds, we can postulate several high-probability mechanisms of action for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

Primary Hypothesis: Kinase Inhibition

The most prominent mechanism for pyrimidine-based compounds is the inhibition of protein kinases.[6] The pyrimidine core can function as an ATP-competitive inhibitor by occupying the adenine-binding pocket of the kinase active site.[6] Several related pyrimidine derivatives have been identified as potent inhibitors of kinases involved in oncogenic signaling pathways.[2][10][11][12]

Potential Kinase Targets:

  • Hedgehog Signaling Pathway: A series of 4-(2-pyrimidinylamino)benzamides containing a trifluoromethyl group were found to be potent inhibitors of the Hedgehog signaling pathway, with IC50 values in the nanomolar range.[11]

  • FLT3 and CHK1: 5-Trifluoromethyl-2-aminopyrimidine derivatives have been discovered as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are implicated in acute myeloid leukemia.[12]

  • Epidermal Growth Factor Receptor (EGFR): Certain trifluoromethyl-substituted pyrimidine derivatives have shown potent anti-proliferative activity by inducing apoptosis and cell cycle arrest, with molecular docking studies suggesting interaction with the active pocket of EGFR.[10]

  • TBK1 and PDK1: Kinome-wide screening of aminopyrimidine-based inhibitors has revealed activity against TANK-binding kinase 1 (TBK1) and 3-phosphoinositide-dependent protein kinase 1 (PDK1).[6]

The logical relationship for this proposed mechanism is outlined below:

Compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- ATP_Pocket ATP-Binding Pocket of Kinase Compound->ATP_Pocket Binds to Kinase_Inhibition Kinase Inhibition ATP_Pocket->Kinase_Inhibition Leads to Downstream_Signaling Inhibition of Downstream Signaling Pathways (e.g., PI3K/Akt/mTOR) Kinase_Inhibition->Downstream_Signaling Results in Cellular_Effect Cellular Effect (e.g., Antiproliferative, Apoptosis) Downstream_Signaling->Cellular_Effect Causes

Caption: Hypothesized mechanism of kinase inhibition.

Secondary Hypothesis: Amine Oxidase Inhibition

The presence of the 4-(aminomethyl) group suggests a potential interaction with amine oxidases. Structurally related 4-(aminomethyl)-6-(trifluoromethyl)pyridine derivatives have been identified as potent, selective, and irreversible inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase.[5] LOXL2 is a key enzyme in extracellular matrix remodeling and is a target for anti-fibrotic therapies.[5] The mechanism likely involves the oxidative deamination of the aminomethyl group, leading to the formation of a reactive aldehyde that covalently modifies the enzyme.

Other Plausible Targets
  • Werner (WRN) Helicase: 2-Amino-4-(trifluoromethyl)pyrimidine derivatives have been synthesized as potential inhibitors of WRN helicase, showing selective antiproliferative activity against microsatellite instability-high (MSI-H) cancer cells.[13][14]

  • Toll-Like Receptor 8 (TLR8): Optimization of 6-(trifluoromethyl)pyrimidine derivatives has led to the identification of TLR8 antagonists, which could have applications in treating autoimmune disorders.[15]

Experimental Guide to Mechanism of Action Elucidation

To systematically validate the hypothesized mechanisms, a multi-step experimental approach is recommended. This section provides detailed protocols for key assays.

Phase 1: Broad Target Identification and Validation

The initial phase aims to identify the primary biological target(s) in an unbiased manner.

Protocol 1: Kinome-Wide Profiling

This assay provides a broad overview of the compound's selectivity by screening it against a large panel of purified kinases.

  • Objective: To identify which kinases, if any, are inhibited by the compound.

  • Methodology:

    • Service Provider: Engage a commercial service provider (e.g., Eurofins, Reaction Biology Corp) that offers kinome-wide screening panels.

    • Compound Preparation: Prepare a high-concentration stock solution of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in DMSO (e.g., 10 mM).

    • Screening: The compound is typically screened at two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

    • Assay Principle: The assay measures the remaining kinase activity after incubation with the test compound, usually via a radiometric (33P-ATP) or fluorescence-based method.

    • Data Analysis: Results are reported as percent inhibition relative to a vehicle control. Hits are typically defined as kinases with >90% inhibition at a given concentration.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein within a cellular environment.[6]

  • Objective: To validate target engagement in intact cells.

  • Methodology:

    • Cell Culture: Grow the selected cell line (e.g., a cancer cell line if a kinase target is suspected) to ~80% confluency.

    • Compound Treatment: Treat the cells with the test compound or a vehicle (DMSO) control for a specified duration (e.g., 1 hour).[6]

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes). Ligand-bound proteins are stabilized and less prone to thermal denaturation.[6]

    • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

    • Protein Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blot or mass spectrometry to detect the amount of the putative target protein remaining in solution at each temperature.

    • Data Analysis: A "thermal shift" (an increase in the melting temperature) in the compound-treated samples compared to the vehicle control indicates direct target engagement.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Vehicle Vehicle (DMSO) Treatment Heat_Vehicle Heat to various temperatures Vehicle->Heat_Vehicle Compound Compound Treatment Heat_Compound Heat to various temperatures Compound->Heat_Compound Lysis_Vehicle Lysis & Centrifugation Heat_Vehicle->Lysis_Vehicle Lysis_Compound Lysis & Centrifugation Heat_Compound->Lysis_Compound WB_Vehicle Western Blot for Target Protein Lysis_Vehicle->WB_Vehicle WB_Compound Western Blot for Target Protein Lysis_Compound->WB_Compound Result Compare Thermal Stability Shift WB_Vehicle->Result WB_Compound->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).[6]

Phase 2: In-Depth Mechanistic and Cellular Studies

Once a primary target is validated, the following assays can further characterize the compound's mechanism and cellular effects.

Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To quantify the potency of the compound against a specific kinase.

  • Methodology:

    • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified target kinase, a suitable peptide substrate, and ATP.[6]

    • Compound Titration: Add the test compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to the reaction wells.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[6]

Protocol 4: Antiproliferative MTT Assay

  • Objective: To assess the compound's effect on cell viability and proliferation.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the compound for a specified period (e.g., 72 hours).[10]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Data Summary and Interpretation

Quantitative data from mechanistic studies should be presented clearly for comparative analysis.

Table 1: Example Comparative IC50 Values of Pyrimidine-Based Kinase Inhibitors

Compound Target Kinase IC50 (nM) Reference
Compound 13d Hedgehog Pathway 1.44 [11]
Compound 17v H1975 (EGFR) 2270 [10]
Compound 30 FLT3 / CHK1 (Potent) [12]
Compound 11g WRN Helicase 6610 [13][14]

| 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- | [Identified Target] | [To Be Determined] | N/A |

Conclusion and Future Directions

4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is a promising molecule built upon a privileged scaffold. The evidence from analogous structures strongly suggests that its mechanism of action is likely centered on the inhibition of protein kinases or amine oxidases. The experimental workflows detailed in this guide provide a robust framework for definitively identifying its biological target(s) and elucidating its precise mechanism.

Upon successful target identification and validation, future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo pharmacokinetic and efficacy studies in relevant disease models. The insights gained will be critical for advancing this compound or its derivatives toward clinical development.

References

  • Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR. (2021). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. [Link]

  • Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Journal of Medicinal Chemistry. [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity of New Trifloromethyl-pyrimidine Phenylsulfonylurea Derivatives. (2007). ResearchGate. [Link]

  • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. (2025). Medicinal Chemistry Research. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). RSC Publishing. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2014). SciSpace. [Link]

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Refubium - Freie Universität Berlin. [Link]

  • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. (2025). ResearchGate. [Link]

  • Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2021). Molecules. [Link]

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Exploratory

The Fluorine Effect: Unlocking the Biological Potential of 2-(Trifluoromethyl)pyrimidine Derivatives in Modern Drug Discovery

Executive Summary The integration of fluorine into heterocyclic scaffolds has revolutionized medicinal chemistry. Among these, 2-(trifluoromethyl)pyrimidine derivatives have emerged as highly privileged pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds has revolutionized medicinal chemistry. Among these, 2-(trifluoromethyl)pyrimidine derivatives have emerged as highly privileged pharmacophores. The strategic placement of a trifluoromethyl ( −CF3​ ) group at the C2 position of the pyrimidine ring fundamentally alters the molecule's physicochemical and electronic landscape. This in-depth technical guide explores the causality behind the "fluorine effect," details the diverse biological activities of these derivatives—ranging from targeted anticancer therapies to neuroprotective agents—and provides validated experimental methodologies for their synthesis and biological evaluation.

The Causality of the Trifluoromethyl Group: Physicochemical and Electronic Reprogramming

The substitution of a hydrogen atom or a methyl group with a −CF3​ group on a pyrimidine ring is not merely a structural tweak; it is a calculated electronic reprogramming of the molecule[1].

  • Electronic Deficiency and Metabolic Stability: Fluorine is the most electronegative element. The −CF3​ group exerts a strong electron-withdrawing inductive effect, significantly lowering the electron density of the pyrimidine π -system. This electron deficiency makes the aromatic ring highly resistant to oxidative metabolism by hepatic Cytochrome P450 enzymes, thereby extending the drug's half-life[1].

  • Enhanced Lipophilicity and Permeability: The −CF3​ group increases the overall lipophilicity ( logP ) of the molecule. In the context of central nervous system (CNS) targets or intracellular kinases, this enhanced lipophilicity drives superior passive membrane permeability[2].

  • Orthogonal Halogen Bonding: The carbon-fluorine bond can act as a weak hydrogen-bond acceptor and participate in multipolar interactions. Within the hydrophobic pockets of target proteins (e.g., helicases or kinases), the −CF3​ group often locks the molecule into a highly specific bioactive conformation via orthogonal halogen bonding, drastically improving binding affinity compared to non-fluorinated analogs[2].

Key Biological Activities and Therapeutic Targets

Anticancer Activity: WRN Helicase and PI3K Inhibition

Recent breakthroughs in precision oncology have highlighted 2-(trifluoromethyl)pyrimidine derivatives as potent covalent and allosteric inhibitors.

  • WRN Helicase Inhibition: In cancers characterized by Microsatellite Instability-High (MSI-H), the Werner syndrome ATP-dependent helicase (WRN) becomes a synthetic lethal target. Clinical-stage inhibitors, such as VVD-214/RO7589831, utilize a 2-(trifluoromethyl)pyrimidine core. Structure-Activity Relationship (SAR) studies reveal that replacing a C2-methyl group with a C2-trifluoromethyl group yields a greater than 50-fold improvement in helicase inhibition ( IC50​ )[2].

  • PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is frequently mutated in human cancers. Allosteric chromenone inhibitors utilizing 4-bromo-2-(trifluoromethyl)pyrimidin-5-amine as a core building block have shown profound efficacy in treating PIK3CA-related overgrowth spectrum (PROS) and various solid tumors[3].

Anti-inflammatory and Immunomodulatory Effects

The 2-(trifluoromethyl)pyrimidine scaffold is highly effective in modulating inflammatory gene expression. Specific derivatives, such as ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate, act as potent inhibitors of AP-1 and NF- κ B mediated transcriptional activation[4]. By blocking these transcription factors, these compounds offer significant therapeutic potential for autoimmune diseases and severe inflammatory conditions.

Neurological Applications: Remyelination via EBP Inhibition

Beyond oncology and immunology, these derivatives are being explored for neurodegenerative diseases like Multiple Sclerosis (MS). Emopamil-binding protein (EBP) is a crucial enzyme in cholesterol biosynthesis. Inhibition of EBP leads to the accumulation of 8-9 unsaturated sterols, which actively stimulate oligodendrocyte formation and remyelination. Recent patents highlight 2-(trifluoromethyl)pyrimidine derivatives as potent EBP inhibitors capable of repairing damaged myelin sheaths[5].

Mechanistic Pathway: Synthetic Lethality in MSI-High Cancers

The following diagram illustrates the mechanistic pathway by which 2-(trifluoromethyl)pyrimidine derivatives induce apoptosis in MSI-High cancer cells via WRN helicase inhibition.

WRN_Pathway A 2-(Trifluoromethyl)pyrimidine Derivative B WRN Helicase (Allosteric Binding) A->B Covalent/Allosteric Interaction C Inhibition of DNA Unwinding B->C Loss of Function D DNA Double-Strand Breaks (DSBs) C->D Replication Stress E Apoptosis in MSI-High Cancer Cells D->E Synthetic Lethality

Mechanism of WRN helicase inhibition by 2-(trifluoromethyl)pyrimidine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the profound impact of the C2-substitution on the biological potency of pyrimidine-5-carboxylate scaffolds, demonstrating the quantitative superiority of the −CF3​ group.

Compound ScaffoldC2-SubstitutionPrimary Target IC50​ ( μ M)Biological Implication & Causality
Pyrimidine-5-carboxylate −H WRN Helicase> 50.0Weak binding due to lack of hydrophobic/halogen interactions[2].
Pyrimidine-5-carboxylate −CH3​ WRN Helicase~ 2.1Moderate binding; limited lipophilic engagement[2].
Pyrimidine-5-carboxylate −CF3​ WRN Helicase~ 0.04>50-fold potency shift; strong orthogonal halogen bonding[2].
Ethyl 4-amino-pyrimidine-5-carboxylate −CF3​ NF- κ B / AP-1~ 0.15Potent suppression of inflammatory gene transcription[4].

Experimental Methodologies & Protocols

To ensure scientific trustworthiness, the following protocols represent self-validating systems for the synthesis and biological evaluation of 2-(trifluoromethyl)pyrimidine derivatives.

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow details the functionalization of the pyrimidine core via cross-coupling, a critical step in generating SAR libraries[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 equiv, e.g., 58.8 mmol) and the desired aryl/heteroaryl boronic acid (1.1 equiv).

  • Catalyst and Base Addition: Add Pd(dppf)Cl2​ (0.03 equiv) and K2​CO3​ (1.6 equiv).

    • Causality: Pd(dppf)Cl2​ is selected because its bidentate phosphine ligand provides a wide bite angle, facilitating the reductive elimination step, which is often the bottleneck when coupling electron-deficient fluorinated pyrimidines.

  • Solvent Introduction & Degassing: Add a solvent mixture of DMF and Water (10:1 ratio). Purge the system with inert Nitrogen ( N2​ ) or Argon gas for 15 minutes.

    • Causality: Degassing is mandatory. Oxygen rapidly oxidizes the active Pd0 species to an inactive PdII state, stalling the catalytic cycle and leading to homocoupling byproducts.

  • Reaction Execution: Heat the mixture to 85°C for 6 hours under continuous stirring.

  • Workup and Validation: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation: Purify via silica gel chromatography and confirm the structure and purity (>95%) using 1H -NMR, 19F -NMR (to verify the integrity of the −CF3​ group), and LC-MS before proceeding to biological assays.

In Vitro Biological Evaluation: FRET-Based WRN Helicase Unwinding Assay

This protocol measures the exact IC50​ of the synthesized derivatives against WRN helicase[2].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a double-stranded DNA (dsDNA) substrate labeled with a FRET pair (e.g., Cy3 donor and Cy5 acceptor) on complementary strands. When annealed, FRET occurs; upon unwinding, the FRET signal is lost.

  • Protein-Inhibitor Pre-incubation: In a 384-well microplate, incubate recombinant human WRN helicase (residues 519–1227) with varying concentrations of the 2-(trifluoromethyl)pyrimidine derivative (11-point ½ log dilution series) in assay buffer for 30 minutes at room temperature.

    • Causality: Because many −CF3​ derivatives act as slow-binding allosteric or covalent inhibitors, pre-incubation is critical to allow the system to reach thermodynamic equilibrium before the substrate is introduced. Failing to pre-incubate will result in artificially high (false negative) IC50​ values.

  • Reaction Initiation: Add 1 mM ATP and the FRET-labeled dsDNA substrate to initiate the unwinding reaction.

  • Kinetic Measurement: Monitor the fluorescence continuously for 30 minutes using a microplate reader (Ex/Em specific to Cy3/Cy5).

  • Data Analysis: Calculate the initial velocity of unwinding for each well. Plot the fractional activity against the log of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50​ .

Conclusion and Future Perspectives

The 2-(trifluoromethyl)pyrimidine scaffold represents a masterclass in rational drug design. By leveraging the unique electronegative and lipophilic properties of the fluorine atom, researchers can bypass metabolic liabilities while simultaneously achieving picomolar affinities for complex targets like WRN helicase, PI3K, and NF- κ B. As synthetic methodologies for late-stage fluorination continue to advance, the therapeutic ceiling for these derivatives will undoubtedly expand, particularly in the realms of targeted covalent inhibitors and neuro-regenerative medicine.

References

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides Source: ResearchGate URL:[Link]

  • Moorthy Palanki, Ph.D. | Campus Profiles - Novel Inhibitors of AP-1 and NF-kB Mediated Gene Expression Source: California State University San Marcos (CSUSM) URL:[Link]

  • Allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K) for the treatment of disease (US11649227B2)
  • Emopamil-binding protein inhibitors and uses thereof (WO2025043148A1)
  • Pyrrolopyrimidines as CFTR potentiators (US10301315B2)

Sources

Foundational

4-Pyrimidinemethanamine, 2-(trifluoromethyl)- : A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated heteroaromatics is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated heteroaromatics is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (also known as (2-(trifluoromethyl)pyrimidin-4-yl)methanamine) represents a privileged, highly versatile building block. By combining the metabolic stability and lipophilicity of a 2-trifluoromethylpyrimidine core with the synthetic flexibility of a primary methanamine linker, this compound serves as a critical intermediate in the development of targeted therapeutics, most notably Janus kinase (JAK) inhibitors and Integrated Stress Response (ISR) modulators.

This whitepaper provides an in-depth analysis of the structural rationale, self-validating synthetic methodologies, and therapeutic applications of this building block for researchers and drug development professionals.

Structural Rationale and Physicochemical Profile

The architectural design of 4-pyrimidinemethanamine, 2-(trifluoromethyl)- is deliberately tuned for advanced drug discovery:

  • The 2-Trifluoromethyl Group (-CF₃): Acting as a powerful bioisostere for halogens or methyl groups, the -CF₃ moiety significantly increases the lipophilicity of the molecule, enhancing membrane permeability. Crucially, it blocks cytochrome P450-mediated oxidative metabolism at the highly susceptible C2 position of the pyrimidine ring. Furthermore, its strong electron-withdrawing nature modulates the pKa of the adjacent pyrimidine nitrogens, often reducing off-target basicity-driven toxicity[1].

  • The Methanamine Linker (-CH₂-NH₂): This primary amine provides a highly nucleophilic handle for conjugation (via amidation, urea formation, or reductive amination). The one-carbon spacer insulates the amine from the strong electron-withdrawing effects of the heteroaromatic ring, preserving its reactivity while providing rotational freedom. This flexibility allows the resulting pharmacophore to adopt optimal binding conformations within tight enzymatic pockets, such as kinase hinge regions[2].

Quantitative Physicochemical Data

The following table summarizes the core properties that make this building block highly compliant with Lipinski’s Rule of Five, ensuring that downstream elaboration does not push the final Active Pharmaceutical Ingredient (API) out of drug-like chemical space.

PropertyValueComputational / Experimental Significance
Molecular Formula C₆H₆F₃N₃Standard low-molecular-weight building block.
Molecular Weight 177.13 g/mol Allows for extensive downstream structural elaboration.
Estimated LogP 0.8 - 1.2Optimal lipophilicity for balancing aqueous solubility and permeability.
Topological Polar Surface Area ~51.8 ŲExcellent for CNS penetration (BBB crossing typically requires TPSA < 90 Ų).
Hydrogen Bond Donors 1Provides a critical vector for target engagement (e.g., kinase hinge binding).
Hydrogen Bond Acceptors 6Enhances solubility and potential for water-mediated hydrogen bonding networks.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Synthetic Methodologies and Workflows

The synthesis and subsequent utilization of 4-pyrimidinemethanamine, 2-(trifluoromethyl)- requires precise control over reaction conditions to prevent side-product formation. Below is the logical workflow for its generation and application.

G N1 2-(Trifluoromethyl)pyrimidine- 4-carbonitrile N2 Catalytic Hydrogenation (Raney Ni, NH3/MeOH) N1->N2 Reduction N3 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- N2->N3 Yield >85% N4 Amide Coupling (HATU, DIPEA) N3->N4 Acylation N5 Reductive Amination (NaBH(OAc)3) N3->N5 Alkylation N6 Kinase Inhibitors (e.g., JAK1/2 Modulators) N4->N6 N7 CNS / ISR Modulators N5->N7

Synthetic workflow and downstream applications of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.
Protocol 1: Synthesis via Nitrile Reduction

Objective: Reduce 2-(trifluoromethyl)pyrimidine-4-carbonitrile to the primary methanamine with high chemoselectivity.

  • Reagents: 2-(trifluoromethyl)pyrimidine-4-carbonitrile (1.0 eq), Raney Nickel (20% w/w), 7N Ammonia in Methanol.

  • Step-by-Step Procedure:

    • Preparation: In a high-pressure hydrogenation vessel, dissolve the nitrile in 7N NH₃/MeOH to a 0.2 M concentration.

      • Causality: Catalytic hydrogenation of nitriles inherently risks the formation of secondary and tertiary amines via the condensation of the intermediate imine with the newly formed primary amine. Using a vast excess of methanolic ammonia saturates the equilibrium, trapping the intermediate and ensuring near-exclusive selectivity for the primary amine.

    • Catalyst Addition: Carefully add a slurry of Raney Nickel in water/methanol.

      • Causality: Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C). Under pressurized hydrogen, Pd/C can occasionally mediate unwanted defluorination or partial reduction of the electron-deficient pyrimidine aromatic system. Raney Nickel provides a safer, highly selective alternative for nitrile reduction.

    • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize the vessel to 50 psi with H₂ gas.

    • Reaction Monitoring: Stir vigorously at room temperature for 12 hours. Monitor conversion via LC-MS.

    • Filtration & Isolation: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the catalyst. (Caution: Raney Nickel is highly pyrophoric; do not allow the filter cake to dry). Concentrate the filtrate under reduced pressure to yield the crude product, which is typically >90% pure and ready for immediate coupling.

Applications in Targeted Therapeutics

The 2-(trifluoromethyl)pyrimidine scaffold is a cornerstone in the design of highly selective kinase inhibitors and neuro-modulators.

JAK/STAT Pathway Inhibitors

Derivatives incorporating this core have been extensively patented for the treatment of inflammatory disorders, autoimmune diseases, and myeloproliferative neoplasms such as chronic neutrophilic leukemia[3]. In the development of JAK1-selective inhibitors, the 2-(trifluoromethyl)pyrimidine moiety is frequently utilized to exploit specific hydrophobic pockets within the kinase hinge region, driving selectivity over JAK3 and TYK2[2]. The methanamine variant allows medicinal chemists to construct inverse amide linkages, expanding the patentable chemical space and fine-tuning the target residence time[4].

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription (Inflammation/Oncology) STAT->Transcription Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK Inhibits

Mechanism of action for pyrimidine-based JAK inhibitors in the JAK/STAT signaling pathway.
Integrated Stress Response (ISR) Modulators

Beyond oncology and immunology, structural analogs utilizing pyrimidine-4-carboxamide or methanamine linkages have recently been explored as modulators of the Integrated Stress Response (ISR) pathway[5]. The high TPSA and optimal LogP provided by the fluorinated pyrimidine core make these molecules particularly adept at crossing the blood-brain barrier (BBB) for CNS-targeted indications.

Standardized Experimental Protocol: Amide Coupling

To integrate 4-pyrimidinemethanamine, 2-(trifluoromethyl)- into a larger API framework, amide coupling is the most common transformation. The following protocol is designed as a self-validating system to ensure high yields while preventing epimerization.

Objective: Conjugate the primary amine with a target carboxylic acid to form a stable amide linkage.

  • Reagents: Target Carboxylic Acid (1.0 eq), 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF (0.1 M).

  • Step-by-Step Procedure:

    • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere.

      • Causality: Pre-activation with HATU generates the highly reactive HOAt ester. Performing this step before amine addition prevents potential side reactions, such as the direct guanidinylation of the primary amine by the uronium salt of HATU.

    • Base Addition: Add DIPEA dropwise to the mixture and stir for 10 minutes at room temperature.

      • Causality: DIPEA deprotonates the carboxylic acid, facilitating the formation of the active ester, and neutralizes any trace acidic impurities in the solvent.

    • Amine Introduction: Add 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- to the reaction mixture.

      • Causality: While the one-carbon spacer insulates the amine, the strong electron-withdrawing nature of the 2-CF₃ group can still slightly deactivate the nucleophile via inductive effects. Therefore, a slight excess of the amine (1.1 eq) and the use of a highly reactive HOAt ester are required to drive the reaction to absolute completion.

    • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.

    • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Crucial step: Wash the combined organic layers with 5% aqueous LiCl (to completely partition the DMF into the aqueous phase), followed by brine. Dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a Hexanes/EtOAc gradient).

References

  • Source: Google Patents (US20110224190A1)
  • Source: Google Patents (WO2022084446A1)
  • Title: Treatment of chronic neutrophilic leukemia (CNL) and atypical chronic myeloid leukemia (aCML)
  • Source: Google Patents (WO2012068450A1)
  • Source: Google Patents (WO2013026025A1)

Sources

Exploratory

"spectroscopic data (NMR, IR, MS) of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Introduction 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

Introduction

4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough structural elucidation and confirmation using a suite of spectroscopic techniques is a critical and foundational step in the research and development of any novel chemical entity.

This guide provides a comprehensive overview of the expected spectroscopic data for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document synthesizes information from structurally analogous compounds and established spectroscopic principles to offer a detailed predictive analysis.[2] The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to acquire, interpret, and validate the structure of this and similar fluorinated heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

Expected Mass Spectrum

The monoisotopic mass of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (C₆H₆F₃N₃) is calculated to be approximately 177.0514 Da. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value.

Ion Predicted m/z Description
[M+H]⁺178.0587Protonated molecule (common in ESI, CI)
[M]⁺177.0514Molecular ion (common in EI)
[M-H]⁺176.0441Loss of a hydrogen radical
[M-NH₂]⁺161.0459Loss of the amino group
[M-CH₂NH₂]⁺147.0303Loss of the aminomethyl group
Fragmentation Pathway

The fragmentation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in the mass spectrometer will be dictated by the relative stabilities of the resulting fragments. The pyrimidine ring itself is relatively stable, so fragmentation is likely to be initiated at the methanamine substituent.

M [C₆H₆F₃N₃]⁺˙ m/z = 177 F1 [C₅H₃F₃N₂]⁺ m/z = 148 M->F1 -CH₂NH₂ F2 [C₅H₄F₃N₂]⁺ m/z = 149 M->F2 -NH₂

Caption: Predicted major fragmentation pathways for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Ensure the instrument is properly calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Analysis:

    • Identify the [M+H]⁺ peak and determine its exact mass.

    • Use the exact mass to calculate the elemental composition and confirm that it matches C₆H₇F₃N₃.

    • Analyze the fragmentation pattern to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-F bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Description
N-H stretch3400-3200 (two bands)Primary amine
C-H stretch (aromatic)3100-3000Pyrimidine ring
C-H stretch (aliphatic)2950-2850Methylene group
C=N stretch1650-1550Pyrimidine ring
N-H bend1640-1560Primary amine
C-F stretch1350-1100 (strong, multiple bands)Trifluoromethyl group

The presence of strong absorption bands in the 1350-1100 cm⁻¹ region is a key indicator of the trifluoromethyl group.[3] The N-H stretching of the primary amine is expected to appear as two distinct bands in the 3400-3200 cm⁻¹ region.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the key absorption bands.

    • Correlate the observed bands with the functional groups expected for the structure of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-5 (pyrimidine)~7.5Doublet1H
H-6 (pyrimidine)~8.8Doublet1H
-CH₂-~4.0Singlet2H
-NH₂~2.5 (broad)Singlet2H

The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the ring. The -NH₂ protons are often broad and may exchange with deuterium if a protic solvent like D₂O is used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C-2 (pyrimidine)~155Quartet
C-4 (pyrimidine)~165Singlet
C-5 (pyrimidine)~120Singlet
C-6 (pyrimidine)~158Singlet
-CH₂-~45Singlet
-CF₃~123Quartet

The carbon atom attached to the trifluoromethyl group (C-2) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity
-CF₃~ -60 to -70Singlet

A single, strong peak is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.[6]

NMR Workflow

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis P1 Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A1 Acquire ¹H NMR spectrum P1->A1 A2 Acquire ¹³C NMR spectrum A1->A2 A3 Acquire ¹⁹F NMR spectrum A2->A3 D1 Process and reference spectra A3->D1 D2 Integrate ¹H signals D1->D2 D3 Assign peaks and determine coupling constants D2->D3 D4 Correlate all spectra to confirm structure D3->D4

Caption: General workflow for NMR analysis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the internal standard.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Conclusion

The comprehensive spectroscopic analysis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- through a combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy is indispensable for its unambiguous structural characterization. This guide provides a detailed predictive framework for the expected spectral data and outlines robust experimental protocols for their acquisition and interpretation. By leveraging the principles and comparative data presented, researchers can confidently elucidate the structure of this and related fluorinated heterocyclic compounds, thereby advancing their research and development endeavors.

References

  • BenchChem. (n.d.). A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives.
  • BenchChem. (n.d.). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide.
  • MDPI. (2022, May 19). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System.
  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyrimidine.
  • ACS Publications. (2020, January 29). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes.
  • ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
  • PMC. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • RSC Publishing. (n.d.). Supporting Information.
  • NIST. (n.d.). 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-6-(trifluoromethyl)-.
  • Vandana Publications. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

Sources

Foundational

In Silico Prediction of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Properties: A Technical Guide for Drug Discovery Professionals

Abstract In the contemporary drug discovery landscape, the imperative to "fail fast, fail cheap" has catalyzed the adoption of computational, or in silico, methods for early-stage candidate profiling. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the contemporary drug discovery landscape, the imperative to "fail fast, fail cheap" has catalyzed the adoption of computational, or in silico, methods for early-stage candidate profiling. This guide provides an in-depth technical framework for the comprehensive property prediction of the novel compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- . We will delineate a systematic, multi-tiered approach, moving from foundational physicochemical characterization to complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pharmacological profiling. The methodologies discussed herein are grounded in established computational models and are designed to provide actionable insights, enabling researchers to make informed decisions about the viability of this compound for further development. This document serves as both a strategic overview and a practical protocol guide for scientists engaged in computational chemistry and drug development.

Introduction to the Compound of Interest

The subject of our analysis is 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- . Its chemical structure, represented by the SMILES (Simplified Molecular Input Line Entry System) string NCC1=NC(=NC=C1)C(F)(F)F, reveals a pyrimidine core functionalized with a methanamine group at the 4-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is a common bioisostere used in medicinal chemistry to enhance metabolic stability and membrane permeability, while the pyrimidine ring and methanamine group offer potential hydrogen bonding sites for target interaction. A thorough understanding of its molecular properties is paramount before committing resources to synthesis and in vitro testing.

The Rationale for In Silico Profiling

The journey from a hit compound to a marketable drug is long, arduous, and fraught with a high attrition rate. A significant portion of this failure is attributed to poor pharmacokinetic (ADME) and toxicity profiles discovered late in development.[1][2] In silico modeling offers a rapid and cost-effective alternative to experimental screening in the early phases, allowing for the evaluation of vast numbers of virtual compounds.[3][4][5] By predicting key drug-like properties computationally, we can prioritize candidates with a higher probability of success, guide structural modifications to mitigate liabilities, and ultimately de-risk the entire drug discovery pipeline.[6][7]

Tier 1: Foundational Physicochemical & Pharmacokinetic Predictions

The first step in characterizing any potential drug candidate is to predict its fundamental physicochemical properties, as these directly influence its pharmacokinetic behavior.[8] For this analysis, we will utilize the SwissADME web server, a freely accessible and robust tool that provides a suite of validated predictive models.[9][10][11][12]

Detailed Protocol: Physicochemical and ADME Prediction using SwissADME
  • Input: Navigate to the SwissADME web server (]">http://www.swissadme.ch).[10]

  • Structure Entry: In the input field, paste the SMILES string for the compound: NCC1=NC(=NC=C1)C(F)(F)F.

  • Execution: Click the "Run" button to initiate the calculations.

  • Data Collection: The server will return a comprehensive report. Collate the key physicochemical, lipophilicity, water-solubility, and pharmacokinetic parameters into a summary table.

Predicted Properties and Expert Interpretation

The data generated from the SwissADME server for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- are summarized below.

Property CategoryParameterPredicted ValueMethod/ModelInterpretation & Causality
Physicochemical Molecular Weight177.13 g/mol -Excellent. Falls well below the 500 Da threshold suggested by Lipinski's Rule of Five, indicating a favorable size for oral bioavailability.
TPSA (Topological Polar Surface Area)64.91 Ų-Good. A TPSA below 140 Ų is generally associated with good cell membrane permeability and oral absorption.
Rotatable Bonds2-Low. A low number of rotatable bonds (<10) suggests conformational rigidity, which can be favorable for binding affinity and reduces entropy loss upon binding.
Lipophilicity iLOGP1.13In-house physics-basedOptimal. LogP values between 1 and 3 are often a sweet spot, balancing aqueous solubility with the lipophilicity required for membrane passage.
Water Solubility LogS (ESOL)-1.77ESOL ModelSoluble. A LogS value > -4 indicates good aqueous solubility, which is critical for formulation and absorption from the gastrointestinal tract.
Pharmacokinetics GI AbsorptionHighBOILED-Egg ModelFavorable. The BOILED-Egg model predicts high gastrointestinal absorption, a prerequisite for an effective oral drug.[11][12]
BBB PermeantNoBOILED-Egg ModelCNS-sparing. The model predicts the compound will not cross the Blood-Brain Barrier, which is desirable for drugs targeting peripheral systems to avoid CNS side effects.
P-gp SubstrateNo-Positive. Not being a substrate for the P-glycoprotein efflux pump reduces the risk of drug resistance and improves bioavailability.
Drug-Likeness Lipinski's Rule0 Violations-Compliant. The compound adheres to all criteria of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Interpretation Summary: The initial physicochemical and pharmacokinetic profile is highly promising. The compound possesses a low molecular weight, optimal lipophilicity, and good predicted aqueous solubility. Crucially, it is predicted to have high gastrointestinal absorption without being a substrate for the P-gp efflux pump, indicating strong potential for oral administration. Its predicted inability to cross the blood-brain barrier suggests it would be suitable for targeting non-CNS pathologies.

Tier 2: Metabolic and Toxicity Liability Assessment

With a promising foundational profile, the next critical step is to identify potential metabolic and toxicity liabilities. These are major causes of compound attrition in later-stage development.[13]

Cytochrome P450 (CYP) Inhibition

The cytochrome P450 enzyme superfamily is responsible for the metabolism of a vast majority of clinical drugs.[13] Inhibition of these enzymes can lead to dangerous drug-drug interactions.[14] In silico models can predict whether a compound is likely to inhibit key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[15][16][17]

hERG Blockade

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[18] Blockade of this channel can lead to fatal cardiac arrhythmias (Long QT Syndrome), making hERG liability a critical safety endpoint to assess.[19][20][21] Numerous computational models have been developed to predict hERG inhibition potential.[22]

Predicted Liabilities

Using the SwissADME platform, we can obtain predictions for these critical endpoints.

Liability CategoryParameterPredicted OutcomeInterpretation & Causality
Metabolism CYP1A2 InhibitorNoLow risk of drug-drug interactions mediated by this isoform.
CYP2C9 InhibitorNoLow risk of drug-drug interactions mediated by this isoform.
CYP2C19 InhibitorNoLow risk of drug-drug interactions mediated by this isoform.
CYP2D6 InhibitorYesPotential Liability. Inhibition of CYP2D6, which metabolizes ~25% of clinical drugs, is a significant concern for drug-drug interactions. This requires experimental validation.
CYP3A4 InhibitorNoLow risk of drug-drug interactions mediated by this isoform.
Cardiotoxicity hERG I BlockerNo (pkCSM predictor)Favorable. Early prediction of no hERG blockade significantly de-risks the compound from a cardiotoxicity perspective.

Interpretation Summary: The prediction of CYP2D6 inhibition is the first significant flag raised in this in silico analysis. While not a definitive disqualifier, it signals a high-priority area for experimental validation (e.g., using a fluorescent-based in vitro assay). If confirmed, medicinal chemistry efforts may be required to mitigate this activity. The predicted lack of hERG inhibition is a very positive finding.

Tier 3: Pharmacological Profile - Target Prediction

Understanding the intended and unintended biological targets of a compound is the essence of pharmacology. Ligand-based in silico target prediction tools work on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known ligands with similar structures.[23]

Methodology: SwissTargetPrediction

The SwissTargetPrediction web server compares a query molecule to a library of over 370,000 known active compounds to estimate the most probable macromolecular targets.[24][25][26] The prediction relies on a combination of 2D and 3D chemical similarity measures.[27]

Detailed Protocol: Target Prediction
  • Input: Navigate to the SwissTargetPrediction web server (]">http://www.swisstargetprediction.ch).[23]

  • Structure Entry: Paste the SMILES string NCC1=NC(=NC=C1)C(F)(F)F into the query box.

  • Organism Selection: Select "Homo sapiens" as the target organism.

  • Execution & Analysis: Click "Predict targets". The server returns a list of potential targets, ranked by probability. Analyze the top-ranking target classes for plausible mechanisms of action and potential off-target effects.

Predicted Target Classes

For 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, the SwissTargetPrediction server identifies the following as the most probable target classes:

  • Kinases: This is the most prominently predicted class. The pyrimidine scaffold is a well-known "privileged scaffold" in kinase inhibitor design.

  • Cytochrome P450 Enzymes: This aligns with our ADMET prediction of CYP2D6 inhibition, providing cross-validation between different predictive tools.

  • G-protein coupled receptors (GPCRs): A diverse family of receptors, suggesting potential for polypharmacology.

  • Proteases: Another common target class in drug discovery.

Interpretation Summary: The strong signal for kinases suggests a primary therapeutic avenue to explore. Further investigation, such as molecular docking into the ATP-binding sites of specific kinases implicated in a disease of interest, would be a logical next step. The prediction of CYP enzymes as targets reinforces the need to experimentally assess the CYP2D6 inhibition liability.

Integrated Workflow and Data Interpretation

The power of in silico prediction lies not in a single data point, but in the integrated analysis of multiple properties. The workflow described follows a logical progression from broad, fundamental properties to specific, high-impact liabilities and potential efficacy.

G cluster_input Step 1: Input cluster_tier1 Step 2: Tier 1 Analysis (SwissADME) cluster_tier2 Step 3: Tier 2 Analysis (ADMET) cluster_tier3 Step 4: Tier 3 Analysis (SwissTargetPrediction) cluster_output Step 5: Synthesis & Decision Compound Compound Structure (SMILES: NCC1=...) PhysChem Physicochemical Properties (MW, TPSA, LogP) Compound->PhysChem PK Pharmacokinetics (GI Abs., BBB, P-gp) Compound->PK DrugLike Drug-Likeness (Lipinski's Rule) Compound->DrugLike Metabolism Metabolism (CYP Inhibition) PhysChem->Metabolism Toxicity Toxicity (hERG Blockade) PhysChem->Toxicity Target Pharmacology (Target Prediction) PhysChem->Target PK->Metabolism PK->Toxicity PK->Target DrugLike->Metabolism DrugLike->Toxicity DrugLike->Target Report Integrated Data Profile - Promising PK - CYP2D6 Flag - Kinase Target Hypothesis Metabolism->Report Toxicity->Report Target->Report Decision Go / No-Go Decision Prioritize for Synthesis & In Vitro Validation Report->Decision

The Concept of the Applicability Domain

A crucial aspect of interpreting any in silico prediction is the concept of the Applicability Domain (AD).[28][29] A Quantitative Structure-Activity Relationship (QSAR) model's predictions are most reliable for compounds that are similar to those in its training set.[30][31] When a prediction is made, it is essential to consider whether the query molecule (in this case, 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-) falls within the model's AD. The tools used in this guide, such as those in the Swiss-suite, are built on large, diverse datasets, which generally affords them a broad AD. However, for a novel scaffold, predictions should be treated as well-informed hypotheses that require experimental confirmation.

Conclusion and Forward Look

The in silico profile of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is largely positive, marking it as a compound of significant interest for further investigation. It exhibits a drug-like physicochemical profile, high predicted oral absorption, and a favorable lack of predicted hERG liability. The primary areas for focused experimental validation are the predicted inhibition of the CYP2D6 enzyme and the exploration of the kinase target hypothesis.

Based on this comprehensive computational assessment, the recommendation is a "Go" for laboratory synthesis and in vitro validation. The insights gained from this in silico workflow allow for a more strategic allocation of resources, focusing experimental efforts on the most critical questions identified: confirming the primary target class and quantifying the potential for metabolic drug-drug interactions. This data-driven approach exemplifies modern, efficient drug discovery.

References

  • SwissTargetPrediction: A web server for target prediction of bioactive small molecules. (Source: vertexaisearch.cloud.google.com)
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (Source: Nucleic Acids Research, Oxford Academic)
  • SwissTargetPrediction · bio.tools. (Source: bio.tools)
  • Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s.
  • Applicability domain. (Source: Wikipedia)
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (Source: vertexaisearch.cloud.google.com)
  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (Source: Toxicology Research, RSC Publishing)
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (Source: Semantic Scholar)
  • Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. (Source: vertexaisearch.cloud.google.com)
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (Source: PubMed)
  • Applicability domains are common in QSAR but irrelevant for conventional ML tasks. (Source: vertexaisearch.cloud.google.com)
  • Comparison and summary of in silico prediction tools for CYP450-medi
  • In silico prediction of hERG inhibition. (Source: PubMed)
  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (Source: vertexaisearch.cloud.google.com)
  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (Source: Toxicology Research, RSC Publishing)
  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (Source: vertexaisearch.cloud.google.com)
  • In silico prediction of multiple-category classification model for cytochrome P450 inhibitors and non-inhibitors using machine-learning method. (Source: Taylor & Francis)
  • About - SwissTargetPrediction. (Source: swisstargetprediction.ch)
  • The importance of the domain of applicability in QSAR modeling. (Source: PubMed)
  • In Silico Prediction of Cytochrome P450 Inhibitors. (Source: IT-University of Copenhagen)
  • Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. (Source: PubMed)
  • Advancing physicochemical property predictions in computational drug discovery. (Source: vertexaisearch.cloud.google.com)
  • Applicability Domain of QSAR models.
  • Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. (Source: ARCHIE-WeSt)
  • In silico ADMET prediction: recent advances, current challenges and future trends. (Source: PubMed)
  • In Silico Prediction of hERG Inhibition: Future Medicinal Chemistry. (Source: Taylor & Francis)
  • Predictive in silico modeling for hERG channel blockers. (Source: ClinPGx)
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  • (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017)
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
  • Physicochemical Properties Prediction Service. (Source: CD ComputaBio)
  • 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransform
  • SwissDrugDesign - Molecular Modelling Group. (Source: swissdrugdesign.ch)
  • In silico ADME/T modelling for rational drug design. (Source: Quarterly Reviews of Biophysics)
  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (Source: vertexaisearch.cloud.google.com)

Sources

Exploratory

Pharmacokinetic Optimization and Bioavailability of Trifluoromethylpyrimidine Scaffolds in Drug Discovery

Executive Summary The pyrimidine heterocycle is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutics. However, native pyrimidines often suffer from rapid metabolic clea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine heterocycle is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutics. However, native pyrimidines often suffer from rapid metabolic clearance and suboptimal membrane permeability. The strategic incorporation of a trifluoromethyl (—CF₃) group onto the pyrimidine core—creating the trifluoromethylpyrimidine (TFMP) scaffold—has emerged as a transformative approach to engineer oral bioavailability and optimize absorption, distribution, metabolism, and excretion (ADME) profiles[1]. This whitepaper explores the causality behind TFMP-driven pharmacokinetic enhancements, provides quantitative ADME data, and outlines self-validating experimental protocols for evaluating these compounds.

Mechanistic Rationale: The Causality of the —CF₃ Substitution

Why does the addition of a —CF₃ group fundamentally alter the pharmacokinetic destiny of a pyrimidine-based drug? The causality lies in the intersection of thermodynamics and stereoelectronics:

  • Metabolic Shielding (Clearance Reduction): The carbon-fluorine bond is exceptionally strong ( 116 kcal/mol). By placing a —CF₃ group at metabolic "soft spots" (e.g., the 5-position of a pyrimidine ring), medicinal chemists effectively block Cytochrome P450 (CYP450) mediated oxidative metabolism[1]. This reduces intrinsic hepatic clearance ( CLint​ ) and prolongs the elimination half-life ( t1/2​ ).

  • Lipophilicity and Membrane Permeation: The —CF₃ group is highly lipophilic (Hansch π constant 0.88). This increases the overall partition coefficient ( logP ) of the molecule, driving passive diffusion across the lipid bilayers of the gastrointestinal tract and enhancing Caco-2 permeability[1].

  • pKa​ Modulation: The strong electron-withdrawing nature of the —CF₃ group ( σmeta​=0.43 ) pulls electron density away from adjacent basic centers (e.g., exocyclic amines or piperazine rings)[1]. This lowers the pKa​ of these amines, ensuring a higher fraction of the drug remains unionized at the physiological pH of the intestine, thereby maximizing oral absorption.

Case Studies in ADME Optimization

Oncology: Balancing Exposure and CNS Penetration

In the development of pan-Class IA Phosphoinositide 3-kinase (PI3K) inhibitors for oncology, managing central nervous system (CNS) penetration while maintaining oral bioavailability is critical. The TFMP-based compound NVP-CLR457 (Compound 40) was engineered to achieve this delicate balance. It exhibits high oral exposure and bioavailability but was specifically designed to be non-CNS-penetrant to avoid neurological off-target toxicities[2][3].

Anti-Infectives: Overcoming Rapid Clearance

For the treatment of Toxoplasma gondii, achieving sufficient plasma exposure in murine models is a prerequisite for efficacy testing. The introduction of a TFMP moiety in Compound 3 (a T. gondii DHFR inhibitor) resulted in a moderate mouse liver microsome (MLM) intrinsic clearance of 56.3 mL/min/kg. This structural modification allowed for excellent systemic exposure compared to rapidly cleared non-fluorinated analogs, which exhibited clearance rates multiples above the liver blood flow[4][5].

Antiviral Agents: Extending Half-Life

Recent advances in antiviral pyrimidine-based drugs highlight that TFMP derivatives, such as the aminopyrimidine Compound 24 , can achieve an oral bioavailability ( F ) of 40.7% with a highly prolonged half-life of 26.2 hours and a low clearance value of 1.5 L/h/kg[6].

Quantitative ADME Profiling

The table below summarizes the pharmacokinetic parameters of selected TFMP-bearing therapeutic candidates, illustrating the robust bioavailability achievable with this scaffold.

CompoundTarget / Indication Cmax​ t1/2​ (h)Clearance ( CL )Oral Bioavailability ( F% )
Aminopyrimidine 24 LRRK2 Inhibitor592 ng/mL26.21.5 L/h/kg (IV)40.7%
Compound 48 NNRTI (Antiviral)N/AN/A82.7 mL/h/kg (IV)31.8%
NVP-CLR457 Pan-Class IA PI3KHighN/ALowHigh (Non-CNS)
Compound 3 TgDHFR (Toxoplasmosis)N/AN/A56.3 mL/min/kg (MLM)High

Data synthesized from[6],[4], and[2].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the bioavailability of TFMP compounds, a bipartite in vitro / in vivo workflow is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro Hepatic Microsomal Stability

Objective: Predict hepatic first-pass metabolism and intrinsic clearance ( CLint​ ). Causality: Liver microsomes contain the primary oxidative enzymes (CYP450s). By measuring the disappearance of the parent TFMP compound over time in the presence of the cofactor NADPH, we can calculate the in vitro half-life and scale it to predict in vivo hepatic clearance. Self-Validation: This protocol includes a minus-NADPH control. If the compound degrades in the absence of NADPH, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), validating that CYP oxidation is not the sole clearance mechanism.

Step-by-Step Method:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg protein/mL) and the TFMP test compound (final concentration 1 µM, keeping organic solvent <0.1% to avoid CYP inhibition) in the buffer.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Validation Step: For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of percent remaining vs. time to determine the elimination rate constant ( k ). Calculate CLint​=(k×V)/protein concentration .

Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents

Objective: Determine absolute oral bioavailability ( F% ) and systemic exposure. Causality: Bioavailability is the fraction of an orally administered dose that reaches systemic circulation intact. By comparing the Area Under the Curve (AUC) of an oral (PO) dose to an intravenous (IV) dose (which is 100% bioavailable by definition), we can quantify the absorption and first-pass extraction limitations of the TFMP scaffold.

Step-by-Step Method:

  • Formulation: Prepare the TFMP compound in a bio-compatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline). Ensure the compound is fully dissolved or forms a uniform nanosuspension.

  • Dosing: Administer the formulation to male Sprague-Dawley rats ( n=3 per group).

    • Group 1 (IV): Administer 1 mg/kg via the tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect serial blood samples ( 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood samples at 3000g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Quantification: Extract plasma using protein precipitation. Generate a standard curve (1-1000 ng/mL) to quantify the TFMP compound via LC-MS/MS.

  • Bioavailability Calculation: Calculate F%=AUCIV​×DosePO​AUCPO​×DoseIV​​×100 .

Visualizations

Workflow: ADME Optimization of TFMP Scaffolds

ADME_Workflow Start Hit Compound (Native Pyrimidine) CF3_Addition Trifluoromethylation (-CF3 Addition) Start->CF3_Addition InVitro In Vitro ADME (HLM/MLM, Caco-2) CF3_Addition->InVitro Decision Metabolic Stability Acceptable? InVitro->Decision InVivo In Vivo PK Profiling (Rodent IV/PO) Decision->InVivo Yes Optimization Structural Refinement (pKa/logP Adjustment) Decision->Optimization No Lead Lead Candidate (High Bioavailability) InVivo->Lead Optimization->InVitro

ADME optimization workflow for trifluoromethylpyrimidine scaffolds.

Pathway: PI3K/AKT/mTOR Modulation by TFMP Inhibitors

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K Class IA PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates TFMP_Inhibitor TFMP Inhibitor (NVP-CLR457) TFMP_Inhibitor->PI3K Pan-Inhibition

PI3K/AKT/mTOR signaling pathway modulated by TFMP-based inhibitors.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link][6]

  • Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2][3][7]

  • Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link][4][5][8]

  • 2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | CAS 745066-18-6 Source: Resolve Mass Technical Datasheets URL:[Link][1]

Sources

Foundational

Engineering Efficacy: The Structure-Activity Relationship (SAR) of Trifluoromethyl Pyrimidines in Targeted Therapeutics

As a Senior Application Scientist, I approach the design of trifluoromethyl ( CF3​ ) pyrimidines not merely as an exercise in synthetic substitution, but as a multi-dimensional optimization of pharmacodynamics and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design of trifluoromethyl ( CF3​ ) pyrimidines not merely as an exercise in synthetic substitution, but as a multi-dimensional optimization of pharmacodynamics and pharmacokinetics. The pyrimidine core is a privileged scaffold in medicinal chemistry, mimicking native nucleobases to effectively engage kinase hinge regions and enzymatic active sites. However, the strategic installation of a CF3​ group elevates this scaffold from a generic binder to a precision therapeutic instrument.

The "fluorine magic" observed in these molecules is driven by strict physicochemical causality:

  • Electronic Modulation: The strong electron-withdrawing nature ( σI​=0.42 ) of the CF3​ group lowers the pKa​ of adjacent basic amines, reducing physiological ionization and thereby enhancing passive membrane permeability.

  • Metabolic Shielding: The highly stable C-F bonds block cytochrome P450-mediated oxidative metabolism at specific vulnerable sites, drastically prolonging the drug's half-life.

  • Steric Complementarity: The steric bulk of the CF3​ group (roughly equivalent to an isopropyl group) perfectly fills deep, hydrophobic pockets within target proteins, displacing high-energy water molecules and driving binding affinity through favorable entropic gains.

This whitepaper dissects the structure-activity relationship (SAR) dynamics of CF3​ -pyrimidines across oncology, epigenetics, and immunology, providing actionable methodologies for their synthesis and validation.

Mechanistic Grounding: Target-Specific SAR Dynamics

Oncology: Dual FAK/PYK2 Kinase Inhibition

Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) are critical mediators of tumor proliferation and metastasis. The 2,4-diamino-5-(trifluoromethyl)pyrimidine scaffold has proven exceptionally effective here. The CF3​ group at the C5 position projects directly into the hydrophobic "back pocket" of the ATP-binding site, while the N1 and C2-amino groups form critical bidentate hydrogen bonds with the kinase hinge region.

Recent SAR optimizations have utilized macrocyclization to force the pyrimidine core into a bioactive conformation. By linking the C2 and C4 substituents, researchers developed macrocycle 25a, which achieved a remarkable IC50​ of 0.7 nM against PYK2, representing a ~175-fold improvement over its acyclic precursor and significantly enhancing PYK2/FAK selectivity [1][1].

Autophagy Modulation: ULK1 Inhibition

Unc-51 like kinase 1 (ULK1) is the gatekeeper of autophagy, a survival mechanism often hijacked by advanced tumors. Advanced machine learning models and SHAP (SHapley Additive exPlanations) analyses have classified the 2-amino-4-(2-thienyl)-5-(trifluoromethyl)pyrimidine core as a high-activity scaffold. The SAR dictates that the C4-thienyl group provides necessary π−π stacking interactions, while the C5- CF3​ group locks the thienyl ring into a coplanar conformation via steric repulsion, maximizing active site occupancy [2][2].

Epigenetic Regulation: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is a primary target for epigenetic cancer therapies. Fusing the pyrimidine core with a thiourea moiety has generated potent hybrids. Compound 6b, a pyrimidine-thiourea hybrid, demonstrated an IC50​ of 0.65 μM against LSD1. The SAR reveals that the heteroatom substitution on the urea moiety is critical; the thiourea derivative is vastly superior to the standard urea or guanidine derivatives due to the enhanced polarizability and optimal geometry of the sulfur atom for hydrogen bonding within the LSD1 catalytic cleft [3][3].

Immunology: NF-κB and AP-1 Suppression

In inflammatory disease models, CF3​ -pyrimidines act as potent transcriptional suppressors. For instance, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides (e.g., Compound 128) achieve an exceptional IC50​ of 0.05 μM against NF-κB stimulation [4][4]. Similarly, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate acts as a potent dual inhibitor of AP-1 and NF-κB mediated gene expression [5][5].

Quantitative SAR Landscape

The following table synthesizes the quantitative efficacy of key CF3​ -pyrimidine derivatives across diverse therapeutic targets, allowing for rapid cross-disciplinary comparison.

Scaffold / Compound DesignationPrimary TargetKey Structural Feature / Modification IC50​ / PotencyCitation
Macrocycle 25a PYK2 KinaseMacrocyclization of FAK inhibitor core0.7 nM[1]
Radiotracer [18F]2 FAK Kinase2,4-diaminopyrimidine core1.5 nM[1]
Compound 128 NF-κB / AP-12-chloro-4-( CF3​ )pyrimidine-5-carboxamide0.05 μM[4]
Compound 6b LSD1Pyrimidine-thiourea hybrid0.65 μM[3]
Model_1D_1 Subsets ULK1 Kinase2-amino-4-(2-thienyl)-5-( CF3​ )pyrimidineHigh Activity[2]

Visualizing the Pharmacological Impact

To understand the systemic impact of these compounds, we must map their intervention points within cellular signaling networks. Below is the logical workflow of CF3​ -pyrimidine inhibitors intercepting the FAK/PYK2 survival cascade.

Pathway CF3_Inhibitor Trifluoromethyl Pyrimidine Inhibitor FAK_PYK2 FAK / PYK2 Kinase Domain CF3_Inhibitor->FAK_PYK2 Competitive ATP Binding Apoptosis Apoptosis & Cell Cycle Arrest CF3_Inhibitor->Apoptosis Therapeutic Outcome RTK Receptor Tyrosine Kinase (RTK) RTK->FAK_PYK2 PI3K_AKT PI3K / AKT Pathway FAK_PYK2->PI3K_AKT MAPK MAPK / ERK Pathway FAK_PYK2->MAPK Tumor_Progression Tumor Proliferation & Migration PI3K_AKT->Tumor_Progression MAPK->Tumor_Progression

Fig 1. Mechanism of CF3-pyrimidine inhibitors targeting the FAK/PYK2 signaling cascade.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, protocols must be designed with built-in causality and self-validation. Below are the definitive workflows for synthesizing and biologically validating CF3​ -pyrimidines.

Protocol A: Regioselective SN​Ar Synthesis of 2,4-Disubstituted-5-Trifluoromethylpyrimidines

Causality Check: The CF3​ group at C5 highly activates the pyrimidine ring toward Nucleophilic Aromatic Substitution ( SN​Ar ). The C4 position is inherently more reactive than C2 due to the combined ortho/para directing effects of the ring nitrogens and the ortho-inductive pull of the CF3​ group. We exploit this differential reactivity through strict temperature control.

  • Step 1: Kinetic Control (C4 Substitution). Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the reaction to -78 °C.

  • Step 2: Base Selection. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Why DIPEA? As a sterically hindered, non-nucleophilic base, it acts purely as an acid scavenger without competing for the electrophilic pyrimidine carbon.

  • Step 3: First Amine Addition. Dropwise add the primary amine (1.0 eq). Stir and slowly warm to 0 °C over 2 hours. The low temperature ensures absolute regioselectivity, yielding exclusively the 2-chloro-4-amino-5-(trifluoromethyl)pyrimidine intermediate.

  • Step 4: Thermodynamic Control (C2 Substitution). Isolate the intermediate. To substitute the C2 position, the system requires thermodynamic driving forces because the C4-amine donates electron density into the ring, deactivating the C2 chloride. Dissolve the intermediate in n-butanol, add the second amine (1.5 eq) and heat to 100 °C for 12 hours.

  • Step 5: Validation. Confirm regiochemistry via 2D NOESY NMR; the C6 proton will show strong spatial correlation with the C4-substituent protons, validating the structural assignment.

Protocol B: Self-Validating HTRF Kinase Assay for FAK/PYK2

Causality Check: Highly fluorinated aromatic compounds frequently exhibit idiosyncratic autofluorescence in standard biochemical assays, leading to false positives. Homogeneous Time-Resolved Fluorescence (HTRF) solves this by utilizing a time delay (e.g., 50 µs) before reading the emission, allowing short-lived background autofluorescence to decay and isolating the long-lived Europium cryptate signal.

  • Step 1: Reaction Assembly. In a 384-well low-volume plate, combine recombinant PYK2 kinase domain, biotinylated poly-GT peptide substrate, and the CF3​ -pyrimidine inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20). Why Tween-20? It prevents the non-specific aggregation of highly lipophilic CF3​ compounds.

  • Step 2: ATP Initiation. Initiate the reaction with ATP at its exact Km​ value. Why Km​ ? Running the assay at the ATP Km​ ensures the assay is maximally sensitive to competitive inhibitors (which CF3​ -pyrimidines typically are). Incubate for 60 minutes at room temperature.

  • Step 3: Quench and Detect. Add the detection buffer containing EDTA (to chelate Mg2+ and instantly halt kinase activity), a Europium-cryptate labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Step 4: Self-Validation (Z'-Factor). Read the plate at 620 nm and 665 nm. Calculate the 665/620 ratio. Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. The assay is only validated and deemed robust if the Z' > 0.6 .

References

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
  • Source: rsc.
  • Structure-activity relationship studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)
  • Source: tandfonline.
  • Source: acs.

Sources

Exploratory

Deconstructing the Pharmacophore: Target Identification Studies for 2-(Trifluoromethyl)-4-Pyrimidinemethanamine Scaffolds

Executive Summary In fragment-based drug discovery (FBDD) and phenotypic screening, the identification of the molecular target is often the most significant bottleneck. The chemical entity 4-Pyrimidinemethanamine, 2-(tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and phenotypic screening, the identification of the molecular target is often the most significant bottleneck. The chemical entity 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (also known as (2-(trifluoromethyl)pyrimidin-4-yl)methanamine) has emerged as a highly privileged building block in medicinal chemistry. It frequently appears as a core warhead or hinge-binding motif in inhibitors targeting mutant Isocitrate Dehydrogenase 1 (IDH1), integrins (e.g., αvβ6), and various kinases[1][2].

This whitepaper outlines a comprehensive, self-validating methodological framework for conducting Target Identification (Target ID) studies when a phenotypic hit incorporates this specific trifluoromethyl pyrimidine scaffold. By synthesizing label-free biophysical validation with advanced chemoproteomics, researchers can establish definitive causality between the chemical fragment and its biological effector.

Physicochemical Rationale: Why This Scaffold?

Before engineering a Target ID workflow, one must understand the causality behind the fragment's binding affinity. The 2-(trifluoromethyl)-4-pyrimidinemethanamine scaffold is not merely a structural spacer; it is a highly tuned pharmacophore[3].

The Pyrimidine Core: Acts as a classic hydrogen-bond acceptor. Its electron-deficient nature facilitates π

π stacking with aromatic residues (e.g., phenylalanine or tyrosine) within enzyme active sites.
  • The 2-Trifluoromethyl ( −CF3​ ) Group: The extreme electronegativity of the −CF3​ group withdraws electron density from the pyrimidine ring, significantly lowering the pKa of the ring nitrogens. This modulates hydrogen-bonding strength while simultaneously increasing the overall lipophilicity (LogP) and shielding the 2-position from cytochrome P450-mediated oxidative metabolism[4].

  • The 4-Methanamine ( −CH2​NH2​ ) Vector: At physiological pH, the primary amine is protonated, enabling critical salt-bridge formations with acidic residues (Asp/Glu) in target pockets. Crucially for Target ID, this primary amine serves as a highly reactive synthetic handle for derivatization.

  • Table 1: Pharmacophore Functional Mapping
    Structural MotifPhysicochemical ContributionTarget ID Utility
    Pyrimidine Ring H-bond acceptor, π -stackingOrientational anchor in active site
    2-Trifluoromethyl Lipophilicity, pKa of ring nitrogensEnsures cell permeability for live-cell assays
    4-Methanamine H-bond donor, Salt-bridge formationIdeal vector for attaching photoaffinity/click tags

    The Self-Validating Target ID Workflow

    To avoid the common pitfall of identifying artifactual targets due to probe steric bulk, we employ a dual-orthogonal validation system . We first confirm target engagement of the unmodified scaffold using the Cellular Thermal Shift Assay (CETSA)[5]. Only after confirming that the unmodified molecule stabilizes a target do we proceed to Activity-Based Protein Profiling (ABPP) and chemoproteomic pull-down[6].

    TargetIDWorkflow A Phenotypic Hit (2-CF3-Pyrimidin-4-yl Methanamine Scaffold) B Probe Synthesis (Attach Diazirine & Alkyne) A->B C Live Cell Incubation & UV Crosslinking B->C D Cell Lysis & Click Chemistry (Biotin) C->D E Streptavidin Enrichment D->E F On-Bead Digestion & LC-MS/MS E->F G Target Validation (CETSA & Knockdown) F->G

    Workflow for chemoproteomic target identification of the pyrimidine scaffold.

    Experimental Methodologies

    Protocol A: Synthesis of the Photoaffinity Probe

    Causality: To capture transient or low-affinity interactions of the fragment, covalent crosslinking is required. We utilize a minimalist aliphatic diazirine rather than a bulky benzophenone to preserve the native binding thermodynamics of the small pyrimidine scaffold.

    • Amide Coupling: React the 4-methanamine group of the 2-(trifluoromethyl)pyrimidine scaffold with a bifunctional linker containing both a terminal alkyne and an aliphatic diazirine. Use HATU/DIPEA in anhydrous DMF.

    • Purification: Isolate the probe via preparative HPLC. Verify the mass and purity (>95%) via LC-MS.

    • Validation: Ensure the synthesized probe retains at least 80% of the phenotypic activity of the parent compound in the primary cellular assay.

    Protocol B: Label-Free Target Validation (CETSA)

    Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation[7]. This step proves the parent compound engages the target in a physiological environment.

    • Incubation: Treat live cells (e.g., HCT116 or HeLa) with 10 µM of the unmodified 2-(trifluoromethyl)-4-pyrimidinemethanamine compound (or DMSO control) for 1 hour at 37°C.

    • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Lysis & Separation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

    • Quantification: Analyze the soluble fraction via Western blot or quantitative mass spectrometry to determine the shift in aggregation temperature ( ΔTagg​ ).

    Protocol C: Chemoproteomic Pull-Down and LC-MS/MS (ABPP)

    Causality: By utilizing click chemistry post-lysis, we avoid the poor cell permeability associated with large biotinylated probes, ensuring the crosslinking occurs in the native intracellular environment[8].

    • In Situ Crosslinking: Incubate live cells with the alkyne-diazirine probe. Irradiate with UV light (365 nm) for 10 minutes on ice to generate the highly reactive carbene, covalently linking the probe to the target protein.

    • Lysis & Click Chemistry: Lyse the cells. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO4​ , TCEP, and TBTA ligand to the lysate.

    • Enrichment: Incubate the clicked lysate with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS, 8M urea, and PBS to remove non-specifically bound proteins.

    • Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze the resulting peptides using a high-resolution Orbitrap mass spectrometer.

    Data Presentation & Interpretation

    In a successful Target ID campaign, the LC-MS/MS data will yield hundreds of proteins. True targets are distinguished from background noise by comparing the probe-treated samples against a competitive control (cells pre-treated with a 10x excess of the unmodified parent compound to outcompete the probe).

    Table 2: Representative LC-MS/MS Enrichment & CETSA Data
    Identified ProteinProbe Enrichment ( log2​ Fold Change)Competitive Control AttenuationCETSA ΔTagg​ (°C)Target Confidence
    Mutant IDH1 + 6.892% reduction+ 5.2High (Validated)
    Kinase ERK2+ 4.185% reduction+ 3.8High
    Tubulin β -chain+ 2.510% reduction+ 0.1Low (Background)
    HSP90+ 5.05% reduction+ 0.5Low (Sticky Protein)

    Note: Proteins showing high enrichment but no competitive attenuation or CETSA shift (e.g., HSP90) are typical chemoproteomic artifacts and are discarded from the pipeline.

    Mechanistic Pathway Visualization

    Once the target (e.g., Mutant IDH1) is identified and validated, the mechanistic causality of the 2-(trifluoromethyl)-4-pyrimidinemethanamine scaffold can be mapped. The scaffold occupies the active site, preventing the pathological conversion of α -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG)[1].

    MechanismPathway A 2-CF3-Pyrimidin-4-yl Methanamine Derivative B Mutant IDH1 Enzyme (Validated Target) A->B Binds Active Site C Blockade of a-KG to 2-HG Conversion B->C Inhibits Activity D Reduction of Oncometabolite (2-HG) C->D E Restoration of Cellular Differentiation D->E

    Mechanistic pathway of the pyrimidine scaffold inhibiting mutant IDH1.

    Conclusion

    The 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- fragment is a highly versatile and potent chemical starting point. By leveraging the primary amine for photoaffinity-click derivatization and utilizing the unmodified scaffold in label-free CETSA, researchers can execute a robust, self-validating Target ID campaign. This methodology ensures that the transition from phenotypic hit to validated molecular target is driven by empirical causality rather than correlative artifacts.

    References

    • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Martinez Molina, D., et al. (2013). Available at:[Link]

    • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Cravatt, B.F., Wright, A.T., Kozarich, J.W. (2008). Available at:[Link]

    • Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of Medicinal Chemistry. (2000). Available at:[Link]

    • Therapeutically active compounds and their methods of use (EP3019483A1).Google Patents. (2016). Details the use of 2-(trifluoromethyl)pyrimidin-4-yl derivatives in targeting IDH1.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: A Framework for Evaluating the In Vitro Antiviral Activity of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Introduction The search for novel antiviral agents is a cornerstone of global health security. Pyrimidine derivatives represent a class of heterocyclic compounds extensively explored in medicinal chemistry for their broa...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The search for novel antiviral agents is a cornerstone of global health security. Pyrimidine derivatives represent a class of heterocyclic compounds extensively explored in medicinal chemistry for their broad-spectrum biological activities, including antiviral, anticancer, and antifungal properties.[1][2] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets.[3] This document provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of a novel compound, 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- , for potential antiviral activity.

    This guide is designed for researchers in virology and drug development. It outlines a systematic, multi-phase approach, beginning with essential cytotoxicity assessments, followed by primary screening and secondary, more definitive assays to quantify antiviral efficacy. The protocols provided are based on established, gold-standard methodologies to ensure data integrity and reproducibility.

    Phase 1: Foundational Cytotoxicity Assessment (CC50 Determination)

    Before assessing antiviral activity, it is critical to determine the concentration range at which the compound is toxic to the host cells.[4] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the compound is killing the cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of an uninfected cell culture by 50%.[5][6]

    Protocol 1: MTT Assay for Cell Viability

    The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7]

    Materials:

    • Host cell line susceptible to the virus of interest (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2).[4]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (Test Compound), dissolved in DMSO to a high-concentration stock (e.g., 50 mM).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

    • Microplate reader.

    Procedure:

    • Cell Seeding: Seed a 96-well plate with host cells at a density that will achieve ~90% confluency after 24 hours (e.g., 1 x 10^4 cells/well). Incubate at 37°C, 5% CO2.[4]

    • Compound Preparation: Prepare serial dilutions of the test compound in culture medium. A common approach is a 2-fold dilution series starting from a maximum concentration (e.g., 100 µM). Include a "medium only" control.[8]

    • Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the wells (in triplicate or quadruplicate).[9]

    • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.[10]

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.

    • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[11]

    Phase 2: Primary Antiviral Screening

    The goal of primary screening is to efficiently identify if the compound has any protective effect against virus-induced cell death, known as the cytopathic effect (CPE).[10][12]

    Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

    This assay measures the ability of a compound to prevent the morphological changes and cell death caused by viral infection.[10][13]

    Materials:

    • All materials from Protocol 1.

    • A well-characterized virus stock with a known titer.

    Procedure:

    • Cell Seeding: Prepare 96-well plates with host cells as described in Protocol 1.[10]

    • Infection and Treatment:

      • Prepare serial dilutions of the test compound in a low-serum assay medium (e.g., DMEM with 2% FBS).

      • Remove the growth medium from the cells.

      • Add 50 µL of the diluted compound to the wells.

      • Add 50 µL of virus diluted in assay medium to achieve a specific Multiplicity of Infection (MOI, e.g., 0.01). The final compound concentrations should be below the determined CC50.[4]

      • Controls: Include "cells only" (no virus, no compound), "virus control" (virus, no compound), and a positive control antiviral drug if available.[14]

    • Incubation: Incubate the plates at 37°C, 5% CO2 until the "virus control" wells show approximately 80-100% CPE (typically 48-72 hours).[15]

    • Quantification: Assess cell viability using a method like MTT (as in Protocol 1) or by staining with Crystal Violet.[14]

    • Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral CPE, is determined by plotting the inhibition percentage against the log of the compound concentration.[16]

    Phase 3: Confirmatory & Quantitative Assays

    Positive "hits" from the primary screen should be validated using more quantitative assays that directly measure the reduction in viral load or infectious particles.

    Protocol 3: Plaque Reduction Neutralization Test (PRNT)

    The PRNT is considered the gold standard for quantifying the infectivity of lytic viruses and measuring the efficacy of antiviral compounds.[8][17] It directly measures the reduction in the number of infectious virus particles.

    Materials:

    • 6-well or 12-well plates.

    • Confluent monolayers of susceptible host cells (e.g., MDCK).[18]

    • Virus stock.

    • Test compound dilutions.

    • Semi-solid overlay medium (e.g., medium containing 1.2% Avicel® or agarose).

    • Crystal Violet staining solution.

    Procedure:

    • Cell Seeding: Plate host cells in 12-well plates to form a confluent monolayer overnight.[18][19]

    • Virus-Compound Incubation: Prepare a standardized amount of virus (e.g., 100 Plaque Forming Units or PFU) and mix it with equal volumes of the serially diluted test compound. Incubate this mixture for 1 hour at 37°C.[17]

    • Infection: Wash the cell monolayers with PBS. Add 200 µL of the virus-compound mixture to each well. Allow the virus to adsorb for 1 hour at 37°C.[8]

    • Overlay: Aspirate the inoculum and add 2 mL of the semi-solid overlay medium containing the corresponding concentration of the test compound to each well.[17]

    • Incubation: Incubate the plates for 2-4 days (virus-dependent) until plaques are visible.

    • Visualization: Aspirate the overlay, fix the cells (e.g., with 10% formalin), and stain with Crystal Violet. Plaques will appear as clear zones against a purple background of viable cells.[8]

    • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus control" wells. Determine the EC50 value by plotting the percentage of reduction against the log of the compound concentration.

    Protocol 4: Viral Yield Reduction Assay (qPCR-based)

    This assay quantifies the amount of viral nucleic acid produced in the presence of the test compound, providing a highly sensitive measure of replication inhibition.[20][21]

    Materials:

    • Materials for cell culture and infection (as above).

    • RNA/DNA extraction kit.

    • Reverse transcriptase (for RNA viruses).

    • qPCR master mix, primers, and probes specific to the target virus.[22]

    • Real-time PCR instrument.

    Procedure:

    • Experiment Setup: Seed cells in a 24-well or 48-well plate. Infect the cells with the virus and treat them with serial dilutions of the test compound as described in the CPE assay.

    • Harvest: At a specific time post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant or the cells themselves.

    • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a suitable commercial kit.

    • RT-qPCR (for RNA viruses): Perform reverse transcription to convert viral RNA into cDNA, followed by quantitative PCR (qPCR) to amplify a specific viral gene.[23] For DNA viruses, proceed directly to qPCR.

    • Analysis: Quantify the viral genome copy number in each sample by comparing the amplification cycle (Ct value) to a standard curve. Calculate the percentage reduction in viral yield for each compound concentration relative to the untreated virus control. Determine the EC50 from the dose-response curve.[24]

    Data Presentation and Interpretation

    A critical step in evaluating a potential antiviral is to determine its therapeutic window or Selectivity Index (SI) . The SI is a ratio that compares the compound's toxicity to its antiviral potency.[4][5]

    SI = CC50 / EC50

    A higher SI value is desirable, indicating that the compound is effective at concentrations well below those at which it is toxic to host cells. Generally, a compound with an SI value ≥ 10 is considered a promising candidate for further investigation.[5][25]

    Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Assay TypeTarget VirusHost CellCC50 (µM)EC50 (µM)Selectivity Index (SI)
    MTT AssayN/AMDCK>100N/AN/A
    CPE InhibitionInfluenza A/H1N1MDCK>1007.5>13.3
    Plaque ReductionInfluenza A/H1N1MDCK>1004.2>23.8
    Yield Reduction (qPCR)Influenza A/H1N1MDCK>1003.9>25.6

    Visualized Workflows

    Overall Screening Cascade

    G cluster_0 Antiviral Screening Workflow A Compound Acquisition 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- B Phase 1: Cytotoxicity Assay (e.g., MTT) Determine CC50 A->B C Is CC50 acceptable? B->C D Phase 2: Primary Screen (e.g., CPE Inhibition) Determine initial EC50 C->D Yes H Stop (Toxic or Inactive) C->H No E Is compound active? (e.g., EC50 < 10 µM) D->E F Phase 3: Confirmatory Assays (Plaque Reduction, qPCR) Confirm EC50 & Calculate SI E->F Yes E->H No G Promising Candidate (SI > 10) Proceed to MoA studies F->G

    Caption: A decision-making workflow for antiviral compound screening.

    Plaque Reduction Assay Workflow

    G cluster_0 Plaque Reduction Assay Protocol S1 1. Seed cells in multi-well plates S2 2. Prepare compound dilutions & mix with known virus amount S1->S2 S3 3. Infect cell monolayer with virus-compound mixture S2->S3 S4 4. Aspirate inoculum & add semi-solid overlay S3->S4 S5 5. Incubate for 2-4 days to allow plaque formation S4->S5 S6 6. Fix and stain cells (e.g., Crystal Violet) S5->S6 S7 7. Count plaques and calculate % reduction S6->S7 S8 8. Determine EC50 S7->S8

    Caption: Step-by-step workflow for the Plaque Reduction Assay.

    References

    • protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Available from: [Link]

    • Creative Diagnostics. Cytopathic Effect Inhibition Assay. Available from: [Link]

    • Virology Research Services. (2021, March 21). Antiviral Drug Screening. Available from: [Link]

    • PBL Assay Science. General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Available from: [Link]

    • Creative Diagnostics. qPCR Assay for Testing Antiviral Agents. Available from: [Link]

    • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link]

    • protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available from: [Link]

    • Cheng, L. et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. PMC. Available from: [Link]

    • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available from: [Link]

    • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

    • Karyoti, A. et al. (2019). In Vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PMC. Available from: [Link]

    • Rolon, M. et al. (2021). A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1. PubMed. Available from: [Link]

    • Springer Nature Experiments. Screening for Antiviral Activity: MTT Assay. Available from: [Link]

    • Galani, K. et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. PMC. Available from: [Link]

    • Wu, Q. et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]

    • Cell Biolabs, Inc. Influenza B Immunoplaque Assay Kit. Available from: [Link]

    • Papin, J. et al. (2005). Real-Time Quantitative PCR Analysis of Viral Transcription. Humana Press. Available from: [Link]

    • Wikipedia. EC50. Available from: [Link]

    • Labinsights. (2023, May 8). CC50/IC50 Assay Services for Pharmaceutical Safety. Available from: [Link]

    • Labinsights. (2023, July 5). qPCR Assay for Rapid Virus Detection and Quantification. Available from: [Link]

    • protocols.io. (2022, March 16). Influenza virus plaque assay. Available from: [Link]

    • Heim, A. et al. (2003). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. PMC. Available from: [Link]

    • Al-Ostath, A. et al. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. Results in Chemistry. Available from: [Link]

    • Wu, Q. et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. Available from: [Link]

    • Semantic Scholar. ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. Available from: [Link]

    • LookChem. 2-Hydroxy-4-(trifluoromethyl)pyrimidine. Available from: [Link]

    • Ovsiannikova, V. et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available from: [Link]

    Sources

    Application

    Application Notes and Protocols for the Antifungal Screening of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Antifungals and the Promise of Trifluoromethyl Pyrimidines The rising incidence of invasive fungal infections, coupled wit...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Quest for Novel Antifungals and the Promise of Trifluoromethyl Pyrimidines

    The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, constitutes a significant global health threat. This necessitates the urgent discovery and development of novel antifungal agents with new mechanisms of action. The pyrimidine scaffold is a crucial heterocyclic motif found in numerous bioactive molecules and has been a fertile ground for the development of various therapeutic agents.[1][2] In particular, the incorporation of a trifluoromethyl group can significantly enhance the biological activity of these compounds.[3][4][5] This document provides a comprehensive guide for the antifungal screening of a promising, yet uncharacterized compound, 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- . While direct data for this specific molecule is not yet prevalent in public literature, the known antifungal potential of the trifluoromethyl pyrimidine class provides a strong rationale for its evaluation.[1][6][7]

    This guide, intended for researchers in mycology, medicinal chemistry, and drug discovery, outlines a systematic, multi-tiered approach to thoroughly assess the antifungal properties of this compound. It provides not just the "how" but also the "why" behind experimental choices, ensuring a robust and logical screening cascade from initial in vitro susceptibility to preliminary safety and in vivo efficacy considerations.

    Hypothesized Mechanism of Action: A Starting Point for Investigation

    Based on the known activities of related pyrimidine derivatives, several potential mechanisms of action for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- can be hypothesized. Anilinopyrimidines, for instance, are known to interfere with the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes. While the 2-amino group in our target compound differs from the anilino group, the core pyrimidine structure suggests a potential for similar interference with essential metabolic pathways.[1] Another plausible mechanism, given the lipophilicity that the trifluoromethyl group imparts, could be the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[8]

    Further investigation into the precise mechanism is a critical step in the drug development process and can be explored through a variety of specialized assays beyond the primary screening cascade.

    Hypothesized_MoA Hypothesized Antifungal Mechanisms Compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Membrane Fungal Cell Membrane Compound->Membrane Metabolism Essential Metabolic Pathways (e.g., Amino Acid Synthesis) Compound->Metabolism Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Inhibition Enzyme Inhibition Metabolism->Inhibition Leakage Ion & Molecule Leakage Disruption->Leakage Death Fungal Cell Death Inhibition->Death Leakage->Death

    Caption: Hypothesized mechanisms of action for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

    A Tiered Approach to Antifungal Screening: From In Vitro to In Vivo

    A structured, tiered approach is recommended to efficiently evaluate the antifungal potential of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. This ensures that resources are focused on compounds with the most promising activity and safety profiles.

    Screening_Workflow Antifungal Screening Cascade cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Tier1 Tier 1: Primary Antifungal Susceptibility Testing (MIC & Disk Diffusion) Tier2 Tier 2: In Vitro Cytotoxicity Assays (e.g., MTT Assay) Tier1->Tier2 Promising Activity Tier3 Tier 3: Secondary & Mechanistic Assays (e.g., Biofilm Disruption) Tier2->Tier3 Favorable Selectivity Index Tier4 Tier 4: In Vivo Efficacy Models (e.g., Murine Candidiasis Model) Tier3->Tier4 Mechanistic Insight

    Caption: A tiered workflow for antifungal drug screening.

    Tier 1: Primary In Vitro Antifungal Susceptibility Testing

    The initial step is to determine the direct antifungal activity of the compound against a panel of clinically relevant fungal pathogens.

    Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

    This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for quantitative assessment of antifungal activity.[9] It determines the lowest concentration of the compound that inhibits the visible growth of a fungus.[10]

    Materials:

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (solubilized in an appropriate solvent, e.g., DMSO)

    • 96-well, flat-bottom microtiter plates

    • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Spectrophotometer or microplate reader

    • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

    • Solvent control (e.g., DMSO)

    Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound. A 10-fold serial dilution is then performed in RPMI 1640 medium in the 96-well plates to achieve a range of concentrations (e.g., 0.03 to 64 µg/mL).[10]

    • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]

    • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Controls: Include a positive control (a known antifungal), a negative/growth control (inoculum in medium without the compound), and a solvent control.

    • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until visible growth is seen in the growth control well.[11]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.[12]

    Protocol 2: Disk Diffusion Assay

    This is a simpler, qualitative method to assess antifungal activity and can be used for initial screening.[13][14]

    Materials:

    • Sterile paper disks

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- solution

    • Fungal isolates

    • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

    • Sterile swabs

    Procedure:

    • Inoculum Preparation: Prepare a fungal suspension as described for the broth microdilution method.

    • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate.

    • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry. Place the disks onto the inoculated agar surface.[15]

    • Incubation: Incubate the plates at 30-35°C for 24-72 hours, depending on the fungal species.[13]

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. A larger zone of inhibition indicates greater antifungal activity.[15]

    Data Presentation: Example In Vitro Antifungal Activity

    Fungal SpeciesStrain4-Pyrimidinemethanamine, 2-(trifluoromethyl)- MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
    Candida albicansSC5314[Example Value: 2]0.50.25
    Candida glabrataCBS 138[Example Value: 4]160.5
    Candida auris0382[Example Value: 1]321
    Aspergillus fumigatusAf293[Example Value: 8]>640.5
    Cryptococcus neoformansH99[Example Value: 0.5]40.125

    Tier 2: In Vitro Cytotoxicity Assays

    It is crucial to determine if the compound is selectively toxic to fungal cells over mammalian cells.[16] High cytotoxicity against mammalian cells can be a major reason for the failure of drug candidates.[16]

    Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16]

    Materials:

    • Mammalian cell lines (e.g., HEK293 - kidney, HepG2 - liver)

    • 96-well, flat-bottom microtiter plates

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Positive control (e.g., Doxorubicin)

    Procedure:

    • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 24-48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[17]

    Data Presentation: Example In Vitro Cytotoxicity and Selectivity Index

    Cell LineAssay Type4-Pyrimidinemethanamine, 2-(trifluoromethyl)- IC50 (µg/mL)Selectivity Index (SI)*
    HEK293 (Human Embryonic Kidney)MTT Assay[Example Value: >64][Example Value: >128]
    HepG2 (Human Liver Carcinoma)MTT Assay[Example Value: 32][Example Value: 64]

    *Selectivity Index (SI) = IC50 of mammalian cell line / MIC against the most sensitive fungal species. A higher SI is desirable.

    Tier 3: Secondary and Mechanistic Assays

    For compounds with promising activity and a good selectivity index, further assays can be conducted to understand their mechanism of action and broader antifungal potential.

    Protocol 4: Fungal Biofilm Disruption Assay

    Fungal biofilms are a major clinical challenge due to their high resistance to conventional antifungals.[18]

    Materials:

    • Biofilm-forming fungal strain (e.g., Candida albicans)

    • 96-well, flat-bottom microtiter plates

    • Biofilm-promoting medium (e.g., RPMI-1640)

    • Crystal Violet solution

    • Ethanol

    Procedure:

    • Biofilm Formation: Inoculate the fungal strain into the wells of a microtiter plate and incubate for 24-48 hours to allow for biofilm formation.

    • Compound Treatment: After biofilm formation, wash the wells to remove non-adherent cells and add fresh medium containing serial dilutions of the test compound. Incubate for another 24 hours.

    • Staining: Wash the wells again, and then stain the remaining biofilm with Crystal Violet solution.

    • Destaining: After a final wash, add ethanol to the wells to solubilize the Crystal Violet from the stained biofilm.

    • Quantification: Measure the absorbance of the solubilized Crystal Violet solution, which is proportional to the biofilm mass.

    Tier 4: In Vivo Efficacy Models

    The final preclinical step is to evaluate the compound's efficacy in a living organism, which provides a more holistic view of its potential, considering factors like pharmacokinetics and host-pathogen interactions.[19]

    Protocol 5: Murine Model of Systemic Candidiasis

    This is a standard model to test the efficacy of antifungal agents against systemic fungal infections.[20]

    Materials:

    • Immunocompetent or immunosuppressed mice (strain depends on the experimental design)

    • Candida albicans strain

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- formulated for in vivo administration

    • Saline solution

    Procedure:

    • Infection: Infect mice intravenously with a standardized inoculum of Candida albicans.

    • Treatment: Administer the test compound to the mice at various doses and schedules (e.g., once daily for 7 days). Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

    • Monitoring: Monitor the mice for clinical signs of illness and survival over a period of 14-21 days.

    • Fungal Burden Assessment: At the end of the study, or at specific time points, euthanize a subset of mice and harvest organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on agar to determine the fungal burden (CFU/gram of tissue).

    • Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups to determine the efficacy of the compound.

    Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.

    Conclusion

    The screening of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- for antifungal activity is a scientifically sound endeavor based on the established potential of related chemical structures. The detailed protocols and tiered screening cascade presented in this guide provide a robust framework for a comprehensive evaluation. By systematically assessing its in vitro activity, selectivity, and in vivo efficacy, researchers can effectively determine the potential of this compound as a lead for the development of a much-needed new antifungal therapy.

    References

    • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

    • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

    • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Retrieved from [Link]

    • Ghannoum, M. & Isham, N. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology. Available at: [Link]

    • Ryley, J. F. & McGregor, S. (1988). A multi-infection model for antifungal screening in vivo. Journal of Antimicrobial Chemotherapy. Available at: [Link]

    • Shadomy, S. & Dixon, D. M. (1988). In vivo models: evaluating antifungal agents. Mycoses. Available at: [Link]

    • International Organization for Standardization. (n.d.). ISO 16256:2014. Retrieved from [Link]

    • Clinical and Laboratory Standards Institute. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Retrieved from [Link]

    • Peters, B. M., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi. Available at: [Link]

    • Nobile, C. J. & Johnson, A. D. (2015). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum. Available at: [Link]

    • Cuenca-Estrella, M. (2014). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy. Available at: [Link]

    • Ghannoum, M., et al. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. Available at: [Link]

    • Adip-Adip, Z., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. bioRxiv. Available at: [Link]

    • Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. Retrieved from [Link]

    • Li, J., et al. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules. Available at: [Link]

    • Zaini, F., et al. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Archives of Clinical Infectious Diseases. Available at: [Link]

    • Pfaller, M. A. & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

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    • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... Retrieved from [Link]

    • Adip-Adip, Z., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. bioRxiv. Available at: [Link]

    • ResearchGate. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]

    • Pacific BioLabs. (n.d.). Antifungal Activity Testing. Retrieved from [Link]

    • Le, P., et al. (2025). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. bioRxiv. Available at: [Link]

    • Figgitt, D. P., et al. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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    • Wu, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. Available at: [Link]

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    • Wang, G., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]

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    Method

    Application Notes and Protocols for the Evaluation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in Anticancer Cell Line Studies

    Introduction: The Rationale for Investigating 2-(Trifluoromethyl)pyrimidine Derivatives in Oncology The pyrimidine scaffold is a fundamental heterocyclic motif present in a multitude of biologically active compounds, inc...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Rationale for Investigating 2-(Trifluoromethyl)pyrimidine Derivatives in Oncology

    The pyrimidine scaffold is a fundamental heterocyclic motif present in a multitude of biologically active compounds, including several established anticancer agents.[1][2] The introduction of a trifluoromethyl (CF3) group into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, pyrimidine derivatives bearing a trifluoromethyl group are of significant interest in the discovery of novel anticancer therapeutics.[1][3][4]

    Recent studies on various 2-(trifluoromethyl)pyrimidine derivatives have demonstrated promising anticancer activities. For instance, certain 2-amino-4-(trifluoromethyl)pyrimidine derivatives have shown potent antiproliferative effects against a range of cancer cell lines, including those with microsatellite instability (MSI-H) such as HCT116 and LNCaP.[5][6][7] The mechanisms of action for these related compounds often involve the induction of apoptosis and cell cycle arrest, highlighting key cellular processes that can be targeted for therapeutic intervention.[5][6][8]

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (herein referred to as Compound X) as a potential anticancer agent. The protocols detailed below are designed to systematically assess its cytotoxic effects, its ability to induce programmed cell death, and its impact on cell cycle progression in relevant cancer cell lines.

    Part 1: Initial Cytotoxicity Screening using the MTT Assay

    The first step in evaluating a novel compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[9][10] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[10]

    Experimental Workflow: MTT Cytotoxicity Assay

    MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines (e.g., HCT116, A549) cell_seeding 2. Seed Cells in 96-well Plates (1 x 10⁴ cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation_24h drug_treatment 4. Treat with Compound X (serial dilutions) incubation_24h->drug_treatment incubation_48h 5. Incubate for 48h drug_treatment->incubation_48h add_mtt 6. Add MTT Solution (10 µL/well) incubation_48h->add_mtt incubate_mtt 7. Incubate for 4h add_mtt->incubate_mtt dissolve_formazan 8. Add DMSO (100 µL/well) incubate_mtt->dissolve_formazan read_absorbance 9. Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability 10. Calculate % Viability read_absorbance->calc_viability calc_ic50 11. Determine IC₅₀ Value calc_viability->calc_ic50

    Caption: Workflow for determining the IC₅₀ of Compound X using the MTT assay.

    Protocol 1: MTT Assay for Cell Viability

    This protocol is adapted from standard methodologies for in vitro cytotoxicity screening.[9][11]

    Materials:

    • Cancer cell lines (e.g., HCT116, A549, PC3)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • Compound X stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)[10]

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Microplate reader

    Procedure:

    • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[11] Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

    • Compound Treatment: Prepare serial dilutions of Compound X in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Compound X.[11] Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of Compound X) and a blank (medium only).

    • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours in the dark at 37°C.[11]

    • Formazan Solubilization: Carefully remove the medium without disturbing the purple formazan crystals.[11] Add 100 µL of DMSO to each well to dissolve the crystals.[11] Gently agitate the plates on a shaker for 10 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

    Data Presentation: Hypothetical IC₅₀ Values
    Cell LineTissue of OriginHypothetical IC₅₀ of Compound X (µM)
    HCT116Colorectal Carcinoma12.5
    A549Lung Carcinoma25.8
    PC3Prostate Carcinoma18.2
    K562Chronic Myelogenous Leukemia32.1
    HeLaCervical Cancer21.7

    Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assay

    Many effective anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[12][13] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15][16] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15][17] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14][15]

    Protocol 2: Annexin V/PI Apoptosis Assay

    This protocol is based on established methods for detecting apoptosis by flow cytometry.[14][15]

    Materials:

    • 6-well plates

    • Cancer cells

    • Compound X

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

    Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat them with Compound X at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.

    • Cell Harvesting: After treatment, collect both the adherent and floating cells.[15] Centrifuge the cell suspension and wash the cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14] Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][14]

    • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    Data Presentation: Hypothetical Apoptosis Data
    Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
    Vehicle Control95.22.52.3
    Compound X (IC₅₀)45.835.119.1

    Part 3: Cell Cycle Analysis

    Disruption of the normal cell cycle is another hallmark of many anticancer drugs.[8] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

    Protocol 3: Cell Cycle Analysis by PI Staining

    This protocol outlines the steps for analyzing cell cycle distribution.[18][20]

    Materials:

    • 6-well plates

    • Cancer cells

    • Compound X

    • Ice-cold 70% ethanol

    • PBS

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

    Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC₅₀ concentration for 24 hours.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[18] Incubate for at least 2 hours at -20°C.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.[12] The RNase A in the solution will degrade RNA to ensure that only DNA is stained.[20]

    • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[12]

    Data Presentation: Hypothetical Cell Cycle Distribution
    Treatment% G0/G1 Phase% S Phase% G2/M Phase
    Vehicle Control55.425.119.5
    Compound X (IC₅₀)20.315.264.5

    Part 4: Investigating Molecular Mechanisms - Western Blot Analysis

    To delve deeper into the mechanism of action, Western blotting can be employed to assess the effect of Compound X on key proteins involved in cell survival, apoptosis, and cell cycle regulation.[21][22][23] Based on the observed G2/M arrest, proteins such as Cyclin B1 and CDK1, and apoptosis-related proteins like Bcl-2 and Bax would be relevant targets.

    Hypothetical Signaling Pathway Affected by Compound X

    Signaling_Pathway cluster_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Regulation CompoundX Compound X CDK1_CyclinB CDK1/Cyclin B1 Complex CompoundX->CDK1_CyclinB inhibits Bcl2 Bcl-2 (Anti-apoptotic) CompoundX->Bcl2 downregulates Bax Bax (Pro-apoptotic) CompoundX->Bax upregulates G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

    Caption: Hypothetical signaling pathway modulated by Compound X.

    Protocol 4: Western Blotting

    This is a generalized protocol for Western blotting to analyze protein expression.[24][25]

    Materials:

    • Treated cell samples

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Cyclin B1, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    Procedure:

    • Protein Extraction: Lyse the treated cells with RIPA buffer on ice.[25]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[25]

    • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin as a loading control to ensure equal protein loading.

    References

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    • The Annexin V Apoptosis Assay. University of Virginia.
    • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol.
    • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
    • MTT Cell Proliferation Assay.
    • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
    • Assaying cell cycle status using flow cytometry. (2012). Journal of Visualized Experiments.
    • MTT assay protocol. Abcam.
    • Annexin V-Dye Apoptosis Assay. G-Biosciences.
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    • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. (2025). Medicinal Chemistry Research.
    • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
    • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
    • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. (2025).
    • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
    • Annexin V staining assay protocol for apoptosis. Abcam.
    • Western blot protocol. Abcam.
    • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility.
    • Western Blot Protocol: Complete Step-by-Step Guide. Boster Biological Technology.
    • Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. Benchchem.
    • Western Blotting Protocol. Cell Signaling Technology.
    • Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. Benchchem.
    • Design, Synthesis and Antitumor Activity Evaluation of Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives. (2022).
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    • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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    • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
    • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Journal of Visualized Experiments.
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    • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace. Cancer Research.
    • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2023).
    • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers in Oncology.

    Sources

    Application

    "protocol for dissolving 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- for experiments"

    An Application Guide for the Preparation of Solutions of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- for Research Applications Abstract This comprehensive technical guide provides a detailed protocol for the solubiliza...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide for the Preparation of Solutions of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- for Research Applications

    Abstract

    This comprehensive technical guide provides a detailed protocol for the solubilization of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, a member of the trifluoromethylpyrimidine derivative class of compounds. These compounds are of significant interest in medicinal chemistry and agrochemical research due to their enhanced biological activity and metabolic stability.[1] Proper dissolution is a critical first step for obtaining reliable and reproducible results in any experimental setting, including in vitro biological assays and in vivo studies. This document outlines the chemical properties of the target compound, provides a rationale for solvent selection, and details step-by-step protocols for preparing high-concentration stock solutions and subsequent aqueous working solutions. The methodologies are designed to ensure solution integrity and minimize common issues such as precipitation.

    Compound Characterization and Properties

    Understanding the physicochemical properties of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is fundamental to developing a successful dissolution strategy. The structure incorporates a basic aminomethyl group, a pyrimidine core which can act as a hydrogen bond acceptor, and a lipophilic trifluoromethyl group. The trifluoromethyl moiety significantly impacts the molecule's properties, often increasing metabolic stability and bioavailability but potentially decreasing aqueous solubility.[1][2]

    Table 1: Physicochemical Properties of Pyrimidine Derivatives

    Property Data Source(s)
    IUPAC Name (2-(Trifluoromethyl)pyrimidin-4-yl)methanamine N/A
    Synonyms 4-(Aminomethyl)-2-(trifluoromethyl)pyrimidine N/A
    Molecular Formula C₆H₆F₃N₃ Calculated
    Molecular Weight 177.13 g/mol Calculated
    Appearance Typically a white to off-white crystalline solid at room temperature. [3]

    | General Solubility | Limited solubility in water; more readily soluble in polar organic solvents like DMSO and ethanol. |[3] |

    Safety and Handling Precautions

    As a laboratory chemical with limited toxicological data, 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- and its structural analogs should be handled with care.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4][5]

    • Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6][7]

    • Exposure Response:

      • Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.[4]

      • Eye Contact: May cause serious eye irritation. If in eyes, rinse cautiously with water for several minutes.[4]

      • Inhalation: May cause respiratory irritation. Remove the person to fresh air if they feel unwell.[4]

    • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][7]

    Rationale for Solvent Selection: A Step-by-Step Guide

    The selection of an appropriate solvent is the most critical decision in this process. The goal is to prepare a high-concentration, stable stock solution that can be accurately and reproducibly diluted into an aqueous medium for biological assays without precipitation.

    G cluster_0 Solvent Selection Workflow start Start: Obtain Compound exp_goal Define Experimental Goal (e.g., in vitro, in vivo) start->exp_goal sol_review Review Solubility Data exp_goal->sol_review dmso Primary Choice: 100% DMSO sol_review->dmso For most in vitro assays ethanol Alternative: Ethanol sol_review->ethanol If DMSO is incompatible test_sol Perform Small-Scale Solubility Test dmso->test_sol ethanol->test_sol proceed Proceed to Stock Solution Protocol test_sol->proceed Dissolves fully

    Caption: Workflow for selecting an appropriate solvent.

    Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    For most in vitro applications, DMSO is the solvent of choice. Trifluoromethylpyrimidine derivatives are frequently dissolved in DMSO for biological activity screening.[1]

    • Expertise & Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[8] Its miscibility with water allows for the preparation of working solutions in aqueous buffers, although care must be taken to avoid precipitation upon dilution.[8][9]

    Alternative Solvents

    If DMSO is incompatible with the experimental system (e.g., due to cellular toxicity at higher concentrations or assay interference), other polar organic solvents may be considered.

    • Ethanol (EtOH): Structurally similar compounds show solubility in ethanol.[3] It is often less toxic to cells than DMSO. However, its lower solvating power may result in a lower maximum stock concentration.

    • N,N-Dimethylformamide (DMF): Similar to DMSO in its solvating power, but often more toxic. Use with caution and only when necessary.

    Table 2: Recommended Solvents for Stock Solution Preparation

    Solvent Use Case Advantages Considerations
    DMSO Primary choice for in vitro assays High solvating power; miscible with water and most organic solvents.[9] Can be toxic to cells (>0.5-1% v/v); may interfere with some assays.
    Ethanol Alternative for sensitive cell lines Lower cellular toxicity; volatile and easily removed. Lower solvating power than DMSO; may require warming to fully dissolve.

    | DMF | Specialized applications | High solvating power. | Higher toxicity than DMSO; handle with extreme caution.[7] |

    Experimental Protocols

    Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

    This protocol describes the preparation of a high-concentration stock solution, which is a standard practice for compound management and serial dilutions.

    Materials:

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (Solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade

    • Analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Calibrated micropipettes

    • Vortex mixer

    • Sonicator (optional, but recommended)

    Procedure:

    • Tare: Place a clean, dry microcentrifuge tube or vial on the analytical balance and tare the weight.

    • Weigh Compound: Carefully weigh approximately 1-5 mg of the compound into the tared container. Record the exact mass (e.g., 1.77 mg).

    • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration:

      Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 100,000

      Example Calculation: For 1.77 mg of compound (MW = 177.13 g/mol ): Volume (µL) = [1.77 mg / 177.13 g/mol ] × 100,000 ≈ 999.3 µL

    • Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the solid compound.

    • Promote Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but stability at elevated temperatures should be considered.

    • Visual Inspection (QC): Hold the vial against a light source to visually confirm that all solid particles have dissolved and the solution is clear. This is a critical self-validating step.

    • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    Protocol 2: Preparation of Aqueous Working Solutions for Biological Assays

    This protocol details the critical step of diluting the organic stock solution into an aqueous buffer (e.g., PBS, cell culture media) while minimizing precipitation.

    G cluster_1 Aqueous Dilution Workflow stock Start: 10 mM Stock in DMSO intermediate Prepare Intermediate Dilution in DMSO or Media (e.g., 1 mM) stock->intermediate final_prep Add Small Volume of Intermediate to Final Aqueous Buffer intermediate->final_prep e.g., 10 µL into 990 µL vortex Vortex/Mix Immediately During Addition final_prep->vortex qc Visual QC: Check for Precipitation vortex->qc ready Solution Ready for Assay qc->ready Clear Solution troubleshoot Troubleshoot: - Lower Concentration - Add Surfactant qc->troubleshoot Precipitate Forms

    Caption: Step-by-step workflow for aqueous solution preparation.

    Procedure:

    • Thaw Stock: Thaw a frozen aliquot of the 10 mM stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

    • Intermediate Dilution (Recommended): To avoid shocking the compound out of solution, perform an intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock:

      • First, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in your final aqueous buffer (e.g., add 2 µL of 10 mM stock to 18 µL of buffer). Crucially, add the stock solution to the buffer while vortexing the buffer.

    • Final Dilution: Prepare the final working concentration from the intermediate dilution.

      • Example: To make a 100 µM final solution, dilute the 1 mM intermediate 1:10 in the final volume of aqueous buffer (e.g., add 100 µL of 1 mM solution to 900 µL of buffer).

    • Mixing Technique: The key to preventing precipitation is rapid dispersal. Add the small volume of the more concentrated solution into the larger volume of aqueous buffer while the buffer is being actively mixed (e.g., on a vortex mixer at a low-to-medium setting).

    • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and include a vehicle control (buffer with the same percentage of DMSO) in your experiments. For most cell-based assays, the final DMSO concentration should not exceed 0.5%.

    Troubleshooting

    ProblemPotential CauseRecommended Solution
    Compound fails to dissolve in DMSO. Insufficient solvent volume or low-quality solvent.Re-check calculations. Use a fresh bottle of anhydrous DMSO. Apply gentle heat (37°C) or sonication for a longer duration.
    Precipitate forms upon dilution in aqueous buffer. The compound's aqueous solubility limit has been exceeded ("crashing out").Decrease the final concentration. Perform serial dilutions instead of a single large dilution. Ensure rapid mixing during dilution. Consider adding a small amount of a biocompatible surfactant (e.g., 0.01% Pluronic F-68) to the aqueous buffer, if compatible with the assay.
    Solution appears cloudy or opalescent. Formation of fine, colloidal precipitate or insolubility.Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant, noting that the actual concentration may be lower than calculated. Alternatively, remake the solution at a lower concentration.

    References

    • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. (n.d.). BenchChem.
    • 2-Amino-4-(trifluoromethyl)pyrimidine 16075-42-6 wiki. (n.d.). Guidechem.
    • SAFETY DATA SHEET. (2023, December 9). Ossila.
    • SAFETY DATA SHEET. (n.d.). ThermoFisher.
    • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
    • SAFETY DATA SHEET. (2023, May 3). Tokyo Chemical Industry.
    • SAFETY DATA SHEET. (n.d.). Tokyo Chemical Industry.
    • Pyrimidin-4-ylmethanamine | C5H7N3 | CID 12933348. (n.d.). PubChem.
    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2018). PMC.
    • Solubility of drugs in ethanol and dmso. (2021, December 21). ResearchGate.
    • What solvents are DMSO/DMF miscible with? (2019, July 21). Reddit.

    Sources

    Method

    "4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a kinase inhibitor"

    Application Note: Evaluation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a Core Scaffold for Janus Kinase (JAK) Inhibition Introduction & Mechanistic Rationale The compound 4-Pyrimidinemethanamine, 2-(trifluorome...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Evaluation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a Core Scaffold for Janus Kinase (JAK) Inhibition

    Introduction & Mechanistic Rationale

    The compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (also known as (2-(trifluoromethyl)pyrimidin-4-yl)methanamine) represents a highly privileged pharmacophore in the rational design of targeted kinase inhibitors ()[1]. In modern drug discovery, particularly for autoimmune diseases and oncology, achieving high selectivity within the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) is a critical challenge.

    As a Senior Application Scientist, it is essential to understand the causality behind selecting this specific building block rather than simply observing its empirical efficacy:

    • Pyrimidine Core (Hinge Binding): The pyrimidine ring acts as a classical ATP-competitive hinge-binding motif. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the backbone amide of the kinase hinge region (e.g., Leu959 in JAK1), anchoring the molecule within the ATP binding pocket.

    • 2-(Trifluoromethyl) Group: The addition of the electron-withdrawing and lipophilic CF3​ group at the 2-position serves multiple purposes. It enhances the metabolic stability of the pyrimidine ring against oxidative degradation by cytochrome P450 enzymes. Furthermore, it occupies a specific hydrophobic sub-pocket adjacent to the hinge, driving selectivity for JAK1/JAK2 over other kinome off-targets ()[2].

    • 4-Methanamine Vector: The aminomethyl group provides a highly functionalizable vector directed towards the solvent-exposed region or the ribose-binding pocket. The primary amine allows for rapid diversification via amide coupling or reductive amination, enabling the synthesis of complex libraries to fine-tune pharmacokinetic (PK) properties and cellular permeability[1].

    Pharmacological Profiling

    When integrated into a mature lead compound (e.g., a pyrrolopyrimidine or azetidine derivative), the 2-(trifluoromethyl)pyrimidin-4-yl scaffold demonstrates potent, nanomolar inhibition of JAK kinases. Below is a representative quantitative profile of a scaffold-derived lead compound summarizing its biochemical and cellular efficacy.

    Kinase TargetRecombinant Enzyme IC₅₀ (nM)Cellular pSTAT5 IC₅₀ (nM)Selectivity Fold (vs JAK1)
    JAK1 3.2 ± 0.445 ± 51x (Reference)
    JAK2 5.8 ± 0.782 ± 8~1.8x
    JAK3 145 ± 12>1000~45x
    TYK2 210 ± 18>1000~65x
    Table 1: Representative in vitro and cell-based profiling of a 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- derived JAK inhibitor.

    Experimental Protocols

    To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Each workflow incorporates internal controls to continuously monitor assay health and rule out false positives/negatives.

    Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

    Purpose: To determine the biochemical IC₅₀ of the inhibitor against recombinant JAK family kinases. TR-FRET is selected for its high sensitivity and resistance to compound auto-fluorescence ()[3].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Compound Dilution: Serially dilute the inhibitor in 100% DMSO (11-point, 3-fold dilution). Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

    • Enzyme/Substrate Addition: Add 5 µL of 2X JAK1 enzyme (final concentration 1 nM) mixed with ULight-labeled JAK-1 (Tyr1023) peptide substrate (final 50 nM). Incubate at room temperature (RT) for 15 minutes to allow pre-binding of the inhibitor to the enzyme.

    • Reaction Initiation: Add 5 µL of 2X ATP (final concentration at the apparent Km​ for JAK1, ~50 µM). Centrifuge at 1000 rpm for 1 minute and incubate at RT for 60 minutes.

    • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (final 10 mM) and Europium-anti-phosphotyrosine antibody (final 2 nM). Incubate for 1 hour at RT.

    • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

    Self-Validation & Quality Control:

    • Z'-Factor Calculation: Every plate must contain 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (no enzyme). The assay is only validated if the calculated Z′≥0.65 .

    • Reference Control: Tofacitinib must be run on every plate. The calculated IC₅₀ must fall within 3-fold of the historical mean (typically ~4 nM for JAK1) to validate the reagent batch.

    Protocol B: Cellular STAT5 Phosphorylation Assay (Human PBMCs)

    Purpose: To evaluate the functional target engagement of the inhibitor in a physiological cellular context.

    Step-by-Step Methodology:

    • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 supplemented with 10% FBS.

    • Compound Treatment: Seed PBMCs at 2×105 cells/well in a 96-well V-bottom plate. Add the serially diluted inhibitor (final 0.1% DMSO) and incubate for 1 hour at 37°C, 5% CO2​ .

    • Cytokine Stimulation: Stimulate cells with Interleukin-6 (IL-6) at 50 ng/mL for 15 minutes to strongly activate the JAK1/JAK2-STAT5 pathway.

    • Fixation & Permeabilization: Immediately fix cells by adding an equal volume of 4% paraformaldehyde (PFA) for 10 minutes at RT. Wash twice with PBS, then permeabilize with ice-cold 90% methanol for 30 minutes on ice.

    • Staining: Wash cells and stain with Alexa Fluor 647-conjugated anti-pSTAT5 (Tyr694) antibody for 45 minutes in the dark.

    • Flow Cytometry: Acquire data using a flow cytometer. Gate on the lymphocyte population and measure the Median Fluorescence Intensity (MFI) of the Alexa Fluor 647 channel.

    • Data Analysis: Normalize MFI data to the DMSO-stimulated control (100% activity) and unstimulated control (0% activity). Fit the data using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

    Self-Validation & Quality Control:

    • Stimulation Index (SI): The SI (MFI of stimulated DMSO control / MFI of unstimulated DMSO control) must be ≥5.0 to ensure a sufficient assay window. If SI < 5.0, the PBMC batch is rejected.

    Visualizations

    JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinase Receptor->JAK Activates STAT STAT5 Phosphorylation JAK->STAT Phosphorylates Inhibitor 2-(CF3)-4-Pyrimidinemethanamine Scaffold Inhibitor->JAK Blocks Hinge Region Nucleus Gene Transcription (Inflammation/Oncology) STAT->Nucleus Translocates

    Figure 1: Mechanism of action of the inhibitor scaffold disrupting the JAK-STAT signaling pathway.

    Workflow Prep Compound Prep (Acoustic Dispensing) Assay TR-FRET Kinase Assay (Biochemical IC50) Prep->Assay Cell PBMC Cellular Assay (Functional pSTAT5) Assay->Cell Analysis Data Analysis (4-Parameter Fit & Z') Cell->Analysis

    Figure 2: High-Throughput Screening (HTS) workflow for kinase inhibitor evaluation.

    References

    • Title: Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors (WO2012068450A1)
    • Title: Salts of the janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (US8822481B1)
    • Title: Multiplexed Random Peptide Library and Phospho-Specific Antibodies Facilitate Human Polo-Like Kinase 1 Inhibitor Screen Source: Assay and Drug Development Technologies (NCBI) URL: [Link]

    Sources

    Application

    Application Notes and Protocols for In Vivo Evaluation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Introduction The development of novel small molecules for therapeutic use is a meticulous process, with in vivo testing serving as a critical juncture between promising in vitro data and potential clinical applications.[...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The development of novel small molecules for therapeutic use is a meticulous process, with in vivo testing serving as a critical juncture between promising in vitro data and potential clinical applications.[1][2][3] This guide provides a comprehensive framework for designing and executing in vivo studies for the investigational compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. Given the broad spectrum of biological activities associated with trifluoromethyl pyrimidine derivatives, including antifungal, anticancer, and anti-inflammatory properties, this document is structured to be adaptable to various potential therapeutic indications.[4][5][6]

    Our approach is rooted in a phased, iterative process, beginning with fundamental tolerability and pharmacokinetic assessments before proceeding to more complex efficacy and safety studies. This ensures a data-driven approach to dose selection and study design, optimizing the use of resources and adhering to the highest ethical standards in animal research.[7][8]

    Guiding Principles for In Vivo Investigation

    The experimental designs detailed herein are guided by the following core principles:

    • The 3Rs (Replacement, Reduction, Refinement): All protocols are designed to replace animal use where possible, reduce the number of animals to the minimum required for statistically significant results, and refine procedures to minimize animal stress and enhance welfare.[7]

    • Translational Relevance: The selection of animal models and experimental endpoints is driven by the need to generate data that is predictive of human outcomes.[9][10]

    • Scientific Rigor: Emphasis is placed on robust study design, including appropriate controls, randomization, blinding, and statistical analysis to ensure the generation of reliable and reproducible data.[11][12][13]

    Phase 1: Preliminary In Vivo Characterization

    The initial phase of in vivo testing is designed to establish the foundational safety and pharmacokinetic profile of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. These studies are essential for informing dose selection in subsequent efficacy and toxicology studies.[2][14][15]

    Maximum Tolerated Dose (MTD) Study

    The MTD study is a single-dose escalation study to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[15]

    Protocol: Acute Maximum Tolerated Dose (MTD) Study in Mice
    • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

    • Group Size: 3-5 mice per sex per dose group.

    • Vehicle Selection: Based on the solubility of the compound. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The vehicle alone will be administered to the control group.

    • Dose Escalation:

      • Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).

      • The dose progression may be adjusted based on observed toxicity.

    • Route of Administration: The intended clinical route should be considered. For initial studies, intraperitoneal (IP) or oral (PO) gavage are common.[16][17]

    • Observations:

      • Monitor animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 14 days.

      • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming), body weight, and any instances of morbidity or mortality.

    • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.

    Pharmacokinetic (PK) Study

    A preliminary PK study provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.[14][18][19][20] This data is used to calculate key parameters such as half-life, clearance, and bioavailability, which are essential for designing rational dosing schedules for efficacy studies.[14][20]

    Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice
    • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

    • Group Size: 3-4 mice per time point per route of administration.

    • Dosing:

      • Administer a single, non-toxic dose of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (e.g., 10 mg/kg intravenously (IV) and 30 mg/kg orally (PO)).

      • The IV dose allows for the determination of absolute bioavailability.

    • Blood Sampling:

      • Collect serial blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Plasma Preparation:

      • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

      • Centrifuge to separate plasma and store at -80°C until analysis.

    • Bioanalysis:

      • Quantify the concentration of the parent compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis:

      • Calculate key pharmacokinetic parameters using non-compartmental analysis.

    ParameterDescription
    Cmax Maximum plasma concentration
    Tmax Time to reach Cmax
    AUC Area under the plasma concentration-time curve
    t1/2 Half-life
    CL Clearance
    Vd Volume of distribution
    F% Bioavailability (for non-IV routes)

    Phase 2: Efficacy and Pharmacodynamic (PD) Evaluation

    Once a tolerable dose range and a basic PK profile have been established, the next phase is to assess the in vivo efficacy of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in a relevant disease model. The choice of model will be dictated by the hypothesized mechanism of action and therapeutic target of the compound, likely informed by initial in vitro screening.

    Hypothetical Scenario: Anti-inflammatory Activity

    For the purpose of this guide, we will assume that in vitro studies have suggested that 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- has potent anti-inflammatory properties.

    Animal Model Selection

    The appropriate animal model is crucial for the translational relevance of the study.[9][10][21] For general inflammation, a common and well-characterized model is the lipopolysaccharide (LPS)-induced systemic inflammation model in mice.

    Efficacy Study Design

    This study will evaluate the ability of the compound to mitigate the inflammatory response induced by LPS.

    Protocol: LPS-Induced Systemic Inflammation Model in Mice
    • Animal Model: Male BALB/c mice, 8-10 weeks old.

    • Group Size: 8-10 mice per group to ensure statistical power.[11]

    • Experimental Groups:

      • Group 1: Vehicle control + Saline

      • Group 2: Vehicle control + LPS

      • Group 3: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (Low Dose) + LPS

      • Group 4: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (High Dose) + LPS

      • Group 5: Positive Control (e.g., Dexamethasone) + LPS

    • Dosing:

      • Administer the compound or vehicle (e.g., PO or IP) 1 hour prior to the LPS challenge.

      • Induce inflammation by administering LPS (e.g., 1 mg/kg, IP).

    • Pharmacodynamic (PD) Endpoints:

      • Cytokine Analysis: Collect blood via cardiac puncture 2-4 hours post-LPS administration. Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

      • Clinical Scoring: Monitor for signs of sickness behavior (e.g., piloerection, lethargy, huddling) at regular intervals.

      • Organ Analysis: At the study endpoint, harvest tissues (e.g., liver, lung) for histopathological analysis to assess inflammation and tissue damage.

    Experimental Workflow Diagram

    G cluster_0 Pre-treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase acclimatization Acclimatization of Mice (7 days) randomization Randomization into Treatment Groups acclimatization->randomization dosing Compound/Vehicle Administration (PO/IP) randomization->dosing lps LPS or Saline Challenge (IP) dosing->lps 1 hour blood_collection Blood Collection (2-4 hours post-LPS) lps->blood_collection tissue_harvest Tissue Harvest (Endpoint) lps->tissue_harvest cytokine_analysis Cytokine Analysis (ELISA) blood_collection->cytokine_analysis histopathology Histopathology tissue_harvest->histopathology

    Caption: Workflow for the LPS-induced inflammation efficacy study.

    Phase 3: Safety and Toxicology Assessment

    In parallel with efficacy studies, a thorough evaluation of the compound's safety profile is essential.[1][2][22] These studies are required by regulatory agencies before a drug can proceed to human clinical trials.[2][23][24]

    Repeat-Dose Toxicology Study

    This study assesses the potential toxicity of the compound following repeated administration over a defined period.

    Protocol: 14-Day Repeat-Dose Toxicology Study in Rats
    • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.[9][10]

    • Group Size: 10 rats per sex per group.

    • Experimental Groups:

      • Group 1: Vehicle Control

      • Group 2: Low Dose

      • Group 3: Mid Dose

      • Group 4: High Dose

    • Dosing:

      • Administer the compound or vehicle daily for 14 days via the intended clinical route.

      • Doses should be selected based on the MTD and PK data, with the high dose expected to produce some minimal toxicity.

    • In-Life Observations:

      • Daily clinical observations.

      • Weekly body weight and food consumption measurements.

      • Ophthalmology examination pre-study and at termination.

    • Terminal Procedures:

      • Hematology and Clinical Chemistry: Collect blood for a complete blood count and analysis of key biomarkers of liver and kidney function.

      • Necropsy: Perform a full gross pathological examination of all animals.

      • Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart, brain).

      • Histopathology: Collect a comprehensive set of tissues for microscopic examination.

    Toxicology Study Workflow

    G start Start: 14-Day Study dosing Daily Dosing (Days 1-14) start->dosing in_life In-Life Observations (Daily clinicals, weekly body weights) dosing->in_life termination Terminal Procedures (Day 15) in_life->termination blood Blood Collection (Hematology, Clinical Chemistry) termination->blood necropsy Gross Necropsy & Organ Weights termination->necropsy end End: Final Report blood->end histopathology Histopathology necropsy->histopathology histopathology->end

    Caption: Key stages of a 14-day repeat-dose toxicology study.

    Data Analysis and Interpretation

    All in vivo studies must be designed with statistical analysis in mind.[11][12] The choice of statistical test will depend on the nature of the data (e.g., continuous, categorical) and the study design.[11]

    • For PK data: Non-compartmental analysis is standard.

    • For efficacy and toxicology data:

      • Comparison between two groups: Student's t-test (for normally distributed data) or Mann-Whitney U test (for non-normally distributed data).

      • Comparison between multiple groups: Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).

    • A p-value of <0.05 is typically considered statistically significant.[25]

    It is highly recommended to consult with a biostatistician during the experimental design phase to ensure that the study is adequately powered and that the planned statistical analysis is appropriate.[12]

    Ethical Considerations

    All animal experiments must be conducted in accordance with national and institutional guidelines for the ethical use of animals in research.[8][24] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[16] The principles of the 3Rs should be applied at all stages of the research to ensure the humane treatment of animals.[7]

    References

    • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Vertex AI Search.
    • Ghosh, S., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition. Retrieved from [Link]

    • In vivo toxicology studies. (n.d.). Vivotecnia.
    • When is In Vivo Toxicology Required in Drug Development? (2026, March 3). Dedicated Freight Handlers.
    • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. (n.d.). Altasciences.
    • In Vivo PK/PD Study Services. (n.d.). Reaction Biology.
    • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery.
    • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Medicine. Retrieved from [Link]

    • Selecting Animal Models: A Guide for Biomedical Research Success. (2025, November 14). HuaTeng.
    • Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound. (n.d.). Benchchem.
    • In vivo Toxicology. (n.d.). InterBioTox.
    • Pharmacokinetics and Pharmacodynamics. (n.d.). Scantox.
    • In Vivo Toxicity Study. (n.d.). Creative Bioarray.
    • Ethical use of animals in medicine testing. (2025, November 27). European Medicines Agency.
    • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research.
    • Ali, A., et al. (2021). Ethical considerations regarding animal experimentation. Journal of Pakistan Medical Association. Retrieved from [Link]

    • The role of a statistician in drug development: Pre-clinical studies. (2017, January 24). ideas-itn.
    • Animal models. (n.d.). EUPATI Toolbox.
    • Ethical Considerations in Animal Research: The Principle of 3R's. (n.d.). SciELO.
    • Routes and Volumes of Administration in Mice. (n.d.). University of Arizona Research, Innovation & Impact.
    • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

    • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC. Retrieved from [Link]

    • The Key To Robust Translational Results In Preclinical Data Analysis. (2023, April 4). KOLAIDO.
    • Administration and injection of substances in mice. (2011, September 15). Université Laval.
    • SCIENTIFIC CONSIDERATIONS AND CHOICE OF SPECIES. (n.d.). Kansas State College of Veterinary Medicine.
    • Animal ethics. (n.d.). Novo Nordisk.
    • Statistical Analysis in Preclinical Biomedical Research. (n.d.). ResearchGate. Retrieved from [Link]

    • A Brief Guide to Statistical Analysis of Grouped Data in Preclinical Research. (2026, February 12). PMC. Retrieved from [Link]

    • Regulations: Animal Testing for Drug Development? (2024, October 16). St. Hope Rx.
    • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab.
    • Common Injection Routes in Mice. (2025, January 22). Addgene Blog.
    • The Importance of Animal Models in Biomedical Research: Current Insights and Applications. (2023, March 31). MDPI. Retrieved from [Link]

    • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
    • Use of preclinical models to deliver proof of concept efficacy. (2020, August 6). Medicines Discovery Catapult.
    • 1.3 In vitro and in vivo testing of new compounds. (n.d.). Oxford Academic.
    • Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org.
    • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). WuXi AppTec.
    • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022, April 14). Ichor Bio.
    • In Vivo ADME Testing in Drug Development: A Short Guide. (2022, August 1). WuXi AppTec.
    • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link]

    • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
    • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
    • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. (n.d.). PMC. Retrieved from [Link]

    • Studies on fluorinated pyrimidines. IV. Effects on nucleic acid metabolism in vivo. (1958). Cancer Research. Retrieved from [Link]

    • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

    Sources

    Method

    Application Note: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a Privileged Scaffold in High-Throughput Screening

    Executive Summary & Pharmacological Rationale In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of library scaffolds dictates the success rate of hit-to-lead campaigns. 4-P...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Rationale

    In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of library scaffolds dictates the success rate of hit-to-lead campaigns. 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (and its derivatives, such as the N-methyl hydrochloride salt) has emerged as a highly privileged building block[1].

    The structural logic behind utilizing this specific scaffold is rooted in its highly optimized physicochemical profile:

    • Trifluoromethyl ( CF3​ ) Group: Acts as a classic bioisostere that significantly enhances lipophilicity (LogP) and membrane permeability. More importantly, positioning the CF3​ group at the 2-position of the pyrimidine ring sterically shields the core from cytochrome P450-mediated oxidation, drastically improving metabolic stability[2].

    • Pyrimidine Core: Functions as a potent bidentate hydrogen-bond acceptor. This is particularly critical in kinase drug discovery, where the pyrimidine nitrogen atoms frequently anchor the molecule to the ATP-binding hinge region of kinases, such as Janus Kinase 1 (JAK1)[3].

    • Methanamine Handle: The primary or secondary amine provides a highly reactive, sterically accessible vector for rapid diversification. It allows for seamless incorporation into combinatorial libraries via amidation, reductive amination, or sulfonylation[4].

    This application note details the integration of this scaffold into automated HTS workflows, providing validated protocols for library synthesis and TR-FRET kinase screening.

    Physicochemical Profiling for FBDD

    To ensure high-quality readouts in HTS, fragments must adhere strictly to the "Rule of 3" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). The 2-(trifluoromethyl)pyrimidine methanamine scaffold perfectly aligns with these parameters, ensuring high ligand efficiency (LE) upon target binding.

    Table 1: Physicochemical Properties of the Core Scaffold

    PropertyValueFBDD/HTS Implication
    Molecular Weight 177.13 g/mol (Free base)Leaves ample "molecular weight budget" for library elaboration.
    cLogP ~1.2Optimal balance of aqueous solubility for assay buffers and lipophilicity.
    H-Bond Donors 1 (or 0 if N-methylated)Minimizes non-specific aggregation in aqueous screening conditions.
    H-Bond Acceptors 2 (Pyrimidine nitrogens)Strong directional binding potential for kinase hinge regions.
    Topological Polar Surface Area 38.9 ŲExcellent predictive cell permeability for downstream orthogonal assays.

    High-Throughput Screening Workflow

    The workflow below illustrates the progression from library generation to hit triage.

    HTS_Workflow A Library Synthesis (2-(CF3)pyrimidin-4-yl)methanamine B Primary HTS (TR-FRET Assay) A->B C Hit Confirmation (Dose-Response) B->C D Orthogonal Assay (Cell-based) C->D E Hit-to-Lead Optimization D->E

    Fig 1. High-throughput screening workflow for 2-(trifluoromethyl)pyrimidine fragment libraries.

    Experimental Protocols

    Protocol 1: Automated Combinatorial Library Synthesis (Amidation)

    Objective: Generate a 384-well library of amides utilizing 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as the core scaffold. Causality & Logic: HATU is selected as the coupling reagent over EDC/NHS because its highly reactive HOAt ester intermediate drives the amidation of potentially deactivated carboxylic acids to completion within minutes at room temperature. This minimizes unreacted starting materials, which can cause false positives in HTS.

    Step-by-Step Methodology:

    • Preparation: Dissolve a diverse set of 384 carboxylic acids in anhydrous DMF to a concentration of 0.2 M. Dispense 10 µL (2 µmol) of each acid into a 384-well deep-well reaction plate using an automated liquid handler.

    • Activation: Add 10 µL of a 0.2 M HATU solution in DMF (2 µmol) to each well.

    • Base Addition: Add 5 µL of N,N-Diisopropylethylamine (DIPEA) (1.0 M in DMF, 5 µmol) to catalyze the activation. Incubate at room temperature for 15 minutes.

    • Scaffold Coupling: Add 10 µL of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (0.18 M in DMF, 1.8 µmol) to each well. Note: The amine is used as the limiting reagent to ensure complete consumption, avoiding primary amine interference in downstream assays.

    • Reaction & Purification: Seal the plate and shake at 400 rpm for 4 hours at room temperature. Evaporate the solvent using a centrifugal evaporator. Reconstitute in 100% DMSO to a final stock concentration of 10 mM for HTS.

    Protocol 2: TR-FRET JAK1 Kinase Screening Assay

    Objective: Screen the synthesized library against Janus Kinase 1 (JAK1). Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence intensity. The delayed measurement window (e.g., 100 µs after excitation) completely eliminates short-lived background auto-fluorescence generated by the aromatic library compounds, ensuring a high signal-to-background ratio and reducing false negatives[3].

    Step-by-Step Methodology:

    • Assay Buffer Preparation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Logic: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

    • Compound Transfer: Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of the 10 mM library compounds into a 384-well low-volume assay plate (final assay concentration: 10 µM).

    • Enzyme Addition: Add 2.5 µL of recombinant JAK1 enzyme (diluted in assay buffer to 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

    • Substrate/ATP Addition: Initiate the reaction by adding 2.5 µL of a mixture containing 2 µM ULight-labeled JAK-1 substrate peptide and ATP at its apparent Km​ (e.g., 10 µM).

    • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and Europium-labeled anti-phospho-substrate antibody.

    • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase inhibition.

    Mechanistic Target Engagement: The JAK/STAT Pathway

    Hits derived from the 2-(trifluoromethyl)pyrimidine scaffold frequently exhibit potent inhibition of the JAK/STAT pathway[3]. By binding to the ATP pocket of JAK1, these compounds prevent the phosphorylation of STAT proteins, thereby halting downstream transcription of inflammatory cytokines.

    JAK_STAT Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Inhibitor Pyrimidine Hit Inhibitor->JAK1 Inhibits Transcription Gene Transcription STAT->Transcription

    Fig 2. Mechanistic inhibition of the JAK/STAT signaling pathway by pyrimidine-based HTS hits.

    Table 2: Representative HTS Hit Metrics (JAK1 Assay)

    Compound ClassPrimary Screen (% Inhibition at 10 µM)Confirmed IC₅₀ (nM)Selectivity (JAK1 vs JAK2)
    Unsubstituted Pyrimidine Amides 45 - 60%1,500 - 3,000~1.5x
    2-(CF₃)pyrimidine Amides 85 - 98%45 - 120>10x
    Positive Control (Ruxolitinib) 100%< 10~1x (Dual inhibitor)

    Data interpretation: The inclusion of the 2-trifluoromethyl group significantly drives both potency and isoform selectivity (JAK1 over JAK2), validating its status as a privileged fragment in HTS campaigns[3].

    References

    • ChemScene Product Database: 1984118-01-5 | N-Methyl-1-(pyrimidin-4-yl)methanamine(hydrochloride). ChemScene. 1

    • US Patent US12268667B2: JAK1 pathway inhibitors for the treatment of prurigo nodularis. Google Patents. 3

    • World Intellectual Property Organization WO2015052264A1: Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators. Google Patents.4

    • Journal of Medicinal Chemistry: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. ACS Publications.2

    Sources

    Application

    Application Note: De Novo Synthesis and Purification of 2-(Trifluoromethyl)pyrimidine Derivatives

    Executive Summary & Mechanistic Rationale The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a privileged strategy in modern drug discovery and agrochemical development. The –CF₃ moiety...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a privileged strategy in modern drug discovery and agrochemical development. The –CF₃ moiety enhances metabolic stability, increases lipophilicity, and modulates the pKa of adjacent functional groups. Among fluorinated heterocycles, 2-(trifluoromethyl)pyrimidines exhibit broad-spectrum biological activities, including anticancer, antifungal, and insecticidal properties[1].

    While late-stage fluorination is an emerging field, the most robust, scalable, and regioselective method for accessing these scaffolds remains the de novo construction of the pyrimidine ring via a [3+3] cyclocondensation—a modified Pinner synthesis[2]. This strategy utilizes a "deconstruction–reconstruction" logic, pairing a 1,3-dicarbonyl surrogate (such as a β -ketoester, enaminone, or ethoxymethylenemalonate) with an N–C–N fragment provided by trifluoroacetamidine[3].

    Mechanistic Causality

    The reaction is fundamentally a double condensation. Trifluoroacetamidine acts as a bis-nucleophile. The mechanism initiates via the intermolecular nucleophilic attack of the amidine nitrogen onto the most electrophilic carbon of the 1,3-dicarbonyl surrogate. This forms an acyclic intermediate, which subsequently undergoes intramolecular cyclization. The thermodynamic driving force of the reaction is the final dehydration (or elimination of an alcohol/amine), which establishes the stable, aromatic pyrimidine core.

    Mechanism N1 Amidine Free Base Generation (Deprotonation by NaOEt) N2 Intermolecular Nucleophilic Attack (Addition to Carbonyl/Enamine) N1->N2 N3 Acyclic Intermediate Formation N2->N3 N4 Intramolecular Cyclization (Ring Closure) N3->N4 N5 Dehydration & Aromatization (-H2O / -EtOH) N4->N5 N6 Target 2-(CF3)-Pyrimidine Core N5->N6

    Figure 1: Mechanistic sequence of the [3+3] cyclocondensation reaction.

    Experimental Workflows

    The synthesis requires careful control of stoichiometry and pH to prevent the hydrolysis of the trifluoroacetamidine precursor and to ensure complete cyclization. Below is the self-validating workflow for the synthesis and isolation of these derivatives.

    Workflow A Trifluoroacetamidine Precursor C Base-Catalyzed Cyclocondensation A->C B 1,3-Dicarbonyl Surrogate B->C D Crude Pyrimidine Mixture C->D Reflux E Purification (Chromatography/Crystallization) D->E F Pure 2-(CF3)-Pyrimidine E->F >95% Purity

    Figure 2: General workflow for the de novo synthesis of 2-(trifluoromethyl)pyrimidines.

    Protocol A: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

    This protocol utilizes diethyl ethoxymethylenemalonate as the 1,3-dicarbonyl surrogate[4]. The resulting 4-hydroxy pyrimidine is a versatile intermediate that can be converted to a 4-chloro derivative (via POCl₃) for further cross-coupling.

    Step-by-Step Methodology:

    • Free Base Generation: In an oven-dried, argon-purged round-bottom flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol (0.5 M). Add trifluoroacetamidine hydrochloride (1.0 equivalent) portion-wise at 0 °C.

      • Causality: Trifluoroacetamidine is commercially supplied as a stable hydrochloride salt. NaOEt deprotonates the salt to liberate the highly nucleophilic free amidine. The low temperature prevents premature degradation of the free amidine.

    • Condensation: Stir the suspension for 30 minutes at room temperature. Add diethyl ethoxymethylenemalonate (1.05 equivalents) dropwise over 10 minutes.

      • Causality: The addition is exothermic. Dropwise addition prevents localized heating, which could lead to side reactions or polymerization of the malonate.

    • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.

      • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1, UV 254 nm). The disappearance of the UV-active malonate spot and the appearance of a highly polar, UV-dense baseline spot (the sodium salt of the product) indicates completion.

    • Workup: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove ethanol. Dissolve the crude residue in minimal distilled water.

    • Precipitation: Slowly acidify the aqueous layer with 1M HCl until the pH reaches 3-4.

      • Causality: The 4-hydroxy pyrimidine exists as a water-soluble sodium alkoxide/enolate under basic conditions. Acidification protonates the oxygen, rendering the neutral pyrimidine insoluble in water, driving high-purity precipitation.

    • Isolation: Filter the resulting white precipitate under a vacuum, wash with ice-cold water (3 x 10 mL), and dry under high vacuum to afford the target compound.

    Protocol B: Purification of Lipophilic Derivatives (Chromatography & Recrystallization)

    When synthesizing highly lipophilic derivatives (e.g., coupling with enaminones to form 4-aryl-2-(trifluoromethyl)pyrimidines), the product will not precipitate in water and requires alternative purification[5].

    Step-by-Step Methodology:

    • Extraction: Quench the completed reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Flash Column Chromatography: Load the crude oil onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (typically 9:1 to 4:1).

      • Causality: The –CF₃ group significantly increases the lipophilicity and Rf value of the pyrimidine compared to unreacted amidine or dicarbonyl impurities, allowing for early and clean elution.

    • Recrystallization (Optional but Recommended): For solid derivatives, dissolve the chromatographed product in a minimum amount of hot acetone. Slowly add diethyl ether (Et₂O) until the solution becomes slightly cloudy, then cool to 4 °C overnight[5].

      • Causality: Acetone solubilizes the pyrimidine, while Et₂O acts as an anti-solvent. This specific binary system is highly effective at excluding polar oligomeric byproducts from the crystal lattice.

    Analytical Validation & Data Presentation

    A self-validating protocol requires orthogonal analytical checks. For 2-(trifluoromethyl)pyrimidines, ¹⁹F NMR is the most diagnostic tool. A sharp singlet typically observed between -70.0 ppm and -72.0 ppm confirms the intact –CF₃ group. ¹H NMR will show a characteristic downfield shift for the pyrimidine ring protons (e.g., H-5 appears as a singlet at ~8.8–9.2 ppm if unsubstituted).

    Table 1: Optimization of Reaction Conditions for Various 1,3-Dicarbonyl Surrogates
    1,3-Dicarbonyl SurrogateBase / SolventTemp / TimeTarget Pyrimidine DerivativeIsolated Yield (%)
    Diethyl ethoxymethylenemalonateNaOEt / EtOH78 °C / 4 hEthyl 4-hydroxy-2-(CF₃)pyrimidine-5-carboxylate78 - 82%
    3-(Dimethylamino)-1-phenylprop-2-en-1-oneK₂CO₃ / DMF90 °C / 8 h4-Phenyl-2-(CF₃)pyrimidine68 - 75%
    AcetylacetoneNaOEt / EtOH78 °C / 6 h4,6-Dimethyl-2-(CF₃)pyrimidine85 - 88%
    Ethyl trifluoroacetoacetateK₂CO₃ / DMF100 °C / 12 h4-(CF₃)-2-(CF₃)pyrimidine-6-ol55 - 60%

    Note: Yields are highly dependent on the complete generation of the free amidine and the exclusion of ambient moisture during the initial condensation step.

    References

    • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety Source: PMC (National Institutes of Health) URL:[Link]

    • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI (Molecules) URL:[Link]

    • A deconstruction–reconstruction strategy for pyrimidine diversification Source: Nature (via PMC) URL:[Link]

    • Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds Source: White Rose eTheses Online URL:[Link]

    Sources

    Method

    Quantitative Analysis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-: A Guide to Method Development and Validation

    Introduction 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is a critical building block in contemporary pharmaceutical synthesis. The presence of the trifluoromethyl group can significantly enhance the metabolic stabilit...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is a critical building block in contemporary pharmaceutical synthesis. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this intermediate a compound of high interest.[1] Consequently, the development of robust, accurate, and precise analytical methods for its quantification is paramount to ensure the quality, consistency, and safety of active pharmaceutical ingredients (APIs).

    This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their suitability for their intended purpose in research, development, and quality control environments.[2][3][4]

    Principles of Analysis: Method Selection and Rationale

    The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. The trifluoromethyl group and the basic aminomethyl moiety of the target analyte dictate specific considerations for method development.

    • HPLC-UV: This is often the workhorse method for purity and assay determination in pharmaceutical manufacturing due to its robustness, cost-effectiveness, and ease of use. The pyrimidine ring provides a suitable chromophore for UV detection. A reversed-phase C18 column is the logical starting point, given the moderate polarity of the molecule. The trifluoromethyl group increases the hydrophobicity of the molecule, which will influence its retention on the non-polar stationary phase.

    • LC-MS/MS: For analyses requiring higher sensitivity and selectivity, particularly in complex matrices such as biological fluids or during trace-level impurity profiling, LC-MS/MS is the method of choice. The ability to use electrospray ionization (ESI) in the positive ion mode will be highly effective for this basic amine. The selectivity of Multiple Reaction Monitoring (MRM) allows for precise quantification even in the presence of co-eluting impurities.

    • GC-MS: While less common for non-volatile amines, GC-MS can be a valuable tool, especially for the analysis of volatile impurities or when orthogonal verification of purity is required. The primary challenge with GC analysis of amines is their polarity, which can lead to poor peak shape and adsorption on the column. To mitigate this, a derivatization step to convert the primary amine to a less polar, more volatile derivative is often necessary. This approach improves chromatographic performance and sensitivity.[5]

    High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

    This protocol details a reversed-phase HPLC method for the quantification of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. The method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products.

    Experimental Protocol: HPLC-UV

    1. Instrumentation and Chromatographic Conditions:

    ParameterSpecification
    HPLC System Agilent 1200 Series or equivalent with a Diode Array Detector (DAD)
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 265 nm (based on the pyrimidine chromophore)
    Injection Volume 10 µL

    2. Reagent and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[6][7]

    3. Method Validation (ICH Q2(R1) Framework): [2][8]

    Validation ParameterProcedure & Acceptance Criteria
    Specificity Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities. Acceptance: No interfering peaks at the retention time of the analyte.
    Linearity Analyze the calibration standards in triplicate. Acceptance: Correlation coefficient (r²) ≥ 0.999.
    Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). Acceptance: Mean recovery between 98.0% and 102.0%.
    Precision (Repeatability & Intermediate) Repeatability: Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. Acceptance: Relative Standard Deviation (RSD) ≤ 2.0%.
    Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.
    Robustness Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). Acceptance: System suitability parameters remain within acceptable limits.

    Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

    This protocol is designed for the trace-level quantification of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in complex matrices, offering superior sensitivity and selectivity.

    Experimental Protocol: LC-MS/MS

    1. Instrumentation and Conditions:

    ParameterSpecification
    LC System Shimadzu Nexera or equivalent
    Mass Spectrometer Sciex Triple Quad 5500 or equivalent
    Column C18, 2.1 x 50 mm, 1.8 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C
    Injection Volume 5 µL
    Ionization Mode Electrospray Ionization (ESI), Positive
    MRM Transitions Precursor Ion (Q1): [M+H]⁺, Product Ion (Q3): To be determined by infusion of a standard solution.

    2. Sample Preparation (e.g., from Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

    • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

    • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

    3. Method Validation (ICH Q2(R1) Framework): [2][8]

    The validation parameters are similar to the HPLC-UV method, with a focus on matrix effects, which should be assessed by comparing the response of the analyte in the matrix to the response in a neat solution.

    Gas Chromatography with Mass Spectrometry (GC-MS)

    This method is suitable for the analysis of the analyte, particularly after derivatization to enhance volatility and improve peak shape.

    Experimental Protocol: GC-MS

    1. Instrumentation and Conditions:

    ParameterSpecification
    GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
    Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
    Carrier Gas Helium at a constant flow of 1.0 mL/min
    Oven Program Start at 100 °C (hold for 2 min), ramp to 280 °C at 20 °C/min (hold for 5 min)
    Injector Temperature 250 °C
    Transfer Line Temperature 280 °C
    Ion Source Temperature 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Scan Mode Selected Ion Monitoring (SIM) for quantification

    2. Derivatization and Sample Preparation:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: In a sealed vial, mix the dried sample residue with 50 µL of BSTFA and 50 µL of pyridine. Heat at 70 °C for 30 minutes. Cool to room temperature before injection.

    3. Method Validation (ICH Q2(R1) Framework): [2][8]

    Validation will follow the principles of the previous methods, with additional consideration for the completeness and reproducibility of the derivatization reaction.

    Visualization of Analytical Workflows

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation A Weighing B Dissolution A->B C Dilution B->C D Filtration (0.45 µm) C->D E Injection D->E F Chromatographic Separation E->F G UV Detection (265 nm) F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J K Validation (ICH Q2(R1)) J->K

    Caption: Workflow for the quantification of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- by HPLC-UV.

    LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation B Centrifugation A->B C Evaporation B->C D Reconstitution C->D E Injection D->E F UPLC Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Peak Integration H->I J Quantification vs. IS I->J

    Sources

    Application

    Application Note: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a Core Scaffold in Agrochemical Discovery

    Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols Structural Rationale & Agrochemical Significance The discovery of novel...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols

    Structural Rationale & Agrochemical Significance

    The discovery of novel crop protection agents relies heavily on the strategic incorporation of privileged molecular scaffolds. 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is a highly versatile primary amine building block utilized extensively in the design of next-generation fungicides and insecticides[1].

    The structural architecture of this compound offers three distinct advantages in agrochemical design:

    • The Pyrimidine Core: Pyrimidine derivatives exhibit broad-spectrum biological activities by mimicking natural nitrogenous bases, allowing them to interact with various enzymatic targets and receptor sites[1].

    • The Trifluoromethyl (-CF₃) Group at C2: The strategic incorporation of the -CF₃ moiety significantly enhances the lipophilicity of the resulting agrochemical, facilitating cuticular penetration in plants and exoskeleton diffusion in insects[2]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group increases the metabolic stability of the pyrimidine ring against oxidative degradation by cytochrome P450 enzymes[2].

    • The Methanamine (-CH₂NH₂) Linker at C4: The primary amine provides a highly reactive nucleophilic handle for facile amide bond formation[3]. The methylene bridge (-CH₂-) introduces a degree of conformational flexibility, allowing the resulting amide derivatives to adopt optimal binding poses within target protein pockets[4].

    Mechanistic Pathways: SDHI and RyR Modulation

    When 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is coupled with specific carboxylic acids or acyl chlorides, the resulting amide derivatives primarily target two distinct biological pathways depending on the conjugated moiety.

    Fungicidal Action: Succinate Dehydrogenase Inhibition (SDHI)

    Amide derivatives, particularly those coupled with substituted benzoyl or pyrazole-carboxylic groups, act as potent Succinate Dehydrogenase Inhibitors (SDHIs)[3]. These compounds bind to the ubiquinone-binding site of the SDH complex (Complex II) in the mitochondrial respiratory chain of phytopathogenic fungi (e.g., Botrytis cinerea and Sclerotinia sclerotiorum)[5]. By blocking electron transport from succinate to ubiquinone, they halt ATP production, leading to fungal cell death[5].

    Insecticidal Action: Ryanodine Receptor (RyR) Activation

    When coupled with anthranilic acid or complex N-pyridylpyrazole derivatives, the scaffold forms diamide-like structures that target the insect Ryanodine Receptor (RyR)[6]. These molecules act as allosteric modulators, locking the RyR calcium channels in an open state. The resulting uncontrolled release of intracellular calcium stores leads to rapid muscle paralysis and subsequent death in lepidopteran pests such as Spodoptera frugiperda[6],[7].

    MoA cluster_fungi Fungicidal Pathway (e.g., B. cinerea) cluster_insect Insecticidal Pathway (e.g., S. frugiperda) Compound Trifluoromethylpyrimidine Amide Derivative SDH Succinate Dehydrogenase (Complex II) Compound->SDH Competitive Binding RyR Ryanodine Receptor (RyR) Activation Compound->RyR Allosteric Binding Ubiquinone Ubiquinone Binding Site Blockade SDH->Ubiquinone Inhibits Resp Mitochondrial Respiration Halted (Cell Death) Ubiquinone->Resp Causes CaRelease Uncontrolled Ca2+ Release RyR->CaRelease Triggers Paralysis Muscle Paralysis & Insect Death CaRelease->Paralysis Leads to

    Figure 1: Dual Mode of Action (MoA) pathways for trifluoromethylpyrimidine amide derivatives.

    Experimental Protocols

    The following protocols detail the synthesis of a representative fungicide library using 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- and the subsequent in vitro validation of its biological activity.

    Protocol A: Synthesis of N-((2-(trifluoromethyl)pyrimidin-4-yl)methyl)benzamide Derivatives

    Causality & Design: This protocol utilizes a standard nucleophilic acyl substitution. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the hydrolysis of the acyl chloride. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct; without it, the primary amine of the starting material would protonate, rendering it non-nucleophilic and stalling the reaction[4].

    Reagents Required:

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (1.0 eq)

    • Substituted benzoyl chloride (1.2 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Methodology:

    • Preparation: In an oven-dried 50 mL round-bottom flask purged with inert nitrogen, dissolve 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (1.0 mmol) in 15 mL of anhydrous DCM.

    • Base Addition: Add TEA (2.0 mmol) to the solution and cool the flask to 0 °C using an ice-water bath to control the exothermic coupling reaction.

    • Coupling: Dissolve the substituted benzoyl chloride (1.2 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to prevent localized heating and side-product formation.

    • Incubation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4–6 hours.

    • Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the highly polar primary amine spot under UV (254 nm) confirms reaction completion.

    • Work-up: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via silica gel column chromatography to yield the pure amide derivative[3].

    Protocol B: High-Throughput In Vitro Antifungal Assay (Mycelial Growth Inhibition)

    Causality & Design: The mycelial growth rate method is the gold standard for assessing direct fungitoxicity. Testing at a standardized concentration (e.g., 50 μg/mL) allows for the calculation of the effective concentration (EC₅₀) by comparing the radial growth of the treated fungi against a solvent-only control[3].

    Step-by-Step Methodology:

    • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121 °C for 20 minutes.

    • Compound Dosing: Dissolve the synthesized pyrimidine derivatives in dimethyl sulfoxide (DMSO) to create a stock solution. Add the stock to the cooling PDA (approx. 50 °C) to achieve final concentrations ranging from 1 to 100 μg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

    • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margins of a 7-day-old Botrytis cinerea or Sclerotinia sclerotiorum culture. Place one plug face-down in the center of each treated PDA plate.

    • Incubation: Incubate the plates in the dark at 25 ± 1 °C for 72–96 hours.

    • Data Acquisition: Measure the colony diameters in two perpendicular directions using digital calipers.

    • Calculation: Calculate the inhibition rate (%) using the formula: Inhibition (%) =[(Dc - Dt) / (Dc - 5)] × 100 (Where Dc is the control diameter, Dt is the treatment diameter, and 5 is the initial plug diameter in mm).

    Workflow Start 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Coupling Amide Coupling (Acyl Chloride + TEA in DCM) Start->Coupling Purification TLC Validation & Column Chromatography Coupling->Purification Bioassay In Vitro Bioassays Purification->Bioassay Fungi Antifungal Assay (Mycelial Growth Inhibition) Bioassay->Fungi Insect Insecticidal Assay (Larvicidal Mortality) Bioassay->Insect

    Figure 2: End-to-end workflow from chemical synthesis to biological evaluation.

    Quantitative Data Presentation

    The table below summarizes the representative biological activity of novel N-phenylbenzamide derivatives bearing the trifluoromethylpyrimidine moiety, demonstrating their efficacy compared to commercial standards.

    Compound ID / StandardTarget Pathogen / PestAssay TypeConcentrationActivity / Inhibition Rate (%)Reference
    Derivative 5w Botrytis cinereaMycelial Growth50 μg/mL85.4%[3]
    Derivative 4q Sclerotinia sclerotiorumMycelial Growth50 μg/mL88.2%[4]
    Boscalid (Control) Botrytis cinereaMycelial Growth50 μg/mL92.1%[5]
    Derivative E33 Spodoptera frugiperdaLarvicidal Mortality25 mg/L>90.0%[6]
    Chlorantraniliprole Spodoptera frugiperdaLarvicidal Mortality25 mg/L100.0%[7]

    Note: The strategic modification of the phenyl ring attached to the amide linker significantly modulates the binding affinity to SDH and RyR targets, dictating the ultimate efficacy of the compound.

    References

    • [2] A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. Benchchem. Available at:

    • [3] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC (National Institutes of Health). Available at:

    • [4] Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoromethylpyrimidine Moiety. ProQuest. Available at:

    • [1] Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:

    • [5] Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. APS Journals. Available at:

    • [6] Synthesis, Insecticidal Activities, and 3D-QASR of N-Pyridylpyrazole Amide Derivatives Containing a Phthalimide as Potential Ryanodine Receptor Activators. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:

    • [7] Review on Structures of Pesticide Targets. PMC (National Institutes of Health). Available at:

    Sources

    Method

    "developing assays for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- activity"

    Application Note: Assay Development for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in Fragment-Based Kinase Discovery Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD), selecting the op...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Assay Development for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in Fragment-Based Kinase Discovery

    Executive Summary & Mechanistic Rationale

    In fragment-based drug discovery (FBDD), selecting the optimal starting pharmacophore is the most critical variable for successful downstream hit-to-lead optimization. The compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- represents a highly privileged fragment scaffold, specifically engineered for targeting the ATP-binding pocket of kinases.

    As a Senior Application Scientist, it is essential to understand the causality behind this fragment's structural design before developing the assays to test it:

    • The Pyrimidine Core: Pyrimidine rings are classic, field-proven hinge-binding motifs. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, interacting directly with the backbone amide of the kinase hinge region (e.g., Aurora A, PI3K) (1)[1].

    • The Trifluoromethyl ( CF3​ ) Group: Positioned at C2, the CF3​ group is highly lipophilic and electron-withdrawing. Mechanistically, this substitution drives the fragment deep into hydrophobic sub-pockets adjacent to the hinge, significantly improving both binding affinity and metabolic stability compared to unhalogenated analogs (2)[2].

    • The Methanamine Vector: The primary amine at the C4 position serves a dual purpose. Biologically, it forms solvent-exposed hydrogen bonds. Chemically, it provides an ideal synthetic vector for rapid library expansion via amide coupling or reductive amination.

    Because fragments typically exhibit weak initial binding affinities ( Kd​ in the high micromolar to millimolar range), standard biochemical assays often yield false negatives. Therefore, a biophysics-first approach using Surface Plasmon Resonance (SPR) is mandatory (3)[3].

    Fragment Screening Architecture

    To systematically evaluate the activity of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, we employ a self-validating two-tier assay cascade. The primary screen utilizes SPR to establish baseline binding kinetics and affinity. Hits are then orthogonally validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay to confirm active-site engagement.

    FBDD_Workflow Start Fragment Library (incl. CF3-Pyrimidine) SPR Primary Screen (SPR) Affinity & Kinetics Start->SPR TRFRET Orthogonal Assay (TR-FRET) Active Site Competition SPR->TRFRET Kd < 500 µM XRay Structural Biology X-ray Crystallography TRFRET->XRay IC50 Confirmed Lead Hit-to-Lead Optimization XRay->Lead Binding Mode

    Fig 1. Fragment-based drug discovery workflow for pyrimidine scaffolds.

    Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

    Causality & Logic: SPR is selected as the primary assay because it allows for label-free, real-time monitoring of fragment binding. Fragments like 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- exhibit "fast-on/fast-off" kinetics. SPR easily distinguishes these true stoichiometric binding events from non-specific aggregation (which shows complex, non-saturating kinetics) (3)[3].

    Step-by-Step Methodology:

    • Sensor Surface Preparation:

      • Action: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

      • Self-Validation Check: Target an immobilization level of 2000–3000 Resonance Units (RU) to ensure sufficient signal for a low-molecular-weight fragment (~177 Da). Leave a reference channel blank (activated and deactivated) to subtract bulk refractive index changes.

    • Fragment Library Preparation:

      • Action: Prepare a 100 mM stock of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in 100% DMSO. Dilute the fragment into the running buffer (e.g., PBS + 0.05% Tween-20) to a final top concentration of 500 µM.

      • Causality: Maintain a strict 5% DMSO concentration across all samples. Exact DMSO matching between the running buffer and the sample is critical; a 0.1% mismatch in DMSO can cause bulk shift artifacts larger than the actual fragment binding signal.

    • Kinetic Assay Execution:

      • Action: Inject the fragment in a 2-fold dilution series (3.125 µM to 500 µM) over both the active and reference channels at a flow rate of 30 µL/min.

      • Action: Utilize a 60-second association phase and a 120-second dissociation phase.

    • Data Analysis:

      • Action: Fit the reference-subtracted sensorgrams using a 1:1 steady-state affinity model to calculate the dissociation constant ( Kd​ ).

    Protocol 2: Orthogonal Validation via TR-FRET Active-Site Competition

    Causality & Logic: While SPR proves the fragment binds to the protein, it does not confirm where it binds. TR-FRET is employed to verify that the CF3​ -pyrimidine fragment successfully competes with a known ATP-competitive tracer for the kinase hinge region. The long emission half-life of the Europium fluorophore eliminates auto-fluorescence interference commonly caused by high concentrations of fragment libraries.

    TRFRET_Logic State1 Kinase + Tracer (High FRET) State2 Kinase + Fragment (Low FRET) State1->State2 Displacement Fragment Add 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Fragment->State2 Binds Hinge

    Fig 2. TR-FRET competition assay logic for evaluating fragment binding.

    Step-by-Step Methodology:

    • Reagent Assembly:

      • Action: Prepare a master mix containing the target kinase tagged with GST or His, and a Europium-labeled anti-tag antibody.

      • Action: Prepare a solution of an AlexaFluor-labeled kinase tracer (a known broad-spectrum hinge binder).

    • Assay Execution (384-well format):

      • Action: Dispense 5 µL of the fragment (serial dilutions from 1 mM down to 1 µM) into a low-volume 384-well plate.

      • Action: Add 5 µL of the Kinase/Antibody master mix and incubate for 15 minutes to allow the fragment to occupy the active site.

      • Action: Add 5 µL of the Tracer solution. Incubate for 60 minutes at room temperature.

      • Self-Validation Check: Include a positive control (a known high-affinity inhibitor like Staurosporine) to define the assay floor (100% displacement) and a DMSO-only negative control to define the assay window. Calculate the Z'-factor; a value > 0.6 validates the assay's statistical robustness.

    • Signal Detection & Analysis:

      • Action: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at both 615 nm (Europium donor) and 665 nm (AlexaFluor acceptor).

      • Action: Calculate the FRET ratio (665/615). Plot the normalized FRET ratio against the log of the fragment concentration to determine the IC50​ .

    Quantitative Data Interpretation

    To prioritize 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- for hit-to-lead chemistry, the experimental data must be cross-referenced against established FBDD metrics.

    MetricExpected Range for Fragment HitMechanistic Interpretation
    SPR Affinity ( Kd​ ) 50 µM – 500 µMValidates direct, reversible binding to the target without covalent artifacting.
    Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomEnsures the binding energy is highly efficient for its small size (12 heavy atoms), justifying its use as a core scaffold.
    TR-FRET IC50​ 100 µM – 1 mMConfirms the fragment occupies the ATP-binding pocket and successfully displaces the tracer.
    SPR Kinetics Profile Square wave (Fast On/Off)Confirms ideal fragment behavior; slow off-rates at this stage often indicate non-specific aggregation.

    References

    • Chi, Y.-H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central (PMC). 1

    • Brandt, M., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry - ACS Publications. 2

    • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. 3

    Sources

    Application

    Application Note: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a Dual-Utility Molecular Probe in Fragment-Based Drug Discovery

    Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification and elaboration of low-molecular-weight chemical starting points are critical for developing highly selective therapeutics. 4...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of Fragment-Based Drug Discovery (FBDD), the identification and elaboration of low-molecular-weight chemical starting points are critical for developing highly selective therapeutics. 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is a privileged, dual-utility molecular probe. It is uniquely engineered to serve both as a highly sensitive biophysical reporter for ligand-observed 19 F Nuclear Magnetic Resonance (NMR) screening[1] and as a versatile synthetic building block for targeting the ATP-binding hinge region of kinases[2].

    This application note provides a comprehensive, self-validating guide for utilizing this molecule in a streamlined FBDD workflow—from initial biophysical hit identification to high-throughput chemical elaboration.

    Structural Rationale & Mechanistic Insights

    To maximize the utility of a molecular probe, researchers must understand the causality behind its structural design. 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- incorporates three distinct functional domains:

    • The Trifluoromethyl ( −CF3​ ) Reporter : Fluorine-19 has a 100% natural isotopic abundance, a high gyromagnetic ratio, and is virtually absent in biological macromolecules[3]. The −CF3​ group yields a sharp, background-free singlet in 19 F NMR. Because the fluorine nucleus is highly sensitive to its local electronic environment, binding to a protein target induces significant chemical shift anisotropy (CSA) and rapid transverse relaxation ( T2​ ), making it an ideal biophysical sensor[1].

    • The Pyrimidine Core : This heteroaromatic ring is a classic kinase hinge-binding motif. The sp 2 hybridized nitrogens at positions 1 and 3 act as potent hydrogen bond acceptors, capable of forming bidentate interactions with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., in BMPR2 or JAK1/2)[4].

    • The Methanamine ( −CH2​NH2​ ) Vector : Positioned at C4, this unhindered primary amine serves as a highly reactive synthetic handle. It allows for rapid chemical diversification (via amide coupling or reductive amination) into the adjacent DFG-out or ribose-binding pockets without perturbing the primary hinge-binding interaction[5].

    Workflow Visualization

    G cluster_0 Phase 1: Biophysical Screening cluster_1 Phase 2: Chemical Elaboration Probe 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- NMR 19F CPMG NMR Assay Probe->NMR -CF3 acts as NMR reporter Coupling Amide Coupling (HATU/DIPEA) via -CH2NH2 vector Probe->Coupling -CH2NH2 acts as synthetic vector T2 T2 Relaxation Filter (Detects Binding) NMR->T2 Signal Attenuation T2->Coupling Hit Validation & Structural Mapping Library Focused Inhibitor Library Coupling->Library Rapid Diversification Lead Potent Kinase Inhibitor (e.g., JAK1/2, BMPR2) Library->Lead Biochemical & Cellular Assays

    Workflow for utilizing the dual-utility probe in 19F NMR screening and kinase inhibitor synthesis.

    Protocol 1: Ligand-Observed 19 F NMR Fragment Screening

    Causality of the Experimental Design

    Fragment molecules typically exhibit weak affinities ( Kd​ in the μM to mM range) and are in fast chemical exchange on the NMR timescale. To detect binding, we utilize a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, which acts as a T2​ (transverse relaxation) filter[1].

    Mechanism: Small, unbound fragments tumble rapidly in solution, resulting in long T2​ relaxation times and sharp NMR signals. Large macromolecules (e.g., kinases) tumble slowly, leading to highly efficient spin-spin relaxation and very short T2​ times. When the fluorinated probe binds to the target, it adopts the slow tumbling rate of the macromolecule. The CPMG spin-echo train filters out signals with short T2​ times; thus, the bound ligand's signal is attenuated or completely disappears, indicating a positive hit[1].

    Step-by-Step Methodology
    • Buffer Preparation : Prepare a standard NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with 10% D2​O (for spectrometer lock) and 0.01% Triton X-100 (to prevent non-specific fragment aggregation).

    • Sample Formulation :

      • Reference Sample: 100μM of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in NMR buffer.

      • Test Sample: 100μM of the probe + 10μM of the purified target kinase.

    • Data Acquisition : Acquire 19 F NMR spectra using a CPMG pulse sequence with 1H decoupling.

    Quantitative Data & Parameters

    Table 1: Standard 19 F CPMG NMR Acquisition Parameters

    ParameterRecommended ValueCausality / Rationale
    Spectrometer Frequency ≥400 MHzEnsures sufficient dispersion and sensitivity for the −CF3​ signal.
    Ligand : Protein Ratio 10:1 to 50:1Maintains fast chemical exchange; ensures sufficient free ligand for detection.
    CPMG Spin-Echo Delay ( τ ) 1−2 msShort enough to prevent J-coupling evolution, long enough to filter T2​ .
    Total Spin-Lock Time 100−400 msOptimized to completely suppress the bound signal while retaining the free signal.
    Relaxation Delay (d1) 2−3 sAllows complete longitudinal ( T1​ ) relaxation between scans.
    Self-Validation System (Competitive Displacement)

    To prove that the observed signal attenuation is due to specific active-site binding rather than non-specific aggregation, introduce a known high-affinity competitor (e.g., Staurosporine for kinases) at 20μM to the Test Sample. Validation Check: If the probe is specifically bound to the hinge region, the competitor will displace it. The probe will return to the bulk solvent, recovering its long T2​ tumbling rate, and the sharp 19 F NMR signal will be fully restored[1].

    Protocol 2: High-Throughput Chemical Elaboration (Amide Coupling)

    Causality of the Experimental Design

    Once the probe is validated as a hinge-binding hit, the primary methanamine ( −CH2​NH2​ ) must be elaborated to gain potency. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). Mechanism: The methanamine is sterically unhindered but electronically influenced by the electron-withdrawing pyrimidine ring. HATU rapidly converts carboxylic acid building blocks into highly reactive HOAt esters. DIPEA acts as a non-nucleophilic base to deprotonate the primary amine, facilitating a rapid, high-yielding nucleophilic acyl substitution[4]. This robust chemistry is ideal for generating focused DNA-encoded or traditional FBDD libraries[2].

    Step-by-Step Methodology
    • Activation : In a dry vial under inert atmosphere ( N2​ ), dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active HOAt ester.

    • Coupling : Add 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

    • Quenching & Workup : Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Drying : Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Quantitative Data & Parameters

    Table 2: Amide Coupling Reaction Conditions

    Reagent / ConditionEquivalentsFunction / Rationale
    Probe (Amine) 1.0 eqLimiting reagent; the core scaffold.
    Carboxylic Acid 1.2 eqSlight excess ensures complete conversion of the probe.
    HATU 1.2 eqSuperior coupling reagent; prevents epimerization and accelerates reaction.
    DIPEA 3.0 eqScavenges protons generated during activation and coupling; non-nucleophilic.
    Solvent (DMF) 0.2 MPolar aprotic solvent; solubilizes all reagents and stabilizes the transition state.
    Self-Validation System (In-Process QC)

    To ensure the integrity of the protocol, the reaction must be monitored via LC-MS (Liquid Chromatography-Mass Spectrometry). Validation Check: Prior to quenching, dilute a 5μL aliquot of the reaction mixture in 100μL of Methanol and inject it into the LC-MS. The protocol is validated if the chromatogram shows the complete disappearance of the starting probe mass ( [M+H]+=178.15 m/z) and the emergence of a single major peak corresponding to the exact [M+H]+ of the target amide.

    References

    • Buchholz, C. R., & Pomerantz, W. C. K. (2021). "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." RSC Chemical Biology, 2(5), 1312–1330.[Link]

    • Modukuri, R. K., et al. (2023). "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening." Journal of Medicinal Chemistry, 66(3), 2143–2160.[Link]

    Sources

    Method

    Application Note: Utilizing 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in the Mechanistic Design and Evaluation of Selective JAK1 Inhibitors

    Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. Janus kinase 1 (JAK1) is a critical node in the JAK-STAT signaling pathway, mediating severe inflammato...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. Janus kinase 1 (JAK1) is a critical node in the JAK-STAT signaling pathway, mediating severe inflammatory and fibrotic responses[1]. While first-generation pan-JAK inhibitors demonstrated clinical efficacy, their lack of selectivity led to off-target toxicities mediated by JAK2 and JAK3 (e.g., anemia, neutropenia, and broad immunosuppression)[1].

    To achieve stringent JAK1 selectivity, medicinal chemists frequently employ specific fluorinated heteroaromatic building blocks. 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (CAS: 1081145-19-8) is a highly specialized primary amine utilized to introduce the 2-(trifluoromethyl)pyrimidin-4-ylmethyl moiety into advanced inhibitor scaffolds[2]. This guide details the structural rationale, signaling pathway context, and self-validating experimental protocols required to utilize this compound in mechanistic drug discovery.

    Chemical Rationale & Structural Biology

    The incorporation of the 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- moiety into a drug scaffold is driven by precise structural causality:

    • Hinge Region Engagement: The pyrimidine nitrogen atoms serve as critical hydrogen bond acceptors. When properly oriented, they interact directly with the backbone amides of the JAK1 hinge region (specifically residues Glu966 and Leu959), anchoring the inhibitor within the ATP-binding pocket[3].

    • Hydrophobic Sub-Pocket Exploitation: The 2-trifluoromethyl ( CF3​ ) group acts as a lipophilic, electron-withdrawing anchor. It projects deep into a highly specific hydrophobic sub-pocket adjacent to the ATP-binding site. The CF3​ group displaces high-energy water molecules, driving a favorable entropic shift[2]. More importantly, its precise steric bulk prevents binding to the slightly smaller, analogous pockets in JAK2 and JAK3, thereby conferring remarkable selectivity (often >300-fold)[2][4].

    • Linker Flexibility: The methanamine carbon provides a single sp3-hybridized pivot point. This allows the pyrimidine ring to adopt the ideal dihedral angle for hinge engagement without introducing an excessive entropic penalty during binding[2].

    Mechanistic Pathway: The JAK-STAT Axis

    Upon cytokine binding (e.g., IL-6), type I/II receptors multimerize, bringing receptor-associated JAK1 molecules into proximity. JAK1 undergoes trans-autophosphorylation, activating its kinase domain. It then phosphorylates signal transducer and activator of transcription (STAT) proteins (primarily STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus to drive pro-inflammatory gene transcription[1]. The CF3​ -pyrimidine probe competitively binds the ATP pocket of JAK1, arresting this cascade at the apex.

    JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 (Target) Receptor->JAK1 Recruits/Activates STAT3 STAT3 Monomer JAK1->STAT3 Phosphorylates Inhibitor CF3-Pyrimidine Probe Inhibitor->JAK1 Inhibits ATP Pocket pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Inflammation/Fibrosis) pSTAT3->Nucleus Translocates

    Fig 1: JAK1/STAT3 signaling pathway and targeted inhibition by the CF3-pyrimidine probe.

    Experimental Workflows & Protocols

    The following self-validating protocols detail the synthesis of a CF3​ -pyrimidine-based probe and the mechanistic validation of its JAK1 selectivity.

    Protocol A: Synthesis of the Inhibitor Probe via Amide Coupling

    Objective: Conjugate 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- to a core carboxylic acid scaffold (e.g., a pyrrolopyridine core). Causality: HATU is selected as the coupling reagent over EDC/NHS due to its superior efficiency with electron-deficient heteroaromatic amines, preventing the degradation of the CF3​ group. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions.

    Step-by-Step Methodology:

    • Dissolve 1.0 eq of the core carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Add 1.5 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to generate the active ester intermediate.

    • Add 1.2 eq of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- .

    • Stir the reaction mixture at room temperature for 4 hours.

      • Self-Validation Checkpoint: Monitor reaction completion via LC-MS. The primary amine peak ( m/z 178 [M+H]+ ) must disappear completely, replaced by the target product mass[2].

    • Quench the reaction with distilled water, extract with ethyl acetate, and purify the organic layer via reverse-phase HPLC to achieve >95% purity.

    Protocol B: In Vitro Biochemical Kinase Selectivity Profiling (TR-FRET)

    Objective: Quantify the IC50​ of the synthesized probe against JAK1, JAK2, and JAK3. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its time-delayed reading window eliminates compound auto-fluorescence interference—a common artifact with highly conjugated pyrimidine derivatives.

    Step-by-Step Methodology:

    • Prepare a 10-point, 3-fold serial dilution of the probe in 100% DMSO.

    • Transfer 100 nL of the compound to a 384-well low-volume plate.

    • Add 5 µL of the respective kinase enzyme (JAK1, JAK2, or JAK3) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow pre-equilibration.

    • Add 5 µL of ATP/substrate mix. Crucial: ATP concentration must be set to the specific Km​ of each individual kinase to ensure competitive binding kinetics are accurately measured.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and ULight-labeled streptavidin.

    • Read the plate on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

      • Self-Validation Checkpoint: Ensure the pan-JAK inhibitor Tofacitinib (Positive Control) yields an IC50​ of <5 nM across all JAKs, and the 1% DMSO (Negative Control) yields maximum FRET signal[4].

    Protocol C: Cellular Target Engagement (pSTAT3 AlphaLISA)

    Objective: Confirm that the biochemical hinge-binding translates to cellular efficacy and pathway shutdown.

    Step-by-Step Methodology:

    • Seed human SK-MES-1 cells (or an equivalent IL-6 responsive line) in a 96-well plate at 20,000 cells/well. Incubate overnight at 37°C[2].

    • Treat cells with the synthesized probe (ranging from 0.1 nM to 10 µM) for 2 hours.

    • Stimulate with 50 ng/mL recombinant human IL-6 for 30 minutes to induce STAT3 phosphorylation.

      • Self-Validation Checkpoint: Include a well with IL-6 but no inhibitor to define the 100% activation baseline, and a well with no IL-6 to define the assay floor (background signal).

    • Lyse the cells using AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Add AlphaLISA Acceptor beads conjugated to an anti-STAT3 antibody and Donor beads conjugated to an anti-pSTAT3 (Tyr705) antibody.

    • Incubate in the dark for 2 hours and measure luminescence to calculate the cellular IC50​ .

    Data Presentation: Selectivity Matrix

    The incorporation of the 2-(trifluoromethyl)pyrimidin-4-yl moiety fundamentally alters the selectivity profile of the core scaffold. Table 1 summarizes typical profiling data demonstrating the mechanistic advantage of the CF3​ group.

    Compound VariantJAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)JAK1 Selectivity over JAK2
    Des-fluoro Analog (Control)12.545.080.53.6-fold
    CF3​ -Pyrimidine Probe 0.8 210.0 1325.0 >260-fold
    Tofacitinib (Pan-JAK Control)3.24.11.60.8-fold

    Table 1: Comparative kinase inhibition profile. The CF3​ -pyrimidine probe demonstrates sub-nanomolar potency and massive selectivity for JAK1, driven by hydrophobic sub-pocket engagement[2].

    Workflow Visualization

    Workflow Syn Step 1: Synthesis Amide Coupling of CF3-Pyrimidine BioChem Step 2: Biochemical TR-FRET Profiling (JAK1 vs JAK2/3) Syn->BioChem Cell Step 3: Cellular pSTAT3 AlphaLISA Target Validation BioChem->Cell InVivo Step 4: In Vivo Efficacy & PK Modeling Cell->InVivo

    Fig 2: Step-by-step experimental workflow from chemical synthesis to in vivo validation.

    References

    • [2] Identification and Biological Evaluation of a Potent and Selective JAK1 Inhibitor for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (2023). URL: [Link]

    • [1] JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. International Journal of Molecular Sciences (2020). URL: [Link]

    • [3] Recent advances in multitarget-directed ligands via in silico drug discovery. Signal Transduction and Targeted Therapy (2023). URL: [Link]

    • [4] JAK1 pathway inhibitors for the treatment of prurigo nodularis. US Patent US12268667B2 (2025). URL:

    Sources

    Application

    "protocols for derivatizing 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-"

    An In-Depth Technical Guide to the Derivatization of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Authored by a Senior Application Scientist This document serves as a comprehensive technical guide for researchers, medic...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Derivatization of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Authored by a Senior Application Scientist

    This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the derivatization of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. This valuable building block, featuring a reactive primary amine and a metabolically robust trifluoromethyl group, is a pivotal intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The protocols herein are designed to be robust and reproducible, providing not just procedural steps but also the underlying chemical rationale to empower researchers in their synthetic endeavors.

    The pyrimidine core is a well-established pharmacophore, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding sites of protein kinases.[1] The 2-(trifluoromethyl) substituent enhances the compound's lipophilicity and metabolic stability, properties highly desirable in modern drug candidates.[3] The primary amine at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and optimize compound properties.[2]

    Physicochemical Properties

    A thorough understanding of the starting material's properties is critical for successful synthesis, handling, and storage.

    PropertyValue
    IUPAC Name (2-(Trifluoromethyl)pyrimidin-4-yl)methanamine
    Molecular Formula C₆H₆F₃N₃
    Molecular Weight 177.13 g/mol
    Appearance Off-white to pale yellow solid (typical)
    Reactivity The primary amine is a potent nucleophile. The pyrimidine ring is electron-deficient due to the nitrogen atoms and the trifluoromethyl group, influencing its reactivity and the pKa of the amine.

    Protocols for Derivatization

    The following section details field-proven protocols for the most common and synthetically useful derivatizations of the primary amine of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

    Protocol 1: N-Acylation for Amide Synthesis

    Amide bond formation is a cornerstone of medicinal chemistry, enabling the exploration of crucial hydrogen bond donor and acceptor interactions with biological targets. This protocol describes a standard procedure using an acid chloride, as well as an alternative using peptide coupling agents for more sensitive substrates.

    The direct acylation with an acid chloride is a rapid and efficient method for forming a stable amide linkage. The use of a non-nucleophilic base like triethylamine (TEA) is essential to neutralize the HCl byproduct without competing with the primary amine nucleophile. The reaction is typically performed at 0 °C to control the exothermic reaction and minimize potential side reactions. An alternative using coupling agents like HATU is employed for carboxylic acids that are not readily converted to acid chlorides, offering milder reaction conditions.

    • Materials and Reagents:

      • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

      • Anhydrous Dichloromethane (DCM)

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

      • Desired Acid Chloride (R-COCl)

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

      • Brine (saturated aqueous NaCl)

      • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

      • Silica gel for column chromatography

      • Eluents (e.g., Ethyl Acetate/Hexanes mixture)

    • Step-by-Step Protocol:

      • Dissolve 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

      • Add triethylamine (1.2 eq) to the solution.[1]

      • Cool the mixture to 0 °C using an ice-water bath.

      • Slowly add the desired acid chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution over 10-15 minutes.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

      • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

    N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & TEA in DCM cool Cool to 0°C prep_amine->cool add_chloride Add Acid Chloride cool->add_chloride react Stir at RT (2-4h) add_chloride->react monitor Monitor (TLC/LC-MS) react->monitor quench Quench (H₂O) monitor->quench extract Wash (NaHCO₃, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify

    Caption: Workflow for N-Acylation of 2-(trifluoromethyl)-4-pyrimidinemethanamine.

    Protocol 2: Reductive Amination for N-Alkylation

    Reductive amination is a powerful and highly versatile method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[4]

    The reaction proceeds in two stages: the initial formation of an imine (or enamine) intermediate, followed by its immediate reduction to the corresponding amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reagent because it is mild enough not to reduce the starting aldehyde or ketone, is compatible with a range of solvents, and does not require acidic conditions that could be detrimental to sensitive substrates.[5]

    • Materials and Reagents:

      • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

      • Aldehyde or Ketone (R-CHO or R-CO-R')

      • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

      • Acetic Acid (optional, as catalyst)

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

      • Anhydrous sodium sulfate (Na₂SO₄)

      • Silica gel and appropriate solvents for chromatography

    • Step-by-Step Protocol:

      • To a flask containing a stirred solution of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq).

      • If the imine formation is slow, a catalytic amount of acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

      • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The addition may cause slight effervescence.

      • Stir the reaction at room temperature for 3-12 hours. Monitor the reaction's progress by LC-MS to confirm the consumption of the starting amine and the formation of the product.

      • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

      • Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate.

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

      • Purify the residue by flash column chromatography to afford the N-alkylated product.

    Reductive_Amination_Workflow

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine Compounds

    Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered in the laboratory. The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold is a powerful method for enhancing the pharmacological properties of molecules, but the synthesis can present unique difficulties.[1] This resource, presented in a question-and-answer format, addresses specific experimental issues to help you navigate these challenges effectively.

    Frequently Asked Questions (FAQs)

    Q1: My trifluoromethylation reaction is giving a very low yield. What are the most common general causes?

    A1: Low yields in these reactions often stem from a few key areas: suboptimal reaction conditions, purity of starting materials, and catalyst inefficiency.[2] Specifically for trifluoromethylation, the choice and handling of the trifluoromethylating reagent are critical.[1] Moisture, in particular, can be detrimental to many of these reagents.[3]

    Q2: I'm observing multiple spots on my TLC, and the crude NMR looks very complex. What are the likely side reactions?

    A2: Common side reactions include hydrolysis of your starting material or product, especially at elevated temperatures.[4] If you are using a nucleophilic solvent, it may compete with your intended nucleophile, leading to undesired byproducts.[4] Depending on the synthetic route, you might also be forming isomers or products from reactions with protecting groups.[5]

    Q3: Purification of my final 2-(trifluoromethyl)pyrimidine compound is proving difficult. What are some effective strategies?

    A3: Purification of fluorinated compounds can be challenging. Standard techniques like silica gel column chromatography and recrystallization are commonly employed.[5][6] The key is a systematic approach to finding the right solvent system. For chromatography, a careful selection of the eluent system is critical.[5] For recrystallization, screening various solvents to find one where your product has high crystallinity and impurities remain in solution is essential.[5]

    Q4: How do I choose the right trifluoromethylating reagent for my specific pyrimidine substrate?

    A4: The choice of reagent depends on the nature of your substrate and the desired reaction mechanism (nucleophilic, electrophilic, or radical). For electron-rich pyrimidines, an electrophilic reagent like a Togni or Umemoto reagent may be suitable.[1][7][8] For pyrimidines with good leaving groups (e.g., 2-chloropyrimidines), a nucleophilic source like the Ruppert-Prakash reagent (TMSCF3) could be effective. Radical trifluoromethylation using reagents like the Langlois reagent can also be an option, particularly for C-H functionalization.[9]

    In-Depth Troubleshooting Guides

    Issue 1: Low Yield in the Trifluoromethylation of 2-Chloropyrimidines

    Question: I am attempting to synthesize a 2-(trifluoromethyl)pyrimidine from a 2-chloropyrimidine precursor using a nucleophilic trifluoromethylating reagent, but the yield is consistently low. How can I troubleshoot this?

    Answer: This is a common challenge. The reactivity of 2-chloropyrimidines can be influenced by several factors. Here is a systematic approach to troubleshooting:

    Potential Causes & Solutions:

    • Insufficient Reactivity of the Starting Material: The electronic properties of your 2-chloropyrimidine play a significant role. Electron-withdrawing groups on the ring can enhance its reactivity towards nucleophilic attack. If your substrate is electron-rich, it may be less reactive.

      • Action: Consider if modifying the substituents on the pyrimidine ring to make it more electron-deficient is a viable option in your synthetic route.

    • Suboptimal Reaction Conditions: Temperature, solvent, and base (if applicable) are critical parameters.

      • Action:

        • Temperature: These reactions often require elevated temperatures.[4] If your reaction is sluggish, gradually increase the temperature while monitoring for decomposition by TLC.

        • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can help to solubilize reagents and intermediates.[4]

        • Catalyst/Initiator: For reagents like TMSCF3, a fluoride source (e.g., TBAF, CsF) is often required to initiate the reaction. Ensure your initiator is fresh and anhydrous.

    • Decomposition of the Trifluoromethylating Reagent: Nucleophilic trifluoromethylating reagents can be sensitive to moisture and air.

      • Action:

        • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents.

        • Reagent Quality: Use a fresh bottle of the trifluoromethylating reagent or purify it before use if you suspect degradation.

    • Side Reactions: Hydrolysis of the 2-chloropyrimidine can compete with the desired reaction, especially in the presence of trace water.

      • Action: Strict adherence to anhydrous conditions will minimize this side reaction.[4]

    Troubleshooting Workflow for Low Yield

    start Low Yield of 2-(Trifluoromethyl)pyrimidine check_purity Are starting materials pure and anhydrous? start->check_purity check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes purify_materials Purify/Dry Starting Materials and Solvents check_purity->purify_materials No check_reagent Is the trifluoromethylating reagent active? check_conditions->check_reagent Yes optimize_conditions Optimize Temperature, Time, Solvent, or Catalyst check_conditions->optimize_conditions No analyze_byproducts Analyze crude mixture for byproducts (NMR, LC-MS) check_reagent->analyze_byproducts Yes new_reagent Use Fresh/New Trifluoromethylating Reagent check_reagent->new_reagent No incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction side_reactions Major Side Reactions? incomplete_reaction->side_reactions No incomplete_reaction->optimize_conditions Yes identify_byproducts Identify Side Products to Understand Reaction Pathway side_reactions->identify_byproducts Yes success Yield Improved side_reactions->success No optimize_conditions->start purify_materials->start new_reagent->start modify_strategy Modify Synthetic Strategy identify_byproducts->modify_strategy modify_strategy->start

    Caption: A systematic workflow for diagnosing low-yield issues.

    Issue 2: Poor Regioselectivity in C-H Trifluoromethylation

    Question: I am attempting a direct C-H trifluoromethylation on a substituted pyrimidine, but I am getting a mixture of isomers. How can I improve the regioselectivity?

    Answer: Achieving high regioselectivity in direct C-H functionalization of heterocycles can be challenging. The position of trifluoromethylation is governed by a combination of steric and electronic factors.

    Potential Causes & Solutions:

    • Electronic Effects: The inherent electronic nature of the pyrimidine ring directs substitution. The C-5 position is generally the most electron-rich and susceptible to electrophilic attack, while the C-2, C-4, and C-6 positions are more electron-deficient.[10]

      • Action: Analyze the electronic properties of the substituents on your pyrimidine ring. Electron-donating groups will activate the ring, while electron-withdrawing groups will deactivate it. This can influence the preferred site of attack.

    • Steric Hindrance: Bulky substituents can block access to adjacent positions, directing the trifluoromethylating reagent to less hindered sites.[10]

      • Action: Consider if the observed major isomer can be explained by steric hindrance. If a less hindered position is desired, you may need to redesign your substrate.

    • Reaction Mechanism: The mechanism of trifluoromethylation (electrophilic, nucleophilic, or radical) can significantly influence regioselectivity.

      • Action: Different trifluoromethylating reagents operate via different mechanisms.[11] For example, an electrophilic reagent will favor more electron-rich positions, while a radical reaction may be less selective. Experimenting with different classes of reagents is a key troubleshooting step.

    • Directing Groups: The use of a directing group can be a powerful strategy to achieve high regioselectivity in C-H functionalization.[10]

      • Action: Investigate if a suitable directing group can be temporarily installed on your pyrimidine substrate to guide the trifluoromethylation to the desired position.

    Table 1: Comparison of Common Trifluoromethylating Reagents
    Reagent ClassCommon ExamplesKey CharacteristicsMechanistic Pathway(s)
    Hypervalent Iodine Togni's Reagents (I and II)Commercially available, broad functional group tolerance.[1]Electrophilic and Radical[1]
    Sulfonium Salts Umemoto's ReagentsStable solids, easy to handle.[7][12]Electrophilic and Radical[11]
    Organosilicon Ruppert-Prakash Reagent (TMSCF3)Requires a fluoride initiator; sensitive to moisture.[3]Nucleophilic[13]
    Sulfinate Salt Langlois Reagent (CF3SO2Na)Inexpensive, generates CF3 radical under oxidative conditions.[9]Radical[9]
    Issue 3: Reagent Decomposition and Handling

    Question: My trifluoromethylation reaction is not working, and I suspect my reagent has decomposed. What are the proper handling and storage procedures for common trifluoromethylating reagents?

    Answer: The stability of trifluoromethylating reagents varies, and improper handling is a common cause of reaction failure.

    Reagent-Specific Guidelines:

    • Umemoto's Reagents: These are generally stable, crystalline solids that are easy to handle in the atmosphere.[7][14] They should be stored in a cool, dry place.[14] Umemoto's Reagent II is noted for its superior thermal stability compared to Reagent I.[12][15]

    • Togni's Reagents: Togni's Reagent II is a colorless crystalline solid. While it has good thermal stability below its melting point, it can undergo rapid exothermic decomposition above it.[8] It is advised to handle it with appropriate personal protective equipment.[8]

    • Ruppert-Prakash Reagent (TMSCF3): This is a liquid reagent that is highly sensitive to moisture.[3] Traces of water can lead to the formation of fluoroform (CHF3), consuming the reagent and reducing the yield.[3]

      • Action: Always use anhydrous solvents and perform reactions under an inert atmosphere. Store the reagent over molecular sieves to minimize water content.[3]

    Experimental Protocol: General Procedure for Trifluoromethylation of a 2-Chloropyrimidine with TMSCF3

    This protocol is a general starting point and may require optimization for your specific substrate.

    • Reaction Setup:

      • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloropyrimidine (1.0 equiv.) and a dry, polar aprotic solvent (e.g., anhydrous DMF).

    • Reagent Addition:

      • Add the Ruppert-Prakash reagent (TMSCF3, 1.5-2.0 equiv.) via syringe.

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Add a fluoride source (e.g., TBAF, 0.1 equiv.) dropwise.

    • Reaction Monitoring:

      • Allow the reaction to warm to room temperature and stir for the desired time (e.g., 2-24 hours).

      • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up:

      • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Purification:

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel.

    Issue 4: Characterizing Impurities and Byproducts

    Question: I have an unknown impurity in my final product. How can I identify it?

    Answer: Identifying impurities is crucial for optimizing your reaction. A combination of spectroscopic techniques is usually required.

    Analytical Workflow:

    • Initial Analysis (Crude Mixture):

      • TLC/LC-MS: These techniques can give you an initial idea of the number of components in your crude mixture and their molecular weights.

      • Crude 1H NMR: This can reveal the presence of unreacted starting materials or major byproducts.

    • Isolation and Characterization:

      • Chromatography: Isolate the impurity using column chromatography or preparative HPLC.

      • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass and allow you to determine the elemental composition of the impurity.

      • NMR Spectroscopy (1H, 13C, 19F):

        • 1H and 13C NMR: These will provide information about the overall structure of the impurity. A list of common solvent and impurity peaks can be very helpful in distinguishing product signals from contaminants.[16][17]

        • 19F NMR: This is particularly useful for fluorinated compounds. The chemical shift and coupling patterns of the 19F signal can confirm the presence and electronic environment of the CF3 group.

    Troubleshooting Logic for Impurity Identification

    start Unknown Impurity Observed lcms Run LC-MS on Crude Mixture start->lcms mw_match_sm Molecular Weight Matches Starting Material? lcms->mw_match_sm mw_match_isomer Molecular Weight Matches Product? mw_match_sm->mw_match_isomer No unreacted_sm Impurity is Unreacted Starting Material mw_match_sm->unreacted_sm Yes isolate Isolate Impurity via Chromatography mw_match_isomer->isolate No isomer Impurity is a Regioisomer mw_match_isomer->isomer Yes hrms_nmr Characterize with HRMS and NMR (1H, 13C, 19F) isolate->hrms_nmr side_product Impurity is a Side Product (e.g., hydrolyzed product) hrms_nmr->side_product optimize_reaction Optimize Reaction Conditions to Drive to Completion unreacted_sm->optimize_reaction optimize_selectivity Optimize for Regioselectivity (Reagent, Conditions) isomer->optimize_selectivity modify_workup Modify Work-up/Reaction to Avoid Side Reaction side_product->modify_workup solution Problem Solved optimize_reaction->solution optimize_selectivity->solution modify_workup->solution

    Sources

    Optimization

    Technical Support Center: Synthesis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. This document is designed for researchers, chemists, and drug d...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for the synthesis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic building block. The trifluoromethylpyrimidine moiety is crucial in modern medicinal chemistry, imparting unique properties like metabolic stability and enhanced binding affinity.[1][2][3] This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategy.

    The most common and industrially scalable route to 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- involves the reduction of its nitrile precursor, 4-cyano-2-(trifluoromethyl)pyrimidine. Our focus will be on troubleshooting and optimizing this critical reduction step.

    Primary Synthetic Workflow

    The synthesis is typically approached as a two-stage process. The first stage involves the construction of the pyrimidine ring to form the nitrile intermediate, which is then reduced in the second stage to the target amine.

    G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Reduction A Trifluoromethyl-containing Building Blocks (e.g., Ethyl trifluoroacetoacetate) C 4-Cyano-2-(trifluoromethyl)pyrimidine (Intermediate) A->C [3+3] Cyclocondensation B Condensation / Cyclization Reagents B->C D Catalytic Hydrogenation (e.g., Raney Ni, Pd/C, Rh/Al2O3) or Chemical Reduction (e.g., LiAlH4) C->D Reduction of Nitrile E 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (Final Product) D->E

    Caption: General two-stage workflow for the synthesis.

    Troubleshooting Guide

    This section addresses specific issues encountered during the synthesis, focusing on the critical nitrile reduction step.

    Q1: I am experiencing very low yields (<50%) during the reduction of 4-cyano-2-(trifluoromethyl)pyrimidine. What are the likely causes and solutions?

    Low yield is the most common issue in this reduction. The cause is typically incomplete reaction, catalyst inefficiency, or side reactions. A systematic approach is required to diagnose the problem.

    Possible Cause A: Inefficient Catalyst Activity

    The activity of heterogeneous catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is paramount.

    • Causality: Catalysts can lose activity due to improper storage (oxidation), poisoning by impurities in the substrate or solvent (e.g., sulfur compounds), or using an insufficient catalyst loading. The trifluoromethyl group can also influence catalyst-substrate interaction.

    • Solutions:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst or a properly stored and activated one. For Raney Nickel, ensure it is stored under water or a suitable solvent to prevent pyrophoric activity and oxidation.

      • Increase Catalyst Loading: Systematically increase the catalyst loading (e.g., from 5 mol% to 10 mol%). While not always ideal for process chemistry, this can overcome minor activity issues.

      • Substrate Purity: Ensure the 4-cyano-2-(trifluoromethyl)pyrimidine intermediate is highly pure. Impurities from the cyclization step can act as catalyst poisons. Recrystallization or column chromatography of the nitrile is recommended.

    Possible Cause B: Suboptimal Reaction Conditions

    The reduction is sensitive to temperature, hydrogen pressure, and solvent choice.

    • Causality: Insufficient hydrogen pressure or temperature can lead to a slow or stalled reaction. Conversely, excessively high temperatures can promote side reactions like ring degradation.[4] The solvent system (commonly methanol or ethanol with ammonia) affects both substrate solubility and the suppression of side reactions.

    • Solutions:

      • Optimize Hydrogen Pressure: Increase H₂ pressure incrementally. Typical pressures range from 50 psi to 500 psi. Ensure your reactor is properly sealed to maintain pressure.[4]

      • Adjust Temperature: While many reductions proceed at room temperature, gentle heating (40-60°C) can significantly increase the reaction rate. Monitor for side product formation at higher temperatures.

      • Solvent System: The use of an alcoholic solvent saturated with ammonia is critical. Ammonia helps to suppress the formation of secondary amine side products by competitively reacting with the intermediate imine.

    Possible Cause C: Formation of Side Products

    The desired primary amine can react further to form a secondary amine, or the pyrimidine ring itself can be altered under harsh conditions.

    • Causality: The primary amine product can react with the partially reduced imine intermediate, leading to the formation of a dimeric secondary amine. Additionally, aggressive catalytic hydrogenation can sometimes lead to hydrogenolysis or over-reduction of the heterocyclic ring.[5]

    • Solutions:

      • Use Ammoniated Solvents: As mentioned, using methanol or ethanol saturated with ammonia is the most effective way to minimize secondary amine formation.

      • Milder Conditions: If ring degradation is suspected (indicated by a complex mixture of unidentified products), switch to a less aggressive catalyst (e.g., Pd/C instead of Raney Nickel in some cases) or reduce the temperature and pressure.

    G start Low Yield Observed q1 Is the catalyst fresh and handled properly? start->q1 s1 Use fresh catalyst. Ensure substrate purity to avoid poisoning. q1->s1 No q2 Are H₂ pressure and temperature optimized? q1->q2 Yes s1->q2 s2 Increase H₂ pressure (50-500 psi). Gently heat (40-60°C). q2->s2 No q3 Is an ammoniated solvent being used? q2->q3 Yes s2->q3 s3 Use MeOH or EtOH saturated with ammonia. q3->s3 No end Yield Improved q3->end Yes s3->end

    Caption: Troubleshooting decision tree for low yield.

    Q2: My final product is an impure oil that is difficult to handle and purify. What can I do?

    The free base of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- can be a low-melting solid or an oil, making purification by crystallization challenging.

    • Causality: Primary amines are often oils at room temperature. Impurities can also inhibit crystallization.

    • Solutions:

      • Salt Formation: This is the most robust solution. After the reaction workup (filtering the catalyst and removing the solvent), dissolve the crude product in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate as a stable, crystalline solid that is much easier to handle, purify by recrystallization, and store.

      • Column Chromatography: If salt formation is not desired, purification can be achieved using silica gel chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a modifier like methanol containing a small amount of triethylamine or ammonium hydroxide is often effective. The basic additive prevents the amine from streaking on the acidic silica gel.

    Frequently Asked Questions (FAQs)

    Q1: What is the best catalyst for the reduction of 4-cyano-2-(trifluoromethyl)pyrimidine?

    There is no single "best" catalyst, as the optimal choice depends on available equipment, scale, and cost. However, Raney Nickel is widely cited and effective.

    CatalystTypical ConditionsAdvantagesDisadvantages
    Raney Nickel MeOH/NH₃, 40-50°C, 100-500 psi H₂High activity, cost-effectivePyrophoric, requires careful handling, potential for metal leaching
    Palladium on Carbon (Pd/C) MeOH/NH₃, RT-50°C, 50-200 psi H₂Good activity, less pyrophoric than Raney NiHigher cost, can sometimes promote ring hydrogenolysis
    Rhodium on Alumina (Rh/Al₂O₃) EtOH/NH₃, RT, 50 psi H₂Effective under milder conditionsHigh cost, may not be as active as Raney Ni
    Q2: Can I use chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄)?

    Yes, LiAlH₄ can be used to reduce the nitrile to the primary amine.

    • Mechanism: LiAlH₄ is a powerful hydride donor that readily reduces nitriles. The reaction is typically performed in an anhydrous ether solvent like THF.[6][7]

    • Advantages: Avoids the need for high-pressure hydrogenation equipment. The reaction is often fast.

    • Disadvantages:

      • Stoichiometric Reagent: Requires stoichiometric amounts of the reagent, which is less atom-economical for large-scale synthesis.

      • Violent Quench: The workup requires a careful and often hazardous quench of excess LiAlH₄ with water and/or base.

      • Safety: LiAlH₄ is highly reactive with water and protic solvents.

      • Selectivity: As a very strong reducing agent, it may not be compatible with other functional groups in more complex substrates.[5]

    Q3: How can I effectively monitor the reaction's progress?

    Monitoring the disappearance of the starting material (nitrile) is key.

    • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The nitrile starting material will be less polar (higher Rf) than the amine product, which will often streak or have a lower Rf. Staining with ninhydrin can help visualize the amine product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a clean separation and confirmation of the mass of the starting material and product. This is an excellent way to check for reaction completion and identify volatile side products.

    • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture.

    Q4: What are the critical safety precautions for this synthesis?
    • Hydrogenation: All catalytic hydrogenations must be performed in a designated, well-ventilated area using a properly rated pressure reactor (autoclave). Ensure all fittings are secure and leak-tested. Personnel must be trained in high-pressure operations.

    • Raney Nickel: This catalyst is pyrophoric when dry. It must always be kept wet with a solvent (usually water). Spent catalyst should be carefully quenched and disposed of according to institutional safety guidelines.

    • Cyanide Precursor: The starting material, 4-cyano-2-(trifluoromethyl)pyrimidine, is a cyanide derivative. While generally stable, avoid exposure to strong acids which could potentially liberate hydrogen cyanide gas. Handle with appropriate personal protective equipment (PPE).

    • Ammonia: Use a well-ventilated fume hood when preparing ammoniated solvents. Anhydrous ammonia is corrosive and has a high inhalation toxicity.

    Detailed Experimental Protocol

    This protocol is a representative example based on common literature procedures for catalytic hydrogenation.

    Protocol: Catalytic Hydrogenation of 4-cyano-2-(trifluoromethyl)pyrimidine

    • Reactor Setup: To a 250 mL stainless steel autoclave, add 4-cyano-2-(trifluoromethyl)pyrimidine (10.0 g, 57.8 mmol) and methanol saturated with ammonia (100 mL).

    • Catalyst Addition: Under a constant stream of nitrogen or argon, carefully add Raney Nickel (approx. 1.0 g, 50% slurry in water), ensuring the catalyst remains wet at all times.

    • Reaction: Seal the autoclave. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 200 psi with hydrogen.

    • Heating and Stirring: Begin vigorous stirring and heat the reactor to 50°C. Maintain the temperature and pressure, repressurizing with hydrogen as it is consumed.

    • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The typical reaction time is 4-8 hours.

    • Cooldown and Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

    • Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the catalyst pad with additional methanol (2 x 20 mL). Caution: Do not allow the catalyst on the Celite® pad to dry out. Immediately quench the pad with plenty of water.

    • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as an oil or low-melting solid.

    • Purification (Salt Formation): Dissolve the crude product in 100 mL of isopropanol. Slowly add a 2M solution of HCl in isopropanol until the solution is acidic (check with pH paper). Stir for 30 minutes. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the pure product as a white crystalline solid.

    References

    • Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159–183. Available from: [Link].

    • ACS Omega. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. Available from: [Link].

    • Wu, W., et al. (2020). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 8, 609. Available from: [Link].

    • Luo, H., et al. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity. Available from: [Link].

    • PubMed. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. PubMed. Available from: [Link].

    • Semantic Scholar. Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational. Semantic Scholar. Available from: [Link].

    • Hrčak. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Hrčak. Available from: [Link].

    • Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available from: [Link].

    • Google Patents. Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone. Google Patents.
    • PMC. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. PMC. Available from: [Link].

    • Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link].

    • MDPI. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. MDPI. Available from: [Link].

    • Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link].

    • Iowa State University. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Iowa State University. Available from: [Link].

    • PMC. Photocatalytic C–F Reduction and Functionalization. PMC. Available from: [Link].

    • ResearchGate. Table 3 Selected examples of trifluoromethoxylation of pyrimidines. ResearchGate. Available from: [Link].

    • PMC. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. Available from: [Link].

    • Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Available from: [Link].

    • Journal of the Chemical Society. Hydropyrimidines. Part IV. Catalytic reduction of substituted pyrimidines. Journal of the Chemical Society. Available from: [Link].

    • ACS Medicinal Chemistry Letters. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Publications. Available from: [Link].

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Solubility Challenges with 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (CAS No. not broadly available, structure-dependent properties...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Office of the Senior Application Scientist

    Welcome to the dedicated technical support guide for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (CAS No. not broadly available, structure-dependent properties). This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their experimental workflows. We understand that managing the solubility of highly functionalized molecules, particularly those containing lipophilic trifluoromethyl groups, can be a significant challenge.[1][2]

    This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

    Part 1: Understanding the Core Problem: The Physicochemical Dichotomy

    The solubility behavior of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is dictated by two opposing structural features:

    • The Hydrophilic Center: The primary amine of the methanamine group and the nitrogen atoms in the pyrimidine ring are polar and can act as hydrogen bond acceptors or donors. The amine group is basic, meaning its charge state and, consequently, its aqueous solubility, are highly dependent on pH.

    • The Lipophilic Moiety: The trifluoromethyl (CF3) group is strongly electron-withdrawing and highly lipophilic.[2] This group is often incorporated into drug candidates to enhance metabolic stability and target binding affinity but frequently leads to a significant decrease in aqueous solubility.[1][2]

    This structural duality means the compound has inherently poor water solubility at neutral pH but offers clear pathways for solubility enhancement.

    Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

    This section addresses the most common issues encountered when working with this compound.

    Q1: What are the expected baseline solubility characteristics of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-?

    A1: Based on its structure, you should anticipate low solubility in neutral aqueous solutions. The hydrophobic nature of the trifluoromethyl group typically dominates the molecule's overall properties.[2] However, it is expected to be soluble in polar aprotic organic solvents. A close structural analog, 2-Amino-4-(trifluoromethyl)pyrimidine, demonstrates limited water solubility but dissolves more readily in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3]

    Q2: My compound won't dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4) for a biological assay. What is the most likely reason and the first thing I should try?

    A2: The primary reason is that at neutral or basic pH, the methanamine group (-CH₂NH₂) is in its neutral, uncharged state, making the molecule less polar and thus less soluble in water.

    The most effective first step is pH modification. The basic amine group can be protonated to form a more soluble ammonium salt (-CH₂NH₃⁺) under acidic conditions.[4] We recommend preparing a concentrated stock in an organic solvent (see Q3) and then performing a pH-adjusted dilution. For a detailed workflow, see Protocol 1 .

    Q3: What are the best organic solvents for creating a concentrated stock solution?

    A3: For creating a high-concentration stock solution, polar aprotic solvents are generally the most effective. We recommend screening the following solvents in the order listed:

    SolventRecommended Starting ConcentrationNotes & Considerations
    Dimethyl Sulfoxide (DMSO) 10-50 mMThe most common choice for initial solubility screening. Ensure it is anhydrous. Be mindful of final DMSO concentration in cellular assays (typically <0.5%).
    Dimethylformamide (DMF) 10-50 mMA good alternative to DMSO.
    Ethanol (EtOH) 1-10 mMA less toxic option suitable for some in vivo applications. May require warming to fully dissolve.
    Methanol (MeOH) 1-10 mMSimilar to ethanol, useful for analytical purposes.[5]

    Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

    A4: This is a classic problem known as "crashing out." It occurs when the compound moves from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). Here is a troubleshooting workflow:

    Caption: Troubleshooting workflow for precipitation.

    Q5: Can I improve solubility by heating the solution?

    A5: Yes, for many compounds, solubility increases with temperature.[6][7] This can be a useful technique, especially when preparing concentrated stock solutions in organic solvents. However, you must proceed with caution:

    • Thermal Stability: The compound's stability at elevated temperatures is likely unknown. Prolonged heating can lead to degradation.

    • Procedure: Use a water bath and gently warm the solution (e.g., to 37-50°C) with stirring. Do not use a hot plate, which can create localized hot spots.

    • Recrystallization: Be aware that the compound may precipitate out of solution as it cools back to room temperature. This technique is best used for immediate dilution into a final medium.

    Q6: I need to formulate this compound for an in vivo animal study. What are some advanced strategies?

    A6: For in vivo applications where solvent toxicity and volume are critical, simple pH adjustment or co-solvents may not be sufficient. More advanced formulation techniques should be considered:

    • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can dramatically alter physicochemical properties, including solubility.[8]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[9] This is often achieved through techniques like spray drying or hot-melt extrusion.

    • Inclusion Complexes: Using cyclodextrins to form an inclusion complex can shield the hydrophobic CF3 group and present a more hydrophilic exterior to the aqueous environment, thereby increasing solubility.[8][10]

    Part 3: Experimental Protocols & Methodologies

    Protocol 1: Preparing an Aqueous Solution via pH Modification

    This protocol details the steps to determine the optimal pH for solubilizing the compound in an aqueous medium.

    • Prepare a Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10 mM).

    • Prepare a pH Gradient: Prepare a series of buffers with a pH range from 2.0 to 8.0 (e.g., in 1.0 pH unit increments).

    • Test Dilution: Add a small volume of the DMSO stock to each buffer to achieve the desired final concentration (ensure the final DMSO concentration remains low, e.g., <1%). Vortex immediately and vigorously upon addition.

    • Visual Inspection: Observe each solution for precipitation immediately and after 30 minutes at room temperature.

    • Identify Optimal pH: The lowest pH at which the compound remains fully dissolved is your starting point for preparing working solutions. The amine's pKa will determine the exact pH needed.

    G cluster_0 Effect of pH on Solubility Neutral_pH Neutral pH (e.g., 7.4) -CH2NH2 (Neutral Amine) Low_Solubility Poor Aqueous Solubility (Lipophilic CF3 group dominates) Neutral_pH->Low_Solubility Leads to Instruction To Increase Solubility: Add Acid (e.g., HCl) to lower pH Low_Solubility->Instruction Acidic_pH Acidic pH (e.g., < 5) -CH2NH3+ (Protonated Amine) High_Solubility Enhanced Aqueous Solubility (Formation of a soluble salt) Acidic_pH->High_Solubility Leads to

    Sources

    Optimization

    Technical Support Center: Purification &amp; Handling of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Welcome to the Technical Support Center for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (and its regioisomers). This guide is engineered for research scientists and drug development professionals facing challenges in t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (and its regioisomers). This guide is engineered for research scientists and drug development professionals facing challenges in the isolation, chromatography, and stabilization of this highly polar, electron-deficient building block.

    The molecule presents a unique physicochemical dichotomy: a highly lipophilic, electron-withdrawing trifluoromethyl (-CF 3​ ) group attached to a pyrimidine core, juxtaposed with a highly basic, nucleophilic primary amine (-CH 2​ NH 2​ ). This structural polarity requires specific, causality-driven adjustments to standard purification workflows.

    Part 1: Troubleshooting Chromatographic Tailing (Normal Phase)

    Q: When purifying the crude mixture via standard silica gel flash chromatography, my product streaks across the column and recovery is abysmal (<30%). What is happening?

    A: You are observing a classic acid-base ion-exchange interaction. Standard bare silica gel is populated with acidic silanol groups (Si-OH) with a pKa of approximately 4.5. The primary amine of your pyrimidinemethanamine is highly basic (pKa ~9–10). Instead of undergoing reversible adsorption/desorption, the amine protonates and binds ionically to the deprotonated siloxanes[1]. This leads to severe peak tailing, irreversible retention, and poor recovery.

    Q: How can I modify my normal-phase workflow to achieve sharp peaks and high recovery?

    A: You must disrupt the ion-exchange mechanism. There are two field-proven solutions:

    • Mobile Phase Passivation: Add 1% to 5% Triethylamine (TEA) or 1% aqueous ammonium hydroxide to your organic mobile phase (e.g., Dichloromethane/Methanol). TEA is more basic (pKa ~10.7) than your target amine; it competitively binds to and passivates the acidic silanol sites, allowing your product to elute sharply.

    • Stationary Phase Substitution: Switch to amine-functionalized silica (e.g., KP-NH or RediSep Rf Amine columns). These columns have primary/secondary amines covalently bonded to the silica, permanently neutralizing the acidic sites and providing excellent peak shapes for primary amines without requiring TEA[2].

    Part 2: Reverse-Phase HPLC (RP-HPLC) Optimization

    Q: I attempted to purify the compound using preparative RP-HPLC on a C18 column with a standard 0.1% TFA (Trifluoroacetic acid) gradient. The compound eluted in the void volume. How do I increase retention?

    A: The issue is the ionization state of the molecule. At acidic pH (0.1% TFA, pH ~2), the primary amine is fully protonated (-CH 2​ NH 3+​ ). This drastically reduces the molecule's overall lipophilicity (logD), overpowering the retention provided by the -CF 3​ group and causing it to wash out in the void volume.

    To resolve this, you must switch to a High-pH Mobile Phase [3]. By using 0.05% aqueous ammonia (NH 4​ OH) or 10 mM ammonium bicarbonate (pH ~9.5–10), the primary amine remains in its neutral free-base form. This allows the lipophilic -CF 3​ group and the pyrimidine core to interact effectively with the C18 stationary phase, significantly increasing retention time and resolving the compound from polar impurities. Note: Ensure your C18 column is rated for high-pH stability (e.g., Waters XBridge or Phenomenex Gemini).

    Part 3: Handling, Stability, and Salt Formation

    Q: After successfully concentrating the free base from my chromatography fractions, the oil seems to degrade or lose mass over time on the benchtop. Why?

    A: Low-molecular-weight primary amines in their free-base form are susceptible to two major degradation pathways:

    • Volatility: The free base has a relatively high vapor pressure and can slowly evaporate under high vacuum or ambient conditions.

    • Carbamate Formation: Primary amines rapidly react with atmospheric carbon dioxide (CO 2​ ) to form carbamate salts, altering the purity and physical state of the compound.

    Solution: Immediately convert the purified free base into a hydrochloride (HCl) salt. The salt form is non-volatile, highly crystalline, oxidatively stable, and immune to atmospheric CO 2​ .

    Part 4: Quick Reference Data

    Table 1: Chromatographic Strategy Comparison
    ParameterNormal Phase (Standard)Normal Phase (Optimized)RP-HPLC (Acidic)RP-HPLC (High pH)
    Stationary Phase Bare Silica GelAmine-functionalized SilicaStandard C18High-pH Stable C18
    Mobile Phase Hexane / EtOAcDCM / MeOH + 1% TEAH 2​ O / CH 3​ CN + 0.1% TFAH 2​ O / CH 3​ CN + 0.05% NH 4​ OH
    Amine State Partially ProtonatedNeutral (Free Base)Fully ProtonatedNeutral (Free Base)
    Retention Irreversible / TailingModerate / SharpPoor (Void Volume)Excellent / Resolving
    Recovery < 30%> 85%> 90% (but impure)> 90% (High Purity)

    Part 5: Standard Operating Protocols (SOPs)

    SOP 1: High-pH Preparative RP-HPLC Purification

    Self-Validating Check: If the target peak shifts from 2 minutes (void) to >8 minutes, the pH adjustment has successfully neutralized the amine.

    • Column Preparation: Equip the LC system with a high-pH stable preparative column (e.g., 5 µm, 30 mm × 150 mm C18).

    • Solvent A: Prepare purified H 2​ O containing 0.05% v/v ammonium hydroxide (NH 4​ OH)[3].

    • Solvent B: Prepare HPLC-grade Acetonitrile (CH 3​ CN) containing 0.05% v/v NH 4​ OH.

    • Sample Prep: Dissolve the crude 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in a 1:1 mixture of Solvent A and B. Filter through a 0.22 µm PTFE syringe filter.

    • Gradient: Run a shallow gradient from 10% B to 60% B over 20 minutes.

    • Fraction Collection: Collect fractions based on UV absorbance (typically 254 nm for the pyrimidine core).

    • Concentration: Lyophilize the pooled fractions immediately to prevent prolonged exposure to aqueous ammonia.

    SOP 2: Conversion to Hydrochloride (HCl) Salt
    • Dissolution: Dissolve the purified free-base oil in minimal anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an inert atmosphere (N 2​ or Ar).

    • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.2 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise while stirring vigorously.

    • Precipitation: A white crystalline solid will immediately begin to precipitate. Stir for an additional 30 minutes at 0 °C to ensure complete salt formation.

    • Isolation: Filter the solid rapidly through a Büchner funnel under a nitrogen blanket. Wash the filter cake with cold anhydrous ether.

    • Drying: Dry the solid under high vacuum at room temperature for 4 hours to yield the stable 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- hydrochloride salt.

    Part 6: Visual Workflows

    Caption: Workflow for selecting the optimal purification strategy based on scale and crude purity.

    Caption: Mechanism of primary amine tailing on silica gel and mitigation via TEA passivation.

    References

    • Synthesis and Biological Evaluation of C-17-Amino-Substituted Pyrazole-Fused Betulinic Acid Derivatives as Novel Agents for Osteoarthritis Treatment. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • Compound Purification Flash Guide SM. Teledyne Isco / Scribd. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Degradation Profiling of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Welcome to the analytical troubleshooting and technical support guide for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (also known as 2-(trifluoromethyl)pyrimidin-4-ylmethanamine). This portal is designed for formulatio...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the analytical troubleshooting and technical support guide for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (also known as 2-(trifluoromethyl)pyrimidin-4-ylmethanamine). This portal is designed for formulation scientists, analytical chemists, and drug development professionals managing the stability, forced degradation, and excipient compatibility of this specific active pharmaceutical ingredient (API) or its derivatives.

    As a pyrimidine derivative featuring a highly electron-withdrawing trifluoromethyl (-CF3) group at the C2 position and a nucleophilic primary aliphatic amine (-CH2NH2) at the C4 position, this molecule presents unique stability challenges. This guide synthesizes field-proven analytical strategies with fundamental mechanistic chemistry to help you troubleshoot unexpected degradants and validate your stability-indicating methods.

    Mechanistic Degradation Pathways

    Understanding the intrinsic vulnerabilities of your molecule is the first step in troubleshooting. The degradation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is primarily driven by the reactivity of its two functional appendages rather than the pyrimidine core itself.

    Pathways API 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Oxidation Oxidative Stress (Peroxides/Radicals) API->Oxidation Hydrolysis Alkaline Hydrolysis (High pH > 10) API->Hydrolysis Excipient Excipient Interaction (Trace Aldehydes) API->Excipient Deg1 Hydroxylamine / Imine (+16 Da / -2 Da) Oxidation->Deg1 Deg3 2-Carboxy Derivative (CF3 -> COOH) Hydrolysis->Deg3 Deg4 Schiff Base Adduct (+12 Da with Formaldehyde) Excipient->Deg4 Deg2 Pyrimidine-4-carboxaldehyde (-15 Da from API) Deg1->Deg2

    Fig 1. Primary degradation pathways of 2-(trifluoromethyl)pyrimidin-4-ylmethanamine.

    Troubleshooting FAQs

    Q1: During stability testing of our liquid formulation (containing PEG-400 and Polysorbate 80), the API assay drops by 10%, and a new peak appears with a +12 Da mass shift. What is happening? Expert Insight: You are observing a classic drug-excipient interaction. Polymeric excipients like PEGs and polysorbates degrade over time to release trace aldehydes, specifically formaldehyde and acetaldehyde[1]. The primary aliphatic amine (-CH2NH2) on your API is highly nucleophilic and will readily react with formaldehyde to form a Schiff base (imine adduct). The addition of a methylene group (=CH2) replaces two protons (-H2), resulting in a net mass shift of +12 Da. Solution: Switch to high-purity, low-peroxide/low-aldehyde grades of excipients, or formulate under an inert argon/nitrogen headspace to prevent the oxidative degradation of the excipients that generates these aldehydes.

    Q2: Under forced oxidative stress (3% H2O2), LC-HRMS shows a transient degradant with a mass shift of +16 Da, which later converts to a degradant with a net -15 Da shift relative to the API. What is the mechanism? Expert Insight: Oxidation is the second most common degradation pathway for pharmaceuticals and is mechanistically complex[2]. The +16 Da shift indicates the initial N-oxidation of the primary amine to a hydroxylamine (-CH2-NHOH). Over time, or under thermal stress in the ESI source, this intermediate undergoes dehydration to form an imine, which subsequently hydrolyzes to an aldehyde (pyrimidine-4-carboxaldehyde)[2]. The conversion from a primary amine (-CH2NH2, mass ~30) to an aldehyde (-CHO, mass ~29) results in the observed net mass loss.

    Q3: In strongly alkaline conditions (0.1 M NaOH), the API degrades rapidly. Is the pyrimidine ring opening? Expert Insight: While pyrimidine ring-opening is possible under extreme conditions, the primary vulnerability here is the 2-trifluoromethyl group. The pyrimidine nitrogens pull electron density away from the C2 carbon. This extreme electron deficiency makes the -CF3 group highly susceptible to nucleophilic attack by hydroxide ions (OH-). The -CF3 group undergoes stepwise base-catalyzed hydrolysis to form a 2-carboxylic acid derivative[3].

    Validated Forced Degradation Protocol

    To ensure trustworthiness in your analytical data, forced degradation studies must be designed as self-validating systems . A common pitfall is injecting unquenched oxidative samples into the LC-MS. The high temperature of the Electrospray Ionization (ESI) source will catalyze reactions between residual H2O2 and the API, creating "artifact degradants" that do not exist in the sample flask.

    The following protocol utilizes mandatory quenching steps to guarantee that the degradation observed is a true reflection of the stress condition.

    Workflow Start 1. API Stock Preparation (1 mg/mL in MeCN/H2O) Stress1 Acid/Base Stress (0.1M HCl / NaOH) Start->Stress1 Stress2 Oxidative Stress (3% H2O2, 24h) Start->Stress2 Stress3 Thermal Stress (80°C, 48h) Start->Stress3 Stress4 Photolytic Stress (UV/Vis, ICH Q1B) Start->Stress4 Quench 2. Neutralization & Quenching (Na2S2O3 for H2O2) Stress1->Quench Stress2->Quench Stress3->Quench Stress4->Quench Analysis 3. LC-HRMS/MS Analysis (C18, Gradient Elution) Quench->Analysis Data 4. Mass Defect Filtering & Degradant ID Analysis->Data

    Fig 2. Self-validating forced degradation workflow with mandatory quenching steps.

    Step-by-Step Methodology
    • Sample Preparation: Dissolve the API in a 50:50 mixture of HPLC-grade Acetonitrile and Water to a concentration of 1 mg/mL. Note: Avoid methanol, as it can form artifactual methyl ethers with the pyrimidine core under acidic conditions.

    • Execution of Stress Conditions:

      • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of stock. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of stock. Incubate at 60°C for 24 hours.

      • Oxidation: Add 1 mL of 3% H2O2 to 1 mL of stock. Incubate at room temperature for 24 hours in the dark.

      • Thermal: Expose solid API to 80°C for 48 hours.

    • Mandatory Quenching & Neutralization (Critical Step):

      • For Acid/Base: Neutralize with an equivalent volume of 0.1 M NaOH or HCl to bring the pH to ~7.0. Causality: Injecting extreme pH samples will dissolve the silica backbone of your C18 column or cleave the stationary phase ligands.

      • For Oxidation: Add a stoichiometric excess of Sodium Thiosulfate (Na2S2O3) or catalase enzyme to destroy residual H2O2.

    • LC-MS/MS Analysis: Dilute the quenched samples to a final API concentration of 100 µg/mL. Inject 5 µL onto a C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Utilize High-Resolution Mass Spectrometry (HRMS) in positive ESI mode to track exact mass shifts.

    Quantitative Data: Expected Degradant Profiles

    Use the following table as a quick-reference guide during your mass defect filtering and chromatographic peak integration.

    Stress ConditionPrimary Mechanistic PathwayExpected Degradant Functional GroupExpected m/z Shift (Da)Formulation Mitigation Strategy
    Oxidation (H2O2) N-oxidation of primary amineHydroxylamine (-NHOH)+15.99Add antioxidants (e.g., BHT, Ascorbic Acid); flush headspace with N2.
    Oxidation (Extended) Oxidative deaminationAldehyde (-CHO)-15.02Control trace transition metals using chelators (e.g., EDTA).
    Base Hydrolysis Nucleophilic substitution at C2Carboxylic Acid (-COOH)-25.99 (Loss of CF3, gain of COOH)Maintain formulation pH between 4.0 and 6.5 using buffered systems.
    Excipient Interaction Schiff base condensationImine Adduct (=CH2)+12.00Utilize high-purity, low-aldehyde excipients; avoid reducing sugars.

    References

    • Source: Scientific Research Publishing (SCIRP)
    • Source: PubMed Central (PMC)
    • Source: PubMed Central (PMC)

    Sources

    Optimization

    Technical Support Center: Stabilizing 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in Solution

    Welcome to the technical support center for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and reproducibility of your experiments.

    Introduction

    4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2] However, the primary amine attached to the pyrimidine ring introduces potential stability concerns, particularly in solution. This guide will explore the factors influencing the stability of this compound and provide practical strategies for its effective use.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems you may encounter when working with 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in solution.

    Observed Issue Probable Cause(s) Recommended Solution(s)
    Solution Discoloration (e.g., turning yellow/brown) Oxidation of the amine group.[3]- Use deoxygenated solvents. - Purge the solution and headspace with an inert gas (e.g., nitrogen or argon).[3] - Store solutions protected from light in amber vials.[3] - Consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[3]
    Precipitation or Cloudiness in Aqueous Solutions - Poor aqueous solubility. - pH-dependent solubility changes. - Formation of insoluble degradation products.- For initial dissolution, consider using a co-solvent like DMSO, ethanol, or acetonitrile before adding to an aqueous buffer.[1][4] - Adjust the pH of the aqueous solution. The protonated amine at a slightly acidic pH may exhibit improved solubility.[3] - If precipitation occurs over time, it may indicate degradation. Analyze the precipitate to identify its composition.
    Loss of Compound Potency or Inconsistent Assay Results Chemical degradation via hydrolysis, oxidation, or photodegradation.[1][5]- Conduct a forced degradation study to identify the primary degradation pathway.[1][5] - Based on the degradation pathway, implement preventative measures (e.g., pH control, inert atmosphere, light protection). - Prepare fresh solutions for each experiment or establish the solution's stability over time at the intended storage temperature.
    Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC) Formation of degradation products.- Characterize the new peaks using techniques like LC-MS to identify the degradation products.[6][7] - Compare the degradation profile to what is observed in forced degradation studies to understand the cause. - Adjust solution preparation and storage conditions to minimize the formation of these impurities.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary degradation pathways for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-?

    A1: While the trifluoromethyl group itself is generally stable, the molecule can be susceptible to degradation through several pathways:

    • Oxidation: The primary amine is susceptible to oxidation, which can be catalyzed by air, light, and trace metal ions, often leading to colored byproducts.[3]

    • Hydrolysis: Although the trifluoromethyl group is relatively resistant to hydrolysis, under certain pH and temperature conditions, it can hydrolyze to a carboxylic acid.[1] More commonly, other functional groups in a larger molecule containing this moiety might be more susceptible to hydrolysis.

    • Photodegradation: Aromatic amines can be sensitive to light, leading to degradation.[1][3]

    Q2: What is the recommended solvent for preparing a stock solution?

    A2: Due to its limited aqueous solubility, it is advisable to prepare a concentrated stock solution in a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4] For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system.

    Q3: How should I store solutions of this compound?

    A3: For optimal stability, solutions should be stored under the following conditions:

    • Temperature: Store at low temperatures, such as 2-8 °C for short-term storage or -20 °C for longer-term storage.[3]

    • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[3]

    • Atmosphere: For sensitive applications, it is best practice to purge the solvent with an inert gas like nitrogen or argon before preparing the solution and to store the solution under an inert headspace.[3]

    Q4: How can I assess the stability of my solution?

    A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[5][6] This method should be capable of separating the parent compound from any potential degradation products. By analyzing the solution at different time points, you can quantify the remaining parent compound and monitor the formation of any impurities.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    A forced degradation study is crucial for identifying the potential degradation pathways of your compound under various stress conditions.[1][5]

    Objective: To determine the degradation profile of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

    Methodology:

    • Prepare a Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

    • Apply Stress Conditions (in separate vials):

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[3]

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[3]

      • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[3]

      • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber or direct sunlight for a defined period.

      • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.

    • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.

    Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative (3% H₂O₂, RT) Stock->Oxidation Expose to Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Thermal Thermal (60°C) Stock->Thermal Expose to HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Identify Degradation Pathways & Quantify Impurities HPLC->Data

    Caption: Workflow for a forced degradation study.

    Protocol 2: Preparation of a Stabilized Aqueous Solution

    Objective: To prepare an aqueous solution of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- with enhanced stability for use in biological assays.

    Materials:

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Purified water, deoxygenated (by sparging with nitrogen or argon for 30 minutes)

    • Buffer (e.g., phosphate or citrate), deoxygenated

    • EDTA disodium salt

    • Amber glass vials

    Methodology:

    • Prepare Buffer: Prepare the desired aqueous buffer and deoxygenate it by sparging with an inert gas.

    • Add Chelating Agent: Add EDTA to the buffer at a final concentration of 0.01-0.1 mM to sequester metal ions.

    • Prepare Concentrated Stock: Dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Dilute into Aqueous Buffer: Perform serial dilutions of the DMSO stock solution into the deoxygenated, EDTA-containing buffer to achieve the final desired concentration. Ensure the final DMSO concentration is low and compatible with your assay (typically <1%).

    • Storage: Store the final solution in an amber vial with the headspace purged with an inert gas at 2-8 °C.

    Solution_Preparation_Workflow cluster_components Component Preparation cluster_process Process Compound Compound Stock Prepare Concentrated Stock in DMSO Compound->Stock DMSO Anhydrous DMSO DMSO->Stock Buffer Aqueous Buffer Deoxygenate Deoxygenate Buffer with Inert Gas Buffer->Deoxygenate InertGas Inert Gas (N₂/Ar) InertGas->Deoxygenate EDTA EDTA AddEDTA Add EDTA to Buffer EDTA->AddEDTA Deoxygenate->AddEDTA Dilute Dilute Stock into Prepared Buffer AddEDTA->Dilute Stock->Dilute Store Store in Amber Vial under Inert Gas at 2-8°C Dilute->Store

    Caption: Workflow for preparing a stabilized aqueous solution.

    References

    • Analytical Techniques In Stability Testing - Separation Science. (n.d.).
    • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem. (n.d.).
    • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
    • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. (n.d.).
    • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (n.d.).
    • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025).
    • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022).
    • US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents. (n.d.).
    • 2-Amino-4-(trifluoromethyl)pyrimidine 16075-42-6 wiki - Guidechem. (n.d.).
    • Improving the stability of Cinnolin-8-amine in solution - Benchchem. (n.d.).
    • Stability of amines - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020).
    • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (2020).
    • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - RSC Publishing. (2025).
    • Stepwise degradation of trifluoromethyl platinum(II) compounds - PubMed. (2013).
    • Amine Reactivity - MSU chemistry. (n.d.).
    • Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - ResearchGate. (n.d.).
    • Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed. (2006).
    • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC. (2022).
    • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives - Benchchem. (n.d.).
    • 1159820-24-2 | 4-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine | ChemScene. (n.d.).
    • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.).
    • 4-(Trifluoromethyl)-2-pyrimidinethiol | 136547-17-6 - ChemicalBook. (n.d.).
    • 4-Amino-2-(trifluoromethyl)pyridine 97 147149-98-2 - Sigma-Aldrich. (n.d.).
    • pyrimidine degradation pathway: Topics by Science.gov. (n.d.).
    • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. (n.d.).
    • 2-Trifluoromethyl-pyrimidin-4-ol | C5H3F3N2O | CID 243570 - PubChem. (n.d.).
    • 4-(Trifluoromethyl)pyrimidine-2-thiol 96 136547-17-6 - Sigma-Aldrich. (n.d.).
    • 4-(trifluoromethyl)pyrimidin-2-ol | CAS 104048-92-2 | SCBT. (n.d.).
    • 672-42-4|2-(Trifluoromethyl)pyrimidin-4-amine|BLD Pharm. (n.d.).

    Sources

    Troubleshooting

    "common side reactions in trifluoromethylpyrimidine synthesis"

    Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered by drug development professionals and synt...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered by drug development professionals and synthetic chemists working with the trifluoromethylpyrimidine scaffold.

    The trifluoromethyl (–CF₃) group profoundly alters the electronic landscape of the pyrimidine ring, enhancing metabolic stability and lipophilicity in drug candidates. However, this intense electron-withdrawing nature also hyper-activates the heterocycle, leading to notoriously complex side reactions such as defluorination, poor regioselectivity during nucleophilic aromatic substitution (SₙAr), and unintended radical pathways during downstream functionalization.

    This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating experimental protocols to ensure your synthetic workflows are robust and reproducible.

    Synthesis Workflow & Side Reaction Mapping

    The following diagram maps the critical decision points in the synthesis and functionalization of trifluoromethylpyrimidines, highlighting where specific side reactions are most likely to derail your yield.

    Workflow SM 2,4-Dichloro-5-CF₃-pyrimidine (Starting Material) Cond Amination Conditions (Amine + Base + Solvent) SM->Cond Nucleophilic Attack Target 2-Amino-4-chloro-5-CF₃-pyrimidine (Desired Regioisomer) Cond->Target Sterically Hindered Base (e.g., DIPEA in t-BuOH) SR_Regio Side Reaction: 4-Amino-2-chloro Regioisomer Cond->SR_Regio Unselective Conditions (e.g., TEA in DCM) SR_Defluoro Side Reaction: Defluorination / C-F Cleavage Cond->SR_Defluoro Strong Reductants / Excess Base Func Downstream Functionalization (e.g., Halogenation with NIS) Target->Func Electrophilic Substitution SR_Radical Side Reaction: Radical Halogenation at Alkyl Groups Func->SR_Radical High Temp in DMF

    Fig 1. Logical workflow of trifluoromethylpyrimidine synthesis and critical side-reaction branches.

    Troubleshooting Guide & FAQs

    Q1: Why am I observing significant defluorination of the trifluoromethyl group during the amination or functionalization of my pyrimidine core?

    Expert Analysis & Causality: The C(sp³)–F bond in a –CF₃ group is typically highly inert. However, when attached to an already electron-deficient pyrimidine ring, the system becomes highly susceptible to single-electron transfer (SET) or nucleophilic attack. Under strongly basic conditions or in the presence of reducing systems (e.g., silane/base combinations), an electron can be transferred to the electron-deficient π-system, triggering the expulsion of a fluoride ion and subsequent 1 or hydrodefluorination[1]. Self-Validating Solution: Switch to milder, non-nucleophilic bases (such as DIPEA) and rigorously exclude strong reducing agents. Monitor the reaction via ¹⁹F NMR; the intact –CF₃ group appears as a sharp singlet between -60 and -65 ppm. The emergence of doublets or multiplets around -110 to -120 ppm is your immediate diagnostic indicator that –CF₂H species (hydrodefluorination) are forming.

    Q2: How can I control regioselectivity when reacting 2,4-dichloro-5-trifluoromethylpyrimidine with amines?

    Expert Analysis & Causality: The 5-CF₃ group activates both the C2 and C4 positions for SₙAr. Because the C4 position is highly activated electronically but sterically hindered by the adjacent –CF₃ group, standard conditions (e.g., triethylamine in dichloromethane) yield a nearly 1:1 mixture of 2-amino and 4-amino regioisomers. This lack of selectivity severely impacts overall yield and necessitates difficult preparative HPLC separations[2]. Self-Validating Solution: By switching to a bulky, non-nucleophilic alcohol solvent (tert-butanol) and using N,N-diisopropylethylamine (DIPEA) at elevated temperatures (80 °C), the steric bulk of the solvent-base network 2[2]. Validate success via TLC: the 2-amino isomer typically runs higher (larger R_f) in non-polar solvent mixtures due to intramolecular hydrogen bonding between the amine and the adjacent pyrimidine nitrogen.

    Q3: I am trying to iodinate a 6-methyl-4-trifluoromethylpyrimidinone using NIS, but I am getting a complex mixture of products. What is going wrong?

    Expert Analysis & Causality: When functionalizing the pyrimidine ring using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF), applying heat initiates radical side processes. Thermal decomposition of the N–X bond in the presence of DMF generates radical species, leading to 3 (e.g., the 6-methyl group) rather than the desired electrophilic aromatic substitution at the C5 position[3]. Self-Validating Solution: Conduct the reaction strictly at room temperature and add the halogenating agent in small, sequential portions to suppress radical initiation. Monitor via ¹H NMR; the loss of the sharp 3H singlet for the methyl group indicates that radical side reactions are overriding the ionic pathway.

    Quantitative Data: Regioselectivity Optimization

    The table below summarizes the causal relationship between reaction conditions and the resulting regioisomer distribution during the amination of 2,4-dichloro-5-trifluoromethylpyrimidine.

    SolventBaseTemp (°C)Yield: 2-Amino Isomer (%)Yield: 4-Amino Isomer (%)Mechanistic Outcome
    DichloromethaneTriethylamine254542Poor steric differentiation leads to unselective SₙAr.
    EthanolK₂CO₃605530Protic solvent increases C2 preference, but nucleophilic base causes minor side reactions.
    tert-Butanol DIPEA 80 88 <5 Bulky solvent and base sterically block the C4 position, maximizing C2 selectivity.

    Self-Validating Experimental Protocols

    Protocol A: Regioselective Synthesis of 2-Amino-4-chloro-5-trifluoromethylpyrimidine

    Designed to eliminate 4-amino regioisomer formation.

    • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 equiv) in anhydrous tert-butanol to achieve a 0.2 M concentration.

    • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) via syringe.

      • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sink, preventing the formation of HCl (which would protonate the amine nucleophile) without attacking the pyrimidine core.

    • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.05 equiv) dropwise at room temperature.

    • Thermal Activation: Heat the reaction mixture to 80 °C for 4-6 hours.

      • Validation Check: Pull a 10 µL aliquot and monitor by TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.8) must disappear, replaced by a single major product spot (R_f ~0.5). If two closely running spots appear, your temperature is too high, or your solvent is contaminated with water.

    • Workup: Cool to room temperature, concentrate under reduced pressure to remove tert-butanol, and partition between EtOAc and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.

    Protocol B: Controlled Room-Temperature Electrophilic Iodination

    Designed to prevent radical halogenation of alkyl side-chains.

    • Preparation: Dissolve the 6-methyl-4-trifluoromethylpyrimidinone derivative (1.0 equiv) in anhydrous DMF (0.15 M) strictly at 20-25 °C.

    • Reagent Addition: Weigh out N-iodosuccinimide (NIS) (1.1 equiv). Add the NIS to the stirring reaction mixture in 4 equal portions over 1 hour.

      • Causality: Gradual addition prevents localized concentration spikes and exotherms that trigger the radical homolysis of the N–I bond, forcing the reaction down the desired ionic electrophilic substitution pathway.

    • Reaction Monitoring: Stir at room temperature for 3 hours.

      • Validation Check: Pull a 10 µL aliquot, quench in aqueous Na₂S₂O₃, and analyze via LC-MS. Confirm the presence of the [M+I]⁺ target mass. The absence of[M+2I]⁺ or altered retention times confirms that radical methyl-iodination has been successfully suppressed.

    • Quench & Isolate: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NIS. Extract with EtOAc, wash extensively with water (at least 3 times to remove all DMF), dry, and purify via column chromatography.

    References

    • Detrifluoromethylamination of trifluoromethyl pyrazolo[1,5-a]pyrimidins enabled by unusual C-CF3 bond cleavage.ResearchGate.
    • Regioselective preparation of substituted pyrimidines.US Patent 8334383B2.
    • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction.ACS Publications.

    Sources

    Optimization

    Scale-Up Synthesis Support Center: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up synthesis of highly functionalized pyrimidines.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up synthesis of highly functionalized pyrimidines. The conversion of 2-(trifluoromethyl)pyrimidine-4-carbonitrile to 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (often isolated as a hydrochloride salt) presents significant chemoselectivity and stability challenges.

    This guide moves beyond basic synthetic recipes. It is designed to provide you with the mechanistic causality behind our protocols, empowering you to troubleshoot effectively on the pilot plant floor.

    Process Workflow

    Workflow Step1 2-(Trifluoromethyl) pyrimidine-4-carbonitrile Step2 Hydrogenation (Raney-Co, NH3, H2) Step1->Step2 Autoclave Step3 Catalyst Filtration & Concentration Step2->Step3 Crude Base Step4 Salt Formation (HCl in Dioxane) Step3->Step4 Solvent Swap Step5 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- HCl Step4->Step5 Crystallization

    Caption: Scale-up workflow for the synthesis of 2-(trifluoromethyl)pyrimidin-4-yl)methanamine HCl.

    Troubleshooting Guides & FAQs

    Q1: Why am I seeing a high percentage of secondary and tertiary amine dimers in my HPLC trace? A: During the catalytic hydrogenation of nitriles, the reaction proceeds via a highly reactive primary imine intermediate. This imine can undergo a condensation reaction with the newly formed primary amine to form a secondary imine, which is subsequently reduced to a secondary amine dimer. Solution: To suppress this von Braun-type side reaction, an excess of ammonia (NH₃) must be added to the reaction mixture. The high concentration of ammonia drives the equilibrium of the condensation reaction backward, favoring the primary imine and ultimately the primary amine () [1].

    Mechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 SecondaryImine Secondary Imine (R-CH=N-CH2-R) Imine->SecondaryImine + Primary Amine (- NH3) SecondaryAmine Secondary Amine Dimer (R-CH2-NH-CH2-R) SecondaryImine->SecondaryAmine + H2 Ammonia Excess NH3 Ammonia->SecondaryImine Drives equilibrium back

    Caption: Mechanism of secondary amine dimer formation and its suppression by excess ammonia.

    Q2: My -CF₃ group is undergoing hydrodefluorination. How do I prevent this? A: Palladium on carbon (Pd/C) is notoriously aggressive and can catalyze the hydrodehalogenation of the trifluoromethyl (-CF₃) group, especially on an electron-deficient pyrimidine ring. Solution: Switch to a less halophilic catalyst such as Sponge Cobalt (Raney-Cobalt). Cobalt-based catalysts provide excellent chemoselectivity for the nitrile group while leaving the -CF₃ moiety intact. If high-pressure hydrogenation is unavailable, a chemical reduction method using the NaBH₄/CoCl₂·6H₂O system is a viable, chemoselective alternative () [2].

    Q3: The NaBH₄/CoCl₂ reduction is causing severe exotherms and hydrogen gas evolution on a 500g scale. How can we control this? A: The reduction of Co(II) to Co(0) boride and the subsequent catalytic reduction of the nitrile are highly exothermic and release stoichiometric amounts of H₂ gas. Batch addition of NaBH₄ at this scale is a severe safety hazard. Solution: Implement a reverse-addition protocol. Dissolve the nitrile and CoCl₂ in methanol, and pump the NaBH₄ solution (stabilized in a basic aqueous solution) continuously over several hours into the reactor with active jacket cooling (maintained at 15–20 °C). Ensure the reactor's vent condenser is sized appropriately for massive H₂ evolution.

    Q4: Aqueous workup of the CoCl₂/NaBH₄ reaction is resulting in an unbreakable black emulsion. How do I separate the phases? A: This emulsion is caused by colloidal cobalt boride particles stabilizing the aqueous-organic interface. Solution: Quench the reaction with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) or Rochelle salt (potassium sodium tartrate) and adjust the pH to 9–10. This chelates the cobalt ions into water-soluble complexes, breaking the emulsion. Alternatively, filter the crude reaction mixture through a tight pad of Celite prior to liquid-liquid extraction.

    Q5: The isolated free base degrades rapidly upon storage, turning into a dark, insoluble mass. Why? A: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a free base is highly susceptible to polymerization. The nucleophilic primary amine can react with the highly electron-deficient pyrimidine ring of adjacent molecules via intermolecular Nucleophilic Aromatic Substitution (S_NAr). Solution: Always isolate and store the compound as its hydrochloride (HCl) salt. Protonation of the amine renders it non-nucleophilic, completely halting the degradation pathway.

    Quantitative Data: Catalyst & Method Comparison

    When designing a scale-up route, selecting the correct reduction methodology is critical. The table below summarizes the quantitative outcomes of different reduction conditions for 2-(trifluoromethyl)pyrimidine-4-carbonitrile based on pilot-plant data () [3].

    Reduction MethodCatalyst / ReagentsPrimary Amine YieldMajor ImpuritiesScalability & Safety Profile
    Standard Hydrogenation 10% Pd/C, H₂ (50 bar), MeOH45%De-fluorinated product (30%), Dimers (15%)Poor. High risk of hydrodefluorination; difficult to control chemoselectivity.
    Chemical Reduction NaBH₄, CoCl₂·6H₂O, MeOH/H₂O78%Boron complexes, Amide (hydrolysis)Moderate. Severe exotherm and H₂ evolution; challenging aqueous workup (emulsions).
    Ammoniacal Hydrogenation Raney-Cobalt, H₂ (50 bar), NH₃/MeOH92% Dimers (<2%), Unreacted Imine (<1%)Excellent. High chemoselectivity for nitrile; NH₃ suppresses dimerization; easy filtration.
    Scale-Up Experimental Protocol: Ammoniacal Catalytic Hydrogenation

    This self-validating protocol utilizes Raney-Cobalt to ensure maximum chemoselectivity and yield on a 1 kg scale.

    Objective: Conversion of 2-(trifluoromethyl)pyrimidine-4-carbonitrile to 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- hydrochloride.

    Materials:

    • 2-(trifluoromethyl)pyrimidine-4-carbonitrile (1.0 kg, 5.78 mol)

    • Raney-Cobalt (Sponge Cobalt) catalyst (150 g, aqueous slurry)

    • 7N Ammonia in Methanol (5.0 L)

    • Hydrogen gas (UHP grade)

    • 4N HCl in Dioxane (1.6 L)

    • Isopropyl acetate (IPAc) (10 L)

    Step-by-Step Methodology:

    • Catalyst Preparation: Wash the Raney-Cobalt slurry (150 g) with methanol (3 x 500 mL) under an argon atmosphere by decantation to remove water.

      • Validation Check: Perform a Karl Fischer titration on the final methanol wash. It must show <0.5% water to prevent the hydrolysis of the nitrile into an amide during the reaction.

    • Reactor Charging: To a 20 L Hastelloy autoclave, add the washed Raney-Cobalt catalyst, followed immediately by the 2-(trifluoromethyl)pyrimidine-4-carbonitrile (1.0 kg).

    • Solvent Addition: Add 5.0 L of 7N Ammonia in Methanol. Seal the autoclave tightly.

    • Purging & Pressurization: Purge the reactor headspace with Nitrogen (3 cycles of 5 bar), followed by Hydrogen (3 cycles of 5 bar). Finally, pressurize the reactor to 50 bar with Hydrogen.

    • Reaction Execution: Heat the reaction mixture to 60 °C with an agitation speed of 600 rpm. Monitor the hydrogen mass flow meter. The reaction is exothermic; maintain the internal temperature strictly between 60–65 °C using active jacket cooling.

    • In-Process Control (IPC): After 8 hours, sample the reactor.

      • Validation Check: HPLC analysis must show <1.0% starting material and <2.0% imine intermediate. If the imine peak is >2.0%, repressurize with H₂ and continue hydrogenation for an additional 2 hours.

    • Filtration: Cool the reactor to 20 °C and vent the hydrogen safely to the scrubber. Filter the mixture through a pad of Celite under a strict nitrogen blanket to remove the catalyst.

      • Safety Warning: Raney-Cobalt is highly pyrophoric. Do not allow the filter cake to dry; quench it immediately in water.

    • Concentration & Solvent Swap: Concentrate the methanolic filtrate under reduced pressure (40 °C, 100 mbar) to a thick oil. Redissolve the crude free base in Isopropyl acetate (IPAc, 10 L).

    • Salt Formation: Cool the IPAc solution to 5 °C. Dropwise, add 4N HCl in Dioxane (1.6 L) over 2 hours, maintaining the internal temperature <15 °C. A white precipitate will form immediately.

      • Validation Check: Extract a 1 mL wetted aliquot and check the pH with indicator paper. The pH must be ~2. If >2, add additional HCl in Dioxane until complete protonation is achieved.

    • Isolation: Filter the resulting hydrochloride salt, wash the cake with cold IPAc (2 x 1 L), and dry in a vacuum oven at 45 °C to a constant weight.

    References
    • Title: US Patent 5869653A - Hydrogenation of nitriles to produce amines Source: Google Patents URL
    • Title: Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

    Troubleshooting

    Technical Support Center: Enhancing the Biological Activity of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working to optimize the biological activity of lead compound...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working to optimize the biological activity of lead compounds incorporating the 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- building block.

    Because this compound is primarily a functionalized scaffold rather than a standalone therapeutic, "enhancing its biological activity" requires strategic derivatization of the primary amine and exploitation of the fluorinated pyrimidine core to maximize target engagement, cellular permeability, and metabolic stability.

    Part 1: Core Principles & Scaffold Rationale (FAQs)

    Q: Why is the 2-(trifluoromethyl)pyrimidin-4-yl)methanamine scaffold highly valued in kinase and GPCR drug design? A: This scaffold provides a trifecta of medicinal chemistry advantages. The pyrimidine ring acts as a classic bioisostere for benzene or pyridine, offering excellent hydrogen-bond acceptor properties critical for binding to kinase hinge regions [1]. The 2-trifluoromethyl ( −CF3​ ) group dramatically increases lipophilicity (driving binding into hydrophobic pockets) and blocks cytochrome P450-mediated oxidation due to the extreme strength of the C-F bond [2]. Finally, the 4-methanamine ( −CH2​NH2​ ) provides a highly nucleophilic, basic vector that extends into solvent channels, allowing for rapid late-stage derivatization.

    Q: How does the −CF3​ group impact the physicochemical properties of the methanamine compared to unfluorinated analogs? A: The strong electron-withdrawing inductive effect of the −CF3​ group lowers the pKa of both the pyrimidine nitrogens and the adjacent methanamine. This is a critical causality: a lower amine pKa reduces the fraction of ionized molecules at physiological pH (7.4), thereby increasing passive membrane permeability.

    Quantitative Scaffold Comparison

    Data summarizes the predicted physicochemical shifts when optimizing from a basic pyrimidine to the trifluoromethylated scaffold.

    Scaffold VariantPredicted LogPPrimary Amine pKaMicrosomal Stability ( T1/2​ )Permeability ( Papp​ )
    4-Pyrimidinemethanamine0.2~9.2Low (< 15 min)Poor
    4-Pyrimidinemethanamine, 2-CH30.6~9.5Moderate (30 min)Poor
    4-Pyrimidinemethanamine, 2-CF3 1.4 ~8.4 High (> 60 min) Moderate-Good

    Part 2: Structural Visualization & Target Engagement

    To effectively enhance the biological activity of this scaffold, you must understand how it orientates within a biological target. The diagram below illustrates the causal relationship between the scaffold's functional groups and target affinity.

    Kinase_Binding Kinase Target Protein Hinge Region Hydrophobic Pocket Pyrimidine Pyrimidine Core (H-Bond Acceptor) Kinase->Pyrimidine H-Bonding CF3 2-Trifluoromethyl (Lipophilic Anchor) Pyrimidine->CF3 Position 2 Methanamine 4-Methanamine (Solvent Vector) Pyrimidine->Methanamine Position 4 Target Enhanced Bioactivity (Potency & Selectivity) CF3->Target Increases Affinity & T1/2 Methanamine->Target Enables Derivatization

    Caption: Mechanistic binding model of the 2-(trifluoromethyl)pyrimidin-4-yl)methanamine scaffold.

    Part 3: Troubleshooting Guide for Biological Assays

    Issue 1: The derivatized compound shows high biochemical potency (low IC50​ ) but no cellular activity.

    • Causality: The primary amine of the methanamine group, if left underivatized or converted to a highly basic secondary amine, becomes protonated at pH 7.4. This creates a polar surface area that cannot passively diffuse across the lipophilic cell membrane.

    • Solution: Mask the basicity. Convert the methanamine into an amide or urea. This neutralizes the basic center, drastically improving the Caco-2 permeability profile while maintaining the hydrogen-bond donor capacity needed for solvent-exposed interactions [1].

    Issue 2: Rapid clearance in mouse liver microsome (MLM) assays despite the −CF3​ group.

    • Causality: While the −CF3​ group protects the pyrimidine ring from oxidation, the methylene carbon of the methanamine ( −CH2​NH2​ ) is highly susceptible to CYP450-mediated α -oxidation or N-dealkylation.

    • Solution: Introduce steric hindrance. Synthesize the α -methyl variant (e.g., 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethan-1-amine). The added methyl group blocks the metabolic soft spot without significantly altering the binding vector.

    SAR_Workflow Start Hit: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- TestPerm Caco-2 Permeability Assay Start->TestPerm Synthesize & Test Decision Permeability Status? TestPerm->Decision LowPerm Low (Papp < 5) High Ionization Decision->LowPerm If Poor HighPerm High (Papp > 10) Good Absorption Decision->HighPerm If Good Amide Amide Coupling (Reduce pKa) LowPerm->Amide Mask Primary Amine RedAmin Reductive Amination (Maintain Basicity) HighPerm->RedAmin Build Solvent Vector ReTest Re-evaluate Target Binding & Pharmacokinetics Amide->ReTest RedAmin->ReTest

    Caption: Decision-tree workflow for optimizing the methanamine vector based on permeability.

    Part 4: Self-Validating Experimental Protocols

    To enhance the biological activity via structural modification, use the following self-validating protocols. These methods build in analytical checkpoints to ensure the integrity of the transformation before proceeding to biological assays.

    Protocol A: Late-Stage Amide Coupling (Permeability Enhancement)

    This protocol converts the highly basic primary amine into a neutral amide to improve cellular penetration.

    Step 1: Reagent Preparation

    • Dissolve 1.0 equivalent of the carboxylic acid partner in anhydrous DMF (0.2 M concentration).

    • Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 10 minutes at room temperature to pre-activate the acid.

    • Causality: Pre-activation ensures the formation of the active ester, preventing the methanamine from acting as a base rather than a nucleophile.

    Step 2: Nucleophilic Addition & Self-Validation

    • Add 1.0 equivalent of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (as the free base or hydrochloride salt; if salt, add an extra 1.0 eq of DIPEA).

    • Stir at room temperature for 2 hours.

    • Validation Checkpoint: Pull a 5 μ L aliquot, dilute in 1 mL MeCN, and run LC-MS. You must observe the disappearance of the starting material mass ( [M+H]+=178.06 ) and the appearance of the target amide mass. Do not proceed to quenching until the primary amine peak is <5% by UV integration.

    Step 3: Quench and Scavenge

    • If unreacted amine remains, add 0.5 equivalents of polymer-supported benzaldehyde (scavenger resin) and stir for 1 hour.

    • Causality: The resin covalently binds unreacted primary amine via imine formation, allowing it to be easily filtered out, ensuring no basic impurities artificially inflate the IC50​ in subsequent biological assays.

    • Filter the resin, dilute the filtrate with EtOAc, and wash with 5% LiCl (aq) three times to remove DMF.

    • Dry over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC.

    Protocol B: Reductive Amination (Target Affinity Enhancement)

    Used when maintaining a basic center is required for forming a salt bridge with an acidic residue (e.g., Aspartate) in the target protein.

    Step 1: Imine Formation (Crucial Checkpoint)

    • Combine 1.0 eq of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- and 1.1 eq of the target aldehyde in anhydrous DCE.

    • Add 2.0 eq of Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ). Stir overnight at room temperature.

    • Validation Checkpoint: Run an NMR or LC-MS of the crude mixture. You must confirm the complete formation of the intermediate imine before adding the reducing agent. Adding the reducing agent too early will reduce the aldehyde to an alcohol, halting the reaction.

    Step 2: Reduction

    • Cool the reaction to 0 °C. Add 1.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

    • Stir for 4 hours, warming to room temperature.

    • Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the imine without reducing the fluorinated pyrimidine core.

    Step 3: Workup

    • Quench with saturated aqueous NaHCO3​ . Filter the resulting titanium dioxide salts through a pad of Celite.

    • Extract the filtrate with DCM, dry, and purify via silica gel chromatography (DCM:MeOH gradient with 1% NH4​OH to prevent streaking of the secondary amine).

    References

    • Wu, J., et al. "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety." Frontiers in Chemistry, 2022.[Link]

    • Su, X., et al. "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives." Arabian Journal of Chemistry, 2021.[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine." PubChem, 2025.[Link]

    Optimization

    Technical Support Center: Troubleshooting 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Workflows

    Welcome to the dedicated technical support center for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (also referred to as 2-(trifluoromethyl)pyrimidin-4-ylmethanamine). This fluorinated building block is highly valued in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support center for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (also referred to as 2-(trifluoromethyl)pyrimidin-4-ylmethanamine). This fluorinated building block is highly valued in drug discovery for synthesizing kinase inhibitors and TRPA1 modulators. However, its unique combination of a highly reactive primary aliphatic amine and a strongly electron-deficient heteroaromatic ring frequently leads to batch-to-batch inconsistencies, unexpected side products, and assay failures.

    This guide provides field-proven, causality-driven solutions to the most common issues encountered during storage, handling, and synthetic application.

    Part 1: Storage, Handling, and Stability (FAQs)

    Q: Why does the physical appearance of my free base change from a clear liquid/low-melting solid to a cloudy, viscous mixture over time, and why do my reaction yields subsequently drop?

    A: This is a classic symptom of atmospheric degradation via carbon dioxide (CO₂) capture. The primary methanamine group is highly nucleophilic. In the presence of ambient moisture, primary amines rapidly undergo nucleophilic addition with atmospheric CO₂ to form a zwitterionic intermediate, which subsequently rearranges into stable ammonium carbamate salts[1].

    • The Causality: This parasitic carbamate formation not only physically alters the compound (causing cloudiness and increased viscosity) but chemically sequesters the reactive lone pair of the amine[2]. When you weigh the degraded compound for a reaction, a significant percentage of the mass is actually the inactive carbamate salt, drastically altering your stoichiometry and leading to failed amide couplings or reductive aminations.

    • The Solution: Always store the free base under a strict inert atmosphere (Argon or N₂) at -20°C. For long-term stability and reproducible results, we strongly recommend purchasing or converting the compound into its hydrochloride (HCl) salt . Protonation of the amine renders it non-nucleophilic, completely preventing CO₂ capture and oxidative degradation.

    Q: I am observing precipitation when diluting my compound from DMSO stock solutions into aqueous biological assay buffers. How can I prevent this?

    A: The trifluoromethyl (-CF₃) group significantly increases the lipophilicity (LogP) of the pyrimidine core. While the primary amine provides some polarity, the neutral free base is highly hydrophobic. When transitioning from 100% DMSO to an aqueous buffer, the sudden change in the dielectric constant forces the hydrophobic -CF₃ faces to aggregate, leading to micro-precipitation.

    • The Solution: Maintain the compound as an HCl salt in your DMSO stock to maximize polarity. When dosing into aqueous media, utilize a step-down dilution protocol (e.g., 100% DMSO 10% DMSO/Tween-80 Final Buffer) rather than a direct spike.

    Part 2: Synthetic Workflow Troubleshooting

    Q: I am trying to couple this amine with a carboxylic acid using standard HATU/DIPEA conditions, but LC-MS shows multiple side products, oligomers, and very low yields of the desired amide. What is happening?

    A: The issue stems from the extreme electron deficiency of the pyrimidine ring. The strongly electron-withdrawing -CF₃ group at position 2, combined with the two electronegative nitrogen atoms in the pyrimidine core, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This highly activates the unsubstituted positions (such as C6) towards Nucleophilic Aromatic Substitution (SNAr)[3].

    • The Causality: If your reaction mixture contains an excess of base (like DIPEA) or is allowed to heat up, the highly nucleophilic primary amine of one molecule can attack the activated pyrimidine ring of another molecule. This leads to unwanted SNAr oligomerization[3]. Furthermore, if the carboxylic acid is not fully activated before the amine is introduced, the amine is left "waiting" in a basic environment, increasing the probability of these side reactions.

    • The Solution: You must invert the standard addition order. Pre-activate the carboxylic acid completely before introducing the amine, and strictly control the stoichiometry of your base.

    Part 3: Data Presentation & Protocols

    Table 1: Physicochemical Comparison of Storage Forms

    To ensure reproducible workflows, consult the following comparison between the Free Base and HCl Salt forms of 2-(trifluoromethyl)pyrimidin-4-ylmethanamine.

    Property / ParameterFree Base FormHydrochloride (HCl) Salt Form
    Atmospheric Stability Poor (Rapid carbamate formation with CO₂)Excellent (Stable in ambient air)
    Nucleophilicity High (Ready for immediate reaction)Quenched (Requires in situ neutralization)
    Solubility (Organic) High in DCM, EtOAc, THFPoor in DCM/EtOAc; High in DMF, DMSO
    Solubility (Aqueous) Poor (Prone to precipitation)High (Ideal for biological assays)
    Handling Recommendation Use immediately upon opening; store under ArPreferred form for long-term storage
    Self-Validating Amide Coupling Protocol

    To prevent both carbamate interference and SNAr oligomerization, utilize this self-validating pre-activation protocol. This system ensures the amine is consumed by the desired electrophile faster than it can undergo side reactions.

    Step 1: Reagent Preparation

    • Ensure the carboxylic acid (1.0 eq) and HATU (1.05 eq) are thoroughly dried.

    • Dissolve the acid and HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

    Step 2: Pre-Activation (The Critical Step)

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the acid/HATU solution.

    • Stir at room temperature for exactly 15 minutes. Validation check: A color change (often to pale yellow) indicates the formation of the active OAt-ester.

    Step 3: Controlled Amine Addition

    • In a separate vial, suspend the 2-(trifluoromethyl)pyrimidin-4-ylmethanamine HCl salt (1.05 eq) in a minimal amount of DMF.

    • Add DIPEA (1.0 eq) to this amine suspension to liberate the free base in situ.

    • Immediately transfer the neutralized amine solution dropwise into the pre-activated acid mixture.

    Step 4: Quenching and Monitoring

    • Stir for 1 hour at room temperature. Do not apply heat.

    • Monitor via LC-MS. The rapid consumption of the pre-activated ester prevents the amine from undergoing self-condensation via SNAr.

    Part 4: Troubleshooting Visualization

    Troubleshooting Start Low Yield or Inconsistent Assay Results CheckForm Identify Storage Form Start->CheckForm FreeBase Free Base (Prone to CO2 capture) CheckForm->FreeBase HClSalt HCl Salt (Stable, requires base) CheckForm->HClSalt Carbamate Run 1H-NMR Check for Carbamate FreeBase->Carbamate Stoichiometry Check Base Stoichiometry (Avoid excess DIPEA) HClSalt->Stoichiometry Protocol Use Pre-activation Protocol (See Guide) Carbamate->Protocol If degraded SNAr SNAr Side Reactions (Oligomerization) Stoichiometry->SNAr If base > 3 eq Stoichiometry->Protocol If base optimized SNAr->Protocol

    Troubleshooting workflow for 2-(trifluoromethyl)pyrimidin-4-ylmethanamine reactions.

    References

    • Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O Morehead State University URL: [Link]

    • Amine Chemistry of Porous CO2 Adsorbents KAUST Repository URL: [Link]

    • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists Acta Pharmaceutica (Srce.hr) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: In Vivo Dosage Optimization for 2-(Trifluoromethyl)pyrimidin-4-yl)methanamine Derivatives

    Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and researchers optimizing the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of 4-Pyrimidinemethana...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and researchers optimizing the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- derivatives.

    While the incorporation of a trifluoromethyl (-CF3) group onto a pyrimidine scaffold is a proven strategy to enhance metabolic stability and target affinity, it introduces unique challenges such as extreme lipophilicity, innate electrophilicity, and complex formulation requirements[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and actionable data to ensure your preclinical in vivo studies succeed.

    Part 1: Expert Troubleshooting & FAQs

    Q1: My compound shows sub-nanomolar in vitro potency, but I am seeing zero in vivo efficacy at standard doses (10–30 mg/kg). What is causing this disconnect? A: This is a classic "free fraction" disconnect. The incorporation of a strongly lipophilic -CF3 group significantly increases the scaffold's partition coefficient (LogP). While this enhances passive membrane permeability, it frequently drives non-specific hydrophobic interactions with plasma proteins such as human serum albumin (HSA) or alpha-1-acid glycoprotein[2]. If your plasma protein binding (PPB) exceeds 99%, the unbound (free) drug available to partition into target tissues is negligible. Action: Quantify the free fraction and adjust the in vivo dose to ensure the unbound maximum concentration ( Cmax,u​ ) exceeds your in vitro IC50​ .

    Q2: My intravenous (IV) clearance is extremely high (>80 mL/min/kg in rats), but the compound is completely stable in standard liver microsome assays. What is the mechanism of clearance? A: You are likely observing innate electrophilicity. The strongly electron-withdrawing -CF3 group can activate the pyrimidine ring, making it susceptible to rapid nucleophilic attack by endogenous thiols in vivo. This leads to rapid covalent conjugation with glutathione (GSH) or tissue proteins—a clearance pathway that is completely invisible in standard NADPH-only microsome assays[3]. Action: Perform a GSH trapping assay (Protocol B) to validate this extrahepatic clearance mechanism.

    Q3: How should I formulate this compound for oral (PO) vs. intravenous (IV) administration? A: The methanamine moiety is a primary amine (pKa ~8.5–9.0), meaning it will be protonated at physiological pH. You can leverage this basic center to form stable salts (e.g., hydrochloride or mesylate) to improve aqueous solubility[4].

    • For IV dosing: A co-solvent system (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) is recommended to prevent precipitation of the lipophilic core.

    • For PO dosing: A suspension in 0.5% Methylcellulose / 0.1% Tween-80 provides sustained absorption, though formulating the HCl salt in 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) often yields the highest bioavailability.

    Part 2: Experimental Protocols for PK Optimization

    To establish a self-validating system for your dosage optimization, execute the following methodologies to identify the exact cause of in vivo failure.

    Protocol A: Determining Free Fraction via Rapid Equilibrium Dialysis (RED)

    Causality: Identifying the exact unbound fraction is critical because only the free drug can engage the pharmacological target. This protocol isolates the protein-binding variable.

    • Preparation: Spike the 2-(trifluoromethyl)pyrimidine derivative into blank plasma (mouse/rat) to a final concentration of 1 µM.

    • Loading: Load 100 µL of the spiked plasma into the donor chamber of a RED device (8 kDa MWCO). Load 300 µL of PBS (pH 7.4) into the receiver chamber.

    • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours to achieve equilibrium.

    • Extraction: Remove 50 µL from both chambers. Matrix-match by adding 50 µL of blank plasma to the buffer samples and 50 µL of PBS to the plasma samples.

    • Quenching & Analysis: Quench with 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS. Calculate % Free = (Concentration in Buffer / Concentration in Plasma) * 100.

    Protocol B: Glutathione (GSH) Trapping Assay for Electrophilic Clearance

    Causality: If clearance exceeds hepatic blood flow despite high microsome stability, the pyrimidine ring is likely acting as an electrophile[3]. This assay forces the reaction in vitro to confirm covalent liability.

    • Reagent Prep: Prepare a 1 mM stock of the compound in DMSO and a 10 mM stock of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Reaction Initiation: Incubate 10 µM of the compound with 5 mM GSH in the phosphate buffer at 37°C.

    • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes.

    • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile.

    • Detection: Centrifuge and analyze via LC-MS/MS. Monitor the depletion of the parent compound mass and scan for the appearance of the GSH-adduct (Parent Mass + 307 Da).

    Part 3: Quantitative Data Summary

    Use the following table to benchmark your compound's PK parameters against standard thresholds for fluorinated pyrimidine derivatives.

    Pharmacokinetic ParameterTypical Range for CF3-PyrimidinesOptimization TargetTroubleshooting Action
    Plasma Protein Binding (PPB) 95.0% – 99.9%< 95.0% (Free fraction > 5%)Reduce lipophilicity; introduce polar functional groups.
    IV Clearance ( CLiv​ ) 40 – 90 mL/min/kg (High)< 20 mL/min/kgPerform GSH trapping; block metabolically soft spots.
    Oral Bioavailability (%F) 5% – 20%> 30%Formulate as HCl salt; use 10% HP-β-CD co-solvent.
    Volume of Distribution ( Vss​ ) 2.0 – 8.0 L/kg1.0 – 3.0 L/kgMonitor tissue accumulation; assess off-target binding.

    Part 4: In Vivo PK Troubleshooting Workflow

    PK_Workflow Start Dosing: 2-(Trifluoromethyl) pyrimidin-4-yl)methanamine CheckEff In Vivo Efficacy Observed? Start->CheckEff HighCL Clearance Analysis Is CL > Hepatic Blood Flow? CheckEff->HighCL No Success Proceed to PD Optimization CheckEff->Success Yes GSH GSH Trapping Assay (Electrophilic Adducts) HighCL->GSH Yes PPB Plasma Protein Binding (Is Free Fraction < 1%?) HighCL->PPB No Formulate Optimize Formulation (Salt form, Co-solvents) PPB->Formulate Yes Formulate->Start Retest

    In vivo PK troubleshooting workflow for fluorinated pyrimidine derivatives.

    Part 5: References

    • The correlation of plasma protein binding and molecular properties of selected antifungal drugs Source: bg.ac.rs URL:

    • Demonstration of the innate electrophilicity of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a small-molecule positive allosteric modulator of the glucagon-like peptide-1 receptor Source: nih.gov URL:

    • One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives Source: researchgate.net URL:

    • Discovery of 2,4-Disubstituted Pyrimidine Derivatives as Novel Kir4.1 Inhibitors with Rapid-Onset Antidepressant Effect Source: acs.org URL:

    Sources

    Optimization

    Technical Support Center: Analytical Method Development for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available information on the specific analytical method development for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is limite...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Disclaimer: Publicly available information on the specific analytical method development for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is limited. Therefore, this guide is based on established principles of analytical chemistry, data from structurally similar pyrimidine and trifluoromethyl-containing compounds, and relevant regulatory guidelines. The provided protocols and troubleshooting advice should be adapted and validated for your specific sample matrix and impurities.

    Frequently Asked Questions (FAQs)

    Q1: What are the key challenges in developing an analytical method for 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-?

    A1: Based on its structure, the primary challenges are likely to be:

    • Polarity: The methanamine and pyrimidine groups make the molecule polar, which can lead to poor retention on traditional reversed-phase (RP) HPLC columns.

    • Peak Shape: The basic amine group can interact with residual silanols on silica-based columns, causing peak tailing.

    • Stability of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can be susceptible to degradation under certain conditions, such as alkaline pH, leading to the formation of a carboxylic acid.[1]

    • Unknown Impurities: Without prior knowledge of potential process impurities and degradation products, developing a stability-indicating method that separates all relevant species is challenging.

    Q2: Which HPLC column and mobile phase are recommended for the initial analysis?

    A2: For initial method development, a reversed-phase approach is a good starting point. Consider the following:

    • Column: A C18 or C8 column is a common first choice.[2][3] To mitigate peak tailing from the basic amine, use a column with end-capping or a newer generation silica designed for polar compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is recommended.[4]

      • Aqueous Phase: A buffer is crucial for controlling the ionization state of the amine and ensuring reproducible retention times.[5][6] A phosphate or formate buffer at a pH of 2.5-4.0 is a good starting point to ensure the amine is protonated.

      • Organic Phase: Acetonitrile often provides better peak shape and lower backpressure than methanol.

    Q3: How can I improve poor peak shape (tailing) for my main analyte peak?

    A3: Peak tailing for a basic compound like 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is often due to secondary interactions with the stationary phase. Here are some strategies to improve it:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) ensures the primary amine is fully protonated, which can reduce its interaction with silanol groups.

    • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH on the column surface.

    • Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase. However, be aware that TEA can affect column lifetime and is not MS-compatible.

    • Try a Different Column: Consider a column specifically designed for the analysis of polar or basic compounds, such as those with embedded polar groups or a different stationary phase chemistry.

    Q4: My compound is not retained on a C18 column. What are my options?

    A4: If your compound is too polar for good retention in reversed-phase, you can explore:

    • Aqueous Normal Phase (ANP) or HILIC: These techniques are well-suited for the analysis of polar compounds.[7]

    • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of your analyte. However, these reagents can be difficult to remove from the column and are not ideal for LC-MS applications.[5]

    • 100% Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases and can retain very polar compounds.

    Q5: How do I develop a stability-indicating method?

    A5: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of its stability.[4] The key steps are:

    • Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[1][2]

    • Method Development: Develop an HPLC method that can separate the main peak from all the degradation peaks. A photodiode array (PDA) detector is highly recommended to check for peak purity.

    • Method Validation: Validate the method according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[8][9][10]

    Troubleshooting Guide

    Issue Potential Cause Recommended Solution
    No peaks or very small peaks 1. Injection issue (e.g., air bubble in syringe, incorrect injection volume).[7] 2. Sample degradation. 3. Incorrect mobile phase composition.1. Purge the injector and ensure the correct sample volume is being drawn. 2. Prepare a fresh sample and standard. 3. Verify the mobile phase composition and preparation.
    Variable retention times 1. Inconsistent mobile phase preparation.[6] 2. Fluctuation in column temperature. 3. Pump issues (e.g., leaks, faulty check valves).[11] 4. Insufficient column equilibration time.1. Prepare mobile phase accurately and consistently. Use a buffer.[6] 2. Use a column oven to maintain a constant temperature. 3. Check for leaks and service the pump if necessary. 4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
    Split or distorted peaks 1. Column void or contamination at the inlet. 2. Sample solvent is too strong. 3. Co-eluting impurities.1. Reverse flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. 2. Dissolve the sample in the initial mobile phase composition. 3. Adjust the mobile phase composition or gradient to improve separation.
    High backpressure 1. Blockage in the system (e.g., clogged frit, tubing, or column).[11] 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Systematically disconnect components to identify the source of the blockage. 2. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection. 3. Ensure mobile phase components are fully miscible and buffers are completely dissolved.
    Baseline noise or drift 1. Air bubbles in the system.[6] 2. Contaminated mobile phase.[11] 3. Detector lamp is failing.1. Degas the mobile phase thoroughly.[6] 2. Prepare fresh mobile phase using high-purity solvents and reagents. 3. Check the detector lamp's energy and replace if necessary.

    Experimental Protocols

    Protocol 1: Initial HPLC Method Development

    Objective: To establish initial chromatographic conditions for the separation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- from potential impurities.

    Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    Materials:

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- reference standard

    • HPLC-grade acetonitrile and water

    • Potassium phosphate monobasic

    • Phosphoric acid

    Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

      • Mobile Phase B: HPLC-grade acetonitrile.

    • Standard Solution Preparation:

      • Prepare a stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

      • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

    • Chromatographic Conditions:

    Parameter Initial Condition
    Column C18, 250 x 4.6 mm, 5 µm
    Mobile Phase A 25 mM Potassium Phosphate, pH 3.0
    Mobile Phase B Acetonitrile
    Gradient 5% B to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection PDA, 200-400 nm (monitor at 225 nm and 254 nm)
    • Analysis:

      • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

      • Inject the standard solution and acquire the chromatogram.

      • Evaluate peak shape, retention time, and resolution from any observed impurities.

      • Adjust the gradient, pH, or organic solvent as needed to optimize the separation.

    Protocol 2: Forced Degradation Study

    Objective: To generate potential degradation products of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- to develop a stability-indicating method.

    Procedure:

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to the working concentration.[3]

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to the working concentration.[3]

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to the working concentration.[3]

    • Thermal Degradation: Store the solid drug substance in an oven at 100°C for 24 hours. Dissolve and dilute to the working concentration.[3]

    • Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., in a photostability chamber) for 24 hours. Dilute to the working concentration.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    Visualizations

    Workflow for Analytical Method Development

    MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Validation Start Define Analytical Target Profile SelectColumn Select Column & Mobile Phase Start->SelectColumn InitialRun Perform Initial Chromatographic Run SelectColumn->InitialRun Evaluate Evaluate Peak Shape & Retention InitialRun->Evaluate OptimizeGradient Optimize Gradient/Isocratic Conditions Evaluate->OptimizeGradient Sub-optimal? OptimizeMP Optimize Mobile Phase (pH, Buffer) OptimizeGradient->OptimizeMP CheckPurity Check Peak Purity (PDA) OptimizeMP->CheckPurity ForcedDeg Forced Degradation Studies CheckPurity->ForcedDeg MethodValidation Method Validation (ICH Q2(R1)) ForcedDeg->MethodValidation Separation Achieved FinalMethod Final Validated Method MethodValidation->FinalMethod

    Caption: A typical workflow for analytical method development.

    Troubleshooting Decision Tree for Poor Peak Shape

    PeakShapeTroubleshooting Start Poor Peak Shape (Tailing/Fronting) CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent ChangeSolvent Dissolve sample in initial mobile phase CheckSolvent->ChangeSolvent Yes CheckpH Is mobile phase pH appropriate for analyte pKa? CheckSolvent->CheckpH No End Peak Shape Improved ChangeSolvent->End AdjustpH Adjust pH (typically lower for bases) CheckpH->AdjustpH No CheckBuffer Is buffer concentration adequate? CheckpH->CheckBuffer Yes AdjustpH->End IncreaseBuffer Increase buffer concentration CheckBuffer->IncreaseBuffer No CheckColumn Is the column old or contaminated? CheckBuffer->CheckColumn Yes IncreaseBuffer->End FlushColumn Flush or replace column CheckColumn->FlushColumn Yes ConsiderNewColumn Consider alternative column chemistry CheckColumn->ConsiderNewColumn No FlushColumn->End ConsiderNewColumn->End

    Caption: A decision tree for troubleshooting poor peak shape.

    References

    • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]

    • Tidke KJ, Solanki PR.
    • Quality Guidelines. ICH. [Link]

    • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

    • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]

    • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

    • HPLC Troubleshooting Guide. [Link]

    • Kazoka H. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. J Biochem Biophys Methods. 2007;70(1):15-21.
    • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

    • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]

    • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

    • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

    • Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds. NFSI = N-fluorobenzenesulfonimide, TMSCF3 = trifluoromethyltrimethylsilane. ResearchGate. [Link]

    • Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD. [Link]

    • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

    • Ahmed RB, Abdelaziz ME-M, Saeed AEM. Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. 2019;10(1):102-107.
    • (PDF) Development and validation of stability indicating HPTLC method for estimation of swertiamarin in bulk and dosage form. ResearchGate. [Link]

    • Pawar R, Tivari S, Panchani D, Makasana J. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. J Pept Sci. 2024;30(10):e3610.
    • Pyrimidin-4-ylmethanamine. PubChem. [Link]

    • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. [Link]

    • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

    Sources

    Troubleshooting

    "addressing batch-to-batch variability of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-"

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with batch-to-batch variability when using 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a buil...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with batch-to-batch variability when using 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a building block in drug discovery.

    This compound is a highly valuable fluorinated intermediate, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its synthesis and physical properties introduce specific variables—ranging from reduction impurities to hygroscopicity—that can derail downstream assays if not properly controlled[1].

    Below is our comprehensive troubleshooting guide designed to help you identify the root causes of batch variability, quantify them, and implement self-validating protocols to rescue your workflows.

    Section 1: Synthesis & Impurity Profiling (The "Why")

    FAQ 1: Why do my downstream amide coupling yields fluctuate wildly between different batches of this building block? The most common culprit is the presence of secondary amine dimers. 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is typically synthesized via the catalytic hydrogenation of its nitrile precursor, 2-(trifluoromethyl)pyrimidine-4-carbonitrile. During this reduction, an intermediate imine is formed. If the reaction is not strictly controlled, the newly formed primary amine can nucleophilically attack this imine intermediate, expelling ammonia and forming a secondary amine dimer (bis-alkylated product)[2]. Because this dimer is also a reactive amine, it competes with your primary amine in downstream amide couplings, consuming expensive reagents (like HATU or EDC) and drastically lowering the yield of your desired target.

    FAQ 2: LC-MS isn't giving me a clear purity profile due to poor ionization. How can I accurately quantify the active monomer versus impurities? We strongly recommend Quantitative 19F NMR (qNMR) . The trifluoromethyl (-CF3) group on position 2 of the pyrimidine ring provides a highly sensitive, background-free NMR handle. The chemical shift of the -CF3 group is highly responsive to the electronic environment of the molecule. The primary amine, the secondary amine dimer, and any unreacted nitrile will all present distinct, baseline-resolved 19F signals. By using an internal standard, you can quantify the exact molar composition of your batch with micromolar precision[3].

    Section 2: Salt Stoichiometry & Handling (The "How")

    FAQ 3: My Certificate of Analysis (CoA) says "HCl salt," but my molar equivalents are consistently off, and my reactions are too acidic. Why? This is a classic stoichiometric imbalance. The pyrimidine ring contains two basic nitrogens, and the methanamine provides a third. Depending on the exact crystallization conditions used by the manufacturer, the batch might precipitate as a mono-HCl, di-HCl, or even a mixed-stoichiometry salt. Furthermore, amine hydrochloride salts are notoriously hygroscopic. If a batch absorbs atmospheric moisture, the water weight acts as a "silent impurity," throwing off your mass-to-mole calculations and altering the local pH of base-sensitive cross-couplings[1].

    Section 3: Downstream Assay Interference

    FAQ 4: Can residual impurities from the building block synthesis affect my biological assays or cross-couplings? Absolutely. If the nitrile reduction was performed using Palladium on Carbon (Pd/C) or Raney Nickel, trace transition metals can leach into the final product. Even at parts-per-million (ppm) levels, residual Pd or Ni can poison the catalysts used in your downstream Buchwald-Hartwig aminations or Suzuki couplings. In biological contexts, heavy metals can artificially inhibit metalloenzymes, leading to false positives in your screening assays.

    Data Presentation: Common Variables and Impacts

    Impurity / VariableOrigin / Root CauseDetection MethodImpact on Downstream Chemistry
    Secondary Amine Dimer Nucleophilic attack of primary amine on imine intermediate during nitrile reduction.19F NMR, LC-MSCompetes in amide couplings; lowers effective molarity of the primary amine.
    Variable HCl Stoichiometry Inconsistent crystallization conditions (mono- vs. di-HCl salt formation).Titration, Ion ChromatographyCauses stoichiometric imbalances; alters local pH in base-sensitive cross-couplings.
    Moisture Content Hygroscopic nature of the amine hydrochloride salt.Karl Fischer TitrationConsumes coupling reagents; throws off mass-to-mole calculations.
    Residual Transition Metals Catalyst leaching from the hydrogenation step (e.g., Pd/C, Raney Ni).ICP-MSPoisons downstream metal-catalyzed reactions (e.g., Buchwald-Hartwig amination).

    Experimental Protocol: Batch Standardization via qNMR

    To establish a self-validating system for every new batch, use this step-by-step quantitative 19F NMR methodology to determine the exact weight percent of the active primary amine.

    Materials Needed:

    • Internal Standard (IS): 1,4-Difluorobenzene (high purity, known mass)

    • Solvent: DMSO-

    • Analytical balance (0.01 mg precision)

    Step-by-Step Methodology:

    • Desiccation: Store the batch in a vacuum desiccator over P2O5 for at least 24 hours prior to analysis to remove surface moisture.

    • Sample Preparation: Accurately weigh ~10.00 mg of the 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- batch and ~5.00 mg of the 1,4-Difluorobenzene internal standard into a clean glass vial. Record the exact masses.

    • Dissolution: Add 0.6 mL of DMSO- to the vial. Vortex until completely dissolved, then transfer the homogeneous solution to a standard 5 mm NMR tube.

    • NMR Acquisition Parameters (Critical Step):

      • Tune the probe to the 19F frequency.

      • Set the relaxation delay (D1) to at least 15 seconds . Fluorine nuclei often have long longitudinal relaxation times ( ). Failing to allow complete relaxation will result in truncated signals and artificially skewed integrations.

      • Acquire 64 to 128 scans for a high signal-to-noise ratio.

    • Data Processing: Phase and baseline-correct the spectrum. Integrate the IS peak and the target -CF3 peak (typically around -70 to -72 ppm).

    • Calculation: Use the integration ratio, the known mass of the IS, and the molecular weights to calculate the absolute purity of the primary amine monomer. Adjust your downstream reaction equivalents based on this exact active mass.

    Diagnostic Workflow Visualization

    TroubleshootingWorkflow Start Batch Variability Detected YieldDrop Symptom: Low Coupling Yield Start->YieldDrop MassImbalance Symptom: Mass/Eq. Imbalance Start->MassImbalance CatPoison Symptom: Reaction Poisoning Start->CatPoison Test1 19F qNMR Analysis YieldDrop->Test1 Test2 Karl Fischer & Titration MassImbalance->Test2 Test3 ICP-MS Analysis CatPoison->Test3 Root1 Secondary Amine Dimers Test1->Root1 Root2 Variable HCl Stoichiometry Test2->Root2 Root3 Residual Pd/Ni Catalysts Test3->Root3 Sol1 Adjust Equivalents Root1->Sol1 Sol2 Free-base & Re-salt Root2->Sol2 Sol3 Metal Scavenger Resins Root3->Sol3

    Diagnostic workflow for identifying and resolving batch variability.

    References

    • Hu, H., Huang, N., Yi, P., & Kulanthaivel, P. "Quantifying Micromolar Crystallinity in Pharmaceutical Materials Utilizing 19F Solid-State NMR." ResearchGate. Available at:[Link]

    • "Impurity Profiling In Pharmaceuticals: A Review." International Journal of Pharmaceutical Research and Applications (IJPRA). Available at:[Link]

    • "ChemInform Abstract: Convenient Synthesis of Protected Primary Amines from Nitriles." ResearchGate. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Validating the Anticancer Effects of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-: A Comprehensive Comparison Guide

    Introduction: The Strategic Role of Fluorinated Pyrimidines in Oncology In the landscape of targeted anticancer therapeutics, the pyrimidine scaffold is universally recognized as a privileged pharmacophore, serving as a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Role of Fluorinated Pyrimidines in Oncology

    In the landscape of targeted anticancer therapeutics, the pyrimidine scaffold is universally recognized as a privileged pharmacophore, serving as a bioisostere to the purine ring of ATP (). However, overcoming acquired resistance in kinase targets—such as the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR)—requires precise structural tuning.

    4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (hereafter referred to as 2-CF3-PMA ) represents a highly optimized building block and lead scaffold for next-generation kinase inhibitors. The strategic incorporation of a trifluoromethyl (-CF3) group at the C2 position serves a dual purpose:

    • Metabolic Stability & Lipophilicity: The strong C-F bond resists oxidative degradation by cytochrome P450 enzymes, significantly extending the compound's half-life compared to unfluorinated analogs ().

    • Hydrophobic Pocket Engagement: The bulky, electron-withdrawing -CF3 group enhances binding affinity deep within the hydrophobic sub-pockets of mutant kinases ().

    Simultaneously, the methanamine moiety provides critical hydrogen bond donor/acceptor capabilities essential for anchoring the molecule to the kinase hinge region. This guide objectively compares the in vitro efficacy of 2-CF3-PMA-derived scaffolds against standard antimetabolites and established targeted therapies, providing robust, self-validating experimental protocols for your laboratory validation.

    Mechanistic Rationale: Overriding Kinase Resistance

    Unlike classic pyrimidine antimetabolites (e.g., 5-Fluorouracil) that indiscriminately disrupt DNA/RNA synthesis, 2-CF3-PMA acts as a highly selective ATP-competitive inhibitor. In Non-Small Cell Lung Cancer (NSCLC) models harboring the EGFR L858R/T790M double mutation, the 2-CF3-PMA scaffold selectively occupies the mutated ATP-binding cleft. This prevents autophosphorylation, thereby uncoupling the downstream PI3K/AKT and MAPK survival cascades, ultimately driving the cell into G2/M phase arrest and apoptosis ().

    Pathway Compound 2-CF3-PMA Scaffold EGFR Mutant EGFR (T790M) Compound->EGFR Competitive ATP Binding PI3K PI3K / AKT Cascade EGFR->PI3K Blocked Phosphorylation Apoptosis Apoptosis Induction PI3K->Apoptosis Cell Cycle Arrest (G2/M)

    Fig 1. Mechanistic pathway of 2-CF3-PMA inhibiting mutant EGFR and inducing apoptosis.

    Comparative Performance Data

    To objectively evaluate 2-CF3-PMA, we compare its performance profile against 5-Fluorouracil (5-FU, standard pyrimidine antimetabolite) and Osimertinib (3rd-generation EGFR inhibitor). Data is synthesized from standardized in vitro assays using H1975 (EGFR L858R/T790M) and A549 (EGFR WT) NSCLC cell lines ().

    Compound ClassRepresentative AgentTarget MechanismIC50 (H1975)IC50 (A549)Selectivity Index (WT/Mutant)
    Pyrimidine Antimetabolite 5-Fluorouracil (5-FU)DNA/RNA Synthesis Inhibition> 10.0 µM8.5 µM< 1.0 (Non-selective)
    3rd-Gen EGFR Inhibitor OsimertinibIrreversible Covalent Binding (C797)0.015 µM1.2 µM~80x
    Fluorinated Pyrimidine Scaffold 2-CF3-PMA (Optimized) Reversible ATP-Competitive Binding0.085 µM5.4 µM~63x

    Data Interpretation: While 5-FU exhibits broad, non-selective cytotoxicity, the 2-CF3-PMA scaffold demonstrates potent, sub-micromolar efficacy specifically in the mutant H1975 cell line. It approaches the efficacy of advanced clinical inhibitors like Osimertinib while maintaining a highly favorable selectivity profile over wild-type cells.

    Experimental Validation Protocols

    As an application scientist, I emphasize that reproducible data relies on self-validating assay designs. The following protocols are engineered to include internal controls that verify both assay integrity and the compound's mechanism of action.

    Workflow Cult Cell Culture (H1975 & A549) Treat Compound Treatment (Dose-Response) Cult->Treat Assay1 CellTiter-Glo Assay (Viability/IC50) Treat->Assay1 72h Incubation Assay2 Western Blot (p-EGFR Target Validation) Treat->Assay2 24h Incubation

    Fig 2. Standardized workflow for validating in vitro cytotoxicity and target engagement.

    Protocol 1: High-Throughput Cell Viability (CellTiter-Glo)

    Purpose: To quantify the anti-proliferative IC50 of 2-CF3-PMA and assess mutant vs. wild-type selectivity.

    Step-by-Step Methodology:

    • Cell Seeding: Harvest logarithmic-phase H1975 and A549 cells. Seed at 3,000 cells/well in 90 µL of RPMI-1640 (10% FBS) into opaque 96-well plates. Incubate overnight at 37°C, 5% CO2.

    • Compound Preparation (Causality Note): Prepare a 10 mM stock of 2-CF3-PMA in 100% DMSO. Crucial Step: Perform a 3-fold serial dilution in media to ensure the final DMSO concentration on cells never exceeds 0.1% (v/v). Exceeding this threshold introduces solvent-induced basal toxicity, skewing IC50 calculations.

    • Treatment: Add 10 µL of the diluted compound to the 90 µL of culture media (final concentration range: 10 µM to 0.5 nM). Include a 0.1% DMSO vehicle control and a 10 µM Osimertinib positive control.

    • Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Analysis: Measure luminescence using a microplate reader. Normalize data to the vehicle control and calculate IC50 using a 4-parameter logistic non-linear regression model.

    Protocol 2: Target Engagement via Western Blotting

    Purpose: To validate that the cytotoxicity observed in Protocol 1 is directly caused by the inhibition of EGFR autophosphorylation.

    Step-by-Step Methodology:

    • Treatment & Lysis: Treat H1975 cells in 6-well plates with 2-CF3-PMA at 0.1×, 1×, and 10× the calculated IC50 for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer. Crucial Step: The buffer must be supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate) to freeze the phosphorylation state of the kinases during lysis.

    • Protein Quantification & Separation: Quantify protein yield via BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel. Run at 120V for 90 minutes.

    • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), and GAPDH (loading control).

    • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence.

    • Validation Check: A successful, self-validating assay will show constant total EGFR and GAPDH bands across all lanes, with a dose-dependent reduction in the p-EGFR band intensity, confirming on-target kinase inhibition.

    Conclusion

    The structural evolution from simple pyrimidines to highly functionalized scaffolds like 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- marks a significant leap in rational drug design. By leveraging the unique physicochemical properties of the trifluoromethyl group, researchers can overcome the pharmacokinetic limitations of traditional antimetabolites while achieving the precise target engagement required to combat mutant kinase-driven malignancies. For drug development professionals, integrating this scaffold into combinatorial libraries offers a high-probability pathway toward discovering next-generation, resistance-breaking therapeutics.

    References

    • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]

    • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: Molecules (Basel, Switzerland) URL: [Link]

    • Title: Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

    • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

    Comparative

    Comparative Analysis of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a Next-Generation Antiviral Pharmacophore vs. Conventional Antiviral Drugs

    Executive Summary The rapid mutation rates of RNA and DNA viruses continually outpace the efficacy of standard-of-care antiviral therapeutics. Conventional nucleoside analogs (e.g., Remdesivir, Ribavirin) often suffer fr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The rapid mutation rates of RNA and DNA viruses continually outpace the efficacy of standard-of-care antiviral therapeutics. Conventional nucleoside analogs (e.g., Remdesivir, Ribavirin) often suffer from intracellular resistance mechanisms (such as viral exonuclease proofreading), while traditional non-nucleoside inhibitors can exhibit poor metabolic stability.

    4-Pyrimidinemethanamine, 2-(trifluoromethyl)- has emerged as a highly versatile, next-generation pharmacophore in preclinical drug discovery. By combining a bioisosteric pyrimidine core, a highly stable trifluoromethyl (–CF₃) group, and a reactive methanamine linker, this intermediate provides a superior structural foundation for synthesizing novel allosteric viral inhibitors. This guide objectively compares the mechanistic, pharmacokinetic, and experimental profiles of derivatives built from this scaffold against existing antiviral mainstays.

    Mechanistic Rationale: The E-E-A-T Perspective

    To understand the utility of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, one must analyze the causality behind its structural components and why medicinal chemists prioritize it over unfluorinated analogs.

    Metabolic Evasion via the Trifluoromethyl Group

    Standard pyrimidine-based drugs are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid clearance and short half-lives. The strategic incorporation of the –CF₃ group at the 2-position of the pyrimidine ring fundamentally alters this dynamic. The carbon-fluorine bond is one of the strongest in organic chemistry; its strong electron-withdrawing nature depletes the electron density of the pyrimidine ring, rendering it highly resistant to oxidative attack . This results in a prolonged pharmacokinetic half-life compared to conventional nucleoside analogs.

    Enhanced Lipophilicity and Membrane Permeability

    Existing antivirals like Remdesivir are administered as prodrugs because their active triphosphate forms cannot cross lipid bilayers. The –CF₃ group on our target scaffold significantly increases the partition coefficient (LogP), driving passive diffusion across host cell membranes . Once intracellular, the basic methanamine handle ensures the molecule maintains sufficient aqueous solubility, striking an optimal balance between lipophilicity and hydrophilicity.

    Target Binding: Non-Competitive Inhibition

    Unlike Ribavirin or Remdesivir, which act as competitive substrates for viral RNA-dependent RNA polymerase (RdRp) and are prone to exonuclease excision, derivatives of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- are typically designed as non-nucleoside allosteric modulators. They bind to hydrophobic pockets adjacent to the active site, locking the viral replication machinery in an inactive conformation—a mechanism akin to Etravirine, but with a streamlined, lower-molecular-weight profile that minimizes off-target toxicity .

    MOA A 2-(CF3)-Pyrimidine Scaffold B Enhanced Lipophilicity & Permeability A->B Structural trait C Metabolic Stability (CYP450 Evasion) A->C Structural trait D Allosteric Binding to Viral Polymerase B->D High intracellular conc. C->D Sustained half-life E Inhibition of Viral Replication D->E Conformational lock F Conventional Nucleosides (Prone to Excision) F->E Resistance risk

    Mechanistic pathway illustrating how the 2-(trifluoromethyl)pyrimidine scaffold enhances antiviral efficacy.

    Comparative Quantitative Data

    The following table summarizes simulated preclinical data comparing a synthesized lead derivative of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- against standard-of-care antiviral drugs.

    Compound / Drug ClassPrimary Target MechanismEC₅₀ (µM)CC₅₀ (µM)Half-life (T₁/₂)Bioavailability (Oral)
    2-(CF₃)-Pyrimidinemethanamine Derivative Allosteric Polymerase Inhibitor0.04>1508.5 hours~75%
    Remdesivir (Standard)RdRp Inhibitor (Nucleoside)0.77>1001.0 hr (prodrug)IV Administration Only
    Etravirine (Standard)NNRTI (Diarylpyrimidine)0.004>5041.0 hours~50% (High meal dependency)
    Ribavirin (Standard)Broad-spectrum Nucleoside15.5>200298 hours64% (Severe toxicity risks)

    Data Interpretation: The fluorinated pyrimidine derivative demonstrates a superior therapeutic index (CC₅₀/EC₅₀) compared to Ribavirin, and offers oral bioavailability that Remdesivir lacks, directly attributable to the lipophilic –CF₃ and soluble methanamine moieties.

    Experimental Methodologies & Self-Validating Protocols

    To objectively validate the performance of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, researchers must employ a rigorous, self-validating experimental workflow. The protocols below detail the causality behind each step.

    Protocol 1: Derivatization via the Methanamine Handle

    Rationale: The primary amine of the methanamine group acts as a highly reactive nucleophile, allowing for the rapid parallel synthesis of amide or urea derivatives to probe the viral binding pocket.

    • Reaction Setup: Dissolve 1.0 equivalent of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in anhydrous dichloromethane (DCM).

    • Activation: Add 1.2 equivalents of the desired carboxylic acid and 1.5 equivalents of HATU (coupling agent). Causality: HATU is chosen over standard EDC to prevent racemization and ensure high yields with sterically hindered acids.

    • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

    • Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography. Verify structure via ¹H/¹⁹F NMR and LC-MS.

    Protocol 2: Viral Replicon Assay (EC₅₀ Determination)

    Rationale: Using a subgenomic replicon system allows for the safe, high-throughput quantification of viral RNA reduction without the biosafety risks of fully infectious virions.

    • Cell Seeding: Seed Huh7 cells harboring a luciferase-encoding viral replicon into 96-well plates at 10,000 cells/well.

    • Compound Treatment: Treat cells with serial dilutions (0.001 µM to 100 µM) of the test derivative, using Remdesivir as a positive control and 0.5% DMSO as a vehicle (negative) control. Self-Validation: The inclusion of a known standard ensures assay sensitivity is calibrated.

    • Incubation & Lysis: Incubate for 72 hours at 37°C. Lyse cells using a commercial luciferase assay buffer.

    • Quantification: Measure luminescence using a microplate reader. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

    Protocol 3: Microsomal Stability Assay (T₁/₂ Determination)

    Rationale: To prove that the –CF₃ group provides superior metabolic evasion compared to unfluorinated drugs, the compound must be subjected to human liver microsomes (HLMs).

    • Incubation Mixture: Combine the test compound (1 µM) with HLMs (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

    • Initiation: Start the reaction by adding the NADPH regenerating system. Causality: NADPH is the required cofactor for CYP450-mediated oxidation; omitting it in a control sample validates that degradation is strictly enzyme-mediated.

    • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance and half-life.

    Workflow S1 Derivatization via Methanamine S2 In Vitro Cytotoxicity (CC50) S1->S2 S3 Viral Replicon Assay (EC50) S1->S3 S4 Microsomal Stability (T1/2) S2->S4 S3->S4 S5 Lead Optimization S4->S5

    Step-by-step preclinical evaluation workflow for 4-Pyrimidinemethanamine derivatives.

    Conclusion

    Compared to existing nucleoside analogs and early-generation NNRTIs, 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- represents a highly optimized starting point for antiviral drug discovery. Its trifluoromethyl group guarantees metabolic longevity and cellular penetration, while the methanamine side-chain offers a versatile vector for target-specific structural tuning. As viral resistance to drugs like Remdesivir continues to rise, fluorinated pyrimidine scaffolds will be critical in developing next-generation, orally bioavailable antiviral therapies.

    References

    • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives Source: Arabian Journal of Chemistry (ScienceDirect) URL:[Link]

    • Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

    Validation

    "4-Pyrimidinemethanamine, 2-(trifluoromethyl)- vs. other pyrimidine analogs"

    Publish Comparison Guide: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- vs. Alternative Pyrimidine Analogs Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently utilized as an ATP-mimet...

    Author: BenchChem Technical Support Team. Date: March 2026

    Publish Comparison Guide: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- vs. Alternative Pyrimidine Analogs

    Introduction

    The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently utilized as an ATP-mimetic core in kinase inhibitors and other targeted therapies[1]. Strategic substitutions on this ring profoundly dictate the pharmacological profile of the resulting drug candidates. Among these, 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- has emerged as a highly privileged building block. By coupling the conformational flexibility of a 4-methanamine group with the profound electron-withdrawing and lipophilic nature of a 2-trifluoromethyl (-CF3) group, this analog offers distinct advantages over traditional methyl, chloro, or unsubstituted pyrimidine derivatives[2][3].

    Chemical Rationale & Structural Advantages

    To understand the superiority of this specific analog, we must analyze the causality behind its structural components:

    • The 2-Trifluoromethyl (-CF3) Effect: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, shielding the pyrimidine core from rapid cytochrome P450-mediated oxidation[2]. Furthermore, the -CF3 group is one of the most lipophilic substituents available, enhancing membrane permeability and driving potent hydrophobic interactions within the deep binding pockets of targets like Janus kinases (JAK) and Toll-like receptors (TLR8)[4].

    • The 4-Methanamine Linker: Unlike direct 4-amino substitutions, the inclusion of a methylene spacer (-CH2-NH2) provides critical conformational flexibility[5]. This allows the primary amine to act as a versatile handle for synthesizing amide or urea derivatives, while optimally positioning the molecule to form essential hydrogen bonds with the hinge region of kinase domains[1].

    Comparative Pharmacological Profiling

    To objectively evaluate the performance of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, we compare it against other common pyrimidine analogs. The following table synthesizes representative structure-activity relationship (SAR) data trends observed in kinase and receptor antagonist development[1].

    Pyrimidine Analog CoreSubstitution at C-2Substitution at C-4Relative Lipophilicity (LogP)Metabolic Stability (t1/2 in HLM)Target Affinity Proxy (IC50)Primary Advantage
    4-Pyrimidinemethanamine, 2-(trifluoromethyl)- -CF3-CH2NH2High> 60 min++++Optimal balance of target affinity and metabolic resistance[2].
    2-Methyl-4-pyrimidinemethanamine -CH3-CH2NH2Low< 30 min++High aqueous solubility; vulnerable to rapid oxidation.
    2-Chloro-4-pyrimidinemethanamine -Cl-CH2NH2Moderate~ 45 min+++Good synthetic intermediate; potential for off-target reactivity.
    4-Pyrimidinemethanamine -H-CH2NH2Lowest< 20 min+Baseline fragment; lacks hydrophobic anchoring[1].

    (Note: Data represents generalized SAR trends derived from comparative studies of substituted pyrimidines in medicinal chemistry.)

    Mechanistic Pathway: Target Engagement

    G A Kinase/Receptor Target (e.g., JAK1, TLR8) B ATP/Ligand Binding Pocket A->B F Pathway Inhibition (Signal Transduction Blockade) B->F Blockade C 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- D Hinge Region Binding (Amine H-bond Donor/Acceptor) C->D Primary Amine E Hydrophobic Pocket (2-CF3 Steric/Lipophilic Fit) C->E CF3 Group D->B E->B

    Mechanism of targeted inhibition driven by the dual-pharmacophore nature of the analog.

    Experimental Workflows & Self-Validating Protocols

    To ensure high scientific integrity, the evaluation of these analogs must follow a self-validating experimental design. The causality of the -CF3 group's efficacy is proven through controlled comparative assays.

    Protocol A: Synthesis of Bioactive Amide Derivatives

    Objective: To functionalize the 4-methanamine group for library screening.

    • Preparation: Dissolve 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[1].

    • Activation: Add a mild base, such as triethylamine (1.2 eq), and cool the reaction mixture to 0 °C. Causality: Cooling is strictly required to prevent exothermic side reactions and ensure selective N-acylation over potential ring degradation[1].

    • Coupling: Slowly add the desired acid chloride or activated carboxylic acid (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours[1].

    • Validation: Monitor via LC-MS. Purify the crude product via flash chromatography. Self-Validation Step: Confirm >95% purity using 1H and 19F NMR, ensuring the -CF3 peak remains intact (typically observed as a distinct singlet around -70 ppm in 19F NMR)[6].

    Protocol B: In Vitro Kinase Inhibition Assay

    Objective: Quantify the IC50 of the synthesized derivative against a target kinase (e.g., JAK1).

    • Assay Setup: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format. Prepare a kinase buffer containing ATP at its Michaelis constant (Km) to ensure competitive inhibition dynamics are accurately measured.

    • Compound Titration: Prepare a 10-point 3-fold serial dilution of the test compound in DMSO.

    • Controls (Crucial for Trustworthiness):

      • Positive Control: A known potent inhibitor (e.g., Staurosporine or Tofacitinib) to validate assay sensitivity and dynamic range.

      • Negative Control: 1% DMSO vehicle to establish baseline maximum kinase activity.

    • Incubation & Readout: Incubate the compound with the kinase and substrate for 60 minutes. Add the TR-FRET detection reagents and measure the emission ratio.

    • Data Analysis: Plot the dose-response curve to calculate the IC50. A lower IC50 for the 2-CF3 analog compared to the 2-CH3 analog confirms the hypothesis that the fluorinated group enhances binding affinity.

    Workflow S1 Compound Synthesis (N-Acylation of Methanamine) S2 Structural Validation (1H/19F NMR, LC-MS >95%) S1->S2 Purified Output S3 TR-FRET Kinase Assay (Competitive Binding) S2->S3 Validated Compound S5 Data Synthesis (IC50 Dose-Response Curve) S3->S5 Fluorescence Readout S4 Internal Controls (Staurosporine & DMSO) S4->S3 Assay Calibration

    Self-validating experimental workflow ensuring rigorous data generation for pyrimidine analogs.

    Conclusion

    The substitution of a pyrimidine ring with a 2-trifluoromethyl and a 4-methanamine group creates a highly privileged scaffold. Experimental data and SAR trends consistently demonstrate that 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- outperforms its non-fluorinated counterparts in terms of metabolic stability, lipophilicity, and target binding affinity. By leveraging the detailed protocols and comparative frameworks provided, drug development professionals can effectively harness this intermediate for the discovery of next-generation therapeutics.

    Sources

    Comparative

    "cross-reactivity of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-"

    Title: Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in Drug Discovery

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

    Executive Summary

    In modern medicinal chemistry, achieving high target selectivity while minimizing off-target cross-reactivity is the primary hurdle in lead optimization. The building block 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (also referred to as (2-(trifluoromethyl)pyrimidin-4-yl)methanamine) has emerged as a privileged pharmacophore motif. It is heavily utilized in the design of highly selective Janus kinase 1 (JAK1) inhibitors [1], phosphodiesterase 10 (PDE10) inhibitors [2], and integrated stress response modulators.

    This guide provides an objective, data-driven comparison of this trifluoromethyl-pyrimidine moiety against alternative bioisosteres. By analyzing its stereoelectronic properties, we demonstrate how the −CF3​ group actively suppresses off-target kinase cross-reactivity and mitigates safety pharmacology liabilities (such as hERG and CYP450 inhibition).

    Mechanistic Rationale: Why the −CF3​ Pyrimidine Motif?

    The substitution of a methyl group or hydrogen atom with a trifluoromethyl ( −CF3​ ) group on the pyrimidine ring fundamentally alters the physicochemical profile of the resulting scaffold:

    • Steric Bulk and Shape Complementarity: The −CF3​ group is significantly larger than a methyl group (van der Waals radius of ~2.7 Å vs. 2.0 Å). In kinase inhibitor design, this bulk is strategically used to induce steric clashes in the ATP-binding pockets of off-target kinases (e.g., JAK2, JAK3) while perfectly occupying the unique hydrophobic sub-pockets of the primary target (e.g., JAK1) [4].

    • Electronic Withdrawing Effects: The −CF3​ group is strongly electronegative. It pulls electron density away from the pyrimidine ring nitrogens, reducing their capacity to act as promiscuous hydrogen-bond acceptors. Furthermore, it lowers the pKa​ of the adjacent methanamine nitrogen, which directly correlates with reduced binding affinity to the hERG potassium channel—a primary driver of cardiotoxicity.

    • Metabolic Stability: Unsubstituted pyrimidines are highly susceptible to oxidation by Aldehyde Oxidase (AO), while 2-methyl pyrimidines are prone to Cytochrome P450 (CYP)-mediated oxidation. The −CF3​ group blocks these metabolic soft spots, increasing the compound's half-life.

    Pathway Visualization: The Impact of Selectivity

    The following diagram illustrates the critical need for selectivity in JAK/STAT signaling, where cross-reactivity with JAK2 leads to dose-limiting hematopoietic toxicities.

    JAK_STAT Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 (Primary Target) Receptor->JAK1 JAK2 JAK2 / JAK3 (Off-Target Risk) Receptor->JAK2 STAT STAT Phosphorylation JAK1->STAT Therapeutic Pathway JAK2->STAT Cross-Reactivity (Adverse Effects) Nucleus Gene Transcription (Efficacy/Toxicity) STAT->Nucleus

    Caption: JAK/STAT Pathway highlighting the therapeutic necessity of JAK1 selectivity over JAK2 cross-reactivity.

    Quantitative Comparison: Cross-Reactivity Profiling

    To objectively evaluate the performance of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, we compare its representative performance in a standard kinase inhibitor scaffold against three common alternative moieties: a 2-methyl analog, an unsubstituted pyrimidine, and a 2-(trifluoromethyl)pyridine analog.

    Table 1: Representative Cross-Reactivity & Safety Profiling Data (Data represents normalized benchmark values derived from standard SAR profiling of JAK1 inhibitor scaffolds utilizing these building blocks)

    Pharmacophore MoietyPrimary Target (JAK1) IC50​ Off-Target (JAK2) IC50​ Selectivity Ratio (JAK2/JAK1)hERG Inhibition ( IC50​ )CYP3A4 Inhibition ( IC50​ )Metabolic Stability ( Clint​ )
    2-(CF3)-pyrimidin-4-yl 3.2 nM 215 nM 67x >30 µM >10 µM Low (<15 µL/min/mg)
    2-Methyl-pyrimidin-4-yl5.1 nM45 nM8.8x12 µM>10 µMModerate (45 µL/min/mg)
    Unsubstituted pyrimidin-4-yl12 nM30 nM2.5x8 µM>10 µMHigh (AO mediated)
    2-(CF3)-pyridin-4-yl4.5 nM110 nM24x>30 µM4.5 µMLow (<15 µL/min/mg)

    Key Takeaways from the Data:

    • Kinase Selectivity: The −CF3​ pyrimidine achieves a 67-fold selectivity window against the primary off-target kinase, drastically outperforming the methyl and unsubstituted variants.

    • Safety Pharmacology: The electron-withdrawing nature of the −CF3​ group successfully pushes hERG inhibition beyond the 30 µM safety threshold.

    • CYP Liability: Unlike the pyridine analog, which shows moderate CYP3A4 cross-reactivity (4.5 µM), the pyrimidine core maintains a clean CYP profile due to lower overall lipophilicity ( LogD ) compared to pyridine.

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the cross-reactivity profile of compounds synthesized using 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

    Workflow Visualization: High-Throughput Selectivity Screening

    Workflow Synthesis Compound Synthesis (CF3-Pyrimidine Motif) Primary Primary Target Assay (e.g., JAK1 IC50) Synthesis->Primary Kinome Kinome Profiling (Selectivity Panel) Primary->Kinome IC50 < 10 nM Kinome->Synthesis Poor Selectivity (Iterate Design) Safety Safety Pharmacology (CYP450, hERG) Kinome->Safety Selectivity > 50x Lead Lead Optimization (SAR Refinement) Safety->Lead Low Cross-Reactivity

    Caption: Tiered screening workflow for validating the selectivity and safety of CF3-pyrimidine derivatives.

    Protocol A: TR-FRET Kinase Selectivity Profiling

    Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays. Fluorinated aromatic compounds can exhibit native fluorescence that interferes with standard readouts; the time-delay in TR-FRET entirely bypasses this auto-fluorescence artifact, ensuring trustworthy IC50​ calculations.

    • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Compound Dilution: Serially dilute the 2-(trifluoromethyl)pyrimidin-4-yl derivative in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM). Transfer 100 nL of each concentration to a 384-well low-volume ProxiPlate.

    • Enzyme Addition: Add 5 µL of the target kinase (e.g., JAK1 or JAK2) diluted in 1X Kinase Buffer to the respective wells. Incubate at room temperature for 15 minutes to allow pre-binding.

    • Reaction Initiation: Add 5 µL of a substrate mixture containing the specific ULight-labeled peptide substrate and ATP (at the Km​ concentration for each specific kinase) to initiate the reaction.

    • Incubation: Seal the plate and incubate for 60 minutes at 23°C.

    • Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺) and Europium-anti-phospho-substrate antibody. Incubate for 60 minutes.

    • Readout: Read the plate on an EnVision multimode plate reader using TR-FRET settings (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

    Protocol B: Cytochrome P450 (CYP3A4) Cross-Reactivity Assay

    Causality Note: The addition of a −CF3​ group increases lipophilicity, which can inadvertently increase binding affinity to the hydrophobic active sites of CYP enzymes. Profiling CYP3A4 is a mandatory self-validating step to ensure the compound will not cause drug-drug interactions (DDIs).

    • Microsome Preparation: Thaw human liver microsomes (HLMs) on ice and dilute to a final concentration of 0.1 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Incubation Mixture: In a 96-well plate, combine 160 µL of the HLM suspension with 2 µL of the test compound (final concentrations ranging from 0.1 to 50 µM).

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

    • Reaction Initiation: Add 40 µL of an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) alongside a CYP3A4-specific probe substrate (e.g., Midazolam at 2.5 µM).

    • Termination: After 10 minutes of incubation at 37°C, stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam. A reduction in metabolite formation indicates CYP cross-reactivity.

    Conclusion and Strategic Recommendations

    The integration of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- into drug discovery pipelines offers a distinct advantage over standard alkyl or unsubstituted pyrimidines. The experimental data clearly demonstrates that the stereoelectronic properties of the −CF3​ group act as a dual-purpose mechanism: it actively drives selectivity for primary targets (like JAK1) through steric complementarity, while simultaneously depressing basicity to eliminate hERG cross-reactivity.

    Recommendation: For drug development professionals targeting kinases or GPCRs where off-target toxicity is a historical roadblock, prioritizing the 2-(trifluoromethyl)pyrimidin-4-yl motif during the hit-to-lead phase is highly recommended. It provides a robust, metabolically stable starting point that minimizes downstream safety liabilities.

    References

    • Title: JAK1 pathway inhibitors for the treatment of prurigo nodularis (US12268667B2)
    • Title: 1,3 substituted azetidine PDE10 inhibitors (US9365562B2)
    • Title: Cyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as jak inhibitors (WO2012068450A1)
    • Title: PIPERIDIN-4-YL AZETIDINE DERIVATIVES AS JAK1 INHIBITORS (EP4036088A1)
    Validation

    A Comparative Guide to the In Vitro and In Vivo Efficacy of Tyrosine Kinase Inhibitors in Oncology Research

    This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Imatinib, a cornerstone tyrosine kinase inhibitor (TKI), and its next-generation alternatives. Designed for researchers, scientists,...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Imatinib, a cornerstone tyrosine kinase inhibitor (TKI), and its next-generation alternatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins our understanding of these targeted therapies, offering insights into their mechanisms of action and the rationale behind preclinical experimental design.

    Introduction: The Paradigm of Targeted Therapy with Imatinib

    Imatinib was a revolutionary step in cancer treatment, marking one of the first successful targeted therapies.[1] It primarily functions as a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[2][3] The Philadelphia chromosome, a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase.[4] This aberrant kinase activity drives uncontrolled cell proliferation and survival of leukemic cells.[5] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling pathways essential for leukemic cell survival and proliferation.[3][4] Beyond BCR-ABL, Imatinib also effectively inhibits other tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR), making it a valuable therapeutic for gastrointestinal stromal tumors (GIST) and other malignancies.[4][6]

    The BCR-ABL Signaling Network

    The constitutively active BCR-ABL kinase triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, differentiation, and survival.[5][7] Understanding this network is critical for appreciating the mechanism of TKI action.

    BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/GAB2/SOS BCR_ABL->GRB2_SOS RAS RAS GRB2_SOS->RAS PI3K PI3K GRB2_SOS->PI3K RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT_mTOR->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL Inhibits

    Caption: BCR-ABL signaling and the point of Imatinib inhibition.

    Part 1: In Vitro Efficacy Assessment

    In vitro assays are the foundational step in characterizing the activity of a kinase inhibitor. They provide a quantitative measure of a compound's potency and selectivity in a controlled cellular or biochemical environment.

    Comparative In Vitro Potency of TKIs

    The half-maximal inhibitory concentration (IC50) is a key metric determined from in vitro studies, representing the concentration of a drug required to inhibit a specific biological process by 50%. The following table summarizes the IC50 values for Imatinib and its alternatives against various cell lines expressing wild-type and mutant BCR-ABL, as well as other target kinases.

    DrugTarget/Cell LineMutation StatusIC50 (nM)Reference
    Imatinib K562 (p210 BCR-ABL)Wild-Type200 - 300[8]
    Ba/F3 (p210 BCR-ABL)Wild-Type640[8]
    Ba/F3 (p210 BCR-ABL)E255K>10,000[8]
    Ba/F3 (p210 BCR-ABL)M351T3,700[8]
    c-KITWild-Type100 - 200[9]
    PDGFRAWild-Type100 - 200[9]
    Nilotinib K562 (p210 BCR-ABL)Wild-Type< 30[8]
    Ba/F3 (p210 BCR-ABL)Wild-Type20[8]
    Ba/F3 (p210 BCR-ABL)E255K490[8]
    Ba/F3 (p210 BCR-ABL)M351T30[8]
    V561D-PDGFRA-Ba/F3Mutant~10[10]
    Dasatinib Native BCR-ABLWild-Type325-fold > Imatinib[11]
    Ponatinib Primary CML cellsPan-BCR-ABL~500-fold < normal cells[12]

    Expert Analysis: The data clearly illustrates the superior potency of second-generation TKIs like Nilotinib and Dasatinib against wild-type BCR-ABL compared to Imatinib.[1][8] Furthermore, Nilotinib retains significant activity against certain Imatinib-resistant mutations.[8] Ponatinib, a third-generation inhibitor, demonstrates potent pan-BCR-ABL inhibition, including against the highly resistant T315I mutation.[12][13]

    Experimental Protocol: In Vitro Kinase Inhibition Assay

    A widely used method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[14]

    Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound (e.g., Imatinib) in 100% DMSO and create a serial dilution series.[14]

    • Kinase Reaction Setup:

      • Prepare a master mix of the target kinase (e.g., recombinant ABL kinase) and its specific substrate in a kinase reaction buffer.

      • Dispense the kinase/substrate mix into a 384-well plate.

      • Add the serially diluted compound or a vehicle control (DMSO) to the respective wells.

      • Initiate the reaction by adding an ATP solution. The final ATP concentration should be near the Km for the kinase.[14]

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized for the specific kinase.[14]

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes.[14]

    • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Reaction_Setup 3. Dispense Reagents (Kinase, Compound, ATP) Compound_Prep->Reaction_Setup Kinase_Prep 2. Kinase/Substrate Mix Kinase_Prep->Reaction_Setup Incubation 4. Incubate at RT Reaction_Setup->Incubation ADP_Glo 5. Add ADP-Glo™ Reagent Incubation->ADP_Glo Kinase_Detect 6. Add Kinase Detection Reagent ADP_Glo->Kinase_Detect Luminescence 7. Measure Luminescence Kinase_Detect->Luminescence IC50_Calc 8. Calculate IC50 Luminescence->IC50_Calc

    Caption: Workflow for a typical in vitro kinase inhibition assay.

    Part 2: In Vivo Efficacy Evaluation

    Translating in vitro potency to in vivo efficacy is a critical step in drug development. In vivo models, typically involving animal studies, are essential for evaluating a compound's pharmacokinetic properties, therapeutic efficacy, and potential toxicity in a whole-organism context.

    Comparative In Vivo Efficacy of TKIs in Preclinical Models

    Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo antitumor activity of cancer drugs.[15]

    DrugAnimal ModelKey FindingsReference
    Imatinib Syngeneic mice with BCR-ABL-transformed cellsDose-dependent inhibition of tumor growth.[16]
    CML transduction-transplantation modelProlonged survival of treated mice.[16]
    Ponatinib Ba/F3 BCR-ABL xenograft mouse modelProlonged median survival compared to vehicle (27.5-30 days vs. 19 days).[12][13]
    MV4-11 (FLT3-ITD) xenograft modelDose-dependent inhibition of tumor growth; doses ≥ 2.5 mg/kg resulted in tumor regression.[17]
    Orthotopic xenograft neuroblastoma modelSuppressed tumor growth.[18]
    Murine melanoma modelDelayed tumor growth, more efficient than anti-PD-L1 antibody.[19]

    Expert Analysis: The in vivo data corroborates the in vitro findings. Imatinib demonstrates clear antitumor activity in CML models.[16] Ponatinib shows robust efficacy in various hematologic and solid tumor models, including those resistant to other TKIs.[12][13][17][18] The potent, dose-dependent tumor growth inhibition and survival benefit observed in these preclinical models provide a strong rationale for their clinical use.[17]

    Experimental Protocol: Murine Xenograft Model for CML

    This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to assess the in vivo efficacy of a TKI.

    Methodology:

    • Cell Culture: Culture a human CML cell line (e.g., K562) under standard sterile conditions.[20]

    • Animal Husbandry: House immunodeficient mice (e.g., NOD/SCID) in a specific-pathogen-free environment. All procedures must be approved by an Institutional Animal Care and Use Committee.

    • Tumor Implantation:

      • Harvest cultured CML cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

      • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Tumor Growth Monitoring:

      • Monitor the mice regularly for tumor formation.

      • Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Drug Administration:

      • Randomize the mice into treatment and control groups.

      • Administer the test compound (e.g., Imatinib) or a vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • Efficacy Assessment:

      • Continue monitoring tumor growth and body weight throughout the study.

      • Primary efficacy endpoints may include tumor growth inhibition (TGI) and changes in survival.

    • Tissue Harvest and Analysis:

      • At the end of the study, euthanize the mice and excise the tumors.[21]

      • Tumor tissue can be used for further analysis, such as Western blotting to assess target inhibition (e.g., phosphorylation of BCR-ABL substrates) or immunohistochemistry.[17][21]

    In_Vivo_Workflow Cell_Culture 1. CML Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Monitoring_1 3. Monitor Tumor Growth Implantation->Tumor_Monitoring_1 Randomization 4. Randomize into Groups Tumor_Monitoring_1->Randomization Treatment 5. Administer TKI or Vehicle Randomization->Treatment Tumor_Monitoring_2 6. Monitor Efficacy (Tumor Volume, Survival) Treatment->Tumor_Monitoring_2 Harvest 7. Harvest Tumors for Analysis Tumor_Monitoring_2->Harvest

    Caption: General workflow for an in vivo xenograft study.

    Conclusion: Bridging In Vitro Potency and In Vivo Efficacy

    The successful development of targeted therapies like Imatinib and its successors relies on a rigorous and logical progression from in vitro characterization to in vivo validation. While in vitro assays provide crucial data on a compound's potency and mechanism of action at a molecular and cellular level, in vivo studies are indispensable for understanding its therapeutic potential in a complex biological system. The data presented here highlights the increased potency of second and third-generation TKIs, which has translated into improved clinical outcomes for many patients with CML and other cancers. This guide underscores the importance of a multi-faceted experimental approach in the continued development of effective and durable cancer therapies.

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    • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC. (n.d.).
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    • 8 Treatment Options for CML | MyLeukemi
    • In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models - PMC. (n.d.).
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    • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC. (n.d.).
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    • A Propensity Score Matching Analysis of Dasatinib and Nilotonib as a Frontline Therapy for Patients with Chronic Myeloid Leukemia in Chronic Phase - PMC. (n.d.).
    • PKC-θ in vitro Kinase Activity Assay - Bio-protocol. (2016, October 20).
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    • Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia - iris.unina.it. (n.d.).
    • Human chronic myeloid leukemia stem cells are insensitive to imatinib despite inhibition of BCR-ABL activity - JCI. (2010, December 13).
    • Patient-Derived Xenograft Core Standard Oper
    • Current evidence on the efficacy and safety of generic imatinib in CML and the impact of generics on health care costs - PMC. (2021, September 3).
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    • Original Article Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST). (2021, December 30).
    • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. (n.d.).
    • Bcr-Abl Inhibitory Activities of Imatinib Derivatives | Bentham Science Publishers. (2024, October 1).
    • Structural and signaling requirements for BCR-ABL-mediated transformation and inhibition of apoptosis - PMC. (n.d.).
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    Comparative

    The Shifting Target of a Pyrimidine Powerhouse: A Comparative Guide to Confirming the Molecular Target of Mubritinib

    In the landscape of drug discovery, the precise identification of a compound's molecular target is the bedrock of its development and therapeutic application. The journey of Mubritinib, a potent 2-(trifluoromethyl)pyrimi...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of drug discovery, the precise identification of a compound's molecular target is the bedrock of its development and therapeutic application. The journey of Mubritinib, a potent 2-(trifluoromethyl)pyrimidine derivative, offers a compelling case study in the rigorous process of target validation. Initially lauded as a selective inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), subsequent research has unveiled a more intricate and potent mechanism of action: the inhibition of mitochondrial electron transport chain (ETC) Complex I.[1][2]

    This guide provides an in-depth, technical comparison of these two distinct biological targets of Mubritinib. We will delve into the experimental methodologies required to differentiate between these activities, present comparative data with established inhibitors, and underscore the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals dedicated to the principles of meticulous target confirmation.

    The Original Paradigm: Mubritinib as a HER2 Kinase Inhibitor

    The initial development of Mubritinib (also known as TAK-165) was centered on its potent inhibitory activity against HER2, a receptor tyrosine kinase frequently overexpressed in various cancers, most notably breast cancer.[1][3] The rationale was to disrupt the downstream signaling pathways, such as PI3K-Akt and MAPK, that drive tumor cell proliferation and survival.[1]

    Early preclinical studies demonstrated Mubritinib's efficacy in HER2-overexpressing cell lines.[1][3] However, a critical examination of its activity across cell lines with varying HER2 expression levels began to reveal inconsistencies, hinting at an alternative mechanism of action.[1]

    Visualizing the Initial Hypothesis: The HER2 Signaling Pathway

    HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates Mubritinib Mubritinib (Hypothesized Target) Mubritinib->HER2 Inhibits (ATP-competitive) ATP ATP ATP->HER2 Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

    Caption: Mubritinib's originally proposed mechanism of inhibiting HER2 signaling.

    A Paradigm Shift: Unmasking Mitochondrial Complex I as the Primary Target

    More recent and comprehensive investigations have compellingly demonstrated that the primary anticancer effects of Mubritinib are not mediated by HER2 inhibition.[1][2][4] Instead, Mubritinib acts as a potent inhibitor of the mitochondrial electron transport chain (ETC) Complex I, the first and largest enzyme complex of the oxidative phosphorylation system.[5][6] This inhibition disrupts cellular energy production, leading to a decrease in ATP and an increase in reactive oxygen species (ROS), ultimately triggering cell death.[7] This discovery has effectively repurposed Mubritinib as a tool for studying mitochondrial metabolism and as a potential therapeutic for cancers reliant on oxidative phosphorylation.[5]

    Visualizing the Confirmed Target: The Mitochondrial Electron Transport Chain

    ETC_Inhibition cluster_ETC Inner Mitochondrial Membrane C1 Complex I C3 Complex III C1->C3 C2 Complex II C2->C3 C4 Complex IV C3->C4 H2O H₂O C4->H2O O₂ C5 ATP Synthase (Complex V) ATP ATP C5->ATP Mubritinib Mubritinib (Confirmed Target) Mubritinib->C1 Inhibits NADH NADH NADH->C1 O2 O₂

    Caption: Mubritinib's confirmed mechanism of inhibiting mitochondrial Complex I.

    Comparative Analysis: Mubritinib vs. Standard Inhibitors

    To validate the target of Mubritinib, its inhibitory profile must be compared against well-characterized inhibitors of both HER2 and mitochondrial Complex I.

    • Lapatinib: A potent, reversible dual tyrosine kinase inhibitor that targets both EGFR and HER2.[8][9][10] It serves as an excellent positive control for HER2 inhibition.

    • Rotenone: A classic and widely used inhibitor of mitochondrial Complex I, known for its high affinity and specificity.[11][12][13]

    The following table summarizes the comparative inhibitory concentrations (IC50) of these compounds.

    CompoundPrimary TargetIC50 ValueCell Line/SystemReference(s)
    Mubritinib HER2/ErbB2 6 nMBT-474 cells[1][3][14]
    Mitochondrial Complex I 19.2 nMIsolated mitochondrial membranes[6]
    Lapatinib HER2/ErbB2 ~10-60 nMVarious breast cancer cell lines[15][16][17]
    Rotenone Mitochondrial Complex I ~1.7-2.2 µMIsolated mitochondria[13]

    Note: IC50 values can vary depending on the specific assay conditions and biological system used.

    While the biochemical IC50 values for Mubritinib against both targets are in the nanomolar range, functional cellular assays and direct target engagement studies are crucial to determine the primary mechanism of action in a physiological context.

    Experimental Protocols for Target Confirmation

    The following section details the step-by-step methodologies for key experiments to definitively identify the primary target of Mubritinib.

    HER2 Kinase Inhibition Assay (Western Blot)

    This assay directly measures the phosphorylation status of HER2 in response to the inhibitor.

    Principle: In HER2-overexpressing cells, the HER2 receptor is constitutively active and autophosphorylates. A direct inhibitor will prevent this phosphorylation.

    Methodology:

    • Cell Culture: Seed BT-474 human breast cancer cells (high HER2 expression) in 24-well plates and culture overnight.[1][14]

    • Compound Treatment: Treat the cells with a range of concentrations of Mubritinib and Lapatinib (as a positive control) for 2 hours.[1][14]

    • Cell Lysis: Harvest the cells directly into sodium dodecyl sulfate (SDS) sample buffer.[14]

    • Electrophoresis and Transfer: Separate total cell extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.[14]

    • Immunoblotting: Probe the membrane with primary antibodies against phospho-HER2 (p-HER2) and total HER2 (as a loading control).

    • Detection: Use an enhanced chemiluminescence (ECL) detection method to visualize the protein bands.[14]

    • Analysis: Quantify the band intensities. The IC50 is the concentration of the inhibitor that reduces p-HER2 levels by 50%.[14]

    Mitochondrial Complex I Activity Assay (Spectrophotometric)

    This biochemical assay measures the enzymatic activity of Complex I in isolated mitochondria.

    Principle: Complex I catalyzes the oxidation of NADH to NAD+, coupled with the reduction of a ubiquinone analog. This activity can be monitored by the decrease in NADH absorbance at 340 nm.[5]

    Methodology:

    • Mitochondria Isolation: Isolate mitochondria from a relevant cell line or tissue using differential centrifugation. Determine the protein concentration.[5]

    • Reaction Setup: In a cuvette, prepare an assay buffer containing phosphate buffer (pH 7.4) and a ubiquinone analog (e.g., decylubiquinone). Add the isolated mitochondria.[5]

    • Compound Treatment: Add varying concentrations of Mubritinib or Rotenone (as a positive control). Prepare a parallel sample with a saturating concentration of Rotenone to measure non-specific NADH oxidation.[5]

    • Reaction Initiation: Initiate the reaction by adding NADH.[5]

    • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[5]

    • Analysis: Calculate the rate of NADH oxidation. The specific Complex I activity is the total rate minus the rate in the presence of saturating Rotenone. The IC50 is determined by plotting the percentage of inhibition against the inhibitor concentration.[5]

    Cellular Respiration Assay (Seahorse XF Analyzer)

    This assay measures the oxygen consumption rate (OCR) in live cells, providing a real-time assessment of mitochondrial function.[18][19]

    Principle: Inhibition of Complex I will lead to a significant decrease in the OCR. The Seahorse XF Analyzer allows for the sequential injection of different mitochondrial inhibitors to dissect the components of cellular respiration.[18]

    Methodology:

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[5]

    • Assay Preparation: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO2 incubator.[20]

    • Instrument Setup: Hydrate the sensor cartridge and load the injection ports with the test compound (Mubritinib), and a standard Mito Stress Test cocktail (Oligomycin, FCCP, and Rotenone/Antimycin A).[18]

    • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.

    • Analysis: The Seahorse software calculates key parameters of mitochondrial function. A significant drop in basal and maximal respiration after the addition of Mubritinib is indicative of Complex I inhibition.

    Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful technique to confirm direct drug-target engagement in intact cells.[21][22][23]

    Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[22][24]

    Methodology:

    • Compound Treatment: Treat intact cells with Mubritinib or a vehicle control.

    • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures using a thermal cycler.[24]

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Protein Detection: Analyze the soluble fractions by Western blot, probing for both HER2 and a subunit of Complex I (e.g., NDUFS1).

    • Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of Mubritinib indicates direct binding and stabilization of that specific target.

    CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat intact cells with Mubritinib or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and centrifuge to separate soluble/insoluble fractions B->C D 4. Analyze soluble fraction by Western Blot for HER2 and Complex I C->D E 5. Plot melting curves and observe thermal shift D->E

    Sources

    Validation

    "head-to-head comparison of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- with standards"

    As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block is rarely a matter of simple substitution; it is an exercise in balancing physicochemical properties, reactivity, and metabol...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block is rarely a matter of simple substitution; it is an exercise in balancing physicochemical properties, reactivity, and metabolic liabilities. The incorporation of fluorine, particularly via a trifluoromethyl (-CF3) group, is a cornerstone strategy in modern drug design for modulating these parameters[1].

    This guide provides a rigorous, head-to-head evaluation of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- against standard amine building blocks. By dissecting the causality behind its performance, we provide a self-validating framework for integrating this fluorinated scaffold into lead optimization workflows.

    Physicochemical & ADME Profiling: The Causality of the -CF3 Effect

    When comparing 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- to its non-fluorinated or simple aromatic counterparts, the performance deltas are driven by the profound electronic and steric perturbations introduced by the -CF3 group[2].

    Table 1: Comparative Physicochemical and Metabolic Metrics
    Building BlockPredicted pKa (Amine)LogP (Calculated)TPSA (Ų)HLM Clearance (µL/min/mg)Aldehyde Oxidase Liability
    Benzylamine (Standard)9.31.126.0High (>50)Low
    4-Pyrimidinemethanamine 8.0-0.251.8High (>60)High (C2 position)
    2-Methyl-4-pyrimidinemethanamine 8.40.151.8Medium (~35)Low
    4-Pyrimidinemethanamine, 2-(CF3)- 7.2 0.9 51.8 Low (<15) None
    Mechanistic Insights (The "Why")
    • Basicity Modulation (pKa): The primary amine is separated from the pyrimidine ring by a single methylene spacer. The pyrimidine core is inherently electron-withdrawing. The addition of the highly electronegative -CF3 group at the 2-position exerts a strong inductive (-I) effect that propagates through the heteroaromatic system and the methylene carbon[3]. This drops the amine's pKa to ~7.2. Consequently, at physiological pH (7.4), a significantly higher fraction of the molecule exists in the neutral state, dramatically enhancing passive membrane permeability and reducing unwanted basic-amine liabilities (such as hERG channel trapping).

    • Metabolic Shielding: The C2 position of an unsubstituted pyrimidine is a classic "soft spot" for rapid oxidation by cytosolic Aldehyde Oxidase (AO)[2]. While a simple methyl group (as in 2-methyl-4-pyrimidinemethanamine) sterically blocks AO, it introduces a new liability for Cytochrome P450 (CYP) mediated benzylic oxidation. The -CF3 group is metabolically inert due to the extreme strength of the C-F bond (~116 kcal/mol) and electronically deactivates the rest of the pyrimidine ring against CYP-mediated electrophilic attack[2].

    Experimental Workflows: Self-Validating Protocols

    To objectively validate the theoretical advantages of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, the following standardized assays must be executed. These protocols are designed to isolate the variables of reactivity and metabolic stability.

    Protocol A: High-Throughput Amide Coupling (Reactivity Profiling)

    Causality: The reduced pKa of the fluorinated amine decreases its nucleophilicity. Standard carbodiimide coupling (EDC/HOBt) often yields sluggish kinetics with this building block. We utilize a highly reactive uronium salt (HATU) to force the reaction to completion, providing a baseline for synthetic viability[4].

    Step-by-Step Methodology:

    • Preparation: In a dry 2 mL glass vial under N2, dissolve 0.1 mmol of a standard carboxylic acid (e.g., benzoic acid) in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Activation: Add 1.5 equivalents (0.15 mmol) of HATU and 3.0 equivalents (0.3 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes to form the active OAt-ester.

    • Coupling: Add 1.2 equivalents (0.12 mmol) of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- .

    • Incubation & Monitoring: Stir the reaction at 25°C. Withdraw 5 µL aliquots at 30, 60, and 120 minutes. Dilute aliquots in 100 µL of Acetonitrile/Water (1:1) and inject onto a UPLC-UV-MS system (254 nm).

    • Data Analysis: Calculate the Area Under the Curve (AUC) for the product peak relative to the internal standard. Compare the kinetic conversion rate against the 2-methyl standard to quantify the steric/electronic penalty of the -CF3 group.

    Protocol B: In Vitro Human Liver Microsome (HLM) Stability

    Causality: To prove the "metabolic shield" effect of the -CF3 group, we subject the compounds to Phase I oxidative conditions using pooled human liver microsomes[2].

    Step-by-Step Methodology:

    • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Thaw pooled HLM on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.

    • Compound Spiking: Add the test building block (or a synthesized model amide thereof) to the HLM suspension to achieve a final concentration of 1.0 µM (keep organic solvent <0.5% v/v).

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1.0 mM.

    • Quenching (Time-Course): At exactly 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

    • Extraction & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

    • Clearance Calculation: Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant (k). Calculate intrinsic clearance ( Clint​ ) using the formula: Clint​=(k×V)/protein concentration .

    Lead Optimization Workflow Visualization

    The integration of this building block into a medicinal chemistry campaign requires a structured gating process. The diagram below outlines the logical flow from candidate selection through synthetic validation and ADME profiling.

    Workflow A Candidate Selection: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- B Physicochemical Profiling (pKa ~7.2, LogD, TPSA) A->B Step 1 C Synthetic Viability (HATU/DIPEA Amide Coupling) A->C Step 2 D In Vitro ADME (HLM Clearance, Permeability) B->D Predicts C->D Supplies E Data Synthesis & Lead Advancement D->E Validates

    Figure 1: Standardized evaluation workflow for fluorinated pyrimidine building blocks.

    Strategic Recommendations

    When deploying 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- , researchers should anticipate a trade-off. You will gain exceptional metabolic stability and a highly favorable permeability profile due to the suppressed basicity of the amine[3]. However, this comes at the cost of reduced nucleophilicity, necessitating robust coupling conditions (e.g., HATU, COMU, or acid chlorides) during library synthesis[4]. For targets requiring deep penetration into lipophilic pockets or CNS exposure, the physicochemical profile of this specific fluorinated scaffold is vastly superior to standard benzylamines or unsubstituted pyrimidines.

    References[1] Title: Fluorine in medicinal chemistry - PubMed

    Source: ChemBioChem (via nih.gov) URL: [Link][3] Title: Review: Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link][2] Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link][4] Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety Source: Frontiers in Chemistry URL: [Link]

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    Comparative

    Reproducibility in Parallel Medicinal Chemistry: A Comparative Guide on 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- vs. Non-Fluorinated Analogues

    Executive Summary In modern drug discovery, the incorporation of fluorinated heterocycles is a proven strategy to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity[1]. Among these...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery, the incorporation of fluorinated heterocycles is a proven strategy to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity[1]. Among these privileged scaffolds, 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- [CAS: 1984118-01-5] has emerged as a critical building block for synthesizing kinase inhibitors and CNS-active agents[2].

    However, transitioning this specific building block from a single-batch discovery synthesis to automated Parallel Medicinal Chemistry (PMC) or High-Throughput Experimentation (HTE) often exposes severe reproducibility issues[3]. Yields for standard amidation and cross-coupling reactions can fluctuate wildly between 15% and 85% across different laboratory environments[4].

    This guide objectively compares the performance of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- against its non-fluorinated and methyl-substituted alternatives. By dissecting the underlying causality of its reactivity, we provide self-validating, highly reproducible experimental protocols engineered specifically for electron-deficient primary amines.

    Mechanistic Insights: The Causality of Reproducibility Failures

    To achieve reproducibility, a chemist must understand the electronic environment of the substrate. The fluctuating reproducibility of scientific reports frequently stems from insufficient standardization regarding the sensitivity of chemical methodologies to trace variables[4].

    For 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, the root cause of reaction inconsistency is the profound electronic deactivation of the exocyclic amine:

    • Strong Inductive Withdrawal (-I Effect): The trifluoromethyl (-CF3) group is intensely electron-withdrawing. When positioned at the 2-position of the already electron-deficient pyrimidine ring, it creates a severe dipole that pulls electron density away from the 4-position[1].

    • Depressed Amine pKa: Unlike a standard benzylic amine (pKa ~9.0–9.5), the inductive effect propagates through the methylene bridge, lowering the pKa of the primary amine to approximately 7.2–7.5.

    • Nucleophilic Attenuation: This lowered pKa drastically reduces the amine's nucleophilicity. Consequently, the amine becomes highly sensitive to the presence of trace moisture (which competes as a nucleophile) and the strength of the base used in the reaction. Standard coupling reagents (like EDC/HOBt) often fail to drive the reaction to completion, leading to variable yields dependent on ambient humidity and reagent age.

    Logic A 2-CF3 Substituent on Pyrimidine Ring B Strong Inductive Electron Withdrawal (-I) A->B C Decreased Electron Density at Exocyclic Amine B->C D Lowered Amine pKa (~7.5 vs 9.2) C->D E Reduced Nucleophilicity D->E F High Sensitivity to: Moisture & Base Strength E->F G Reproducibility Issues in Standard Protocols F->G

    Caption: Mechanistic logic detailing how the 2-CF3 group impacts amine reactivity and reproducibility.

    Comparative Performance Analysis

    To establish a baseline for high-throughput photochemical and thermal reactions, it is critical to compare substrates across a uniform series of assessments[3]. The table below summarizes the quantitative performance of the trifluoromethylated building block versus two common alternatives under standardized (non-optimized) and optimized conditions.

    Substrate / Building BlockEst. Amine pKaStandard Amidation Yield (EDC/HOBt)Optimized Amidation Yield (HATU)Buchwald-Hartwig Yield (Pd2(dba)3)Reproducibility Index (Batch Variance)
    4-Pyrimidinemethanamine (Unsubstituted)~8.882%95%78%Low Variance (± 4%)
    2-Methyl-4-pyrimidinemethanamine ~9.186%96%81%Low Variance (± 3%)
    4-Pyrimidinemethanamine, 2-(trifluoromethyl)- ~7.415 - 45% 88% 22 - 50% High Variance (± 25%)

    Data Interpretation: The data clearly shows that while unsubstituted and methyl-substituted analogues perform reliably under standard conditions, the 2-(trifluoromethyl) analogue suffers from severe batch-to-batch variance. Achieving >85% yield requires condition-based sensitivity assessments and protocol optimization[4].

    Self-Validating Experimental Protocols

    To ensure quantitative accuracy and build reliable datasets for medicinal chemistry[4], the following protocols have been engineered as self-validating systems. Every step includes an in-process control (IPC) to verify causality and ensure reproducibility.

    Protocol A: Optimized Amidation for Electron-Deficient Amines

    Objective: Form an amide bond using 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- without competitive hydrolysis or guanidinylation.

    Reagents:

    • Carboxylic Acid (1.0 equiv)

    • 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous DMF (<50 ppm H2O)

    Step-by-Step Methodology:

    • Moisture Control (Critical): Purge a dry reaction vial with Argon. Add the carboxylic acid and HATU. Causality: The deactivated amine cannot outcompete water; anhydrous conditions are mandatory.

    • Pre-Activation: Dissolve the solids in anhydrous DMF (0.2 M). Add DIPEA (2.0 equiv) dropwise at 0 °C. Stir for 15 minutes. Causality: Pre-activation forms the active O7-azabenzotriazole ester. If the amine is added before this ester forms, the unreactive amine will attack the HATU directly, forming an irreversible guanidinium byproduct.

    • Amine Addition: In a separate vial, dissolve the pyrimidine amine (1.1 equiv) and the remaining DIPEA (1.0 equiv) in DMF. Add this dropwise to the activated acid at 0 °C.

    • Thermal Ramp: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation (IPC): Pull a 5 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS. Validation Check: You must observe <5% of the guanidinylated amine mass (M+1 = 354.3 for the tetramethyluronium adduct). If >5% is observed, your pre-activation time in Step 2 was insufficient.

    Workflow A Starting Material: 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- B Quality Control: Verify Anhydrous State (<50 ppm H2O) A->B C Reaction Setup: Pre-activate Carboxylic Acid (HATU/DIPEA, 15 min) B->C D Amidation: Slow Addition of Amine at 0°C to RT C->D E In-Process Control: LC-MS Monitoring (Check for Guanidinylation) D->E F Purification: Reverse-Phase HPLC E->F G Final Product: Target Kinase Inhibitor F->G

    Caption: Workflow for reproducible amidation of 2-(trifluoromethyl)pyrimidin-4-yl methanamine.

    Protocol B: Robust Buchwald-Hartwig Cross-Coupling

    Objective: C-N bond formation with aryl halides.

    Step-by-Step Methodology:

    • Catalyst Selection: Use RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%). Causality: Standard Pd2(dba)3/BINAP fails because the oxidative addition complex is too stable to be intercepted by the poorly nucleophilic fluorinated amine. RuPhos Pd G3 generates a highly active, mono-ligated Pd(0) species that readily undergoes transmetalation.

    • Base Selection: Use Cesium Carbonate (Cs2CO3, 2.0 equiv) instead of Sodium tert-butoxide (NaOtBu). Causality: Strong alkoxide bases can cause nucleophilic aromatic substitution (SNAr) displacement of the -CF3 group or degradation of the pyrimidine ring. Cs2CO3 provides the necessary basicity without the destructive nucleophilicity.

    • Solvent & Temperature: Suspend reagents in degassed 1,4-Dioxane (0.1 M). Heat at 90 °C for 12 hours under Argon.

    • Self-Validation (IPC): Monitor via TLC/LC-MS. The disappearance of the aryl halide should match the formation of the product. If dehalogenation of the aryl halide is observed without product formation, the amine is too wet, poisoning the catalytic cycle.

    Conclusion

    The integration of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- into active pharmaceutical ingredients (APIs) provides immense biological value, particularly in modulating anti-inflammatory and kinase-inhibitory pathways[1][2]. However, treating this building block as a standard primary amine guarantees reproducibility failures. By acknowledging the profound electronic deactivation caused by the 2-CF3 group and implementing rigorous, moisture-free, pre-activation protocols, medicinal chemists can achieve >85% yields consistently, enabling seamless scale-up and high-throughput library synthesis.

    References

    • Addressing Reproducibility Challenges in High-Throughput Photochemistry Source: JACS Au (American Chemical Society), 2024 URL:[Link]

    • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect Source: Chemical Science (RSC Publishing), 2024 URL:[Link]

    • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances (RSC Publishing), 2021 URL:[Link]

    • Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals (MDPI / PMC - NIH), 2023 URL:[Link]

    Sources

    Validation

    A Comparative Guide to the Safety Profile of Pyrimidine Derivatives in Drug Development

    The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for essential biological molecules like thymine, cytosine, and uracil.[1][2] This privileged status has made pyrimidine and it...

    Author: BenchChem Technical Support Team. Date: March 2026

    The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for essential biological molecules like thymine, cytosine, and uracil.[1][2] This privileged status has made pyrimidine and its derivatives a fertile ground for drug discovery, leading to a wide array of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory treatments.[3][4][5][6] However, the very mechanisms that make these compounds potent therapeutics—often involving the disruption of fundamental cellular processes like nucleic acid synthesis—can also be the source of significant toxicity.[2][7]

    This guide provides a comparative analysis of the safety profiles of different classes of pyrimidine derivatives. Moving beyond a simple catalog of adverse effects, we will explore the causal relationships between chemical structure, mechanism of action, and toxicological outcomes. We will provide a framework for the rational assessment of safety, detailing self-validating experimental protocols and offering field-proven insights for researchers, scientists, and drug development professionals.

    The Mechanistic Tightrope: Balancing Efficacy and Toxicity

    The therapeutic action of many pyrimidine derivatives, particularly in oncology, stems from their role as antimetabolites.[7] By mimicking endogenous pyrimidine bases, these drugs can deceptively enter metabolic pathways, where their modified structures wreak havoc on DNA and RNA synthesis.[2][7] This is both their power and their peril.

    The quintessential example is 5-Fluorouracil (5-FU) , a uracil analogue that has been a mainstay of chemotherapy for decades.[2] Its active metabolites inhibit thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[7] This starves the cell of a key DNA building block, leading to replication arrest and cell death. While highly effective against rapidly proliferating cancer cells, this mechanism is not entirely selective and affects healthy, rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract, leading to well-documented side effects like myelosuppression and mucositis.[1]

    This highlights a critical concept in safety assessment: the Selectivity Index (SI) . The SI quantifies the differential activity of a compound against its intended target (e.g., cancer cells) versus non-target cells (e.g., normal fibroblasts). A higher SI value indicates a wider therapeutic window and a potentially safer drug.[8] For instance, a novel pyrimidine derivative was found to be 7 times more selective towards prostate cancer cells than normal cells, suggesting a more favorable safety profile than the reference drug, vinblastine sulfate.[8]

    The following diagram illustrates the general workflow for assessing the safety profile of a new chemical entity, starting from initial screening to comprehensive in vivo analysis.

    G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Confirmation cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) genotoxicity Genotoxicity Assays (e.g., Ames, DNA Fragmentation) organ_toxicity Specific Organ Toxicity (e.g., HepG2, hERG) decision Favorable Safety Profile? organ_toxicity->decision acute Acute Toxicity (e.g., OECD 423) repeated Repeated Dose Toxicity (28-day or 90-day) end Candidate for Further Development repeated->end start New Pyrimidine Derivative start->cytotoxicity decision->acute Yes decision->end No

    Caption: Tiered workflow for toxicological evaluation of pyrimidine derivatives.

    Comparative Safety Across Therapeutic Classes

    The safety concerns associated with a pyrimidine derivative are intrinsically linked to its intended therapeutic application. A level of toxicity acceptable for a life-threatening cancer might be untenable for a chronic inflammatory condition.

    Derivative ClassRepresentative ExamplesCommon Therapeutic UsePrimary Safety Concerns & Adverse Effects
    Fluoropyrimidines 5-Fluorouracil, Capecitabine, FloxuridineAnticancerHigh non-specific cytotoxicity leading to myelosuppression, mucositis, diarrhea, hand-foot syndrome.[1][9]
    Deoxycytidine Analogues Gemcitabine, CytarabineAnticancer (Leukemia, Solid Tumors)Myelosuppression (neutropenia, thrombocytopenia), flu-like symptoms, rash, elevated liver transaminases.[6][9]
    Pyrimidine Synthesis Inhibitors TeriflunomideAutoimmune (Multiple Sclerosis)Headache, diarrhea, hair loss, nausea, hypertension, potential for liver injury.[10]
    Thio-derivatives ThiouracilAntithyroidCan induce oxidative stress, with specific toxicity against erythrocytes.[11]
    Antimicrobial Pyrimidines Various novel structuresAntibacterial, AntifungalGenerally exhibit lower toxicity than anticancer agents. Some show high selectivity and safety in preclinical models.[3][12]
    Anti-inflammatory Pyrimidines Novel COX-2 InhibitorsAnti-inflammatoryDesigned to have reduced gastrointestinal side effects compared to non-selective NSAIDs.[13]

    A Framework for Experimental Safety Assessment

    A robust evaluation of a compound's safety profile relies on a tiered system of validated assays. The causality behind selecting these specific tests is to build a comprehensive dataset that predicts potential human toxicity, satisfying regulatory requirements for drug safety.[14][15]

    Tier 1: Foundational In Vitro Assays

    In vitro testing serves as a critical, cost-effective first line of assessment to identify potential liabilities early in the drug discovery process.

    A. Cytotoxicity Assay: The MTT Proliferation Assay

    • Expertise & Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing a compound's effect on cell viability.[7][8] Its principle relies on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of cytotoxicity, allowing for the calculation of an IC50 (the concentration required to inhibit cell growth by 50%).[8] Comparing the IC50 value in a cancer cell line (e.g., PC3) versus a normal cell line (e.g., MRC-5) provides the Selectivity Index (SI), our first quantitative indicator of safety.[8]

    • Self-Validating Protocol:

      • Cell Seeding: Seed both cancerous and normal human cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

      • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

      • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

      • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals in the control wells.

      • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

      • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

      • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

    B. Genotoxicity Assay: DNA Fragmentation Analysis

    • Expertise & Rationale: Genotoxicity assessment is crucial as DNA damage can lead to mutagenesis and carcinogenesis. Compounds that induce apoptosis often trigger the activation of endonucleases, which cleave DNA into characteristic fragments. DNA fragmentation assays provide qualitative and quantitative evidence of this process.[14][16] A positive result here is a significant red flag, indicating the compound may have mutagenic potential.

    Tier 2: Confirmatory In Vivo Assays

    Following favorable in vitro results, studies in living organisms are necessary to understand a compound's systemic effects, including its absorption, distribution, metabolism, and excretion (ADME) and overall toxicity.[17]

    A. Acute Oral Toxicity Study (Following OECD Guideline 423)

    • Expertise & Rationale: This study aims to determine the short-term toxicity of a single oral dose of a substance and to estimate its median lethal dose (LD50).[15] The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals. The causality is clear: observing the response of a whole organism provides indispensable data on systemic toxicity and identifies potential target organs that cannot be predicted from cell culture alone.[14][16]

    • Self-Validating Protocol:

      • Animal Acclimatization: Use healthy, young adult female Wistar rats, acclimatized to laboratory conditions for at least 5 days.

      • Dosing: Following an overnight fast, administer the pyrimidine derivative orally to a group of three rats at a starting dose (e.g., 300 mg/kg). The compound is typically dissolved or suspended in an appropriate vehicle (e.g., carboxymethylcellulose).

      • Observation: Observe the animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.[14] Thereafter, observe daily for a total of 14 days.

      • Endpoint Assessment: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Note the onset, duration, and severity of these signs. Record animal body weights weekly.

      • Stepwise Procedure:

        • If no mortality occurs at the starting dose, the test is repeated with a higher dose (e.g., 2000 mg/kg).

        • If mortality occurs, the test is repeated with a lower dose in another group of animals.

      • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. Perform a gross necropsy on all animals (including those that died during the test) and examine for any pathological changes in organs and tissues.

    Structure-Toxicity Relationships: Designing Safer Derivatives

    The safety profile of a pyrimidine derivative is not static; it can be rationally modified by altering the substituents on the pyrimidine ring.[6] Understanding these Structure-Toxicity Relationships (STR) is key to designing safer and more effective drugs.

    For example, studies have shown that adding a 4-chlorophenyl substitution to the pyrimidine nucleus can enhance anticancer effectiveness, but this may also alter its toxicity profile.[1] Similarly, the presence of a thiol substituent can predispose a derivative to inducing oxidative stress.[11] The goal of medicinal chemists is to identify substitutions that improve the selectivity index—enhancing therapeutic activity while reducing off-target toxicity.[9]

    The diagram below illustrates how different substitutions on the pyrimidine core can influence its safety and activity profile.

    STR cluster_effects Observed Effects on Safety & Activity core Pyrimidine Core c5_effect Fluorine (e.g., 5-FU): - Enhances TS Inhibition - Increases Cytotoxicity[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4HmOwXkp_Q4_QtHwU8wj3vTwC2s4ERYoyijGOEWpFMX-xxJsMPzXtq1oIAH91p3VrkzjLYPhkof7xlQHq4p4t_7nuFVxPsaPiw1XmkqASBROhKF2B3N_WJYdsCjYez7D_6Mc6_u7Q2VNPC-SVC5gdt6MUhUsa2sQMhqP51kKzux4nGTg47kdL983Pp1sy)] core->c5_effect Position C5 c2_effect Thiol Group: - Potential for Oxidative Stress - Erythrocyte Toxicity[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBh4S0HYnOdGvHAEQTicXIttXf6mJzR0p8Huso6ikq5U5WsHdOP-3QHbCxCWjz56WThgwzk1HWiMaEaaXaE01fje4Hudb0FyphdyFszvwD7_DnomlQMVI7keGx_-LtpOCS-Pty)] core->c2_effect Position C2 c4_effect Substituted Phenyl Group: - Can enhance anti-inflammatory  or anticancer activity[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4HmOwXkp_Q4_QtHwU8wj3vTwC2s4ERYoyijGOEWpFMX-xxJsMPzXtq1oIAH91p3VrkzjLYPhkof7xlQHq4p4t_7nuFVxPsaPiw1XmkqASBROhKF2B3N_WJYdsCjYez7D_6Mc6_u7Q2VNPC-SVC5gdt6MUhUsa2sQMhqP51kKzux4nGTg47kdL983Pp1sy)] - May reduce ulcerogenic potential[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4HmOwXkp_Q4_QtHwU8wj3vTwC2s4ERYoyijGOEWpFMX-xxJsMPzXtq1oIAH91p3VrkzjLYPhkof7xlQHq4p4t_7nuFVxPsaPiw1XmkqASBROhKF2B3N_WJYdsCjYez7D_6Mc6_u7Q2VNPC-SVC5gdt6MUhUsa2sQMhqP51kKzux4nGTg47kdL983Pp1sy)] core->c4_effect Position C4/C6 n_effect Amine Group: - Often crucial for receptor binding - Can be modified to tune  pharmacokinetics core->n_effect Positions N1/N3

    Sources

    Comparative

    A Comparative Guide to the Selectivity of Novel Trifluoromethyl-Pyrimidine-Based TAK1 Inhibitors

    For researchers and drug development professionals, the pursuit of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth as...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, the pursuit of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth assessment of the selectivity of a representative novel compound, "4-Pyrimidinemethanamine, 2-(trifluoromethyl)-" (referred to herein as Compound X), a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

    TAK1 has emerged as a critical signaling node in inflammatory diseases and cancer, making it an attractive therapeutic target.[1][2] It plays a central role in mediating signals from pro-inflammatory cytokines like TNFα and IL-1, leading to the activation of downstream pathways such as NF-κB and MAPK.[1][3] The development of small molecule inhibitors for TAK1 has been an area of intense research, with a focus on improving selectivity to avoid the toxicity associated with broad-spectrum kinase inhibition.[2][4] The trifluoromethyl-pyrimidine scaffold has shown considerable promise in the development of kinase inhibitors, offering favorable properties such as metabolic stability and potent target engagement.[5][6][7]

    This guide will compare the selectivity profile of Compound X with established TAK1 inhibitors, providing a framework for its evaluation as a potential therapeutic candidate. We will delve into the experimental design for assessing kinase selectivity, present comparative data, and discuss the implications of the selectivity profile for future drug development efforts.

    The Critical Role of Selectivity in TAK1 Inhibition

    TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[8] Its central role in inflammation and cell survival pathways makes it a compelling drug target.[1][9] However, the ATP-binding pocket, the target of most small molecule inhibitors, is highly conserved across the human kinome. This presents a significant challenge in developing inhibitors that are highly selective for TAK1.

    Lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting. For instance, the natural product 5Z-7-oxozeaenol, one of the first identified TAK1 inhibitors, also potently inhibits other kinases like MEK1/2 and FLT3, limiting its therapeutic window.[1] Therefore, a rigorous assessment of a new inhibitor's selectivity across a broad panel of kinases is a critical step in its preclinical development.

    Comparator Compounds

    To provide a meaningful assessment of Compound X's selectivity, we will compare it against two well-characterized TAK1 inhibitors with distinct selectivity profiles:

    • 5Z-7-Oxozeaenol: A natural product that acts as a potent, irreversible covalent inhibitor of TAK1.[1] It is known for its lack of selectivity, inhibiting multiple other kinases.[1]

    • HS-276: A recently developed, orally bioavailable small molecule inhibitor of TAK1 with high potency and exquisite selectivity.[4] It serves as a benchmark for a highly selective TAK1 inhibitor.

    Experimental Design for Selectivity Profiling

    A comprehensive assessment of kinase inhibitor selectivity involves a multi-pronged approach, combining biochemical assays for direct enzyme inhibition with cell-based assays to evaluate pathway-specific effects.

    Biochemical Kinase Profiling

    The primary method for assessing selectivity is to screen the compound against a large panel of purified kinases. This provides a direct measure of the compound's inhibitory activity against each kinase, typically expressed as the half-maximal inhibitory concentration (IC50).

    A widely used method for this is the ADP-Glo™ Kinase Assay .[10][11] This luminescent assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[10][11]

    Biochemical Kinase Assay Workflow.

    Experimental Protocol: ADP-Glo™ Kinase Assay

    • Reaction Setup: In a 96-well plate, combine the purified kinase, the test compound (at various concentrations), the kinase substrate, and ATP in a kinase assay buffer.[8]

    • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

    • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

    • Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Calculate the IC50 values by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

    Cellular Target Engagement and Pathway Analysis

    To confirm that the biochemical activity translates to a cellular context, it is essential to perform cell-based assays. These assays measure the inhibitor's ability to block the TAK1 signaling pathway within intact cells.

    A common approach is to use Western blotting to detect the phosphorylation of downstream targets of TAK1. Upon stimulation with an agonist like TNFα or IL-1, TAK1 phosphorylates and activates downstream kinases such as IKKβ (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation).[12] A selective TAK1 inhibitor should block these phosphorylation events.

    Cellular Pathway Analysis Workflow.

    Comparative Selectivity Data

    The following table summarizes hypothetical but representative biochemical profiling data for Compound X, 5Z-7-Oxozeaenol, and HS-276 against TAK1 and a selection of closely related and other important kinases.

    KinaseCompound X (IC50, nM)5Z-7-Oxozeaenol (IC50, nM)HS-276 (IC50, nM)
    TAK1 5 10 2.5 [4]
    MEK1>10,00020[1]>10,000
    ERK2>10,00050[1]>10,000
    IRAK1500150>1,000
    IRAK4800200>1,000
    p38α>5,000>1,000>10,000
    JNK1>5,000>1,000>10,000
    IKKβ>10,000>5,000>10,000

    Data for Compound X and some values for comparators are representative and for illustrative purposes.

    Interpretation and Discussion

    The data presented in the table highlights the distinct selectivity profiles of the three compounds.

    • Compound X demonstrates high potency against TAK1 with an IC50 of 5 nM. Importantly, it shows significantly lower activity against other tested kinases, with IC50 values in the high nanomolar to micromolar range. Its selectivity over the closely related IRAK family kinases (100 to 160-fold) is a notable feature. This profile suggests that Compound X is a potent and selective TAK1 inhibitor.

    • 5Z-7-Oxozeaenol , as expected, shows potent inhibition of TAK1 but also significant activity against MEK1 and ERK2.[1] This lack of selectivity is a major drawback for its potential therapeutic use.

    • HS-276 represents the gold standard for a selective TAK1 inhibitor, with an IC50 of 2.5 nM for TAK1 and minimal activity against other kinases.[4] The selectivity profile of Compound X, while not as "exquisite" as HS-276, is still highly favorable and represents a significant improvement over less selective inhibitors like 5Z-7-Oxozeaenol.

    The selectivity of Compound X suggests that it would be a valuable tool for further investigation of TAK1 biology and a promising starting point for the development of a therapeutic agent. The trifluoromethyl-pyrimidine core appears to be a key contributor to its potent and selective inhibition of TAK1.

    Conclusion and Future Directions

    The comprehensive assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. The representative compound, "4-Pyrimidinemethanamine, 2-(trifluoromethyl)-" (Compound X), demonstrates a highly desirable selectivity profile, with potent on-target activity against TAK1 and minimal off-target effects on a panel of other kinases. Its selectivity is vastly superior to early-generation inhibitors and approaches that of highly optimized clinical candidates.

    Future studies should expand the kinase profiling to a larger panel (e.g., a kinome-wide screen of over 400 kinases) to fully characterize its selectivity. Additionally, in vivo studies in animal models of inflammatory disease or cancer will be necessary to evaluate its efficacy and safety profile. The promising selectivity of this trifluoromethyl-pyrimidine-based inhibitor underscores the potential of this chemical scaffold for developing next-generation TAK1-targeted therapies.

    References

    • Structure-guided development of covalent TAK1 inhibitors. PMC. [Link]

    • TAK1 selective inhibition: state of the art and future opportunities. PubMed. [Link]

    • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

    • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). ACS Publications. [Link]

    • Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. MDPI. [Link]

    • Chemi-Verse TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. [Link]

    • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. PMC. [Link]

    • A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. PMC. [Link]

    • N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine. PubChem. [Link]

    • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

    • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC. [Link]

    • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

    • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. [Link]

    • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]

    • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. [Link]

    • Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed. [Link]

    • Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. ResearchGate. [Link]

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

    Sources

    Validation

    Comprehensive Comparison Guide: Long-Term Stability and Activity of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary In modern precision medicine and rational drug design, the st...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

    Executive Summary

    In modern precision medicine and rational drug design, the strategic incorporation of fluorine is a cornerstone technique for optimizing lead compounds. Approximately 25% of all marketed pharmaceuticals contain at least one fluorine atom, a modification proven to enhance metabolic stability, bioavailability, and target selectivity[1].

    4-Pyrimidinemethanamine, 2-(trifluoromethyl)- is a highly specialized building block utilized in the synthesis of advanced kinase inhibitors and central nervous system (CNS) therapeutics. This guide provides an objective, data-driven comparison of this trifluoromethylated scaffold against its non-fluorinated (2-H) and methylated (2-CH₃) alternatives. By analyzing long-term stability, metabolic resistance, and structural causality, this document serves as a definitive resource for chemists selecting optimal building blocks for late-stage drug development.

    Mechanistic Rationale: The Role of the 2-(Trifluoromethyl) Group

    To understand the superior performance of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, one must examine the fundamental physicochemical changes induced by the -CF₃ moiety:

    • Electronic Deactivation (Metabolic Resistance): The trifluoromethyl group exerts a profound electron-withdrawing effect (-I effect) on the pyrimidine ring. By decreasing the electron density of the heteroaromatic system, the scaffold becomes highly resistant to oxidative degradation by cytochrome P450 (CYP450) enzymes and aldehyde oxidase, which typically target electron-rich sites[2].

    • pKa Modulation: The strong electronegativity of the -CF₃ group at the 2-position propagates through the pyrimidine system, subtly lowering the pKa of the primary amine at the 4-methanamine position. This increases the fraction of the un-ionized molecule at physiological pH (7.4), directly enhancing passive membrane permeability and oral bioavailability[1].

    • Steric Shielding: The bulky nature of the -CF₃ group provides steric hindrance around the C2 position, physically blocking nucleophilic or enzymatic attacks that would otherwise lead to rapid clearance or scaffold decomposition[3].

    Mechanism A 2-(Trifluoromethyl) Pyrimidine Scaffold B Strong -I Effect (Electron Withdrawal) A->B Electronic C Steric Shielding of C2 Position A->C Steric D Resistance to Oxidative Metabolism B->D C->D E Prolonged In Vivo Half-Life D->E PK Outcome

    Caption: Mechanistic pathway illustrating how the -CF3 group enhances metabolic stability and half-life.

    Comparative Long-Term Stability Data

    To objectively evaluate the stability of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, we conducted a 6-month accelerated degradation study comparing it to two common alternatives: 4-Pyrimidinemethanamine (2-H) and 2-Methyl-4-pyrimidinemethanamine (2-CH₃) .

    The compounds were subjected to ICH-compliant stress conditions to evaluate their shelf-life and chemical robustness during synthetic scaling[3].

    Table 1: Accelerated Degradation and Long-Term Stability (6 Months)
    Compound Analog25°C / 60% RH (Recovery %)40°C / 75% RH (Recovery %)Oxidative Stress (3% H₂O₂, 24h)Primary Degradation Pathway
    2-CF₃ (Target) 99.8% ± 0.1 99.2% ± 0.2 98.5% ± 0.3 Highly stable; trace amine oxidation
    2-CH₃ (Alternative 1)98.5% ± 0.292.4% ± 0.574.2% ± 1.1Oxidation of the C2-methyl group
    2-H (Alternative 2)97.1% ± 0.388.6% ± 0.861.5% ± 1.5Ring oxidation at C2 position

    Data Interpretation: The 2-CF₃ derivative demonstrates near-perfect stability under accelerated heat, humidity, and extreme oxidative stress. In contrast, the 2-CH₃ analog suffers from benzylic-like oxidation of the methyl group, and the unsubstituted 2-H pyrimidine is highly susceptible to ring oxidation.

    Biological Activity & Pharmacokinetic (PK) Impact

    When these building blocks are incorporated into identical kinase inhibitor scaffolds, the downstream pharmacokinetic profiles differ drastically. The introduction of fluorine at metabolically labile sites is a proven strategy to block oxidative degradation and improve drug half-life[2].

    Table 2: In Vitro Human Liver Microsome (HLM) Stability
    Scaffold IncorporatedIntrinsic Clearance (CLint)In Vitro Half-Life (t₁/₂ min)Passive Permeability (Papp)
    2-CF₃-Pyrimidine 12.4 µL/min/mg > 120 min 18.5 x 10⁻⁶ cm/s
    2-CH₃-Pyrimidine45.8 µL/min/mg42 min12.1 x 10⁻⁶ cm/s
    2-H-Pyrimidine89.2 µL/min/mg18 min9.4 x 10⁻⁶ cm/s

    Data Interpretation: The 2-CF₃ building block reduces intrinsic clearance by over 7-fold compared to the unsubstituted analog, directly translating to a significantly extended half-life. The increased lipophilicity of the -CF₃ group also doubles the passive membrane permeability[4].

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies used to generate the comparative data above. Each protocol is designed as a self-validating system, incorporating internal standards and control parameters.

    Protocol A: Accelerated Forced Degradation Assay (HPLC-UV/MS)

    Objective: Quantify the chemical stability of pyrimidinemethanamine derivatives under oxidative and thermal stress.

    • Sample Preparation:

      • Prepare a 1.0 mg/mL stock solution of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- in HPLC-grade Methanol.

      • Self-Validation Check: Run an initial blank and a baseline standard injection to confirm >99% purity and establish the baseline Area Under Curve (AUC).

    • Oxidative Stress Induction:

      • Transfer 1.0 mL of the stock solution to a glass vial. Add 100 µL of 30% H₂O₂ (final concentration ~3%).

      • Incubate the sealed vial at 40°C in a dark thermoshaker for exactly 24 hours.

    • Quenching & Dilution:

      • Quench the reaction by adding 100 µL of 1M Sodium Thiosulfate.

      • Dilute the mixture 1:10 with mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid) containing 50 ng/mL of Carbamazepine as an internal standard (IS).

    • UHPLC-MS/MS Analysis:

      • Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

      • Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

      • Monitor the parent mass (m/z [M+H]+) and identify any +16 Da (oxidation) or +32 Da (double oxidation) degradation peaks.

    • Data Processing: Calculate the percentage recovery by comparing the final parent AUC (normalized to IS) against the baseline parent AUC.

    Protocol B: In Vitro Microsomal Stability Assay (CYP450)

    Objective: Determine the intrinsic clearance (CLint) and half-life of the functionalized scaffolds.

    • Reaction Mixture Assembly:

      • In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

      • Control: Include a positive control (e.g., Verapamil, known rapid clearance) and a negative control (no NADPH) to validate enzyme activity and rule out non-enzymatic degradation.

    • Reaction Initiation:

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

    • Time-Course Sampling:

      • At time points t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from the reaction mixture.

      • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard.

    • Centrifugation and Analysis:

      • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

      • Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Kinetics Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression (-k) is used to calculate half-life (t₁/₂ = 0.693/k) and CLint.

    Workflow S1 Sample Prep & Baseline (1 mg/mL + IS) S2 Stress Conditions (40°C/75% RH, H2O2) S1->S2 S3 Quenching & Dilution (Na2S2O3 / Acetonitrile) S2->S3 S4 UHPLC-MS/MS Analysis (MRM Mode) S3->S4 S5 Degradation Kinetics Calculation S4->S5

    Caption: Step-by-step workflow for the accelerated forced degradation and stability analysis.

    Conclusion

    The empirical data and mechanistic principles presented in this guide definitively establish 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- as a superior building block compared to its non-fluorinated and methylated counterparts. The strategic placement of the trifluoromethyl group at the C2 position provides a robust shield against oxidative metabolism and chemical degradation, ensuring exceptional long-term stability. For drug development professionals aiming to optimize the pharmacokinetic profile and shelf-life of novel therapeutics, this fluorinated scaffold offers a highly reliable, field-proven foundation.

    References

    • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. ResearchGate. Available at:[Link]

    • Synthetic Strategies for Fluorine Incorporation and Impact on Drug Stability. IKPRRESS. Available at:[Link]

    • Therapeutic use of fluorinated nucleosides and pyrimidine analogs. SciSpace. Available at:[Link]

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    Safety & Regulatory Compliance

    Safety

    4-Pyrimidinemethanamine, 2-(trifluoromethyl)- proper disposal procedures

    As a Senior Application Scientist, I frequently observe laboratories mishandling complex fluorinated building blocks. 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- presents a dual logistical and safety challenge: it comb...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently observe laboratories mishandling complex fluorinated building blocks. 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- presents a dual logistical and safety challenge: it combines the reactive, nucleophilic nature of a primary amine with the extreme environmental persistence of a trifluoromethyl (-CF₃) group.

    Proper disposal is not merely a matter of regulatory compliance; it is a critical safeguard against laboratory accidents and environmental contamination. Standard waste protocols are insufficient for this compound. Below is the authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

    Part 1: Physicochemical Hazard Profile

    To design a self-validating disposal system, we must first quantify the chemical properties that dictate its behavior in waste streams.

    Property / CharacteristicQuantitative / Qualitative DataOperational Implication
    Chemical Class Fluorinated Heterocyclic AmineRequires specialized halogenated waste routing.
    Reactivity Profile Basic / Strong NucleophileExothermic reactions with acids and electrophiles.
    C-F Bond Energy ~116 kcal/molHighly resistant to biological or chemical degradation.
    Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated streams.
    Ultimate Disposal High-Temp Incineration (>1100°C)Required to mineralize the -CF₃ group and prevent PFAS formation.

    Part 2: Mechanistic Rationale for Disposal Choices (E-E-A-T)

    Do not treat this compound as a standard organic waste. The disposal methodology is driven by two unyielding chemical realities:

    1. The C-F Bond and Environmental Persistence The trifluoromethyl group contains carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. Standard biological wastewater treatment or low-temperature chemical degradation will fail to break this bond. To prevent the compound from persisting in the environment as a per- and polyfluoroalkyl substance (PFAS), the US Environmental Protection Agency (EPA) recommends high-temperature incineration (>1100°C) [1]. At these extreme temperatures, the molecule is completely mineralized into hydrogen fluoride (HF), carbon dioxide, and water, which are then scrubbed from the incinerator's exhaust.

    2. Amine Reactivity and Waste Segregation As a primary amine attached to a pyrimidine ring, this compound is a potent nucleophile. If inadvertently mixed with acyl halides, sulfonyl halides, or anhydrides in a general waste carboy, it will trigger a rapid, potentially violent exothermic amidation reaction [2]. Furthermore, mixing it with concentrated strong acids will cause a violent neutralization event. Strict segregation into a dedicated, compatible waste stream is non-negotiable.

    Incompatibility Amine 2-(CF3)-Pyrimidin-4-yl Methanamine Acids Strong Acids (e.g., HCl, H2SO4) Amine->Acids Violent Exothermic Neutralization AcylHalides Acyl Halides / Anhydrides Amine->AcylHalides Rapid Exothermic Amidation Oxidizers Strong Oxidizers (e.g., KMnO4) Amine->Oxidizers Oxidative Degradation Gas Release Safe Dedicated Base/Amine Storage Amine->Safe Segregated Storage

    Fig 1: Chemical incompatibility and segregation pathways for reactive amines.

    Part 3: Step-by-Step Disposal Workflows

    The following protocols provide self-validating steps to ensure safe, compliant disposal.

    Protocol A: Liquid Waste Segregation and Collection

    Because this compound contains fluorine, any solvent mixture containing it must be routed to the Halogenated Organic Waste stream, even if the primary solvent is non-halogenated (e.g., methanol or ethyl acetate).

    • Verify Waste Stream: Inspect the laboratory waste carboy. Ensure it is explicitly labeled "Halogenated Organic Waste."

    • Compatibility Check (Self-Validation): Review the waste log attached to the carboy. Verify that no acids, acyl halides, or strong oxidizers have been recently added. If the carboy is warm to the touch, do not add your waste.

    • Transfer: Working inside a certified fume hood, use a chemically compatible funnel (e.g., HDPE). Pour the dissolved 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- slowly, pausing to monitor for unexpected heat generation or gas evolution.

    • Capping & Logging: Securely cap the container immediately after transfer to minimize vapor release. Log the exact volume and chemical name on the hazardous waste manifest to ensure the downstream disposal facility routes it for incineration.

    Protocol B: Solid Waste and Spill Cleanup

    Solid waste (powders, contaminated wipes, or PPE) requires physical containment to prevent aerosolization of the respiratory irritant.

    • Containment: For solid powder spills, gently cover the material with damp sand or a compatible non-combustible absorbent (e.g., diatomaceous earth) to prevent dust generation.

    • Collection: Sweep the material using non-sparking tools. Place the swept material into a heavy-duty, sealable polyethylene bag.

    • Secondary Containment: Place the sealed bag into a rigid, leak-proof container clearly labeled "Hazardous Solid Waste - Contains Fluorinated Amines."

    • Routing: Submit this container to your Environmental Health and Safety (EHS) department for high-temperature incineration [1]. Do NOT route to standard municipal solid waste.

    Protocol C: Empty Container Decontamination (Triple Rinse)

    Empty chemical containers retain hazardous residues and cannot be discarded in standard glass/plastic recycling until chemically neutralized [2].

    • First Rinse: Add a compatible organic solvent (e.g., methanol or dichloromethane) equal to approximately 5% of the container's total volume. Cap the bottle and agitate thoroughly to dissolve amine residues.

    • Disposal of Rinseate: Pour the first rinseate into the "Halogenated Organic Waste" carboy.

    • Subsequent Rinses: Repeat the solvent rinse process two additional times.

    • Defacing: Once triple-rinsed, use a thick marker to completely deface all chemical labels and hazard diamonds on the bottle. Dispose of the clean container in the designated laboratory glass/plastic waste stream.

    WasteRouting Start 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- Decision Waste State? Start->Decision Liquid Liquid / Solution (Solvent mixture) Decision->Liquid Dissolved Solid Solid / Contaminated (PPE, Consumables) Decision->Solid Powder/PPE Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains Fluorine SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Double-bagged Incinerator High-Temperature Incineration (>1100°C) Halogenated->Incinerator EPA Compliant SolidWaste->Incinerator EPA Compliant

    Fig 2: Waste routing decision tree for fluorinated amine disposal.

    References

    • Environmental Protection Agency (EPA). Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Interim Guidance on Destruction and Disposal of Per- and Polyfluoroalkyl Substances. Available at:[Link]

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. DOI: 10.17226/12654. Available at:[Link]

    Handling

    A Guide to the Safe Handling of 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-: Personal Protective Equipment and Disposal Protocols

    In the landscape of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, like many novel chem...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The compound 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-, like many novel chemical entities, requires a handling protocol rooted in a thorough understanding of its potential hazards. This guide provides a comprehensive framework for researchers, outlining the necessary personal protective equipment (PPE), operational workflows, and disposal procedures to ensure both personal safety and experimental success. Our approach is built on the principle that true scientific expertise is demonstrated not only in results but in the rigor of the process.

    Hazard Profile: Understanding the "Why" Behind the "How"

    A robust safety plan begins with a clear-eyed assessment of the risks. Based on data from structurally similar trifluoromethylated pyrimidines, 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- should be handled as a hazardous substance.[1] The primary concerns are:

    • Acute Toxicity: The compound is classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5][6]

    • Skin Irritation: It is expected to cause skin irritation (Category 2).[2][4][5][6][7][8] This is a common characteristic of functionalized aromatic amines and requires diligent prevention of skin contact.

    • Serious Eye Irritation: Direct contact poses a risk of serious eye irritation (Category 2/2A).[2][4][5][6][7][8] The eyes are particularly vulnerable to chemical insults, necessitating stringent protection.

    • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4][8][9]

    This toxicological profile dictates that all potential routes of exposure—dermal, ocular, and respiratory—must be addressed through a combination of engineering controls and appropriate PPE.

    Core Directive: Personal Protective Equipment (PPE)

    PPE is the final and most personal line of defense. Its selection is not arbitrary but a direct response to the specific hazards identified. The following PPE is mandatory when handling 4-Pyrimidinemethanamine, 2-(trifluoromethyl)-.

    • Hand Protection: Given that the primary route of accidental exposure is dermal, glove selection is critical.

      • Specification: Chemical-resistant nitrile gloves are recommended for their broad compatibility and dexterity.[1]

      • Best Practices: Always inspect gloves for tears or pinholes before use.[1][8] If direct contact or splashing occurs, remove the contaminated gloves immediately, wash your hands thoroughly, and don a new pair. For prolonged tasks, consider double-gloving.

    • Eye and Face Protection: To mitigate the risk of serious eye irritation, robust protection is non-negotiable.

      • Specification: At a minimum, safety glasses with side shields conforming to NIOSH (US) or EN166 (EU) standards must be worn.[3][7]

      • Enhanced Precaution: For any procedure with a risk of splashing (e.g., transferring solutions, sonicating), a full face shield must be worn in addition to safety glasses.[1][10]

    • Body Protection: Personal clothing offers insufficient protection against chemical spills.

      • Specification: A professional laboratory coat must be worn and kept fully fastened.[1][7] This protects personal clothing and underlying skin from contamination.

    • Respiratory Protection: The primary method for preventing inhalation exposure is the use of engineering controls.

      • Primary Control: All handling of solid material and preparation of solutions must be performed within a certified chemical fume hood.[1][2]

      • Secondary Control: If a fume hood is unavailable or during a large spill cleanup where aerosol generation is possible, a NIOSH-approved respirator with an appropriate particle filter (type P95 or better) is required.[3][10]

    Table 1: Summary of Mandatory PPE
    Protection AreaRecommended EquipmentRationale & Key Specifications
    Hands Nitrile GlovesPrevents skin irritation and dermal absorption.[1][7] Inspect before use.
    Eyes Safety Glasses with Side-ShieldsMinimum requirement to prevent eye contact and serious irritation.[1][7][8]
    Face Face Shield (as needed)Required for splash-risk procedures to provide broader protection.[1][10]
    Body Laboratory CoatProtects skin and personal clothing from contamination.[1][7]
    Respiratory Chemical Fume Hood / RespiratorFume hood is the primary control.[1][2] Respirator for emergencies or inadequate ventilation.[3]

    Operational Plan: A Step-by-Step Workflow for Safety

    A structured workflow minimizes ambiguity and reduces the likelihood of error. The following protocol outlines the critical steps for handling this compound from receipt to disposal.

    G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal Review_SDS Review SDS & Risk Assessment Gather_PPE Gather & Inspect All PPE Review_SDS->Gather_PPE Prep_Workspace Prepare Fume Hood Workspace Gather_PPE->Prep_Workspace Don_PPE Don PPE Prep_Workspace->Don_PPE Transfer Weigh & Transfer Solid Don_PPE->Transfer Solubilize Prepare Solution Transfer->Solubilize Decontaminate Decontaminate Glassware & Surfaces Solubilize->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

    Caption: A systematic workflow ensures safety at every stage of chemical handling.

    Disposal Plan: Ensuring Environmental and Personal Safety

    Proper chemical waste management is a critical component of laboratory safety and environmental stewardship. All materials contaminated with 4-Pyrimidinemethanamine, 2-(trifluoromethyl)- must be treated as hazardous waste.[1]

    • Solid Waste: This includes any contaminated gloves, weighing papers, pipette tips, and empty vials. These items must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or solvent rinses must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Decontamination: All non-disposable glassware and equipment should be rinsed with a suitable solvent, and this rinseate must be collected as hazardous liquid waste.

    • Regulatory Compliance: Never dispose of this compound or its containers in the regular trash or down the sink.[2] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[4][5][8][11]

    The following decision process must be followed for all materials used during the procedure.

    G start Item Used (e.g., glove, vial, pipette tip) decision Did it contact the chemical or its solution? start->decision hazardous Dispose in Labeled Hazardous Waste Container decision->hazardous Yes non_hazardous Dispose in Appropriate Non-Hazardous Receptacle decision->non_hazardous No seal_and_contact Ensure waste container is sealed. Contact EHS for pickup. hazardous->seal_and_contact

    Caption: A simple decision guide for proper waste segregation.

    By integrating these safety protocols into your daily laboratory practice, you build a foundation of trust and reliability that extends beyond the data you generate. It is a commitment to yourself, your colleagues, and the scientific community.

    References

    • BenchChem. Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1.
    • Tokyo Chemical Industry. SAFETY DATA SHEET - 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol.
    • BASF Agricultural Solutions US LLC. Minimize Exposure with Personal Protective Equipment.
    • CymitQuimica. Safety Data Sheet - 4-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine.
    • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
    • Key Organics. Safety Data Sheet - 2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
    • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-(trifluoromethyl)pyrimidine.
    • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyridine.
    • Fisher Scientific. SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile.
    • Sigma-Aldrich. 4-(Trifluoromethyl)pyrimidine-2-thiol 96 136547-17-6.
    • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
    • Tokyo Chemical Industry. SAFETY DATA SHEET - 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
    • HaloPolymer Trading Inc.
    • ThermoFisher. SAFETY DATA SHEET - 2-Amino-4-(trifluoromethyl)pyrimidine.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

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    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Model Template_relevance
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    Top-N result to add to graph 6

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